Product packaging for BROMINE(Cat. No.:CAS No. 10097-32-2)

BROMINE

Cat. No.: B1232223
CAS No.: 10097-32-2
M. Wt: 80.91 g/mol
InChI Key: CPELXLSAUQHCOX-UHFFFAOYSA-N
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Description

Hydrobromic acid, solution appears as a colorless to yellow aqueous solution with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive to metals and tissue.
Hydrogen bromide, anhydrous appears as a colorless gas with a pungent irritating odor. Corrosive. Heavier than air. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Long-term exposure to low concentrations or short-term exposure to high concentrations can result in adverse health effects from inhalation. Used to make other chemicals and as a catalyst in the manufacture of chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2 ppm Source/use/other hazard: Chemical manufacturing industry;  very corrosive.
Bromine atom is a halogen. It has a role as a micronutrient.
Hydron; bromide is a natural product found in Bugula neritina with data available.
Hydrogen bromide is a chemical compound of this compound. It forms hydrobromic acid, one of the strongest mineral acids known, when dissolved in water. Hydrogen bromide and its acid are mainly used for the production of inorganic bromides, especially the bromides of zinc, calcium, and sodium. They are also useful reagents for generating organothis compound compounds. This compound is a halogen element with the symbol Br and atomic number 35. Diatomic this compound does not occur naturally, but this compound salts can be found in crustal rock. Hydrogen bromide is an extremely irritating and corrosive gas. According to ILO [1971], however, this compound produces a more marked toxic action. AIHA [1958] reported that for humans, 40 to 60 ppm this compound is dangerous for short exposure [Henderson and Haggard 1943]. Because hydrogen bromide is considered less irritating than this compound, an IDLH of 50 ppm is chosen.
Hydrobromic acid (HBr). A solution of hydrogen bromide gas in water.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrH<br>HB B1232223 BROMINE CAS No. 10097-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromane
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InChI

InChI=1S/BrH/h1H
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InChI Key

CPELXLSAUQHCOX-UHFFFAOYSA-N
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Canonical SMILES

Br
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Molecular Formula

HBr, BrH
Record name HYDROBROMIC ACID, SOLUTION
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Record name HYDROGEN BROMIDE, ANHYDROUS
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Record name hydrobromic acid
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Related CAS

11071-85-5 (hydrogen bromide (HBr2))
Record name Hydrobromic acid
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DSSTOX Substance ID

DTXSID0029713
Record name Hydrobromic acid
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Molecular Weight

80.91 g/mol
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Physical Description

Hydrobromic acid, solution appears as a colorless to yellow aqueous solution with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive to metals and tissue., Hydrogen bromide, anhydrous appears as a colorless gas with a pungent irritating odor. Corrosive. Heavier than air. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Long-term exposure to low concentrations or short-term exposure to high concentrations can result in adverse health effects from inhalation. Used to make other chemicals and as a catalyst in the manufacture of chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2 ppm Source/use/other hazard: Chemical manufacturing industry; very corrosive., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.]; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a sharp, irritating odor., Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.]
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Boiling Point

-88.2 °F at 760 mmHg (USCG, 1999), -66.38 °C, -67 °C, -88.2 °F, -88 °F
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Solubility

49 % (NIOSH, 2023), 221 g/100 cc water at 0 °C; 130 g/100 cc water at 100 °C, Freely soluble in water; 1 volume of water dissolves 600 volumes of HBr at 0 °C, 204.0 g/ 100 g water at 15 °C, Very soluble in water, For more Solubility (Complete) data for Hydrogen bromide (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 193, 49%
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Density

2.14 at -88.6 °F (USCG, 1999) - Denser than water; will sink, 3.307 g/L, Density: 2.603 g/ cu cm at -84 °C (liquid), A solution of hydrogen bromide gas in water. Colorless or faintly yellow; slowly darkens on exposure to air and light; miscible with water, alcohol; density: 1.517 (50% HBr solution); 1.38 (40% HBr solution); 1.13 (34% HBr solution); 1.08 (10% HBr solution); miscible with water and alcohol /Hydrobromic acid/, Relative density (water = 1): 1.8, 2.14 at -88.6 °F, 2.81(relative gas density)
Record name HYDROGEN BROMIDE, ANHYDROUS
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Record name Hydrogen bromide
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Vapor Density

2.81 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.71 (Air = 1), Relative vapor density (air = 1): 2.8, 2.81
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

20 atm (NIOSH, 2023), 18,410 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2445, 20 atm
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Color/Form

Colorless gas, Colorless gas [Note: Shipped as a liquified compressed gas]

CAS No.

10035-10-6
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Melting Point

-124 °F (NIOSH, 2023), -86.80 °C, -87 °C, -124 °F
Record name HYDROGEN BROMIDE, ANHYDROUS
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Foundational & Exploratory

The Discovery and Isolation of Elemental Bromine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed account of the historical discovery and initial isolation of elemental bromine. It is intended for researchers, scientists, and professionals in drug development who are interested in the foundational history of the halogen elements and early chemical methodologies. The discovery of this compound in the early 19th century was a significant event in the field of chemistry, filling a gap in the halogen family and providing a new element with unique properties for further study and application.

Introduction

Elemental this compound (Br), a member of the halogen group, was independently discovered by two chemists in the 1820s: Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826.[1][2][3][4] At room temperature, this compound is a dense, reddish-brown liquid that readily volatilizes into a vapor with a strong, unpleasant odor, from which its name is derived (Greek: brómos, meaning "stench").[3][5] The discovery was a testament to the burgeoning analytical techniques of the time and the careful investigation of natural brine sources.

The Discoverers and the Timeline

Carl Jacob Löwig, a German chemist, was the first to isolate this compound in 1825.[1][2] He isolated the element from the mineral waters of his hometown, Bad Kreuznach.[1][6] However, due to delays in his publication, French chemist Antoine Jérôme Balard is often credited with the discovery, as he published his findings first in 1826.[5][7][8][9] Balard, then a young pharmacist, isolated this compound from the residual brines (bitterns) of the salt marshes of Montpellier, which were used for the production of iodine from seaweed ash.[6][10]

Justus von Liebig, a prominent German chemist of the era, had reportedly isolated this compound prior to Balard but misidentified it as iodine chloride.[7] This highlights the analytical challenges of the time in distinguishing between the chemically similar halogens.

Quantitative Data from Early Discoveries

The initial characterization of this compound was qualitative for the most part. However, Antoine Balard did report some of the first measured physical properties of the newly discovered element. The following table summarizes the available quantitative data from these early investigations.

PropertyReported ValueDiscovererYear
Specific Gravity2.966Antoine Jérôme Balard1826
State at Room TemperatureLiquidAntoine Jérôme Balard & Carl Jacob Löwig1825-1826
ColorReddish-brownAntoine Jérôme Balard & Carl Jacob Löwig1825-1826
Boiling PointNot initially determined--
Melting PointRemains liquid at -18°CAntoine Jérôme Balard1826

Note: The initial quantitative data was limited. The values for boiling and melting points were more accurately determined in the years following the initial discovery.

Experimental Protocols

The methodologies employed by Löwig and Balard, while differing in their starting materials and specific separation techniques, shared the same core chemical principle: the oxidation of bromide ions to elemental this compound using chlorine.

Carl Jacob Löwig's Isolation Method (1825)

Löwig's procedure utilized the mineral-rich spring water of Bad Kreuznach.

  • Starting Material: Mineral water from a spring in Bad Kreuznach.

  • Procedure:

    • The mineral water, containing dissolved bromide salts, was treated with a solution of chlorine. This oxidized the bromide ions to elemental this compound, resulting in a brown coloration of the solution. The reaction is as follows: 2Br⁻(aq) + Cl₂(aq) → Br₂(aq) + 2Cl⁻(aq)

    • The resulting solution containing dissolved this compound was then extracted using diethyl ether. This compound is more soluble in ether than in water, allowing it to be separated from the aqueous solution.

    • The ether layer, now colored brown by the dissolved this compound, was separated.

    • The diethyl ether was carefully evaporated, leaving behind a residue of reddish-brown liquid this compound.

Antoine Jérôme Balard's Isolation Method (1826)

Balard's process began with the waste liquor from the production of salt and iodine from seaweed.

  • Starting Material: Residues (bitterns) from the manufacture of sea salt, which contained magnesium bromide from the ash of seaweed.[10][11]

  • Procedure:

    • The bitterns were saturated with chlorine gas or chlorine water. This oxidized the magnesium bromide to elemental this compound.

    • The solution was then distilled. The volatile this compound vaporized along with water.

    • To further purify the this compound, the distillate was treated with manganese dioxide and sulfuric acid, a method similar to that used for the preparation of chlorine. This step would have oxidized any remaining bromide ions to this compound.

    • The red vapors of this compound were then condensed to yield a dark, dense liquid.[3]

Visualizing the Discovery

The following diagrams illustrate the logical workflow of the discovery process and the experimental procedures used by Balard and Löwig.

discovery_logic cluster_observation Observation cluster_hypothesis Hypothesis cluster_experimentation Experimentation cluster_conclusion Conclusion A Investigation of Natural Brines B Presence of an Unknown Substance A->B Anomalous Reactions C Isolation Attempts B->C Formulation of Isolation Strategy D Discovery of a New Element: this compound C->D Characterization of Properties

Logical progression of the discovery of this compound.

balard_workflow start Start: Seaweed Ash Residue (Bitterns containing MgBr₂) step1 Saturate with Chlorine (Cl₂) to Oxidize Bromide to this compound start->step1 step2 Distillation of the Solution step1->step2 step3 Condensation of Vapors step2->step3 step4 Collection of Crude Liquid this compound step3->step4 purification Further Purification with Manganese Dioxide (MnO₂) and Sulfuric Acid (H₂SO₄) followed by Distillation step4->purification end End: Isolated Elemental this compound (Br₂) purification->end

Experimental workflow for Balard's isolation of this compound.

loewig_workflow start Start: Mineral Spring Water (containing Bromide salts) step1 Treat with Chlorine Water (Cl₂) to Oxidize Bromide to this compound start->step1 step2 Extract with Diethyl Ether step1->step2 step3 Separate the Ether Layer (containing dissolved this compound) step2->step3 step4 Evaporate the Diethyl Ether step3->step4 end End: Isolated Elemental this compound (Br₂) step4->end

Experimental workflow for Löwig's isolation of this compound.

Conclusion

The independent discoveries of this compound by Carl Jacob Löwig and Antoine Jérôme Balard were significant milestones in the history of chemistry. Their work not only introduced a new element to the scientific community but also demonstrated the power of systematic chemical analysis in uncovering the composition of the natural world. The fundamental principles of their isolation methods, particularly the oxidation of bromide by chlorine, remain central to the modern industrial production of this compound. This historical account serves as a foundation for understanding the chemistry of halogens and the evolution of experimental techniques in elemental discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Liquid Bromine for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of liquid bromine (Br₂), with a focus on its practical application and safe handling in a laboratory setting. The information is intended for professionals in research, science, and drug development who utilize this compound as a reagent or study its properties.

Physical Properties of Liquid this compound

Liquid this compound is a dense, reddish-brown, and volatile liquid at room temperature.[1][2][3][4] It is the only nonmetallic element that is liquid under standard conditions.[4][5][6] The strong, pungent odor of this compound is irritating to the eyes, skin, and respiratory system.[2][5][7] Its vapor is amber-colored.[2]

The following table summarizes the key physical properties of liquid this compound for easy reference.

PropertyValueNotes
Molecular Formula Br₂Diatomic molecule[2][7]
Molecular Weight 159.808 g/mol [7][8]
Appearance Dark reddish-brown fuming liquid[7]
Odor Pungent, suffocating[7]
Density 3.1028 g/cm³ at 25°CDenser than water[1][7][9]
Melting Point -7.2 °C (19 °F; 266 K)[1][8][10]
Boiling Point 58.8 °C (137.8 °F; 332 K)[1][8][10][11][12]
Vapor Pressure 175 mmHg at 20 °C[13]
Vapor Density 5.5 (Air = 1)[13]
Solubility in Water 3.41 g/100 g at 20 °CForms "this compound water"[2][13]
Solubility in Organic Solvents Highly soluble in CS₂, CCl₄, ether, methanol, acetic acid[5][6][10]
Viscosity 0.993 cP at 20 °C[14]
Refractive Index (n_D) 1.661 at 15 °C[13]
Specific Heat Capacity (liquid) 0.473 J/g·K (or 0.226 J/g°C)[13][15]
Molar Heat Capacity (liquid) ~36.14 J/mol·K[16]
Heat of Vaporization 14.8 kJ/mol[17]
Heat of Fusion 5.8 kJ/mol[17]
Electrical Conductivity Very poor conductor5 x 10⁻¹³ Ω⁻¹cm⁻¹ just below melting point[1]

Chemical Properties and Reactivity

This compound is a highly reactive element and a strong oxidizing agent, although its reactivity is intermediate between chlorine and iodine.[1][6][10][13] It readily reacts with many elements and organic compounds.[1][5][10]

Reaction TypeDescription
Oxidizing Agent This compound is a strong oxidizing agent with a standard electrode potential of +1.087 V for the Br₂/Br⁻ couple.[1] It can oxidize metals, non-metals, and various organic compounds.
Halogenation This compound is widely used for bromination reactions in organic synthesis. This includes electrophilic addition to alkenes and alkynes, and electrophilic aromatic substitution.[8]
Reaction with Metals Dry this compound reacts violently with aluminum, titanium, mercury, and alkali metals.[13] Moist this compound is corrosive to most metals.[13]
Reaction with Non-Metals Reacts vigorously with phosphorus and sulfur, which can be sufficient to initiate combustion.[13]
Reaction with Organic Compounds Reacts with many organic materials, including solvents, sometimes with enough heat to cause ignition.[13]
Formation of Hydrobromic Acid This compound reacts with hydrogen to form hydrogen bromide (HBr), a strong acid in aqueous solution.[1]
Electrophilic Addition to Alkenes

A hallmark reaction of this compound is its electrophilic addition to the carbon-carbon double bond of alkenes. The reaction proceeds readily at room temperature. The distinctive red-brown color of this compound disappears as it is consumed, making this reaction a useful qualitative test for unsaturation.[18]

The mechanism involves the polarization of the Br-Br bond by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate.[18][19] This is followed by the backside attack of a bromide ion to yield the dibromoalkane product.[18][19]

Electrophilic_Addition cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene R₂C=CR₂ This compound Br-Br Alkene->this compound π electrons attack Br Bromonium_Ion [R₂C(Br⁺)CR₂] This compound->Bromonium_Ion forms bromonium ion Bromide_Ion Br⁻ This compound->Bromide_Ion releases bromide ion Bromonium_Ion2 [R₂C(Br⁺)CR₂] Bromide_Ion2 Br⁻ Product R₂C(Br)C(Br)R₂ Bromonium_Ion2->Product forms dibromoalkane Bromide_Ion2->Bromonium_Ion2 attacks carbon (backside)

Caption: Electrophilic addition of this compound to an alkene.

Experimental Protocols

a. Preparation of this compound Water

Objective: To prepare a saturated aqueous solution of this compound for use as a reagent.

Methodology:

  • All operations must be conducted in a certified chemical fume hood.[20]

  • Wear appropriate personal protective equipment (PPE), including heavy-duty chemically resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[20][21]

  • To 100 mL of deionized water in a glass beaker, carefully add 0.5 mL of liquid this compound using a glass pipette.[20]

  • Alternatively, an ampoule of this compound can be crushed under 200 mL of water.[20]

  • Stir the solution gently with a magnetic stirrer until the this compound has dissolved to saturation.

  • Decant the resulting reddish-brown solution into a labeled, amber glass bottle for storage.[20]

b. Titrimetric Determination of this compound Concentration

Objective: To determine the concentration of a this compound solution.

Methodology:

  • Pipette a known volume of the this compound solution into an Erlenmeyer flask containing an excess of potassium iodide (KI) solution.

  • The this compound will oxidize the iodide to iodine, forming a yellow-brown solution.

    • Br₂ + 2I⁻ → 2Br⁻ + I₂

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

  • Titrate the solution with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the blue-black color disappears.

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • The concentration of the this compound can be calculated from the volume and concentration of the sodium thiosulfate solution used.

Safe Handling, Storage, and Disposal

This compound is highly toxic and corrosive.[22][23] Exposure to its liquid or concentrated vapors can cause severe burns to the skin and eyes, and damage to the respiratory tract.[22][24][25]

a. Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[20][25]

  • Hand Protection: Wear heavy-duty, chemically resistant gloves (e.g., neoprene, nitrile, or fluorinated rubber).[20][21][26] Do not use disposable plastic gloves.[20]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[25][26]

b. Storage
  • Store liquid this compound in a cool, dry, well-ventilated area, away from direct sunlight.[21][25]

  • Keep containers tightly closed and store them in a secondary container.[24][26]

  • Store separately from incompatible materials such as reducing agents, organic materials, and powdered metals.[21][26][27]

c. Spill and Waste Management

In case of a spill, a neutralizing agent such as a sodium thiosulfate solution should be readily available.[20][24]

Bromine_Spill_Response Spill This compound Spill Occurs Evacuate Evacuate Immediate Area (for large spills) Spill->Evacuate Alert Alert Supervisor and Safety Personnel Spill->Alert PPE Don Appropriate PPE Evacuate->PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Neutralize Neutralize with Sodium Thiosulfate Solution Contain->Neutralize Collect Collect Residue into Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Workflow for responding to a liquid this compound spill.

Waste this compound and materials contaminated with it must be disposed of as hazardous waste according to institutional and regulatory guidelines.[24][26] This may involve neutralization with a reducing agent before collection by a licensed waste disposal service.[28]

Applications in Drug Development

This compound and its compounds are important in the pharmaceutical industry. Some key applications include:

  • Intermediate in Organic Synthesis: Brominated compounds often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The this compound atom can be a good leaving group in nucleophilic substitution reactions or can be used to activate a molecule towards other transformations.

  • Flame Retardants: Brominated compounds are used as flame retardants in various materials, including those used in laboratory and medical equipment.[29]

  • Disinfectants and Sanitizers: this compound-based compounds are used as disinfectants and sanitizers.[4][5]

This guide provides essential technical information for the safe and effective use of liquid this compound in a laboratory setting. Always consult the Safety Data Sheet (SDS) and relevant institutional protocols before handling this chemical.[26]

References

Understanding Bromine's Reactivity as a Halogen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromine, a member of the halogen group, holds a significant position in the landscape of chemical synthesis and drug development due to its unique reactivity profile. Positioned between the highly reactive chlorine and the less reactive iodine, this compound offers a balance of reactivity and selectivity that is highly valued in the synthesis of complex organic molecules. This technical guide provides an in-depth exploration of this compound's reactivity, tailored for researchers, scientists, and drug development professionals. It delves into the core mechanisms of its reactions, presents quantitative data for comparative analysis, and offers detailed experimental protocols.

Core Principles of this compound's Reactivity

This compound's reactivity is governed by its electronic configuration and its position in the periodic table. With seven valence electrons, it readily seeks to gain an electron to achieve a stable octet. This inherent electrophilicity drives many of its characteristic reactions. The reactivity of halogens generally decreases down the group (F₂ > Cl₂ > Br₂ > I₂), a trend influenced by factors such as electronegativity and bond dissociation energy.[1][2][3][4] While fluorine is often too reactive and difficult to control, and iodine can be unreactive, this compound's intermediate reactivity makes it a versatile reagent in organic synthesis.[1][3]

The bond dissociation energy of the Br-Br bond is a key thermodynamic parameter influencing its reactivity. The trend for halogen bond dissociation energies is Cl-Cl > Br-Br > F-F > I-I.[5][6] The unexpectedly low bond dissociation energy of fluorine is attributed to inter-electronic repulsion between the two small, highly electronegative atoms.[5]

Key Reactions of this compound

This compound participates in a variety of fundamental organic reactions, primarily through three distinct mechanisms: electrophilic aromatic substitution, radical substitution, and electrophilic addition.

Electrophilic Aromatic Substitution

The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). In this reaction, a this compound atom replaces a hydrogen atom on an aromatic ring.[7] Due to the stability of the aromatic system, a Lewis acid catalyst, such as FeBr₃, is typically required to polarize the Br₂ molecule and generate a more potent electrophile.[7][8]

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[7][9][10] The first step, the attack of the aromatic ring on the electrophile, is the rate-determining step.[9] The subsequent loss of a proton restores the aromaticity of the ring.[9][10] Recent computational studies, however, have suggested that for some substrates, the reaction may proceed via an addition-elimination pathway rather than the classic Wheland intermediate.[11]

Substituents already present on the aromatic ring significantly influence the rate and regioselectivity of the reaction. Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while deactivating groups have the opposite effect.[7]

Mechanism of Electrophilic Aromatic Bromination

Electrophilic_Aromatic_Bromination cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Br2 Br-Br Activated_Complex δ+Br-Brδ--FeBr₃ Br2->Activated_Complex Reaction with Lewis Acid FeBr3 FeBr₃ FeBr3->Activated_Complex Benzene Benzene Ring Sigma_Complex Arenium Ion (Resonance Stabilized Carbocation) Benzene->Sigma_Complex Electrophilic Attack Product Bromobenzene Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr FeBr3_regen FeBr₃ (regenerated)

Caption: Mechanism of Electrophilic Aromatic Bromination.

Radical Substitution of Alkanes

In the presence of ultraviolet (UV) light or heat, this compound can react with alkanes via a free-radical chain mechanism to form bromoalkanes.[1][12] This reaction proceeds in three distinct stages: initiation, propagation, and termination.[12][13]

  • Initiation: The relatively weak Br-Br bond undergoes homolytic cleavage to generate two this compound radicals (Br•).[1][12]

  • Propagation: A this compound radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and hydrogen bromide (HBr). The newly formed alkyl radical then reacts with a molecule of Br₂ to produce the bromoalkane and another this compound radical, which continues the chain reaction.[12][13]

  • Termination: The chain reaction is terminated when two radicals combine.[12]

A key feature of radical bromination is its selectivity. Bromination is significantly more selective than chlorination, preferentially abstracting hydrogen atoms from more substituted carbons (tertiary > secondary > primary).[1][3][14] This selectivity is attributed to the endothermic nature of the hydrogen abstraction step by a this compound radical.[14][15] According to the Hammond postulate, the transition state for this endothermic step resembles the products (the alkyl radical and HBr). Therefore, the stability of the resulting alkyl radical plays a more significant role in determining the activation energy, leading to greater selectivity.[16] In contrast, the hydrogen abstraction step in chlorination is exothermic, with an earlier transition state that is less sensitive to the stability of the product radical.[14][16]

Workflow for Radical Bromination

Radical_Bromination_Workflow Start Start: Alkane and this compound Initiation Initiation: Homolytic cleavage of Br-Br (UV light/heat) Start->Initiation Propagation1 Propagation Step 1: Hydrogen abstraction by Br• Initiation->Propagation1 Propagation2 Propagation Step 2: Reaction of alkyl radical with Br₂ Propagation1->Propagation2 Propagation2->Propagation1 Chain Reaction Termination Termination: Radical combination Propagation2->Termination End End: Bromoalkane Product Termination->End

Caption: Workflow for Radical Bromination of Alkanes.

Electrophilic Addition to Alkenes

Alkenes readily undergo electrophilic addition with this compound at room temperature. The characteristic reddish-brown color of this compound disappears during the reaction, which serves as a qualitative test for the presence of a carbon-carbon double bond.[17][18] The reaction proceeds via a cyclic bromonium ion intermediate.[17][19][20]

The π electrons of the alkene attack one of the this compound atoms, inducing polarization of the Br-Br bond and leading to the formation of the three-membered bromonium ion and a bromide ion.[17][20][21] The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the this compound bridge (anti-addition), resulting in the formation of a vicinal dibromide.[19][20] This anti-addition is a key stereochemical feature of the reaction.[19][22]

If the reaction is carried out in the presence of other nucleophiles, such as water or alcohols, they can compete with the bromide ion in attacking the bromonium ion, leading to the formation of halohydrins or haloethers, respectively.[17][23]

Factors Influencing this compound's Reactivity

Bromine_Reactivity_Factors Reactivity This compound Reactivity Substrate Substrate Reactivity->Substrate Influenced by Reaction_Conditions Reaction Conditions Reactivity->Reaction_Conditions Influenced by Alkane Alkane (C-H bond strength) Substrate->Alkane Alkene Alkene (π-bond nucleophilicity) Substrate->Alkene Aromatic Aromatic Ring (Electron density) Substrate->Aromatic Catalyst Catalyst (e.g., Lewis Acid) Reaction_Conditions->Catalyst Solvent Solvent Polarity Reaction_Conditions->Solvent Initiator Initiator (UV light/heat) Reaction_Conditions->Initiator

Caption: Factors Influencing this compound's Reactivity.

Quantitative Data on Halogen Reactivity

The following tables summarize key quantitative data related to the reactivity of halogens, providing a basis for comparison.

Table 1: Bond Dissociation Energies of Halogens

Halogen (X₂)Bond Dissociation Energy (kcal/mol)
F₂37.7
Cl₂58.0
Br₂46.0
I₂36.0

Data sourced from multiple references.[5][6][24]

Table 2: Selectivity Ratios for Radical Halogenation of Propane

HalogenRelative Reactivity (Secondary C-H / Primary C-H)
Chlorine4.5 : 1
This compound82 : 1

Data sourced from multiple references.[14][16]

This compound in Drug Development

The introduction of this compound into molecular structures is a recognized strategy in drug design.[25][26][27] Bromination can influence a molecule's pharmacokinetic and pharmacodynamic properties. Some of the advantages of incorporating this compound into drug candidates include increased therapeutic activity, beneficial effects on metabolism, and an extended duration of action.[25][26] The "heavy atom effect" of this compound can also be utilized to enhance the efficacy of photodynamic therapy and radiosensitization.[25][26]

This compound-containing compounds are found in a variety of pharmaceuticals, including antiseptics, anesthetics, and drugs targeting cancer and neurological disorders.[28][29] The ability of this compound to form halogen bonds, a type of non-covalent interaction, can favorably affect drug-target interactions.[25] However, potential drawbacks such as increased toxicity and accumulation in the body must also be carefully considered during the drug development process.[25][26]

Experimental Protocols

The following section provides a detailed methodology for a common and illustrative experiment: the electrophilic bromination of acetanilide (B955).

Preparation of p-Bromoacetanilide

This experiment demonstrates the electrophilic aromatic substitution of a moderately activated aromatic ring. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, but due to steric hindrance from the bulky group, the para-substituted product is predominantly formed.[30][31] To avoid the hazards associated with handling liquid this compound, this protocol utilizes the in-situ generation of this compound from potassium bromate (B103136) and hydrobromic acid.[30][32]

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Potassium bromate (KBrO₃)

  • 48% Hydrobromic acid (HBr)

  • Sodium bisulfite solution (e.g., 10%)

  • Ethanol (95%)

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter flask

  • Hirsch funnel (for microscale)

  • Melting point apparatus

Procedure:

  • Dissolution of Acetanilide: In a fume hood, place acetanilide (e.g., 3 g, 0.022 mol) into a 100 mL Erlenmeyer flask. Add glacial acetic acid (e.g., 10 mL) and stir with a magnetic stirrer until the acetanilide is dissolved.[33]

  • In-situ Generation of this compound: In a separate container, carefully prepare a solution of this compound by adding this compound (e.g., 1.5 mL) to acetic acid (e.g., 10 mL). Alternatively, for the in-situ method, add potassium bromate (e.g., 0.5 mmol per 1.5 mmol of acetanilide) to the acetanilide solution.[32][33]

  • Bromination Reaction: While stirring the acetanilide solution, slowly add 48% hydrobromic acid (e.g., 2.6 mmol). An orange color should appear, indicating the formation of this compound.[32] Continue stirring the mixture at room temperature for approximately 30 minutes.[32]

  • Precipitation of the Product: Pour the reaction mixture into a beaker containing cold water (e.g., 100 mL) while stirring. A precipitate of crude p-bromoacetanilide will form.[32][33]

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.[33]

  • Washing: Wash the collected solid on the filter paper with a dilute sodium bisulfite solution to remove any unreacted this compound (the orange color should disappear). Then, wash the solid with cold water.[32]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[32][33]

  • Drying and Characterization: Allow the purified crystals to air dry completely. Determine the yield and characterize the product by measuring its melting point and comparing it to the literature value (169-171 °C). Further characterization can be performed using techniques such as ¹H NMR and IR spectroscopy.[30][33]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated chemical fume hood.[33]

  • This compound and hydrobromic acid are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin.

References

electron configuration and oxidation states of bromine in compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electron Configuration and Oxidation States of Bromine in Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron configuration of this compound and its diverse oxidation states in various chemical compounds. It is intended for researchers, scientists, and professionals in drug development who utilize this compound-containing compounds in their work. This document details the fundamental electronic properties of this compound, summarizes key quantitative data, outlines experimental protocols for the determination of oxidation states, and illustrates the underlying chemical principles with diagrams.

Electron Configuration of this compound

This compound (Br), with the atomic number 35, possesses 35 electrons. Its ground-state electron configuration determines its chemical behavior and its capacity to exist in multiple oxidation states.

  • Full Electron Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁵

  • Condensed (Noble Gas) Configuration: [Ar] 3d¹⁰ 4s² 4p⁵[1]

  • Shell Structure: 2.8.18.7[1]

The seven valence electrons in the fourth shell (4s² 4p⁵) are responsible for this compound's reactivity. To achieve a stable electron octet, this compound can either gain one electron to form the bromide anion (Br⁻) or share its valence electrons to form covalent bonds, leading to a range of positive oxidation states.

The Bromide Anion (Br⁻)

When this compound gains an electron, it forms the bromide ion, Br⁻. This is the most stable state for this compound.[2] The additional electron fills the 4p orbital, resulting in a stable configuration isoelectronic to the noble gas krypton (Kr).[3]

  • Electron Configuration of Br⁻: [Ar] 3d¹⁰ 4s² 4p⁶ or [Kr][3]

Oxidation States of this compound

This compound is notable for its ability to exhibit a wide array of oxidation states, ranging from -1 to +7.[2][4] This versatility is a consequence of its electron configuration and its intermediate electronegativity (2.96 on the Pauling scale) among the halogens.[5] this compound typically displays odd-numbered oxidation states (+1, +3, +5, +7) when bonded to more electronegative elements like oxygen or fluorine, but an even state (+4) has also been observed.[2][4][6]

The relationship between this compound's valence electron configuration and its primary oxidation states can be visualized as the progressive involvement of its 4p and 4s electrons in bonding.

G cluster_config Valence Electron Configuration: [Ar] 3d¹⁰ 4s² 4p⁵ cluster_states Common Oxidation States config 4s ↑↓ 4p ↑↓ ↑↓ s_neg1 Br⁻ Gains 1 e⁻ to fill 4p orbital config->s_neg1 Electron Gain s_0 Br₂ Elemental State config->s_0 Covalent Sharing s_pos1 Br⁺ Loses 1 p-electron config->s_pos1 Electron Loss / Sharing s_pos3 Br³⁺ Loses 3 p-electrons s_pos1->s_pos3 s_pos5 Br⁵⁺ Loses all 5 p-electrons s_pos3->s_pos5 s_pos7 Br⁷⁺ Loses all 7 valence electrons (5p + 2s) s_pos5->s_pos7

Caption: Electron configuration and resulting oxidation states of this compound.

The following table summarizes the known oxidation states of this compound and provides examples of representative compounds or ions for each state.

Oxidation StateExample Compound/IonFormulaNotes
-1 Hydrogen bromide / Bromide ionHBr / Br⁻The most common and stable oxidation state.[2]
0 Elemental this compoundBr₂Diatomic molecule, the elemental form of this compound.[2]
+1 Hypobromous acid / Hypobromite ionHOBr / BrO⁻Found in compounds with more electronegative elements.[2][4]
+3 Bromous acid / Bromite ionHBrO₂ / BrO₂⁻Generally less stable than other states.[4]
+4 This compound dioxideBrO₂An example of an even oxidation state.[4][6]
+5 Bromic acid / Bromate ionHBrO₃ / BrO₃⁻Strong oxidizing agents.[2][4]
+7 Perbromic acid / Perbromate ionHBrO₄ / BrO₄⁻The highest oxidation state of this compound.[2][4]
Hypervalent this compound Compounds

Compounds in which this compound exhibits an oxidation state higher than -1, particularly +3 and +5, are often referred to as hypervalent compounds. In these species, this compound formally exceeds the octet rule. These compounds, known as λ³-bromanes (Br(III)) and λ⁵-bromanes (Br(V)), are highly reactive and serve as powerful oxidizing and electrophilic reagents in organic synthesis.[7][8] Their reactivity is generally greater than their iodine analogues due to this compound's higher electrophilicity and the better nucleofugality (leaving group ability) of the bromanyl unit.[7] Recent research has focused on synthesizing bench-stable hypervalent this compound(III) compounds, often through electrochemical methods, to make them more accessible for synthetic applications.[4][6]

Quantitative Data Summary

The chemical behavior of this compound is underpinned by its fundamental physical and chemical properties. The following tables summarize key quantitative data for this compound.

Table 1: Atomic and Physical Properties
PropertyValue
Atomic Number35
Atomic Weight79.904 u
Electron Configuration[Ar] 3d¹⁰ 4s² 4p⁵[1]
Electronegativity (Pauling Scale)2.96[5]
Electron Affinity324.6 kJ/mol[5][9]
Covalent Radius114 pm
Ionic Radius (Br⁻)196 pm
Table 2: Ionization Energies

The energy required to remove successive electrons from a gaseous this compound atom.

Ionization Step Energy (kJ/mol) Energy (eV)
1st 1139.9 11.8138[5]
2nd 2103
3rd 3470
4th 4560[8]

| 5th | 5760[8] | |

Table 3: Selected Bond Dissociation Energies

The energy required to break a specific bond homolytically in the gas phase. Note that these values can differ from average bond energies in polyatomic molecules.

Bond Dissociation Energy (kJ/mol)
Br-Br 193[6]
Br-H 363[6]
Br-C (in CH₃Br) 284[5]
Br-O 235.1[1][5]
Br-F 237[6]
Br-Cl 218[6]

| Br-I | 175[6] |

Experimental Protocols

Determining and utilizing the various oxidation states of this compound requires specific experimental techniques. This section provides generalized protocols for two key methods: X-ray Photoelectron Spectroscopy (XPS) for identifying oxidation states and Cyclic Voltammetry (CV) for studying redox behavior.

Protocol for Determining this compound Oxidation States using XPS

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can identify the elemental composition and chemical (oxidation) state of elements within the top 1-10 nm of a material.[10] The binding energy of core-level electrons is sensitive to the chemical environment of the atom. For this compound, a chemical shift in the Br 3d binding energy is indicative of its oxidation state.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Mount solid sample (film, crystal) on holder using conductive tape. p3 Load sample into instrument's load-lock chamber. p1->p3 p2 For powders, press into indium foil or dust onto carbon tape. p2->p3 p4 Pump down to high vacuum (e.g., <10⁻⁶ Torr). p3->p4 a1 Transfer sample to main analysis chamber (UHV, <10⁻⁹ Torr). p4->a1 Transfer a2 Irradiate sample with monochromatic X-ray source (e.g., Al Kα). a1->a2 a3 Perform a survey scan to identify all elements present. a2->a3 a4 Perform a high-resolution scan of the Br 3d region (~65-85 eV). a3->a4 d1 Calibrate energy scale using adventitious Carbon C 1s peak (284.8 eV). a4->d1 Analyze d2 Fit the high-resolution Br 3d spectrum using appropriate software. d1->d2 d3 Deconvolute the spectrum into spin-orbit split doublets (3d₅/₂ and 3d₃/₂). d2->d3 d4 Compare the Br 3d₅/₂ binding energy to literature values to assign oxidation states. d3->d4

Caption: Generalized workflow for XPS analysis of this compound compounds.

Expected Br 3d₅/₂ Binding Energies:

  • Br⁻ (Bromide): ~68-69 eV[11]

  • C-Br (Covalent): ~70.5 eV[11]

  • BrO⁻ (Hypobromite, +1): ~74.3 eV[12]

  • BrO₃⁻ (Bromate, +5): ~79.1 eV[12]

Protocol for Electrochemical Synthesis and Analysis using Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a species in solution.[9] It is instrumental in synthesizing and characterizing compounds with different oxidation states, such as the electrochemical generation of hypervalent this compound(III) species.[1][4]

1. Cell Assembly and Solution Preparation:

  • Electrochemical Cell: Assemble a standard three-electrode cell. The working electrode (e.g., glassy carbon, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE) are required.[2]

  • Analyte Solution: Dissolve the this compound-containing precursor (e.g., an aryl bromide) in a suitable solvent (e.g., acetonitrile, hexafluoroisopropanol).

  • Supporting Electrolyte: Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) tetrafluoroborate, [Bu₄N][BF₄]) to the solution to ensure conductivity.

  • Degassing: Purge the solution with an inert gas (e.g., N₂, Ar) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.[13]

2. CV Measurement:

  • Connect to Potentiostat: Connect the electrodes to a potentiostat.

  • Set Parameters: Define the potential window and scan rate. The window should encompass the expected redox potentials of the this compound species. Scan rates typically range from 20 to 1000 mV/s.[13]

  • Run Background Scan: First, run a CV of the electrolyte solution without the analyte to establish the background current response.

  • Run Analyte Scan: Perform the CV scan on the analyte solution. The potential is swept linearly to a set vertex potential and then reversed.

3. Data Interpretation:

  • Anodic and Cathodic Peaks: The resulting voltammogram plots current versus potential. Anodic peaks correspond to oxidation events (e.g., Br⁻ → Br₂ or ArBr → ArBr⁺), while cathodic peaks correspond to reduction events.

  • Redox Potentials: The potential midway between the anodic and cathodic peak potentials provides an estimate of the standard redox potential (E¹/²) for a reversible couple.

  • Synthesis: For preparative electrosynthesis, a constant potential or current (galvanostatic conditions) corresponding to the desired oxidation event is applied to the solution on a larger scale to generate the product (e.g., a λ³-bromane).[4]

References

Bromine as an Electrophile in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromine, a halogen with significant polarizability, plays a pivotal role as an electrophile in a multitude of organic reactions. Its ability to accept a pair of electrons enables the formation of new carbon-bromine bonds, a fundamental transformation in synthetic chemistry. The introduction of this compound into organic molecules provides a versatile handle for subsequent functionalization, making brominated intermediates highly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth analysis of the core mechanisms through which this compound acts as an electrophile, including its reactions with alkenes, alkynes, aromatic systems, and carbonyl compounds. Detailed reaction pathways, quantitative data, experimental protocols, and mechanistic diagrams are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Electrophilic Addition to Alkenes

The reaction of this compound with alkenes is a classic example of electrophilic addition, where the π-bond of the alkene acts as a nucleophile.[1] This reaction is characterized by its high stereoselectivity.

Mechanism

The mechanism proceeds through a two-step process. As the this compound molecule approaches the electron-rich π-bond of the alkene, the Br-Br bond becomes polarized.[2] The alkene's π-electrons attack the partially positive this compound atom, displacing a bromide ion and forming a cyclic intermediate known as a bromonium ion.[1][3] In this three-membered ring, the positive charge is located on the this compound atom.[3][4] In the second step, the previously displaced bromide ion acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the this compound bridge.[5] This backside attack, which follows an SN2-like pathway, causes the ring to open and results in an overall anti-addition of the two this compound atoms across the double bond.[5]

Caption: Mechanism of Electrophilic Bromination of an Alkene.
Stereochemistry

The formation of the bridged bromonium ion is crucial for the reaction's stereospecificity. The backside attack ensures that the two this compound atoms add to opposite faces of the original double bond.[5] For example, the bromination of cyclohexene (B86901) exclusively yields the racemic mixture of trans-1,2-dibromocyclohexane, with no cis-isomer being formed.[5] Similarly, the stereochemistry of the starting alkene dictates the stereochemistry of the product.[6]

Starting AlkeneProduct(s)Stereochemical Outcome
cis-2-Butene(2R,3S)-2,3-dibromobutane & (2S,3R)-2,3-dibromobutane (Enantiomers)anti-addition
trans-2-Butene(2R,3R)-2,3-dibromobutane & (2S,3S)-2,3-dibromobutane (Meso compound)anti-addition
Cyclohexenetrans-1,2-dibromocyclohexane (Racemic)anti-addition[5]
Experimental Protocol: Bromination of Cyclohexene
  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (1.0 eq) in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) at room temperature.[1][5]

  • Reaction : Slowly add a solution of this compound (1.0 eq) in the same solvent from the dropping funnel to the stirred cyclohexene solution. The characteristic red-brown color of this compound should disappear upon addition, indicating a reaction has occurred.[1][5]

  • Completion : Continue the addition until a faint persistent orange color is observed, indicating the consumption of the alkene.

  • Work-up : Evaporate the solvent under reduced pressure to obtain the crude product, trans-1,2-dibromocyclohexane.

  • Purification : The product can be further purified by recrystallization or distillation if necessary.

Electrophilic Addition to Alkynes

Alkynes, containing two π-bonds, also undergo electrophilic addition with this compound. The reaction can be controlled to add one or two equivalents of this compound.[7]

Mechanism

The addition of the first equivalent of this compound is analogous to the reaction with alkenes, proceeding through a cyclic bromonium ion intermediate.[7][8] Nucleophilic attack by a bromide ion results in the formation of a dibromoalkene.[9] Due to the anti-addition mechanism, the trans (or E) isomer is the major product.[7][8][10] If a second equivalent of this compound is added, the resulting dibromoalkene reacts further via a similar mechanism to yield a tetrahaloalkane.[8] While alkynes are electron-rich, they are generally less reactive towards electrophilic addition than alkenes.[8]

G cluster_add1 First Addition cluster_add2 Second Addition Alkyne R-C≡C-R Br2_1 Br₂ Alkyne->Br2_1 Attack via bromonium ion Intermediate2 trans-Dibromoalkene Intermediate1 trans-Dibromoalkene Br2_2 Br₂ Intermediate2->Br2_2 Attack via bromonium ion Product Tetrabromoalkane

Caption: Stepwise Electrophilic Bromination of an Alkyne.
Quantitative Data

The stereoselectivity of the first addition is generally high, favoring the formation of the E-isomer. For alkyl-substituted acetylenes, this selectivity arises from the bridged bromonium ion intermediate.[11] For aryl-substituted acetylenes, the mechanism may involve a more open vinyl cation, leading to a mixture of cis and trans products.[11]

SubstrateMolar Equivalents of Br₂Major ProductYieldReference
2-Butyne1(E)-2,3-dibromo-2-buteneHigh[8]
3-Hexyne1(E)-3,4-dibromo-3-hexeneStereoselective[11]
Phenylacetylene1Mixture of (E) and (Z)-1,2-dibromo-1-phenylethene-[11]
2-Butyne22,2,3,3-tetrabromobutaneHigh[8]
Experimental Protocol: Dibromination of an Alkyne
  • Setup : Dissolve the alkyne (1.0 eq) in a suitable inert solvent (e.g., CCl₄) in a flask protected from light to prevent radical side reactions.

  • Reaction : Add a solution of this compound (1.0 eq for dibromination, 2.0 eq for tetrabromination) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring : Monitor the reaction by observing the disappearance of the this compound color.

  • Work-up : After the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the resulting di- or tetrabromoalkane by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (EAS)

Aromatic compounds, such as benzene (B151609), undergo electrophilic substitution rather than addition, preserving the stability of the aromatic ring. Due to the high stability of the aromatic system, a highly reactive electrophile is required.[12][13]

Mechanism

Molecular this compound by itself is not electrophilic enough to react with benzene.[13] Therefore, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is necessary.[14][15] The catalyst polarizes the Br-Br bond, forming a highly electrophilic complex (e.g., Br⁺[FeBr₄]⁻) that can be attacked by the π-electrons of the benzene ring.[13][16] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting aromaticity.[16][17] In the final step, a weak base (like FeBr₄⁻) removes a proton from the carbon atom bearing the this compound, restoring the aromatic ring and regenerating the catalyst.[17]

G Br2 Br₂ Electrophile Br⁺[FeBr₄]⁻ (Activated Electrophile) Br2->Electrophile Activation FeBr3 FeBr₃ (Lewis Acid) FeBr3->Electrophile Arenium Arenium Ion (Sigma Complex) Electrophile->Arenium Benzene Benzene Ring Benzene->Arenium Nucleophilic Attack Product Bromobenzene Arenium->Product Deprotonation H_FeBr4 H⁺ + FeBr₄⁻ Arenium->H_FeBr4 Loss of H⁺ FeBr3_regen FeBr₃ H_FeBr4->FeBr3_regen Catalyst Regeneration HBr HBr H_FeBr4->HBr

Caption: Catalytic Cycle for Electrophilic Aromatic Bromination.
Regioselectivity

Substituents already present on the aromatic ring influence the rate and position of subsequent bromination.

  • Activating Groups (e.g., -OH, -OR, -NH₂, -R): These electron-donating groups increase the nucleophilicity of the ring and direct the incoming electrophile to the ortho and para positions.

  • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O): These electron-withdrawing groups decrease the ring's reactivity and direct the incoming electrophile to the meta position.

SubstrateBrominating Agent/CatalystProduct DistributionReference
Anilinen-BuLi, Me₃SnCl then Br₂76% p-bromoaniline (no o- or di-bromo)[18]
Acetanilide (B955)NBS / cat. AcidHigh yield of 4'-bromoacetanilide
TolueneBr₂ / FeBr₃Mixture of o- and p-bromotoluene[13]
AnisoleHBr-assisted Br₂Ortho/Para directing[19]
NitrobenzeneHBr-assisted Br₂Meta directing[19]
Experimental Protocol: Bromination of Acetanilide with NBS

This procedure uses N-Bromosuccinimide (NBS) as a safer and more selective source of electrophilic this compound.

  • Setup : Dissolve acetanilide (1.0 eq) in a suitable solvent like acetic acid in an Erlenmeyer flask.

  • Reagents : Add N-bromosuccinimide (1.0 eq) to the solution. Add a catalytic amount of sulfuric or acetic acid.

  • Reaction : Stir the mixture at room temperature. The reaction is typically complete within an hour.

  • Isolation : Pour the reaction mixture into a beaker of ice water. The product, 4'-bromoacetanilide, will precipitate as a white solid.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. The product can be recrystallized from ethanol (B145695) to improve purity.

α-Bromination of Carbonyl Compounds

The α-carbon of a carbonyl compound can be brominated via its enol or enolate intermediate. The carbonyl group itself is electrophilic at the carbonyl carbon, but its corresponding enol or enolate is nucleophilic at the α-carbon.[20]

Mechanism

The reaction can be catalyzed by either acid or base, proceeding through different intermediates.

  • Acid-Catalyzed Bromination : In the presence of an acid catalyst, a ketone or aldehyde undergoes tautomerization to form its enol isomer.[21] The C=C double bond of the enol is electron-rich and acts as a nucleophile, attacking molecular this compound.[20][22] Deprotonation of the subsequent intermediate yields the α-bromo ketone and regenerates the acid catalyst.[21] This process is generally controllable and leads to monobromination.[22]

  • Base-Promoted Bromination : In the presence of a base, a proton is removed from the α-carbon to form an enolate anion.[20] The enolate is a highly potent nucleophile that reacts rapidly with this compound. This reaction is often difficult to stop at monosubstitution, as the electron-withdrawing this compound atom in the product can make the remaining α-protons more acidic, leading to polybromination.[22]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Promoted Pathway Ketone_A Ketone Enol Enol Intermediate Ketone_A->Enol Tautomerization H_plus H⁺ H_plus->Enol Product_A α-Bromo Ketone Enol->Product_A Attack on Br₂ Br2_A Br₂ Br2_A->Product_A Ketone_B Ketone Enolate Enolate Intermediate Ketone_B->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Product_B α-Bromo Ketone Enolate->Product_B Attack on Br₂ Br2_B Br₂ Br2_B->Product_B

Caption: α-Bromination of Ketones via Enol and Enolate Intermediates.
Experimental Protocol: Acid-Catalyzed Bromination of Acetone (B3395972)

  • Setup : Place acetone in a flask and add a catalytic amount of a strong acid, such as HBr or aqueous HCl.[22]

  • Reaction : Slowly add a solution of this compound in acetic acid or water to the acetone solution with stirring. The this compound color will fade as it is consumed.

  • Monitoring : The rate-determining step is the formation of the enol; thus, the rate is independent of the this compound concentration.[20]

  • Work-up : Once the reaction is complete, the mixture can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification : The organic layer is dried, and the solvent is evaporated to yield bromoacetone.

Conclusion

This compound's role as an electrophile is a cornerstone of organic synthesis. Its reactions with alkenes and alkynes proceed via a stereoselective anti-addition mechanism involving a cyclic bromonium ion. In aromatic systems, this compound requires activation by a Lewis acid to overcome the aromatic stabilization, leading to substitution products with regioselectivity dictated by existing substituents. Finally, the α-bromination of carbonyls occurs through nucleophilic enol or enolate intermediates. A thorough understanding of these fundamental mechanisms allows chemists to strategically incorporate this compound into complex molecules, paving the way for the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Aromatic Substitution with Bromine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Electrophilic aromatic substitution (SₑAr) is a cornerstone of organic synthesis, providing a principal pathway for the functionalization of aromatic systems. The bromination of arenes is a classic and widely utilized example of this reaction class, pivotal in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive technical overview of the core mechanism of electrophilic aromatic bromination, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. It delves into the generation of the electrophile, the structure and stability of the critical arenium ion intermediate, the kinetic profile of the reaction, and the profound influence of ring substituents on both reactivity and regioselectivity.

The Core Mechanism

The electrophilic bromination of a simple arene like benzene (B151609) does not occur at a significant rate with molecular bromine (Br₂) alone; the aromatic ring's stability makes it less nucleophilic than a typical alkene. The reaction requires the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), to activate the this compound molecule. The widely accepted mechanism proceeds through a two-step pathway.

Step 1: Formation of the Sigma Complex (Arenium Ion) The reaction is initiated by the attack of the aromatic ring's π-electron system on the activated electrophile. This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. This initial step is slow and constitutes the rate-determining step of the reaction because it involves a significant energy penalty from the temporary loss of aromatic stabilization.

Step 2: Deprotonation and Restoration of Aromaticity In the second, much faster step, a weak base (often depicted as FeBr₄⁻, formed during the initial activation) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This action re-establishes the π-system, restoring the highly favorable aromaticity of the ring and yielding the final brominated product. The energetic advantage of reforming the aromatic ring ensures that the reaction proceeds exclusively via substitution rather than addition.

Recent computational studies have introduced nuance to this classical model, suggesting that for some substrates, an addition-elimination pathway may be kinetically favored over the direct formation of the Wheland intermediate (sigma complex). However, the sigma complex remains a central and indispensable concept for rationalizing the outcomes of these reactions.

Mechanistic and Energy Profile Diagrams

Visualizing the reaction pathway and its corresponding energy changes is crucial for a deep understanding of the mechanism.

Diagram 1: Overall Reaction Pathway

This diagram illustrates the three critical stages of the reaction: activation of the electrophile, nucleophilic attack by the aromatic ring to form the resonance-stabilized arenium ion, and the final deprotonation to yield the product.

G cluster_deprotonation Step 3: Deprotonation & Aromaticity Restoration Br2 Br-Br Activated_Complex δ+Br-Brδ--FeBr₃ Br2->Activated_Complex Lewis Acid Coordination FeBr3 FeBr₃ FeBr3->Activated_Complex Benzene Benzene Ring (C₆H₆) Sigma_Complex Arenium Ion (σ-complex) Resonance Stabilized Activated_Complex->Sigma_Complex Benzene->Sigma_Complex π-cloud attack FeBr4 FeBr₄⁻ Products Bromobenzene (B47551) (C₆H₅Br) + HBr + FeBr₃ Sigma_Complex->Products Proton Abstraction (Fast Step) FeBr4->Products

Caption: Reaction pathway for electrophilic bromination of benzene.

Diagram 2: Reaction Energy Profile

This energy profile illustrates the thermodynamics and kinetics of the two-step mechanism. The first transition state, leading to the high-energy arenium ion intermediate, represents the activation energy for the rate-determining step. The second, smaller activation barrier corresponds to the fast deprotonation step. The overall reaction is exergonic, as the aromatic stability is ultimately retained in the product.

G Reaction Energy Profile Reactants Reactants (C₆H₆ + Br₂ + FeBr₃) TS1 Transition State 1 Intermediate Arenium Ion Intermediate (σ-complex) TS2 Transition State 2 Products Products (C₆H₅Br + HBr + FeBr₃) p1->p2 p2->p3 p3->p4 p4->p5 Ea1_start Ea1_start Ea1_top Ea1_top Ea1_start->Ea1_top Ea1_end Ea1_end Ea1_end->Ea1_top Ea1_label ΔG‡ (slow) Ea2_start Ea2_start Ea2_top Ea2_top Ea2_start->Ea2_top Ea2_end Ea2_end Ea2_end->Ea2_top Ea2_label ΔG‡ (fast) DeltaG_start DeltaG_start DeltaG_mid DeltaG_mid DeltaG_start->DeltaG_mid DeltaG_end DeltaG_end DeltaG_end->DeltaG_mid DeltaG_label ΔG (overall) < 0

Caption: Free energy profile for the electrophilic bromination of benzene.

Quantitative Analysis of Reactivity

The rate of electrophilic aromatic bromination is highly sensitive to the nature of substituents already present on the aromatic ring. This is a critical consideration in synthetic planning.

Substituent Effects on Reaction Rate

Substituents modulate the nucleophilicity of the aromatic ring and can stabilize or destabilize the positively charged arenium ion intermediate. They are broadly classified as activating or deactivating groups.

  • Activating Groups (Electron-Donating Groups, EDGs): These groups increase the rate of reaction relative to benzene. They donate electron density to the ring, making it more nucleophilic and stabilizing the arenium ion through induction or resonance. Examples include -OH, -OR, -NH₂, and alkyl groups. A methoxy (B1213986) group, for instance, can increase the reaction rate by several orders of magnitude.

  • Deactivating Groups (Electron-Withdrawing Groups, EWGs): These groups decrease the reaction rate relative to benzene. They withdraw electron density from the ring, reducing its nucleophilicity and destabilizing the arenium ion. Examples include -NO₂, -CN, -SO₃H, and carbonyl groups. A nitro substituent can decrease the ring's reactivity by a factor of roughly a million.

The table below summarizes the relative reactivity of various monosubstituted benzenes in bromination.

Substituent (-R)Group TypeRelative Rate (vs. Benzene = 1)
-OHActivating (Strong)~1 x 10⁹
-OCH₃Activating (Strong)~1 x 10⁷
-CH₃Activating (Weak)~30
-H(Reference)1
-ClDeactivating (Weak)0.03
-BrDeactivating (Weak)0.03
-CO₂EtDeactivating (Moderate)6 x 10⁻⁴
-NO₂Deactivating (Strong)~1 x 10⁻⁸

Note: Values are approximate and can vary with reaction conditions. They are compiled to show the general trend of substituent effects.

Regioselectivity

Substituents also direct the position of incoming electrophiles.

  • Ortho, Para-Directors: All activating groups and the weakly deactivating halogens direct incoming electrophiles to the positions ortho and para to themselves. This is because the positive charge of the arenium ion intermediate can be delocalized onto the substituent through resonance (for groups like -OR) or is better stabilized by induction (for alkyl groups).

  • Meta-Directors: All moderate and strong deactivating groups are meta-directors. For these substituents, the arenium ions resulting from ortho and para attack are significantly destabilized, making the transition state for meta attack the least unfavorable.

Experimental Protocol: Synthesis of Bromobenzene

This section provides a representative laboratory-scale procedure for the bromination of benzene.

Safety Precautions: Benzene is a known carcinogen and is highly flammable. This compound is extremely corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Materials and Equipment:

  • Benzene (reagent grade)

  • Liquid this compound

  • Iron filings or steel wool (catalyst precursor)

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate (B86663) or calcium chloride (drying agent)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical or magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Diagram 3: Experimental Workflow

G Start Start Setup 1. Assemble Apparatus (3-neck flask, condenser, dropping funnel) Start->Setup Charge 2. Charge Flask (Benzene + Iron Filings) Setup->Charge Add_Br2 3. Add this compound (Slowly, dropwise with stirring) Charge->Add_Br2 Heat 4. Heat Reaction (60-70°C for ~1 hour) Add_Br2->Heat Quench 5. Workup: Quench & Wash (Wash with H₂O, then 5% NaOH) Heat->Quench Separate 6. Separate Layers (Collect organic layer in separatory funnel) Quench->Separate Dry 7. Dry Product (Add anhydrous Na₂SO₄) Separate->Dry Filter 8. Filter (Remove drying agent) Dry->Filter Distill 9. Purify by Distillation (Collect 155-157°C fraction) Filter->Distill End End: Pure Bromobenzene Distill->End

Caption: Standard laboratory workflow for the synthesis of bromobenzene.

Procedure:

  • Apparatus Setup: Assemble a 250 mL three-neck flask with a stirrer, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed.

  • Charging Reactants: Place 11.0 g of benzene and 0.2 g of iron filings into the flask.

  • This compound Addition: Measure 20 g of liquid this compound into the dropping funnel. Begin stirring the benzene and add about 1 mL of this compound. The reaction may need gentle warming to initiate, which is indicated by the evolution of hydrogen bromide (HBr) gas. Once the reaction starts, add the remaining this compound dropwise over a period of 20-30 minutes, maintaining a steady reflux.

  • Reaction Completion: After the addition is complete, heat the mixture on an oil bath at 60-70°C for approximately 45-60 minutes, or until the brown color of this compound vapor is no longer visible above the liquid.

  • Workup and Washing: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel and wash successively with 50 mL of water and 50 mL of 10% sodium hydroxide solution (to remove unreacted this compound and HBr), followed by a final wash with brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent and purify the crude bromobenzene by fractional distillation. Collect the fraction boiling at 155-157°C. The expected yield is approximately 60-70%.

An In-depth Technical Guide to the Core of Free Radical Bromination: Mechanism and Initiation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the free radical bromination mechanism, a cornerstone of synthetic organic chemistry, with a focus on its initiation methods. Understanding this reaction is critical for professionals in drug development and chemical research, where the selective introduction of bromine atoms can be a key step in the synthesis of complex molecules. This document details the reaction mechanism, various initiation protocols, quantitative data on selectivity, and experimental procedures.

The Core Mechanism: A Three-Act Play

Free radical bromination is a chain reaction that proceeds in three distinct stages: initiation, propagation, and termination.[1] This process allows for the substitution of a hydrogen atom on an alkane or an alkyl-substituted aromatic compound with a this compound atom, typically under the influence of UV light or a radical initiator.[1]

Initiation: The Spark

The reaction is initiated by the homolytic cleavage of a this compound molecule (Br₂) into two this compound radicals (Br•). This step requires an input of energy, which can be supplied by heat or, more commonly, by ultraviolet (UV) light.[2] This photochemical initiation is a key feature of many free radical halogenations.[3]

Alternatively, chemical initiators can be used to generate radicals at lower temperatures. These initiators possess weak bonds that readily undergo homolysis upon heating.

Propagation: The Chain Reaction

Once formed, a this compound radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen bromide (HBr) and an alkyl radical (R•). This newly formed alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product (R-Br) and another this compound radical.[2] This new this compound radical can then participate in another hydrogen abstraction, thus propagating the chain reaction. Thousands of molecules can react for each initiation event.[4]

Termination: The End of the Line

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, including the combination of two this compound radicals to reform Br₂, an alkyl radical and a this compound radical to form the product, or two alkyl radicals to form an alkane.[2] Due to the low concentration of radical species, termination steps are relatively infrequent compared to propagation steps.[2]

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br 2Br 2 Br• Br2->2Br hν or Δ Br_rad_prop Br• RH R-H R_rad R• RBr R-Br R_rad->RBr + Br-Br HBr H-Br Br2_prop Br-Br Br_rad_prop->R_rad + R-H Br_rad_term1 Br• Br2_term Br-Br Br_rad_term1->Br2_term Br_rad_term2 Br• Br_rad_term2->Br2_term R_rad_term1 R• RBr_term R-Br R_rad_term1->RBr_term Br_rad_term3 Br• Br_rad_term3->RBr_term R_rad_term2 R• RR R-R R_rad_term2->RR R_rad_term3 R• R_rad_term3->RR

Caption: The three stages of the free radical bromination mechanism.

Initiation Methods: Choosing the Right Catalyst

The choice of initiation method is crucial for controlling the reaction and achieving the desired product selectivity. The most common methods are photochemical, thermal, and chemical initiation.

Photochemical Initiation

Direct irradiation of the reaction mixture with UV light provides the energy for the homolytic cleavage of the Br-Br bond.[2] This method is clean as it does not introduce any chemical initiators that might need to be separated from the product. The reaction is often carried out in a solvent that is inert to radical attack, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).[5]

Photochemical_Initiation Start Alkane + Br₂ in Solvent Irradiation Irradiate with UV Light (hν) Start->Irradiation Initiation Homolytic Cleavage of Br₂ Irradiation->Initiation Propagation Chain Reaction Initiation->Propagation Product Alkyl Bromide Propagation->Product

Caption: Workflow for photochemical initiation of bromination.

Chemical Initiation

Chemical initiators are compounds that decompose upon heating to generate radicals, which then initiate the bromination chain reaction. This method offers better control over the initiation rate compared to photochemical initiation.

N-Bromosuccinimide (NBS) is a versatile reagent for allylic and benzylic brominations. It serves as a source of this compound at a constant, low concentration, which is crucial for selectivity and minimizing side reactions. The reaction is typically initiated by a small amount of a radical initiator like AIBN or benzoyl peroxide, or by light.[6] NBS reacts with the HBr formed during the propagation step to regenerate Br₂, thus maintaining the chain reaction.[6]

NBS_Initiation Start Alkene/Toluene + NBS Initiator Radical Initiator (AIBN/BPO) or hν Start->Initiator Br_rad Br• Formation Initiator->Br_rad Propagation1 H Abstraction Br_rad->Propagation1 HBr_NBS HBr + NBS → Br₂ + Succinimide Propagation1->HBr_NBS Propagation2 Alkyl Radical + Br₂ → Product + Br• HBr_NBS->Propagation2 Propagation2->Propagation1 Chain Continues

Caption: Logical flow of allylic/benzylic bromination using NBS.

AIBN is a common thermal initiator that decomposes upon heating (typically between 66 °C and 72 °C) to produce two 2-cyanoprop-2-yl radicals and nitrogen gas.[7] These carbon-centered radicals are effective at initiating the bromination chain reaction.[7]

AIBN_Initiation AIBN AIBN Decomposition Heat (Δ) AIBN->Decomposition Radicals 2 (CH₃)₂C(CN)• + N₂ Decomposition->Radicals Initiation (CH₃)₂C(CN)• + Br₂ → (CH₃)₂C(CN)Br + Br• Radicals->Initiation BPO_Initiation BPO Benzoyl Peroxide Decomposition Heat (Δ) BPO->Decomposition Benzoyloxyl_rad 2 PhCOO• Decomposition->Benzoyloxyl_rad Phenyl_rad 2 Ph• + 2 CO₂ Benzoyloxyl_rad->Phenyl_rad Initiation Ph• + Br₂ → PhBr + Br• Phenyl_rad->Initiation Experimental_Workflow Start Combine Reactants and Solvent Initiation Initiate Reaction (Light or Heat/Initiator) Start->Initiation Reaction Monitor Reaction Progress Initiation->Reaction Workup Quench and Wash Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Purify Product (e.g., Distillation) Drying->Purification Product Characterize Product Purification->Product

References

An In-depth Technical Guide to the Electrophilic Addition of Bromine to Alkenes and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition of bromine to alkenes and alkynes, two fundamental reactions in organic chemistry with significant applications in synthesis and drug development. This document details the reaction mechanisms, stereochemistry, and kinetics, and provides established experimental protocols for key transformations.

Core Concepts and Reaction Mechanisms

The electrophilic addition of this compound to carbon-carbon double (alkenes) and triple (alkynes) bonds is a cornerstone of organic synthesis, allowing for the introduction of this compound atoms into a molecule, which can then serve as handles for further functionalization. While both reactions proceed via an electrophilic attack of the π-system on the this compound molecule, there are notable differences in their mechanisms and reactivity.

Electrophilic Addition to Alkenes

The addition of this compound to alkenes is a well-established reaction that typically proceeds through a cyclic bromonium ion intermediate.[1][2][3] This intermediate is formed by the attack of the alkene's π-electrons on a this compound molecule, leading to the displacement of a bromide ion.[1][3] The resulting three-membered ring is then opened by a nucleophilic attack of the bromide ion from the side opposite to the bromonium ion, resulting in a stereospecific anti-addition of the two this compound atoms.[4][5] This stereochemical outcome is a key feature of this reaction and has significant implications for the synthesis of stereochemically defined molecules.

The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich π-bond of the alkene.[1][6] The alkene's π-electrons attack the partially positive this compound atom, forming a C-Br bond and displacing a bromide ion.[1] The neighboring this compound atom with its lone pairs of electrons then forms a bond with the other carbon of the original double bond, creating the cyclic bromonium ion.[1] This cyclic intermediate prevents free rotation around the C-C bond, thus preserving the stereochemistry.[4] The subsequent backside attack by the bromide ion on one of the carbons of the bromonium ion leads to the formation of the vicinal dibromide with anti stereochemistry.[4][5]

Electrophilic Addition to Alkynes

Similar to alkenes, alkynes also undergo electrophilic addition of this compound. The reaction can proceed in two stages, with the addition of one equivalent of this compound leading to a dibromoalkene, and the addition of a second equivalent yielding a tetrabromoalkane.[7][8] The addition of the first equivalent of this compound to an alkyne also proceeds with anti-stereochemistry, forming a trans-dibromoalkene.[8][9]

The mechanism is thought to be analogous to that of alkenes, involving the formation of a cyclic bromonium ion intermediate.[7][9] The π-electrons of the alkyne attack the this compound molecule, forming a bromonium ion and a bromide ion.[10][11] The bromide ion then attacks one of the carbons of the bromonium ion in an SN2-like fashion, leading to the opening of the ring and the formation of the trans-dibromoalkene.[7]

Reactivity: Alkenes vs. Alkynes

A crucial distinction between these two reactions is their relative rates. Contrary to what might be expected based on the higher electron density of the triple bond, alkenes are significantly more reactive towards electrophilic addition of this compound than alkynes .[12] This difference in reactivity can be substantial, with alkenes reacting thousands to hundreds of thousands of times faster than comparable alkynes. For instance, the rate of bromination of styrene (B11656) is approximately 1000 times faster than that of phenylacetylene.

This reduced reactivity of alkynes is attributed to two main factors:

  • Higher energy of the vinyl cation intermediate: The carbocation intermediate formed during the addition to an alkyne is a vinylic carbocation, which is less stable than the alkyl carbocation formed from an alkene.

  • Increased ring strain in the bridged intermediate: The three-membered bromonium ion derived from an alkyne is more strained than that derived from an alkene, making its formation less favorable.

Quantitative Data Presentation

The relative rates of bromination highlight the significant difference in reactivity between alkenes and alkynes. The following table summarizes key quantitative findings from comparative studies.

Substrate ComparisonRelative Rate (Alkene / Alkyne)Solvent/ConditionsReference
Styrene vs. Phenylacetylene~ 1,000Not specified
Disubstituted Alkene vs. Dialkylacetylene1,000 to 10,000,000Varies (greatest in least nucleophilic solvents)
3-Hexene vs. 3-Hexyne~ 100,000Acetic Acid[6]

Experimental Protocols

The following are detailed methodologies for key bromination experiments.

Bromination of Cyclohexene (B86901)

This protocol describes the addition of this compound to cyclohexene, a classic experiment demonstrating electrophilic addition to an alkene.

Materials:

  • Cyclohexene

  • This compound solution (e.g., 5% in dichloromethane)

  • Cyclohexane (B81311) (for comparison)

  • Two graduated cylinders or test tubes

Procedure:

  • Place a small volume of cyclohexene into one reaction vessel and an equal volume of cyclohexane into another.

  • Carefully add the this compound solution dropwise to both the cyclohexene and the cyclohexane with swirling.

  • Observation: The characteristic reddish-brown color of the this compound will disappear rapidly in the cyclohexene solution as the this compound adds across the double bond to form the colorless trans-1,2-dibromocyclohexane. In contrast, the this compound color will persist in the cyclohexane, as alkanes do not readily react with this compound under these conditions.

Safety Precautions: this compound is highly toxic and corrosive. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) must be worn.

Synthesis of meso-Stilbene Dibromide from trans-Stilbene (B89595)

This procedure illustrates the stereospecific anti-addition of this compound to an alkene.

Materials:

Procedure:

  • Dissolve 2.0 g of trans-stilbene in 40 mL of warm glacial acetic acid in a 100-mL Erlenmeyer flask.

  • Carefully add 4.0 g of pyridinium hydrobromide perbromide to the solution and swirl to mix. If necessary, rinse any crystals from the flask walls with a small amount of acetic acid.

  • Continue heating the mixture for an additional 2-3 minutes. The product, stilbene (B7821643) dibromide, will precipitate as small plates.

  • Cool the flask in cold water and collect the solid product by suction filtration using a small Büchner funnel.

  • Wash the collected solid on the funnel with 10-15 mL of cold methanol to remove any yellow impurities.

  • Allow the colorless solid to air-dry.

Safety Precautions: Pyridinium hydrobromide perbromide and glacial acetic acid are corrosive and can cause burns. Handle these reagents with care, wearing gloves and eye protection.

Preparation of Diphenylacetylene (B1204595) from trans-Stilbene via Bromination and Dehydrobromination

This two-step synthesis demonstrates the utility of bromination in the preparation of alkynes.

Step 1: Bromination of trans-Stilbene (as described in Protocol 3.2)

Step 2: Dehydrobromination of Stilbene Dibromide

  • Place the dry stilbene dibromide from Step 1 into a suitable reaction flask.

  • Add a strong base, such as potassium hydroxide (B78521) (KOH), and heat the mixture. This will effect a double dehydrobromination to form the alkyne.

  • After the reaction is complete, cool the mixture and isolate the diphenylacetylene product. This may involve extraction and recrystallization to purify the final product.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways.

Electrophilic_Addition_Alkene cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene (C=C) Bromonium Bromonium Ion C—C +Br Alkene->Bromonium π attack on Br This compound Br-Br Dibromide Vicinal Dibromide (anti-addition) Bromonium:c1->Dibromide Br⁻ attack (backside) Electrophilic_Addition_Alkyne cluster_start Reactants cluster_intermediate Intermediate cluster_product1 First Addition Product cluster_product2 Second Addition Product Alkyne Alkyne (C≡C) Bromonium_alkyne Bromonium Ion C=C +Br Alkyne->Bromonium_alkyne π attack on Br Bromine1 Br-Br (1 eq.) Dibromoalkene trans-Dibromoalkene Bromonium_alkyne:c1->Dibromoalkene Br⁻ attack Tetrabromoalkane Tetrabromoalkane Dibromoalkene->Tetrabromoalkane + Br₂ (excess) Reactivity_Comparison Alkene Alkene TransitionStateAlkene Lower Energy Transition State Alkene->TransitionStateAlkene Faster Reaction Alkyne Alkyne TransitionStateAlkyne Higher Energy Transition State Alkyne->TransitionStateAlkyne Slower Reaction Product Dibromo-product TransitionStateAlkene->Product TransitionStateAlkyne->Product

References

Solubility of Bromine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of elemental bromine (Br₂) in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its safe handling and effective use in various applications, including organic synthesis, bromination reactions, and as a component in the development of pharmaceuticals. This document collates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the polarity of the solvent, following the principle of "like dissolves like." As a nonpolar molecule, this compound exhibits high solubility in nonpolar and weakly polar organic solvents and limited solubility in highly polar solvents like water.

The following table summarizes the available quantitative and qualitative solubility data for this compound in common solvents. It is important to note that while this compound is widely reported as being soluble in many organic solvents, precise quantitative data at various temperatures is not always readily available in the published literature.

Solvent ClassSolvent NameFormulaTemperature (°C)Solubility ( g/100 g Solvent)Notes
Inorganic Solvents WaterH₂O103.60 (in solution)Solubility decreases slightly with increasing temperature.[1]
203.41 (in solution)[2]
253.35 (in solution)[1][2]
403.33 (in solution)[1][2]
Sulfuric Acid (95%)H₂SO₄250.75[3]
Hydrocarbons HexaneC₆H₁₄-SolubleQuantitative data not readily available. Expected to be highly soluble.[2]
BenzeneC₆H₆-SolubleQuantitative data not readily available.[4]
TolueneC₇H₈-SolubleQuantitative data not readily available.
Halogenated Hydrocarbons Carbon TetrachlorideCCl₄25Miscible ("Infinite")[1]
ChloroformCHCl₃25Miscible ("Infinite")[1]
DichloromethaneCH₂Cl₂25Miscible ("Infinite")[1]
Ethers Diethyl Ether(C₂H₅)₂O25Miscible ("Infinite")Reacts exothermically; not recommended for stable solutions.[1][5]
Alcohols EthanolC₂H₅OH-Very SolubleReacts with this compound; not a stable solvent.[3]
MethanolCH₃OH25Miscible ("Infinite")Reacts with this compound; not a stable solvent.[1][5]
Carboxylic Acids Acetic AcidCH₃COOH-SolubleA stable solvent for this compound; commercially available as a 1M solution.[2][5]
Other Carbon DisulfideCS₂-9583.15[3]
25Miscible ("Infinite")[1]
Acetone(CH₃)₂CO-ReactsNot a suitable solvent.[3]

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely used shake-flask method followed by iodometric titration. This method establishes the equilibrium solubility of this compound at a specific temperature.

1. Materials and Equipment:

  • Chemicals: Elemental this compound (Br₂), the organic solvent of interest, potassium iodide (KI), standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M), starch indicator solution, deionized water.

  • Equipment: Temperature-controlled shaker bath or incubator, gas-tight flasks or vials with septa, analytical balance, volumetric flasks, pipettes, burette, magnetic stirrer and stir bars, appropriate personal protective equipment (fume hood, chemical-resistant gloves, splash goggles, face shield).

2. Procedure:

  • Step 1: Preparation of the Saturated Solution

    • In a fume hood, add a measured volume of the organic solvent to a gas-tight flask.

    • Carefully add an excess amount of liquid this compound to the solvent. The presence of a separate, undissolved this compound phase is necessary to ensure saturation.

    • Seal the flask tightly to prevent the escape of volatile this compound and solvent.

  • Step 2: Equilibration

    • Place the sealed flask in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. This can take anywhere from 24 to 72 hours, depending on the solvent and agitation speed. It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.

  • Step 3: Sample Collection and Preparation

    • Once equilibrium is reached, cease agitation and allow the phases to separate completely. The excess this compound will form a distinct layer (usually at the bottom, as this compound is dense).

    • Carefully withdraw a known volume of the this compound-saturated solvent phase using a gas-tight syringe, ensuring that no undissolved this compound is collected.

    • Immediately transfer the aliquot into a volumetric flask containing a freshly prepared excess of aqueous potassium iodide (KI) solution. This will react with the this compound to form triiodide ions (I₃⁻).

      • Reaction: Br₂ + 3I⁻ → 2Br⁻ + I₃⁻

  • Step 4: Iodometric Titration

    • Titrate the liberated triiodide immediately with a standardized solution of sodium thiosulfate.

      • Reaction: I₃⁻ + 2S₂O₃²⁻ → 3I⁻ + S₄O₆²⁻

    • As the endpoint approaches (the solution turns pale yellow), add a few drops of starch indicator solution. This will form a deep blue-black complex with the remaining triiodide.

    • Continue the titration dropwise until the blue color disappears, indicating that all the triiodide has reacted. Record the volume of sodium thiosulfate solution used.

3. Calculation of Solubility:

  • Calculate the moles of sodium thiosulfate used:

    • Moles of Na₂S₂O₃ = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ (in L)

  • Calculate the moles of this compound in the aliquot:

    • From the stoichiometry of the reactions, 1 mole of Br₂ is equivalent to 2 moles of Na₂S₂O₃.

    • Moles of Br₂ = (Moles of Na₂S₂O₃) / 2

  • Calculate the mass of this compound in the aliquot:

    • Mass of Br₂ = Moles of Br₂ × Molar mass of Br₂ (159.808 g/mol )

  • Calculate the solubility:

    • Solubility is typically expressed in grams of solute per 100 grams of solvent.

    • First, determine the mass of the solvent in the initial aliquot by multiplying the volume of the aliquot by the density of the pure solvent at the experimental temperature.

    • Solubility ( g/100 g solvent) = (Mass of Br₂ in aliquot / Mass of solvent in aliquot) × 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Reaction cluster_analysis Analysis A 1. Add excess this compound to organic solvent in a sealed flask B 2. Agitate in temperature- controlled bath to reach equilibrium (24-72h) A->B C 3. Cease agitation and allow phases to separate B->C D 4. Withdraw a known volume of the saturated solvent phase C->D E 5. Quench aliquot in excess aqueous KI solution (Br₂ → I₃⁻) D->E F 6. Titrate with standardized Na₂S₂O₃ solution E->F G 7. Add starch indicator near endpoint F->G H 8. Continue titration until blue color disappears G->H I 9. Calculate solubility from titration volume H->I

Caption: Workflow for determining this compound solubility via the shake-flask method and iodometric titration.

References

Unraveling the Signature of Bromine: A Technical Guide to its Isotopic Composition in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. A nuanced understanding of isotopic composition is paramount for accurate interpretation of mass spectra. This technical guide delves into the core principles of the isotopic composition of bromine, focusing on its two stable isotopes, ⁷⁹Br and ⁸¹Br, and their profound impact on mass spectrometric analysis. This document provides a comprehensive overview of the quantitative data, experimental protocols, and visual representations necessary for professionals working in research and development.

The Distinctive Isotopic Fingerprint of this compound

This compound naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This unique isotopic distribution creates a characteristic pattern in a mass spectrum that is a definitive indicator of the presence of this compound in a molecule. The precise mass and natural abundance of these isotopes are fundamental to the interpretation of mass spectral data.

Quantitative Isotopic Data for this compound

The following table summarizes the key quantitative data for the two stable isotopes of this compound. This information is critical for the accurate calculation of molecular weights and the prediction of isotopic patterns in mass spectrometry.

IsotopeAtomic Mass (Da)Natural Abundance (%)
⁷⁹Br78.918337150.69
⁸¹Br80.916290649.31

The "M+2" Phenomenon: Identifying this compound in a Mass Spectrum

The near 1:1 ratio of ⁷⁹Br and ⁸¹Br results in a distinctive isotopic pattern for any this compound-containing ion in a mass spectrum. For a molecule containing a single this compound atom, the molecular ion region will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). The peak corresponding to the molecule with the ⁷⁹Br isotope is referred to as the molecular ion peak (M), while the peak for the molecule with the ⁸¹Br isotope is the "M+2" peak.

The presence of multiple this compound atoms in a molecule leads to more complex, yet predictable, isotopic patterns. The relative intensities of the M, M+2, M+4, and subsequent peaks follow a binomial distribution based on the number of this compound atoms and the abundances of the two isotopes.

Predicted Isotopic Patterns for Brominated Compounds

The table below outlines the expected isotopic patterns and their relative intensity ratios for molecules containing one, two, or three this compound atoms. These patterns are invaluable for rapidly identifying the number of this compound atoms in an unknown compound.

Number of this compound AtomsIsotopic PeaksTheoretical Intensity Ratio
1M, M+21 : 1
2M, M+2, M+41 : 2 : 1
3M, M+2, M+4, M+61 : 3 : 3 : 1

Visualizing this compound's Isotopic Signature

The following diagrams, generated using the DOT language, provide a visual representation of the concepts discussed above.

Isotopic_Distribution_of_this compound This compound (Br) This compound (Br) Isotopes Isotopes This compound (Br)->Isotopes ⁷⁹Br ⁷⁹Br Isotopes->⁷⁹Br 50.69% ⁸¹Br ⁸¹Br Isotopes->⁸¹Br 49.31%

Isotopic distribution of elemental this compound.

Mass_Spectrum_One_this compound cluster_0 Mass Spectrum of R-Br cluster_1 M M M+2 M+2 Relative Intensity Relative Intensity m/z m/z p1 p1->M p2 p2->M+2

Characteristic 1:1 isotopic pattern for a compound with one this compound atom.

Mass_Spectrum_Two_Bromines cluster_0 Mass Spectrum of R-Br₂ cluster_1 M M M+2 M+2 M+4 M+4 Relative Intensity Relative Intensity m/z m/z p1 p1->M p2 p2->M+2 p3 p3->M+4 Experimental_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Analysis 2. Mass Spectrometric Analysis cluster_DataInterp 3. Data Interpretation Extraction Extraction of Analyte Derivatization Derivatization (if necessary) Extraction->Derivatization Injection Sample Injection (GC or LC) Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI, ESI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Examine Total Ion Chromatogram (TIC) Detection->TIC Mass_Spectrum Extract Mass Spectrum of Peak of Interest TIC->Mass_Spectrum Isotope_Pattern Identify Characteristic this compound Isotope Pattern Mass_Spectrum->Isotope_Pattern Fragmentation Analyze Fragmentation Pattern Isotope_Pattern->Fragmentation Library_Search Perform Library Search Fragmentation->Library_Search Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation

The Essential Halogen: A Technical Guide to the Biological Roles of Bromide in Enzymology and Marine Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biologically inert, the bromide ion (Br⁻) is now recognized as an essential trace element with critical roles in animal physiology and marine biochemistry. This technical guide provides an in-depth exploration of the enzymatic functions of bromide, focusing on its indispensable role as a substrate for a unique class of enzymes. We will examine the catalytic mechanisms of vanadium bromoperoxidases in marine organisms, the preferential use of bromide by eosinophil peroxidase in the human immune system, and the fundamental requirement of bromide for peroxidasin-catalyzed collagen IV assembly, a process essential for the structural integrity of tissues in all animals. This document consolidates key quantitative data, details critical experimental methodologies, and provides visual representations of the biochemical pathways involved, offering a comprehensive resource for researchers in biochemistry, marine biology, and pharmacology.

Bromide: From Environmental Abundance to Biological Essentiality

Bromide is the seventh most abundant element in seawater, where it exists primarily as the soluble bromide anion (Br⁻).[1] Its high concentration in the marine environment provides a readily available substrate for various marine organisms.[2] While terrestrial and freshwater concentrations are significantly lower, bromide is ubiquitously present in animals as a trace element.[3][4] For decades, it was considered to have no specific biological function. However, landmark research has overturned this view, establishing bromine as the 28th essential element for animal life, crucial for tissue development and architecture.[5][6]

This guide focuses on the three primary enzymatic systems that harness the reactivity of the bromide ion: Vanadium Bromoperoxidases (V-BrPOs), Eosinophil Peroxidase (EPO), and Peroxidasin (PXDN).

Table 1: Comparative Concentrations of Bromide Ion (Br⁻)

Environment/Fluid Typical Concentration (mg/L) Molar Concentration (approx.) Reference(s)
Seawater 60 - 80 mg/L 0.75 - 1.0 mM [4][7]
Freshwater < 0.5 mg/L < 6 µM [4]
Human Plasma 1.6 - 8.0 mg/L 20 - 100 µM [8][9][10]

| Marine Algae (dry wt) | 150 - 4000 mg/kg | 0.015% - 0.400% |[11] |

Vanadium Bromoperoxidases (V-BrPOs) in Marine Organisms

Marine organisms, particularly algae, have evolved a unique class of enzymes, the vanadium-dependent haloperoxidases (VHPOs), to catalyze the formation of organothis compound compounds.[12] These enzymes utilize a vanadium cofactor in their active site and demonstrate a high specificity for bromide. The resulting brominated natural products are believed to function in chemical defense against predation and biofouling.[3]

Catalytic Mechanism of V-BrPO

The catalytic cycle of V-BrPO involves the oxidation of bromide by hydrogen peroxide (H₂O₂) to produce hypobromous acid (HOBr), a potent brominating agent.[1][13] The generally accepted mechanism proceeds as follows:

  • Hydrogen peroxide coordinates to the vanadium(V) center in the enzyme's active site, forming a peroxovanadium intermediate.[14]

  • A nucleophilic attack by the bromide ion on the electrophilic peroxide complex occurs.[1]

  • This reaction yields hypobromous acid (HOBr) and regenerates the native state of the enzyme.[14]

The liberated HOBr can then react non-enzymatically with a wide range of organic substrates in the environment, leading to the vast diversity of organothis compound compounds found in marine ecosystems.[1]

VBrPO_Cycle E_V5 V-BrPO (Vanadate-V) E_Peroxo Peroxovanadium(V) Intermediate E_V5->E_Peroxo Forms Intermediate E_HOBr Enzyme-Product Complex E_Peroxo->E_HOBr Bromide Oxidation prod1 H₂O E_Peroxo->prod1 E_HOBr->E_V5 Regenerates Enzyme prod2 HOBr E_HOBr->prod2 sub1 H₂O₂ sub1->E_V5 Binds to Vanadium Center sub2 Br⁻ + H⁺ sub2->E_Peroxo Nucleophilic Attack

Figure 1. Catalytic cycle of Vanadium Bromoperoxidase (V-BrPO).

Eosinophil Peroxidase (EPO): Bromide in Human Innate Immunity

Eosinophils are granulocytic white blood cells that play a role in combating parasitic infections and in allergic inflammatory responses.[5] They contain the heme enzyme Eosinophil Peroxidase (EPO), which, upon eosinophil activation, is released into the extracellular space.[15] EPO catalyzes the formation of microbicidal oxidants using H₂O₂ and halide ions.[10]

Preferential Use of Bromide

A striking feature of EPO is its strong preference for bromide over chloride, despite the ~1000-fold higher concentration of chloride in physiological fluids.[8][9] At physiological plasma concentrations of bromide (20-100 µM) and chloride (~100-140 mM), the primary product of EPO is hypobromous acid (HOBr).[8][10] This intrinsic specificity is a key differentiator from the related neutrophil enzyme, myeloperoxidase (MPO), which primarily produces hypochlorous acid (HOCl).[16]

Generation of Brominating Agents and Mutagens

The HOBr generated by EPO is a potent oxidant that contributes to host defense but can also cause tissue damage in inflammatory conditions like asthma.[3][5] HOBr can react with various biological molecules:

  • Bromamine Formation : It reacts with primary amines (e.g., on proteins or taurine) to form long-lived oxidizing bromamines.

  • Protein Modification : It oxidizes amino acid residues, notably converting tyrosine to 3-bromotyrosine, a biomarker for eosinophil activation.[10]

  • Nucleobase Halogenation : It can brominate nucleobases. For instance, EPO can convert uracil (B121893) to 5-bromouracil, a mutagenic analogue of thymine (B56734), which can be incorporated into DNA and exert cytotoxic effects.[12]

EPO_Pathway cluster_Eosinophil Activated Eosinophil Eosinophil EPO Release EPO Eosinophil Peroxidase (EPO) Eosinophil->EPO Secretes HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalyzes Oxidation Target1 Amine-containing molecules (R-NH₂) HOBr->Target1 Reacts with Target2 Uracil (Nucleobase) HOBr->Target2 Reacts with H2O2 H₂O₂ H2O2->EPO Br Br⁻ Br->EPO Product1 Bromamines (R-NHBr) Target1->Product1 Forms Product2 5-Bromouracil (Mutagenic Analogue) Target2->Product2 Forms Collagen_Crosslinking cluster_ColIV Collagen IV NC1 Domains PXDN Peroxidasin (PXDN) Enzyme HOBr HOBr (Intermediate) PXDN->HOBr Catalyzes Col1 Protomber 1 (Methionine-SH) HOBr->Col1 Reacts with Col2 Protomber 2 (Hydroxylysine-NH₂) HOBr->Col2 Reacts with Crosslink Stable Collagen IV Network (Sulfilimine Bond S=N) Col1->Crosslink Forms Crosslink Col2->Crosslink Forms Crosslink H2O2 H₂O₂ H2O2->PXDN Br Br⁻ Br->PXDN MCD_Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer (pH 6.0) - Substrate Solution (MCD + KBr) - Initiator (H₂O₂) - Enzyme Dilution start->prep setup Set Spectrophotometer: - Wavelength: 290 nm - Temperature: 25°C prep->setup cuvette Pipette Substrate Solution and Enzyme (or Buffer for blank) into cuvette setup->cuvette equilibrate Equilibrate to 25°C and record stable baseline cuvette->equilibrate initiate Initiate reaction by adding H₂O₂ equilibrate->initiate measure Record Absorbance Decrease at 290 nm for 1-3 minutes initiate->measure calculate Determine linear rate (ΔA/min) and calculate enzyme units measure->calculate end End calculate->end

References

thermochemical data and bond dissociation energy of Br2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Data and Bond Dissociation Energy of Dibromine (Br₂)

Introduction

Dithis compound (Br₂), a halogen existing as a fuming red-brown liquid at standard conditions, plays a crucial role in numerous chemical transformations, from organic synthesis to materials science. A fundamental understanding of its thermodynamic properties and the energy required to cleave its covalent bond is paramount for professionals in research, chemical manufacturing, and drug development. This guide provides a detailed overview of the core thermochemical data of Br₂ and its bond dissociation energy, supplemented with information on the experimental methodologies used for their determination.

**1. Thermochemical Data of Dithis compound (Br₂) **

The thermodynamic properties of a substance dictate its stability, reactivity, and phase behavior. For Br₂, the key thermochemical parameters are its standard enthalpy of formation, standard molar entropy, and heat capacity. These values are essential for calculating reaction enthalpies and predicting the spontaneity of processes involving this compound.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (298.15 K and 1 bar). By definition, the standard enthalpy of formation of Br₂(l), the most stable form of this compound under standard conditions, is zero.[1][2][3] However, the formation of gaseous and monoatomic this compound involves significant enthalpy changes.

Standard Molar Entropy (S°)

Standard molar entropy is a measure of the disorder or randomness of one mole of a substance at standard conditions. The entropy of gaseous this compound is significantly higher than that of liquid this compound, reflecting the greater motional freedom of the molecules in the gas phase.[4][5]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. This value is crucial for calculating changes in enthalpy and entropy at temperatures other than the standard 298.15 K.

Table 1: Summary of Thermochemical Data for Br₂ at 298.15 K

PropertyBr₂(l) (liquid)Br₂(g) (gas)Br(g) (gas, atomic)UnitsSource(s)
Standard Enthalpy of Formation (ΔfH°) 0 (exact)30.88 ± 0.11111.851 ± 0.056kJ/mol[1][6][7]
Standard Molar Entropy (S°) 152.21 ± 0.30245.46175.02J/mol·K[4][8][9]
Molar Heat Capacity (Cp) 75.6936.0620.79J/mol·K[10][11]
Enthalpy of Vaporization (ΔvapH°) 29.96--kJ/mol[10]
Enthalpy of Fusion (ΔfusH°) 10.571--kJ/mol[10]

Note: The enthalpy of vaporization can also be calculated from the difference in the standard enthalpies of formation of Br₂(g) and Br₂(l), which is 30.88 kJ/mol.[7]

**2. Bond Dissociation Energy (BDE) of Dithis compound (Br₂) **

The Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase, resulting in two radical fragments. For dithis compound, this corresponds to the energy required to break the Br-Br bond.

Br₂(g) → 2 Br(g)

The BDE is a direct measure of bond strength. It is a critical parameter in chemical kinetics for understanding reaction mechanisms, particularly in radical chain reactions initiated by the photolysis or thermolysis of Br₂. The accepted value for the Br-Br bond dissociation energy is approximately 193 kJ/mol.[12]

This value can be precisely calculated using the standard enthalpies of formation of gaseous dithis compound and atomic this compound from Active Thermochemical Tables (ATcT).[6]

  • BDE = 2 × ΔfH°[Br(g)] - ΔfH°[Br₂(g)]

  • BDE = 2 × (111.851 kJ/mol) - (30.88 kJ/mol)

  • BDE = 192.82 kJ/mol

Table 2: Bond Dissociation Energy of Br₂

BondReactionBond Dissociation Energy (kJ/mol)Source(s)
Br—BrBr₂(g) → 2 Br(g)192.82[6]
Br—BrBr₂(g) → 2 Br(g)193[12]

The following diagram illustrates the thermochemical cycle used to determine the bond dissociation energy of Br₂ from fundamental thermodynamic quantities.

G Thermochemical Cycle for Br₂ Bond Dissociation Energy cluster_0 Br2_l Br₂(l) ΔfH° = 0 kJ/mol (Standard State) Br2_g Br₂(g) ΔfH° = 30.88 kJ/mol Br2_l->Br2_g ΔvapH° +30.88 kJ/mol Br_g 2 Br(g) ΔfH° = 2 x 111.851 kJ/mol Br2_l->Br_g Enthalpy of Atomization +223.70 kJ/mol Br2_g->Br_g Bond Dissociation Energy (BDE) +192.82 kJ/mol

Caption: Thermochemical relationships for Br₂.

Experimental Protocols

The determination of the thermochemical data presented above relies on a variety of established experimental techniques.

Calorimetry

Calorimetry is the primary method for measuring enthalpy changes.

  • Enthalpy of Vaporization (ΔvapH°) : This is determined by measuring the heat required to convert a known amount of liquid Br₂ into its gaseous state at a constant temperature (its boiling point) and pressure. Isothermal calorimetry or differential scanning calorimetry (DSC) can be employed. The experimental workflow involves placing a sealed ampoule of liquid this compound in the calorimeter, supplying a measured amount of electrical energy to induce vaporization, and precisely measuring the corresponding temperature profile.

  • Heat Capacity (Cp) : Adiabatic calorimetry is often used. A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from the heat input, the mass of the sample, and the temperature change.

Spectroscopic Methods

Spectroscopic techniques are powerful tools for determining bond dissociation energies.

  • Methodology : The BDE of a diatomic molecule like Br₂ can be determined with high precision by analyzing its electronic absorption spectrum. The molecule is irradiated with ultraviolet-visible light, and the absorption of photons promotes electrons to higher energy molecular orbitals. This results in a spectrum of vibrational and rotational lines. As the wavelength of the incident light decreases (energy increases), the vibrational spacing decreases until the molecule dissociates into two atoms. This point is known as the dissociation limit or convergence limit. The energy corresponding to this wavelength directly provides the bond dissociation energy.

  • Workflow :

    • A sample of gaseous Br₂ is introduced into a gas cell.

    • Light from a tunable source (e.g., a monochromator-equipped lamp or a laser) is passed through the cell.

    • The transmitted light is measured by a detector as a function of wavelength.

    • The resulting absorption spectrum is analyzed to identify the convergence limit of the vibrational bands, from which the dissociation energy is calculated.

G Workflow for Spectroscopic BDE Determination cluster_workflow Experimental Workflow A Prepare Gaseous Br₂ Sample B Irradiate with Tunable UV-Vis Light A->B C Detect Transmitted Light Intensity B->C D Record Absorption Spectrum C->D E Analyze Vibrational Band Convergence D->E F Calculate BDE from Dissociation Limit E->F

Caption: Spectroscopic workflow for BDE.

Equilibrium Studies

The BDE can also be determined by studying the equilibrium constants of gas-phase reactions at different temperatures. For instance, studying the equilibrium of a reaction like:

Br₂ + RH ⇌ HBr + RBr

By measuring the concentrations of all species at equilibrium over a range of temperatures, the equilibrium constant (K) can be determined. A van 't Hoff plot (ln(K) vs. 1/T) yields the standard enthalpy change (ΔH°) for the reaction. Knowing the BDE of R-H and H-Br allows for the calculation of the Br-Br BDE.[13]

References

An In-depth Technical Guide to the Predicted Reactivity of Interhalogen Compounds of Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity of key interhalogen compounds of bromine: this compound Monofluoride (BrF), this compound Trifluoride (BrF₃), this compound Pentafluoride (BrF₅), this compound Monochloride (BrCl), and this compound Triiodide (BrI₃). This document delves into their synthesis, stability, and characteristic reactions, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid in research and development.

Introduction to this compound Interhalogens

Interhalogen compounds consist of two or more different halogen atoms. This compound, being intermediate in electronegativity and size, forms a variety of stable and reactive interhalogens. These compounds are potent oxidizing and halogenating agents, finding applications in diverse fields, including organic synthesis, materials science, and nuclear fuel processing. Their reactivity is governed by the polarity and strength of the interhalogen bond, which is generally weaker and more reactive than the corresponding diatomic halogen bond (e.g., Br-F is more reactive than F-F but less reactive than Br-Br).[1]

Physicochemical Properties and Reactivity Profiles

The reactivity of this compound interhalogens generally increases with the number of fluorine atoms and the difference in electronegativity between this compound and the other halogen.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound MonofluorideBrF98.90-3320 (decomposes)Unstable gas
This compound TrifluorideBrF₃136.908.77125.72Straw-colored liquid
This compound PentafluorideBrF₅174.89-61.340.25Pale yellow liquid
This compound MonochlorideBrCl115.36-665Golden yellow gas
This compound TriiodideBrI₃460.62(decomposes)(decomposes)Dark crystalline solid

Bond Dissociation Energies

The reactivity of these compounds is fundamentally linked to their bond dissociation energies (BDE). A lower BDE generally corresponds to higher reactivity.

BondBond Dissociation Energy (kJ/mol)
Br-F237
Br-Cl218
Br-I175
Br-Br193

Note: The BDE for BrF₃ and BrF₅ is more complex due to the presence of multiple bonds with different lengths and strengths.

Detailed Reactivity Profiles and Experimental Protocols

This compound Monofluoride (BrF)

Reactivity: this compound monofluoride is a highly unstable compound that has not been isolated in pure form.[1] It readily disproportionates into this compound trifluoride, this compound pentafluoride, and elemental this compound.[1] Due to its high reactivity and instability, it is typically generated in situ for immediate use in synthetic applications.

Predicted Reactivity:

  • Fluorinating Agent: BrF is a potent fluorinating agent, capable of adding fluorine across double and triple bonds in organic molecules.

  • Oxidizing Agent: It is a strong oxidizing agent, reacting vigorously with many elements and compounds.

Experimental Protocol: In Situ Generation of BrF

A common method for the in-situ generation of BrF involves the reaction of this compound trifluoride or this compound pentafluoride with this compound.[1]

Reaction: BrF₃ + Br₂ → 3BrF BrF₅ + 2Br₂ → 5BrF

Procedure:

  • In a passivated reaction vessel (e.g., made of Monel or nickel) equipped with a stirrer and a gas inlet/outlet, place a stoichiometric amount of liquid this compound.

  • Cool the vessel to the desired reaction temperature (typically below 0°C) using a suitable cooling bath.

  • Slowly introduce a stream of gaseous this compound trifluoride or this compound pentafluoride into the vessel with vigorous stirring.

  • The progress of the reaction can be monitored by observing the disappearance of the dark red color of this compound.

  • The resulting solution containing BrF can be used directly for subsequent reactions.

Safety Precautions: All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory. Anhydrous conditions must be maintained as BrF reacts violently with water.

This compound Trifluoride (BrF₃)

Reactivity: this compound trifluoride is a powerful and versatile fluorinating agent, though less reactive than chlorine trifluoride.[2] It is a useful reagent in both inorganic and organic synthesis and is also employed in the processing of nuclear fuel.[3] BrF₃ is a non-aqueous ionizing solvent, undergoing autoionization:[2]

2BrF₃ ⇌ [BrF₂]⁺ + [BrF₄]⁻

Predicted Reactivity:

  • Fluorination: It readily fluorinates many metals, non-metals, and organic compounds. Reactions can be violent and are often carried out in a suitable solvent or in the gas phase to control the reaction rate.

  • Oxidation: It is a strong oxidizing agent.

  • Reaction with Water: Reacts violently with water to produce hydrofluoric acid and bromic acid.[2]

Experimental Protocol: Synthesis of this compound Trifluoride

This compound trifluoride can be prepared by the direct reaction of this compound with fluorine.[3]

Reaction: Br₂ + 3F₂ → 2BrF₃

Procedure:

  • A stream of fluorine gas is passed over liquid this compound in a cooled copper or nickel reactor.

  • The reaction is typically initiated at room temperature and the temperature is then carefully controlled to maintain a steady reaction rate.

  • The resulting this compound trifluoride, which is a liquid at room temperature, is collected in a cooled trap.

  • Purification can be achieved by fractional distillation.

Safety Precautions: This synthesis involves highly toxic and corrosive materials and should only be performed by experienced personnel in a specialized laboratory setup. A remote handling system is often necessary. All equipment must be scrupulously dried and passivated before use.

Diagram: Autoionization of this compound Trifluoride

Autoionization_BrF3 2 BrF3 2 BrF3 BrF2+ BrF2+ 2 BrF3->BrF2+ BrF4- BrF4-

Caption: Autoionization equilibrium of liquid this compound trifluoride.

This compound Pentafluoride (BrF₅)

Reactivity: this compound pentafluoride is an extremely reactive and powerful fluorinating agent, more so than BrF₃.[4] It is used in the synthesis of other fluorine compounds and has been considered as a liquid rocket propellant oxidizer.[5]

Predicted Reactivity:

  • Vigorous Fluorination: Reacts explosively with many organic materials and violently with water.[6]

  • Oxidation: A very strong oxidizing agent, capable of converting most elements to their highest fluorides.

  • Uranium Processing: Used to convert uranium to uranium hexafluoride (UF₆) for enrichment.[5]

Experimental Protocol: Synthesis of this compound Pentafluoride

The synthesis of BrF₅ can be achieved by the direct fluorination of this compound at elevated temperatures or through a photochemical route.[4][7]

Thermal Method Reaction: Br₂ + 5F₂ → 2BrF₅

Thermal Method Procedure:

  • The reaction is carried out by passing an excess of fluorine gas over liquid this compound in a nickel or Monel reactor heated to over 150 °C.[7]

  • The product, BrF₅, is a volatile liquid and is collected in a cold trap.

  • Purification is achieved through fractional distillation.

Photochemical Method Reaction: BrF₃ + F₂ --(UV light)--> BrF₅

Photochemical Method Procedure:

  • Liquid this compound trifluoride is placed in a quartz or UV-transparent fluoropolymer reaction vessel.

  • Fluorine gas is introduced into the vessel.

  • The mixture is irradiated with UV light (typically in the 300-400 nm range) at room temperature.[4]

  • This method can produce high-purity BrF₅ with nearly quantitative yield.[4]

Safety Precautions: Extreme caution is required. BrF₅ is highly toxic, corrosive, and reacts violently with many common materials. A dedicated, well-maintained apparatus and extensive safety measures, including a remote operating system, are essential.

Diagram: Synthesis of this compound Pentafluoride

Synthesis_BrF5 cluster_thermal Thermal Method cluster_photochemical Photochemical Method Br2_t Br₂ BrF5_t BrF₅ Br2_t->BrF5_t + 5 F2_t F₂ F2_t->BrF5_t BrF3_p BrF₃ BrF5_p BrF₅ BrF3_p->BrF5_p + F2_p F₂ F2_p->BrF5_p UV light

Caption: Synthetic routes to this compound Pentafluoride.

This compound Monochloride (BrCl)

Reactivity: this compound monochloride is a reddish-yellow gas that is a strong oxidizing agent.[8] It is more reactive than this compound but less so than chlorine. It is used in some industrial applications as a disinfectant and in analytical chemistry.

Predicted Reactivity:

  • Electrophilic Addition: BrCl readily adds across carbon-carbon double and triple bonds in electrophilic addition reactions. The this compound atom typically acts as the electrophile.

  • Oxidizing Agent: It can oxidize various substrates.

  • Water Treatment: Used as a biocide in industrial water treatment systems.

Experimental Protocol: Synthesis of this compound Monochloride

BrCl can be prepared by the direct combination of this compound and chlorine.[9]

Reaction: Br₂ + Cl₂ ⇌ 2BrCl

Procedure:

  • Equimolar amounts of liquid this compound and chlorine gas are mixed in a cooled, sealed reaction vessel.

  • The reaction is an equilibrium, and an excess of chlorine can be used to drive the reaction towards the product.

  • The BrCl can be used in the resulting mixture or can be purified by fractional distillation at low temperatures.

  • Alternatively, bubbling chlorine gas through a saturated solution of sodium bromide can generate BrCl.[9]

Safety Precautions: this compound and chlorine are toxic and corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate PPE. The product, BrCl, is also toxic and must be handled with care.

Diagram: Electrophilic Addition of BrCl to an Alkene

Addition_BrCl Alkene R₂C=CR₂ Intermediate Bromonium Ion Intermediate Alkene->Intermediate + BrCl BrCl Br-Cl Cl- Cl⁻ Product Vicinal Halide R₂C(Br)-C(Cl)R₂ Intermediate->Product + Cl⁻ (backside attack)

Caption: Mechanism of electrophilic addition of BrCl to an alkene.

This compound Triiodide (BrI₃)

Reactivity: this compound triiodide is a dark crystalline solid that is best described as a polyhalogen compound, specifically as an adduct of this compound and iodine, often existing as polyiodide anions in the presence of a suitable counterion.[10][11] Its chemistry is dominated by its tendency to release iodine and act as a source of electrophilic this compound. In the solid state, it can form complex structures with chains or layers of iodine and this compound atoms.[11]

Predicted Reactivity:

  • Source of Iodine and this compound: Decomposes to provide elemental iodine and this compound, which can then participate in various reactions.

  • Formation of Polyhalogen Anions: In the presence of iodide ions, it can form various polyiodide species, such as [I₃]⁻ and larger anions.[10]

  • Lewis Acid Adducts: The iodine atoms in the polyiodide structure can act as Lewis acids, forming adducts with Lewis bases.

Experimental Protocol: Synthesis of this compound-Iodine Adducts

The synthesis of this compound-iodine compounds often leads to the formation of polyhalogen species. A representative synthesis involves the direct reaction of this compound and iodine.

Reaction: Br₂ + nI₂ → Polyhalogen compounds

Procedure:

  • Solutions of this compound and iodine in a suitable non-polar solvent (e.g., carbon disulfide or dichloromethane) are mixed in the desired stoichiometric ratio.

  • The solution is cooled to induce crystallization.

  • The resulting dark crystals are isolated by filtration and dried under vacuum.

  • The exact structure of the product (e.g., BrI₃, or a more complex polyhalogen) will depend on the stoichiometry, solvent, and crystallization conditions.

Safety Precautions: this compound and iodine are corrosive and have toxic vapors. All manipulations should be carried out in a fume hood with appropriate PPE.

Diagram: Formation of a Triiodide Anion from a this compound-Iodine Species

Polyiodide_Formation BrI3 BrI₃ (source of I₂) I3- [I₃]⁻ (Triiodide anion) BrI3->I3- + I⁻ I- I⁻ (from salt) I-->I3-

Caption: Formation of the triiodide anion from a this compound-iodine source and an iodide salt.

Comparative Reactivity

The reactivity of this compound interhalogens as fluorinating agents follows the order: BrF₅ > BrF₃ > BrF

This trend is consistent with the increasing number of highly electronegative fluorine atoms, which polarize the Br-F bonds and make the this compound atom more electrophilic.

As halogenating agents in electrophilic additions, the reactivity generally follows: BrF > BrCl > Br₂

This is due to the high polarity of the Br-F and Br-Cl bonds, which facilitates the initial electrophilic attack.

Applications in Drug Development and Research

The unique reactivity of this compound interhalogens makes them valuable tools in specialized areas of chemical synthesis relevant to drug development:

  • Fluorination: The selective introduction of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity. This compound fluorides, particularly BrF₃, can be used for targeted fluorination reactions, although their high reactivity requires careful control.

  • Halogenation: this compound monochloride provides a way to introduce both this compound and chlorine into a molecule in a single step, which can be useful for creating diverse molecular scaffolds for drug discovery.

  • Synthesis of Complex Molecules: The ability of these reagents to effect transformations that are difficult to achieve with other methods makes them important for the synthesis of complex intermediates and final products.

Conclusion

The interhalogen compounds of this compound exhibit a wide range of reactivities, from the highly unstable BrF to the extremely powerful fluorinating agent BrF₅. Understanding their synthesis, handling, and reaction mechanisms is crucial for their safe and effective use in research and industrial applications. This guide provides a foundational understanding of these compounds, offering detailed information to support further investigation and application in the fields of chemistry and drug development. Researchers are strongly encouraged to consult original literature and safety data sheets before attempting any of the experimental procedures outlined herein.

References

An In-depth Technical Guide to Bromine Monochloride (BrCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine monochloride (BrCl) is an interhalogen compound that exists as a reactive, golden-yellow gas at standard temperature and pressure.[1] It is a potent oxidizing agent with significant applications in various fields, including analytical chemistry, industrial water treatment, and as a reagent in organic synthesis. This guide provides a comprehensive overview of the preparation, properties, and handling of this compound monochloride, tailored for a technical audience.

Properties of this compound Monochloride

This compound monochloride is a volatile and corrosive substance. Its physical, thermodynamic, and spectroscopic properties are summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula BrCl[1]
Molar Mass 115.357 g/mol [1]
Appearance Golden-yellow gas[1]
Melting Point -66 °C[1]
Boiling Point 5 °C[1]
Density (liquid) 2.172 g/cm³[1]
Solubility in Water 8.5 g/L (reacts)[1]
Bond Length (gas phase) 2.136 Å[1]
Bond Length (solid phase) 2.179 Å[1]
Dipole Moment ~0.57 D
Thermodynamic Properties
PropertyValueReference(s)
Standard Enthalpy of Formation (ΔH°f) 14.6 kJ/mol[2]
Standard Molar Entropy (S°) 240.1 J/mol·K[2]
Heat Capacity (Cp) 35.0 J/mol·K[2]
Spectroscopic Data
Spectroscopic TechniqueCharacteristic Absorption/SignalReference(s)
Infrared (IR) Spectroscopy Fundamental vibration frequency at 439.5 cm⁻¹[1]
Raman Spectroscopy Raman frequency observed for the liquid state[3][4]
UV-Vis Spectroscopy Absorption maxima in the UV-visible region[5]

Preparation of this compound Monochloride

The synthesis of this compound monochloride can be achieved through several methods. The choice of method depends on the required purity, scale, and available starting materials.

Experimental Protocols

1. Direct Combination of this compound and Chlorine

This is the most common laboratory method for preparing this compound monochloride.[1]

  • Reaction: Br₂ + Cl₂ ⇌ 2BrCl

  • Apparatus: A reaction vessel, such as a Schlenk flask or a pressure-rated glass reactor, equipped with a magnetic stirrer, a gas inlet, and a cooling bath. The apparatus should be assembled and dried thoroughly before use.

  • Procedure:

    • Place a known amount of liquid this compound into the reaction vessel.

    • Cool the vessel to 0-10 °C using an ice bath.

    • Slowly bubble chlorine gas through the stirred liquid this compound. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

    • The progress of the reaction can be monitored by the change in color from the deep red of this compound to the golden-yellow of this compound monochloride.

    • To drive the equilibrium towards the product, a slight excess of chlorine can be used.[1]

  • Purification: The crude this compound monochloride may contain unreacted this compound and chlorine. Purification can be achieved by fractional distillation, taking advantage of the differences in boiling points (Br₂: 58.8 °C; Cl₂: -34.04 °C; BrCl: 5 °C).

2. In-situ Generation from Dibromodimethylhydantoin (DBDMH) and HCl

For applications requiring an aqueous solution of BrCl, such as in analytical chemistry for mercury analysis, in-situ generation is a convenient and safer alternative to handling the neat gas.[6]

  • Reaction: This method involves the reaction of a stable this compound donor, DBDMH, with hydrochloric acid to produce BrCl directly in the reaction medium.

  • Apparatus: A standard laboratory flask or beaker.

  • Procedure:

    • Prepare a solution of hydrochloric acid of the desired concentration.

    • Add a stoichiometric amount of solid dibromodimethylhydantoin (DBDMH) to the HCl solution with stirring.

    • The reaction proceeds rapidly at room temperature to generate a solution of this compound monochloride. The entire procedure is typically completed within 20 minutes.[6]

  • Advantages: This method is straightforward, rapid, and avoids the handling of highly corrosive and volatile elemental halogens.[6]

3. In-situ Generation from N-Bromosuccinimide (NBS) and HCl

Similar to the DBDMH method, N-bromosuccinimide can be used as a this compound source to generate BrCl in the presence of a chlorine source.

  • Reaction: NBS reacts with a chlorine source, such as HCl gas, to form this compound monochloride.

  • Procedure: A detailed experimental protocol for this specific reaction for BrCl synthesis is less common in readily available literature, but it follows the general principle of reacting a brominating agent with a chlorine source. The reaction would typically be carried out in an inert solvent.

Chemical Reactivity and Handling

Disproportionation in Water

This compound monochloride reacts with water, undergoing disproportionation to form hypobromous acid and hydrochloric acid. This reaction is a key aspect of its behavior in aqueous systems.

Disproportionation BrCl BrCl Products HOBr + HCl BrCl->Products Reacts with H2O H₂O H2O->Products

Caption: Disproportionation of BrCl in water.

General Reactivity
  • Oxidizing Agent: this compound monochloride is a strong oxidizing agent.[1]

  • Electrophilic Addition: It undergoes electrophilic addition to alkenes and alkynes.

  • Decomposition: BrCl is in equilibrium with this compound and chlorine and can decompose upon heating.[2]

Safety and Handling

This compound monochloride is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling larger quantities or in case of potential exposure, a respirator with an appropriate cartridge for acid gases and halogens is recommended.

  • Incompatible Materials: Avoid contact with combustible materials, reducing agents, organic compounds, and moisture.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Containers should be tightly sealed.

  • Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Do not use combustible materials like paper towels. Neutralize with a suitable reducing agent, such as a sodium bisulfite solution.

References

A Comprehensive Technical Guide to the Fundamental Reactions of Bromine Water with Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine water, an aqueous solution of diatomic this compound (Br₂), is a versatile and historically significant reagent in organic chemistry. Its vibrant reddish-brown color, which disappears upon reaction with specific functional groups, provides a simple yet effective visual indicator for several key transformations. This technical guide provides an in-depth exploration of the fundamental reactions of this compound water with a range of organic compounds, including alkenes, alkynes, phenols, aldehydes, ketones, and alkanes. For professionals in research and drug development, a thorough understanding of these reactions is crucial for qualitative analysis, synthetic strategy, and quality control. This document details the underlying mechanisms, presents available quantitative data, provides experimental protocols, and illustrates reaction pathways through logical diagrams.

Core Reactions and Mechanisms

The reactivity of this compound water is primarily driven by the electrophilic nature of the this compound molecule. The presence of water as a solvent not only facilitates the dissolution of this compound but also actively participates in certain reaction pathways, leading to the formation of unique products.

Reactions with Unsaturated Hydrocarbons: Alkenes and Alkynes

The most characteristic reaction of this compound water is its rapid addition across carbon-carbon double and triple bonds, serving as a classical test for unsaturation.[1]

Alkenes react with this compound water in an electrophilic addition reaction.[2] The reddish-brown color of the this compound water disappears as the this compound is consumed. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile.[3] In an aqueous environment, water is present in high concentration and acts as a nucleophile, leading to the formation of a halohydrin.[3]

Mechanism of Bromohydrin Formation:

  • The electron-rich π-bond of the alkene attacks one of the this compound atoms in the Br₂ molecule, inducing a dipole and causing the heterolytic cleavage of the Br-Br bond. This results in the formation of a cyclic bromonium ion and a bromide ion (Br⁻).

  • A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the this compound bridge (anti-addition).[4] This attack occurs at the more substituted carbon, following Markovnikov's rule.[4]

  • Deprotonation of the resulting oxonium ion by another water molecule yields the bromohydrin and a hydronium ion.

Electrophilic_Addition_Alkene

Alkynes also decolorize this compound water through an electrophilic addition reaction.[5] The reaction can proceed in two stages, with the addition of one or two molecules of Br₂ per molecule of alkyne, leading to the formation of a dibromoalkene and subsequently a tetrabromoalkane.[5]

Alkyne_Bromination

Reactions with Aromatic Compounds: Phenols

Phenols react readily with this compound water in an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[6] The reaction with this compound water is typically rapid and results in the substitution of this compound atoms at all available ortho and para positions, leading to the formation of a white precipitate of 2,4,6-tribromophenol (B41969).[7] The polar solvent, water, promotes the ionization of phenol (B47542) to the even more reactive phenoxide ion and also polarizes the Br-Br bond, facilitating the reaction without the need for a Lewis acid catalyst.[8][9]

Phenol_Bromination

Reactions with Carbonyl Compounds

Aldehydes are oxidized by this compound water to carboxylic acids.[10] In this reaction, the this compound is reduced to bromide ions, and the characteristic color of the this compound water fades.[10] This reaction can be used to distinguish aldehydes from ketones, as ketones are generally not oxidized under these mild conditions. The reaction is particularly useful in carbohydrate chemistry to differentiate aldoses (like glucose) from ketoses (like fructose).[11][12]

Aldehyde_Oxidation

Ketones do not typically react with this compound water under neutral conditions. However, in the presence of an acid or base catalyst, they can undergo α-halogenation.[13] The reaction proceeds through an enol or enolate intermediate, which is the nucleophilic species that attacks the this compound.[14]

Reactions with Saturated Hydrocarbons: Alkanes

Alkanes are saturated hydrocarbons and are generally unreactive towards this compound water in the dark.[2] However, in the presence of ultraviolet (UV) light, a free-radical substitution reaction can occur.[5] The UV light initiates the homolytic cleavage of the Br-Br bond, generating this compound radicals which then propagate a chain reaction, leading to the formation of bromoalkanes and hydrogen bromide. This reaction is typically slower than the reactions with unsaturated compounds.

Alkane_Bromination

Quantitative Data

The following tables summarize available quantitative data for the reactions of this compound water with various organic compounds. Data for many of these reactions, particularly under standardized conditions, is not extensively available in the literature.

Table 1: Reaction of this compound Water with Alkenes

AlkeneReaction TypeProduct(s)YieldConditions
EtheneElectrophilic Addition2-BromoethanolNot specifiedAqueous solution
PropeneElectrophilic Addition1-Bromo-2-propanol and 2-bromo-1-propanolNot specifiedAqueous solution
CyclohexeneElectrophilic Additiontrans-2-Bromocyclohexanol>90%Aqueous DMSO, NBS

Table 2: Reaction of this compound Water with Phenols

PhenolReaction TypeProduct(s)Second-Order Rate Constant (k) at pH 7 (M⁻¹s⁻¹)
PhenolElectrophilic Aromatic Substitution2,4,6-Tribromophenol10⁴ - 10⁷
ResorcinolElectrophilic Aromatic SubstitutionTribromoresorcinolHigh
p-Hydroxybenzoic acidElectrophilic Aromatic Substitution3,5-Dibromo-4-hydroxybenzoic acidModerate

Note: The rate of reaction is highly pH-dependent, as the phenoxide ion is significantly more reactive than the undissociated phenol.[11]

Table 3: Reaction of this compound Water with Aldehydes

AldehydeReaction TypeProduct(s)Rate Information
Benzaldehyde (B42025)OxidationBenzoic AcidFirst order in both benzaldehyde and this compound.
GlucoseOxidationGluconic AcidReaction is slow at pH < 8 and accelerates at pH > 9.5.[15]

Experimental Protocols

Protocol 1: Preparation of Standardized this compound Water

Materials:

  • Potassium bromate (B103136) (KBrO₃), analytical grade

  • Potassium bromide (KBr), analytical grade

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled or deionized water

  • Volumetric flasks (1 L, 500 mL)

  • Amber glass storage bottle

Procedure:

  • Accurately weigh approximately 2.8 g of potassium bromate and 12 g of potassium bromide and transfer to a 1 L volumetric flask.

  • Add approximately 500 mL of distilled water and swirl to dissolve the salts completely.

  • In a fume hood, slowly and with caution, add 5 mL of concentrated sulfuric acid to the solution.

  • Dilute the solution to the 1 L mark with distilled water, cap the flask, and invert several times to ensure homogeneity.

  • Store the resulting this compound water solution in a tightly sealed amber glass bottle in a cool, dark place. The concentration of this stock solution is approximately 0.1 N.

Protocol 2: Quantitative Analysis of Alkene Unsaturation by this compound Water Titration

Materials:

  • Standardized this compound water (from Protocol 1)

  • Alkene sample of known mass

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Potassium iodide (KI) solution, 10% (w/v)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution

  • Erlenmeyer flasks

  • Burette

Procedure:

  • Accurately weigh a sample of the alkene and dissolve it in a known volume of an inert solvent in an Erlenmeyer flask.

  • Add a measured excess of standardized this compound water to the flask. Stopper the flask and swirl gently. Allow the reaction to proceed in the dark for a specified time (e.g., 10-15 minutes) to ensure complete reaction.

  • After the reaction is complete, add 10 mL of 10% potassium iodide solution to the flask. The unreacted this compound will oxidize the iodide to iodine, forming a yellow-brown solution.

  • Titrate the liberated iodine with standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Perform a blank titration using the same volume of this compound water but without the alkene sample.

  • Calculate the amount of this compound that reacted with the alkene by subtracting the amount of unreacted this compound (determined from the sample titration) from the total amount of this compound (determined from the blank titration). From this, the degree of unsaturation can be quantified.

Protocol 3: Synthesis of 2,4,6-Tribromophenol

Materials:

  • Phenol

  • This compound water (saturated)

  • Distilled water

  • Beaker

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve a known amount of phenol in a minimal amount of distilled water in a beaker.

  • In a fume hood, slowly add saturated this compound water to the phenol solution while stirring continuously.

  • Continue adding this compound water until the reddish-brown color of the this compound persists, indicating an excess of this compound. A white precipitate of 2,4,6-tribromophenol will form during the addition.[16]

  • Stir the mixture for an additional 10 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold distilled water to remove any unreacted this compound and hydrobromic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 2,4,6-tribromophenol.

  • Dry the purified product and determine its melting point and yield. The reported yield for similar preparations can be in the range of 89-95%.[17]

Applications in Drug Development and Pharmaceutical Analysis

Bromination reactions are fundamental in pharmaceutical synthesis and analysis.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): Brominated organic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals.[18][19] The this compound atom can be introduced into a molecule to alter its chemical properties or to serve as a handle for subsequent functionalization, such as in cross-coupling reactions.[19] For example, brominated intermediates are used in the manufacturing of anticancer agents, antiviral agents, and anticonvulsant drugs.[20]

  • UV Bromination: This technique allows for the selective substitution of this compound atoms at specific positions in a molecule, which is crucial for achieving the desired biological activity of an API.[20]

  • Quality Control: The reaction of this compound water with certain functional groups can be used for the qualitative and quantitative analysis of raw materials and finished pharmaceutical products. For instance, it can be used to test for the presence of unsaturated impurities.

  • Pharmacological Activity: In some cases, the presence of a this compound atom in the final drug molecule is essential for its therapeutic effect. This compound-containing drugs are used as sedatives, anti-epileptics, and antiseptics.[7][21]

Safety and Handling

This compound water is a corrosive and toxic substance.[20] It can cause severe burns to the skin and eyes and is harmful if inhaled.[20] All work with this compound water should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of a spill, it can be neutralized with a solution of sodium thiosulfate.

Conclusion

The reactions of this compound water with organic compounds are a cornerstone of organic chemistry with significant practical applications. For researchers and professionals in drug development, a deep understanding of the mechanisms, quantitative aspects, and experimental protocols associated with these reactions is invaluable. From the rapid electrophilic addition to unsaturated systems to the selective substitution on activated aromatic rings and the oxidation of aldehydes, this compound water serves as a powerful tool for both synthesis and analysis. The principles outlined in this guide provide a solid foundation for the effective and safe utilization of this important reagent in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for Allylic Bromination using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of allylic bromination using N-Bromosuccinimide (NBS), a key reaction in organic synthesis, particularly in the development of pharmaceutical compounds. This document details the underlying mechanism, experimental protocols, and applications of this versatile brominating agent.

Introduction to Allylic Bromination with NBS

Allylic bromination is a substitution reaction where a bromine atom is introduced at a carbon atom adjacent to a double bond (the allylic position). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, known as the Wohl-Ziegler reaction.[1][2] This method is favored over the use of molecular this compound (Br₂) because NBS provides a low, constant concentration of this compound radicals, which minimizes competing electrophilic addition reactions across the double bond.[3][4] This selectivity makes it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[5][6]

The resulting allylic bromides are versatile synthetic intermediates that can be readily converted into a variety of other functional groups through nucleophilic substitution or elimination reactions, providing access to alcohols, amines, ethers, and extended conjugated systems.

Reaction Mechanism: A Free-Radical Chain Process

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.[2][3]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation with UV light. This generates initiator radicals. Alternatively, light can directly initiate the reaction by cleaving the N-Br bond of NBS or the Br-Br bond of the trace amounts of Br₂ present.[2][7]

  • Propagation: This stage consists of a self-sustaining cycle of reactions. A this compound radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[8][9] This allylic radical is more stable than other possible alkyl radicals, which accounts for the high regioselectivity of the reaction.[10] The HBr produced then reacts with NBS to generate a molecule of this compound (Br₂).[4] This newly formed Br₂ molecule is then attacked by the allylic radical to yield the allylic bromide product and a new this compound radical, which continues the chain reaction.[3]

  • Termination: The reaction is terminated when two radicals combine to form a non-radical species.

The key to the success of the Wohl-Ziegler reaction is maintaining a low concentration of Br₂ and HBr to suppress the competing ionic addition of this compound to the alkene double bond.[11]

Factors Affecting the Reaction

Several factors influence the outcome of allylic bromination with NBS:

  • Initiators: Radical initiators like AIBN and benzoyl peroxide are commonly used to start the reaction. Light (hν) can also be used as an initiator.[2][7]

  • Solvents: The choice of solvent is critical. Non-polar solvents such as carbon tetrachloride (CCl₄) and cyclohexane (B81311) are traditionally used because they are poor solvents for NBS, which helps maintain a low concentration of dissolved NBS and consequently a low concentration of this compound.[11][12] However, due to the toxicity of CCl₄, alternative solvents like acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (CH₂Cl₂) are now more commonly employed.[11]

  • Regioselectivity: In cases where multiple allylic positions are present, the bromination preferentially occurs at the position that leads to the most stable allylic radical.[2] For unsymmetrical alkenes, this can lead to a mixture of products due to the formation of non-equivalent resonance-stabilized radical intermediates.[8][12] The distribution of these products is dependent on the relative stabilities of the contributing resonance structures of the allylic radical.[12]

Applications in Drug Development

Allylic bromination with NBS is a powerful tool in the synthesis of a wide range of pharmaceutical compounds. The introduction of a this compound atom at an allylic position provides a handle for further functionalization, enabling the construction of complex molecular architectures.

  • Anticancer Agents: In the total synthesis of (-)-Tryprostatin A, a natural product that inhibits cell cycle progression, NBS is used for the bromination of an indole (B1671886) derivative. This brominated intermediate is then further elaborated to introduce a prenyl group, a key structural feature of the final molecule.

  • Steroids: The Wohl-Ziegler reaction has been applied to the synthesis of modified steroids. For instance, the bromination of steroidal 1,4-dien-3-ones at the C6 position, followed by dehydrobromination, leads to the formation of a new double bond, which is a crucial step in the partial synthesis of certain steroid hormones.[13]

  • Antibiotics: Allylic bromination can be a key step in the synthesis of complex antibiotic frameworks. For example, it can be utilized in the modification of cephalosporin (B10832234) precursors to introduce functionality that can modulate the biological activity of the resulting antibiotic.

  • Antiviral Nucleoside Analogues: The synthesis of carbocyclic nucleoside analogues, which are important antiviral agents, can involve allylic bromination as a key step to introduce functionality into the carbocyclic ring, mimicking the ribose sugar of natural nucleosides.

Data Presentation: Regioselectivity and Product Distribution

The following table summarizes the product distribution for the allylic bromination of various hexene isomers with NBS, illustrating the regioselectivity of the reaction.

SubstrateReaction ConditionsMajor Product(s)Product Ratio (%)
1-HexeneNBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux1-Bromo-2-hexene (E/Z)56
3-Bromo-1-hexene10
trans-2-HexeneNBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux4-Bromo-2-hexene50
2-Bromo-3-hexene32
1-Bromo-2-hexene12
3-Bromo-1-hexene2
3-HexeneNBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux4-Bromo-2-hexene58
2-Bromo-3-hexene41

Data sourced from a study on the allylic rearrangement in NBS bromination reactions.[12]

Experimental Protocols

General Protocol for Allylic Bromination of an Alkene with NBS

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0-1.5 equiv)

  • Radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 equiv)

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride, cyclohexane, or acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Light source (if required, e.g., a tungsten lamp)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene and the anhydrous solvent under an inert atmosphere.

  • Add N-bromosuccinimide to the solution. It is often beneficial to recrystallize the NBS before use to remove any traces of this compound or succinimide (B58015).

  • Add the radical initiator to the reaction mixture.

  • If using light as an initiator, position a lamp close to the reaction flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface of the solvent.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the succinimide with a small amount of the solvent and combine the filtrate and washings.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica (B1680970) gel to obtain the desired allylic bromide.

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled with appropriate safety measures.

  • The reaction can be exothermic, so it is important to control the heating and to be prepared for a rapid increase in the rate of reflux upon initiation.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Initiator_Radical Initiator_Radical Initiator->Initiator_Radical Heat or Light Br_Radical Br_Radical Initiator_Radical->Br_Radical Generates initial Br• Alkene Alkene Allylic_Radical Allylic_Radical Alkene->Allylic_Radical + Br• HBr HBr Allylic_Bromide Allylic_Bromide Allylic_Radical->Allylic_Bromide + Br₂ Br_Radical->Alkene NBS NBS Br2 Br2 Succinimide Succinimide HBr->Br2 + NBS

Caption: Free-radical chain mechanism of allylic bromination with NBS.

Experimental_Workflow Start Start Setup Reaction Setup: Alkene, NBS, Initiator, Solvent in inert atmosphere Start->Setup Reaction Heating / Irradiation (Reflux) Setup->Reaction Monitoring Monitor Progress (TLC / GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cooling & Filtration (Remove Succinimide) Monitoring->Workup If complete Isolation Solvent Removal (Rotary Evaporation) Workup->Isolation Purification Purification (Distillation / Chromatography) Isolation->Purification Product Product Purification->Product

References

Application Notes and Protocols for Bromohydrin Formation from Alkenes using NBS in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of bromohydrins from alkenes is a fundamental and widely utilized transformation in organic synthesis, providing valuable intermediates for the preparation of epoxides, amino alcohols, and other key structural motifs in pharmaceuticals and natural products. The use of N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (B87167) (DMSO) offers a convenient and safer alternative to the direct use of hazardous molecular bromine.[1][2] This protocol is characterized by its operational simplicity, stereospecificity, and generally high yields.[3]

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of bromohydrins from various alkenes using NBS in aqueous DMSO.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic addition mechanism. NBS serves as a source of electrophilic this compound (Br+), which reacts with the electron-rich double bond of the alkene to form a cyclic bromonium ion intermediate.[1][4] The presence of water in the DMSO solvent allows for the nucleophilic attack of a water molecule on one of the carbons of the bromonium ion. This attack occurs in an anti-fashion, leading to the formation of a trans-bromohydrin.[1][5] The regioselectivity of the nucleophilic attack generally follows Markovnikov's rule, where the water molecule adds to the more substituted carbon of the bromonium ion.[2]

Reaction Mechanism Pathway

Bromohydrin_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alkene Alkene (R1-CH=CH-R2) Bromonium Bromonium Ion Alkene->Bromonium + NBS NBS NBS NBS->Bromonium Succinimide Succinimide NBS->Succinimide - Br⁺ H2O H₂O Bromohydrin Bromohydrin H2O->Bromohydrin DMSO DMSO (Solvent) Bromonium->Bromohydrin + H₂O HBr HBr Bromohydrin->HBr - H⁺

Caption: Reaction mechanism for bromohydrin formation.

Quantitative Data Summary

The following table summarizes the yields of bromohydrins obtained from various alkene substrates using NBS in aqueous DMSO, based on data reported by Dalton et al. (1968).[3]

EntryAlkene SubstrateProductYield (%)
1Cyclohexenetrans-2-Bromocyclohexanol85
2Cyclopentenetrans-2-Bromocyclopentanol70
31-Hexene1-Bromo-2-hexanol65
4trans-2-Butene(2R,3S)-3-Bromo-2-butanol78
53,3-Dimethyl-1-butene2-Bromo-3,3-dimethyl-1-butanol72
6Styrene2-Bromo-1-phenylethanol80
7trans-Stilbene (B89595)erythro-2-Bromo-1,2-diphenylethanol95
8Indenetrans-2-Bromo-1-indanol90
9α-Methylstyrene2-Bromo-1-phenyl-1-propanol57
101-Dodecene1-Bromo-2-dodecanol68

Experimental Protocols

The following are detailed protocols for the formation of bromohydrins from alkenes using NBS in aqueous DMSO.

General Protocol

This protocol is adapted from the procedure described by Dalton et al. (1968).[3]

Materials:

  • Alkene (1 equivalent)

  • N-Bromosuccinimide (NBS) (2 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water (2 equivalents)

  • Diethyl ether or Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1 equiv.) in DMSO.

  • Add deionized water (2 equiv.) to the solution.

  • Cool the reaction mixture to approximately 10°C using an ice bath.

  • With vigorous stirring, add NBS (2 equiv.) in one portion. A yellow to orange color may develop, and the reaction can be exothermic.[3][6]

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining this compound), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude bromohydrin.

  • The crude product can be purified by distillation or recrystallization.[3][7]

Protocol for the Synthesis of erythro-2-Bromo-1,2-diphenylethanol from trans-Stilbene

This protocol is adapted from a procedure for the stereospecific synthesis of a bromohydrin.[7]

Materials:

  • trans-Stilbene (0.25 g)

  • N-Bromosuccinimide (2 molar equivalents)

  • Dimethyl sulfoxide (7 mL)

  • Water (0.12 mL)

  • Diethyl ether

  • Ice-cold water

  • High-boiling petroleum ether

Procedure:

  • To a 25-mL Erlenmeyer flask, add trans-stilbene (0.25 g), a stir bar, 7 mL of DMSO, and 0.12 mL of water.

  • Stir the suspension gently.

  • Add 2 molar equivalents of NBS in equal portions over approximately 5 minutes.

  • Stir the solution gently for 30 minutes.

  • Pour the bright orange reaction mixture into 20 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water.

  • Dry the organic layer and evaporate the solvent.

  • Recrystallize the crude product from a minimum amount of hot high-boiling petroleum ether to yield erythro-2-bromo-1,2-diphenylethanol.[7]

Experimental Workflow

Experimental_Workflow start Start dissolve_alkene Dissolve alkene in DMSO start->dissolve_alkene add_water Add H₂O dissolve_alkene->add_water cool Cool to 10°C add_water->cool add_nbs Add NBS cool->add_nbs stir Stir at room temperature (Monitor by TLC) add_nbs->stir quench Quench with ice-water stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify end End purify->end

Caption: General experimental workflow for bromohydrin synthesis.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dimethyl sulfoxide can enhance the absorption of chemicals through the skin. Wear appropriate personal protective equipment, including gloves and safety glasses.

  • The reaction can be exothermic; therefore, proper temperature control is essential, especially on a larger scale.

Conclusion

The use of NBS in aqueous DMSO provides a reliable and stereospecific method for the synthesis of bromohydrins from a wide range of alkenes. The protocols outlined in this document, along with the provided quantitative data, serve as a valuable resource for researchers in organic synthesis and drug development. The operational simplicity and high yields make this a preferred method for accessing these important synthetic intermediates.

References

Application Notes and Protocols for Photochemical Bromination of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of photochemical bromination of alkanes. This free-radical halogenation reaction is a fundamental method for the functionalization of saturated hydrocarbons, which are typically unreactive. The protocols outlined below, with a focus on the bromination of adamantane (B196018) as a model system, are intended to serve as a guide for laboratory execution.

Introduction

Photochemical bromination is a chain reaction process initiated by the homolytic cleavage of molecular bromine (Br₂) upon exposure to ultraviolet (UV) light.[1][2][3] This generates this compound radicals (Br•) which then abstract a hydrogen atom from an alkane to form an alkyl radical (R•) and hydrogen bromide (HBr). The alkyl radical subsequently reacts with another molecule of Br₂ to yield the brominated alkane (R-Br) and a new this compound radical, thus propagating the chain. The reaction is terminated by the combination of any two radical species. This method is particularly useful for introducing a this compound atom, a versatile functional group, onto an otherwise inert alkane backbone.

Safety Precautions

Extreme caution must be exercised when handling this compound. this compound is a highly toxic, corrosive, and volatile substance.[4] All manipulations must be performed in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[4]

  • Spill Kit: A this compound spill kit containing sodium thiosulfate (B1220275) solution should be readily available for neutralization.

  • Inhalation: Avoid inhaling this compound vapors. In case of inhalation, move to fresh air immediately and seek medical attention.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes and seek medical attention.

  • Waste Disposal: All this compound-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.

Experimental Setup and Protocol: Photochemical Bromination of Adamantane

This protocol is adapted from established procedures for the bromination of adamantane.[5]

Materials:

  • Adamantane

  • This compound

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

  • Saturated sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (quartz or borosilicate glass)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a quartz or borosilicate round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve adamantane (1.0 eq) in carbon tetrachloride.

  • Initiation: Position a UV lamp approximately 10-20 cm from the reaction flask.

  • Reaction: Begin stirring the solution and cool the flask in an ice-water bath. Slowly add a solution of this compound (1.1 eq) in carbon tetrachloride from the dropping funnel over 30-60 minutes while irradiating the mixture with the UV lamp. The disappearance of the this compound color indicates the progress of the reaction.

  • Quenching: After the addition is complete and the this compound color has faded, turn off the UV lamp. Slowly add saturated sodium sulfite solution to quench any remaining this compound.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium sulfite solution, water, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) to yield 1-bromoadamantane.

  • Analysis: The product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[4][6][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the photochemical bromination of various alkanes.

AlkaneReagentsSolventLight SourceReaction TimeTemperature (°C)Product(s)Yield (%)
MethaneBr₂Gas PhaseUV LightVariable150-200CH₃Br, CH₂Br₂, CHBr₃Mixture
CyclohexaneBr₂CCl₄UV Light1-2 hoursRoom TempBromocyclohexane~70-80
AdamantaneBr₂CCl₄UV Light1-2 hours0 - Room Temp1-Bromoadamantane>90
DodecaneBr₂NeatUV Light2-8 hours90-120Mixture of bromododecanes~70

Diagrams

Free Radical Bromination Mechanism

Free_Radical_Bromination Mechanism of Photochemical Bromination of Alkanes cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad UV Light (hν) Br_rad2 Br• Br_rad->Br_rad2 Br_rad4 2 Br• Br_rad->Br_rad4 Br_rad5 Br• Br_rad->Br_rad5 RH R-H (Alkane) R_rad R• (Alkyl Radical) RH->R_rad + Br• HBr H-Br RBr R-Br (Bromoalkane) R_rad->RBr + Br₂ R_rad2 2 R• R_rad->R_rad2 R_rad3 R• R_rad->R_rad3 Br2_2 Br-Br Br_rad3 Br• Br2_3 Br-Br Br_rad4->Br2_3 RR R-R R_rad2->RR RBr2 R-Br R_rad3->RBr2

Caption: Free radical mechanism of alkane bromination.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Photochemical Bromination Start Start Setup Assemble Reaction Apparatus (Flask, Condenser, Dropping Funnel) Start->Setup Dissolve Dissolve Alkane in Solvent Setup->Dissolve Irradiate Initiate UV Irradiation Dissolve->Irradiate Add_Br2 Slowly Add this compound Solution Irradiate->Add_Br2 React Monitor Reaction (Disappearance of this compound Color) Add_Br2->React Quench Quench with Na₂SO₃ Solution React->Quench Workup Aqueous Work-up (Wash with Water and Brine) Quench->Workup Dry Dry Organic Layer (Anhydrous MgSO₄) Workup->Dry Evaporate Remove Solvent (Rotary Evaporation) Dry->Evaporate Purify Purify Product (Recrystallization) Evaporate->Purify Analyze Characterize Product (GC-MS, NMR) Purify->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow.

References

Application of Bromine Trifluoride as a Fluorinating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine trifluoride (BrF₃) is a highly reactive interhalogen compound that serves as a powerful fluorinating agent in a variety of chemical transformations.[1] Its utility in organic synthesis stems from its ability to convert various functional groups into their fluorinated counterparts, often under mild conditions.[2] The incorporation of fluorine atoms into organic molecules can significantly impact their biological properties, making BrF₃ a valuable tool in drug discovery and development.[3] Fluorine substitution can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

This document provides detailed application notes and experimental protocols for the use of this compound trifluoride in key fluorination reactions. It is intended for researchers, scientists, and drug development professionals with experience in handling hazardous chemicals. Due to the extreme reactivity and corrosiveness of BrF₃, all manipulations should be carried out with strict adherence to the safety protocols outlined herein.[4][5]

Safety Precautions and Handling

This compound trifluoride is a colorless to yellow, fuming liquid with a pungent odor.[6] It is a strong oxidizer and reacts violently with water and most organic compounds.[1][7] It is highly toxic by inhalation and corrosive to skin and eyes.[8] Therefore, extreme caution must be exercised when handling this reagent.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face respirator with cartridges suitable for acid gases and halogens is mandatory.[4] Work should always be conducted in a well-ventilated chemical fume hood.[9]

  • Eye Protection: Tightly fitting safety goggles and a face shield are required.[10]

  • Skin Protection: A flame-resistant lab coat, along with neoprene or other resistant gloves, should be worn.[4] Ensure complete skin coverage.

  • Emergency Equipment: An emergency shower and eyewash station must be immediately accessible.[11]

Handling Procedures:

  • Inert Atmosphere: BrF₃ should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[4]

  • Materials Compatibility: Use equipment made of compatible materials such as stainless steel, nickel, copper, or Teflon®.[12] Avoid contact with glass, plastics, and organic materials.[11]

  • Quenching and Disposal: Spills should be neutralized with a dry, inert material like sand or sodium carbonate.[5] Do not use water.[5] Dispose of BrF₃ and its residues as hazardous waste according to institutional and local regulations.[10]

Application Notes and Protocols

Synthesis of Acyl Fluorides from Carboxylic Acids and Their Derivatives

Application Note: The conversion of carboxylic acids and their derivatives to acyl fluorides is a fundamental transformation in organic synthesis. Acyl fluorides are valuable intermediates that exhibit unique reactivity compared to other acyl halides, often leading to cleaner reactions and higher yields in subsequent transformations such as amide and ester synthesis. This compound trifluoride provides a rapid and efficient method for this conversion, reacting readily with carboxylic acids, acyl chlorides, and even t-butyl esters.[12] The reactions are typically very fast, often completing within seconds at low temperatures.[12]

Experimental Protocol: General Procedure for the Synthesis of Acyl Fluorides [12]

  • A solution of the carboxylic acid, acyl chloride, or t-butyl ester (1 mmol) in a suitable inert solvent (e.g., CFCl₃, 5 mL) is prepared in a Teflon® or polyethylene (B3416737) reaction vessel.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of this compound trifluoride (1.1 mmol) in the same solvent is added dropwise to the stirred solution of the substrate.

  • The reaction is typically instantaneous, as indicated by a color change or cessation of gas evolution.

  • The reaction mixture is carefully quenched by pouring it onto a mixture of ice and aqueous sodium bisulfite solution to destroy any excess BrF₃.

  • The organic layer is separated, washed with cold water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford the crude acyl fluoride, which can be purified by distillation or chromatography if necessary.

Quantitative Data:

SubstrateProductYield (%)Reference
Adamantane-1-carboxylic acidAdamantane-1-carbonyl fluoride95[12]
Benzoic acidBenzoyl fluoride90[12]
Pivaloyl chloridePivaloyl fluoride92[12]
t-Butyl pivalatePivaloyl fluoride85[12]

Logical Workflow:

Synthesis_of_Acyl_Fluorides Substrate Carboxylic Acid, Acyl Chloride, or t-Butyl Ester Reaction Reaction at 0 °C Substrate->Reaction BrF3 BrF₃ in Inert Solvent BrF3->Reaction Quenching Quench with Ice/NaHSO₃ Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Product Acyl Fluoride Workup->Product

Workflow for the synthesis of acyl fluorides using BrF₃.
Synthesis of gem-Difluoro Compounds from Dithioacetals and Dithioketals

Application Note: The gem-difluoromethylene group (-CF₂-) is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carbonyl group or an ether linkage.[13] This substitution can enhance metabolic stability and modulate the electronic properties of a molecule. This compound trifluoride provides an effective method for the synthesis of gem-difluoro compounds from dithioacetals and dithioketals, which can be readily prepared from the corresponding aldehydes and ketones.[8] The reaction proceeds via an oxidative desulfurization-fluorination mechanism.

Experimental Protocol: General Procedure for the Synthesis of gem-Difluoro Compounds [8]

  • The dithiane derivative (1 mmol) is dissolved in a suitable inert solvent (e.g., CH₂Cl₂ or CFCl₃) in a Teflon® or polyethylene reaction vessel.

  • The solution is cooled to 0 °C.

  • A solution of this compound trifluoride (2.2 mmol) in the same solvent is added dropwise with vigorous stirring.

  • The reaction is typically rapid and exothermic. The mixture is stirred for a few minutes after the addition is complete.

  • The reaction is quenched by carefully adding it to a cold, stirred solution of sodium sulfite (B76179) and sodium bicarbonate in water.

  • The mixture is extracted with a suitable organic solvent (e.g., CH₂Cl₂).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

Substrate (Dithiane)ProductYield (%)Reference
2-Phenyl-1,3-dithiane(Difluoromethyl)benzene85[8]
2-(4-Chlorophenyl)-1,3-dithiane1-Chloro-4-(difluoromethyl)benzene88[8]
2,2-Diphenyl-1,3-dithianeDifluorodiphenylmethane90[8]

Logical Workflow:

Synthesis_of_gem_Difluoro_Compounds Substrate Dithiane Derivative Reaction Reaction at 0 °C Substrate->Reaction BrF3 BrF₃ in Inert Solvent BrF3->Reaction Quenching Quench with Na₂SO₃/NaHCO₃ (aq) Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Product gem-Difluoro Compound Purification->Product

Workflow for gem-difluoro compound synthesis from dithianes.
Clean Fluorination of Aromatic Compounds using Pyridine (B92270)•BrF₃ Complex

Application Note: The direct fluorination of aromatic compounds is often challenging due to the high reactivity of many fluorinating agents, which can lead to over-reaction and the formation of undesired byproducts, such as brominated compounds when using BrF₃.[11] To mitigate this, a complex of this compound trifluoride with pyridine (Pyridine•BrF₃) can be used. This complex moderates the reactivity of BrF₃, reducing its electrophilicity and thereby suppressing competing aromatic bromination, leading to cleaner fluorination reactions, particularly in the conversion of thio- and seleno-aromatic compounds to their trifluoromethyl analogues.[7][11]

Experimental Protocol: Preparation and Use of Pyridine•BrF₃ Complex [11][14]

  • Preparation of the Complex: In a Teflon® or polyethylene vessel, an equimolar amount of pyridine is added to a solution of this compound trifluoride in an inert solvent (e.g., CHCl₃ or CFCl₃) at 0 °C. The Pyridine•BrF₃ complex precipitates as a white solid and can be used in situ.[14]

  • Fluorination Reaction: To the suspension of the Pyridine•BrF₃ complex (3-4 molar equivalents), a solution of the aromatic substrate (e.g., a thionoester or a selenoether) in an inert solvent is added dropwise at 0 °C.

  • The reaction mixture is stirred at 0 °C or allowed to warm to room temperature, and the progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of sodium bisulfite.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data:

SubstrateProductYield (%) with Py•BrF₃Yield (%) with BrF₃ aloneReference
Benzo-1,3-dioxole-2-thione2,2-Difluorobenzo-1,3-dioxole700 (only brominated product)[11]
5-Chlorobenzo-1,3-dioxole-2-thione5-Chloro-2,2-difluorobenzo-1,3-dioxole600 (only brominated product)[11]
4-Methylbenzo-1,3-dioxole-2-thione2,2-Difluoro-4-methylbenzo-1,3-dioxole450 (only dibrominated product)[11]

Logical Workflow:

Aromatic_Fluorination cluster_prep Complex Preparation BrF3 BrF₃ Complex Pyridine•BrF₃ (in situ) BrF3->Complex Pyridine Pyridine Pyridine->Complex Reaction Fluorination Reaction Complex->Reaction Substrate Aromatic Substrate Substrate->Reaction Quenching Quench with NaHSO₃ (aq) Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Product Fluorinated Aromatic Product Purification->Product

Workflow for aromatic fluorination using Pyridine•BrF₃.

Conclusion

This compound trifluoride is a versatile and potent fluorinating agent with significant applications in the synthesis of fluorinated organic molecules relevant to the pharmaceutical and agrochemical industries. While its high reactivity necessitates stringent safety precautions, the methodologies presented herein demonstrate its utility in preparing acyl fluorides, gem-difluoro compounds, and in performing clean aromatic fluorinations. The use of the Pyridine•BrF₃ complex further expands the scope of this reagent by enabling more selective transformations. For researchers equipped to handle such reactive chemicals, BrF₃ is an invaluable tool for the strategic incorporation of fluorine into complex molecules.

References

Application Note: Quantitative Determination of Bromide in Water Samples by Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromide (Br⁻), a naturally occurring anion found in various water sources, is a critical parameter to monitor, particularly in drinking water treatment and environmental analysis.[1] While generally harmless at low concentrations, bromide can react with disinfectants like ozone to form bromate (B103136) (BrO₃⁻), a potential human carcinogen.[1][2][3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established maximum contaminant levels for bromate in drinking water, necessitating sensitive and reliable analytical methods for bromide quantification.[2][3][4] Ion chromatography (IC) is a powerful and widely accepted technique for the determination of bromide in various water matrices due to its high sensitivity, selectivity, and ability to perform simultaneous analysis of multiple anions.[1][5] This application note provides a detailed protocol for the quantitative determination of bromide in water samples using ion chromatography with conductivity detection, referencing established methodologies such as EPA Method 300.1.[6]

Principle

Ion chromatography separates ions based on their affinity for a stationary phase (ion-exchange column) and an eluent. In this application, a water sample is injected into the IC system. As the sample is carried by the eluent through a guard column and an analytical column, the anions are separated based on their relative affinities for the ion-exchange resin. A suppressor device is used to reduce the background conductivity of the eluent and convert the sample anions to their more conductive acid form, thereby enhancing the sensitivity of detection by a conductivity detector. The concentration of bromide is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Reagents and Standards
  • Reagent Water: Deionized water with a resistivity of 18 MΩ-cm or better, free from the anions of interest.

  • Eluent Solution (Example: Carbonate/Bicarbonate Eluent):

    • Sodium Carbonate (Na₂CO₃), anhydrous.

    • Sodium Bicarbonate (NaHCO₃), anhydrous.

    • A common eluent is a mixture of sodium carbonate and sodium bicarbonate. For example, a solution of 1.8 mM Na₂CO₃ and 1.7 mM NaHCO₃ can be prepared by dissolving the appropriate amounts of the salts in reagent water.[7] Eluents can also be generated electrolytically in reagent-free IC systems.[8]

  • Stock Bromide Standard Solution (1000 mg/L): Dissolve the appropriate amount of sodium bromide (NaBr) or potassium bromide (KBr), dried to a constant weight at 105°C, in reagent water in a 100 mL volumetric flask and dilute to volume. This stock solution is stable for at least one month when stored at 4°C.[7][9]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock bromide standard solution with reagent water to cover the expected concentration range of the samples. Working standards with concentrations less than 100 µg/L should be prepared daily.[10]

Instrumentation
  • Ion Chromatograph (IC): An IC system equipped with a pump, sample injector, guard column, analytical column, suppressor, and a conductivity detector.

  • Guard Column: A column with the same packing material as the analytical column, placed before the analytical column to protect it from contaminants.

  • Analytical Column: A high-capacity anion-exchange column suitable for the separation of bromide from other common anions. Examples include the Dionex IonPac™ AS9-HC, AS19, or AS22 columns.[2][8][10][11]

  • Suppressor: An anion self-regenerating suppressor or a micromembrane suppressor to reduce eluent conductivity.

  • Data Acquisition System: A computer with software for instrument control, data acquisition, and processing.

Chromatographic Conditions (Example)
ParameterValue
Analytical Column Dionex IonPac™ AS22
Guard Column Dionex IonPac™ AG22
Eluent 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate
Eluent Flow Rate 1.2 mL/min
Injection Volume 25 µL
Suppressor Anion Self-Regenerating Suppressor
Detection Suppressed Conductivity
Run Time Approximately 15-20 minutes

Note: These conditions are provided as an example. The optimal conditions may vary depending on the specific instrument, column, and sample matrix.

Sample Preparation
  • Collection: Collect water samples in clean, pre-rinsed plastic or glass bottles.

  • Filtration: Filter the samples through a 0.45 µm or 0.2 µm syringe filter to remove particulate matter that could damage the columns. Discard the first few milliliters of the filtrate.[7][9]

  • Preservation: For samples containing residual disinfectants, it may be necessary to add a preservative to prevent the oxidation of bromide. However, for routine analysis of bromide, preservation is often not required if the samples are analyzed promptly.

  • Dilution: If the bromide concentration is expected to be high, dilute the sample with reagent water to bring it within the calibration range. For mineral waters with high hardness, a five-fold dilution with ultrapure water may be necessary to improve peak shape.[12]

Data Presentation

Calibration Data

A calibration curve is constructed by plotting the peak area of the bromide standard against its concentration. The linearity of the method is assessed by the coefficient of determination (R²).

AnalyteConcentration Range (mg/L)Coefficient of Determination (R²)
Bromide0.1 - 2.0≥ 0.998
Data is illustrative and based on typical performance.
Method Performance
ParameterResult
Method Detection Limit (MDL) 0.050 mg/L
Limit of Quantification (LOQ) 0.15 mg/L
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Data is illustrative. Actual performance may vary. MDL is typically calculated from seven replicate injections of a low-level standard.[7]
Sample Analysis Results
Sample IDRetention Time (min)Peak AreaConcentration (mg/L)
Blank-Not Detected< MDL
Standard 1 (0.5 mg/L)8.52123450.50
Standard 2 (1.0 mg/L)8.51246801.00
Water Sample A8.53185000.75
Water Sample B (Spiked)8.52308001.25 (100% Recovery)
Data is for illustrative purposes only.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ic_analysis Ion Chromatography Analysis cluster_data_analysis Data Analysis sample_collection 1. Sample Collection filtration 2. Filtration (0.45 µm filter) sample_collection->filtration dilution 3. Dilution (if necessary) filtration->dilution injection 4. Sample Injection dilution->injection separation 5. Chromatographic Separation (Guard & Analytical Columns) injection->separation suppression 6. Suppression separation->suppression detection 7. Conductivity Detection suppression->detection data_acquisition 8. Data Acquisition detection->data_acquisition quantification 9. Quantification (Calibration Curve) data_acquisition->quantification reporting 10. Reporting Results quantification->reporting

Caption: Experimental workflow for bromide analysis by ion chromatography.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative determination of bromide in water samples using ion chromatography. The described method, based on established principles and regulatory guidelines, offers high sensitivity, accuracy, and reproducibility. By following the outlined experimental procedures and quality control measures, researchers, scientists, and drug development professionals can reliably quantify bromide concentrations, ensuring water quality and compliance with regulatory standards. The versatility of ion chromatography also allows for the simultaneous determination of other anions, making it an efficient and cost-effective analytical technique for comprehensive water analysis.

References

Application Notes: Spectrophotometric Analysis of Bromide Using the Fluorescein Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The spectrophotometric analysis of bromide utilizing the fluorescein (B123965) method is a well-established and sensitive technique for determining bromide concentrations in various aqueous samples, including natural and drinking water.[1][2] This method relies on the oxidation of bromide ions to hypobromous acid or elemental bromine, which subsequently brominates fluorescein to produce eosin (B541160) (tetrabromofluorescein), a distinctively colored compound.[1][3][4] The intensity of the resulting pink or red color is directly proportional to the initial bromide concentration and can be quantified using a spectrophotometer.[1]

Principle of the Method

The core of this analytical method involves a two-step chemical reaction:

  • Oxidation of Bromide: Bromide ions (Br⁻) in the sample are oxidized to a reactive this compound species. This is typically achieved using an oxidizing agent such as chloramine-T or sodium hypochlorite (B82951) under controlled pH conditions.[1][2][5]

  • Formation of Eosin: The generated reactive this compound then reacts with fluorescein, a yellow-green fluorescent dye, through an electrophilic substitution reaction. This reaction results in the formation of tetrabromofluorescein, commonly known as eosin, which imparts a pink to red color to the solution.[1][4]

The absorbance of the eosin solution is measured at a specific wavelength, typically around 510-520 nm, to determine the bromide concentration.[1][3][5]

Applications

This method is particularly suitable for:

  • Environmental monitoring of bromide levels in natural and drinking water sources.[1][2]

  • Quality control in industrial processes where bromide is a component or a contaminant.

  • Supporting research in geochemistry and oceanography.

Interferences

Several substances can interfere with the accuracy of the fluorescein method for bromide analysis:

  • Iodide: Iodide is a significant interferent as it reacts quantitatively in a similar manner to bromide.[1] It is recommended to determine the iodide concentration separately and subtract it from the apparent bromide concentration.[1]

  • Chloride and Cyanide: High concentrations of chloride (up to 500 mg/L) and cyanide (up to 0.50 mg/L) generally do not interfere with the analysis.[1][5]

  • Thiocyanate: Thiocyanate can interfere linearly with the measurement.[1][5]

Experimental Protocols

Two common protocols for the spectrophotometric analysis of bromide using fluorescein are detailed below. Protocol 1 utilizes chloramine-T as the oxidizing agent, while Protocol 2 employs sodium hypochlorite.

Protocol 1: Chloramine-T Method

This protocol is adapted from established methods for the analysis of bromide in water.[1][5]

1. Reagent Preparation

  • Bromide Standard Solution I (100 mg/L Br⁻): Dissolve 0.149 g of potassium bromide (KBr), previously dried overnight over concentrated sulfuric acid, in demineralized water and dilute to 1000 mL.[1]

  • Bromide Standard Solution II (10 mg/L Br⁻): Dilute 100.0 mL of Bromide Standard Solution I to 1000 mL with demineralized water.[1]

  • Bromide Working Standards: Prepare a series of working standards by appropriate dilution of Bromide Standard Solution II to cover the desired concentration range (e.g., 0.01 to 0.40 mg/L).[1]

  • Buffer Solution (pH 5.6): Dissolve 9.426 g of ammonium (B1175870) chloride (NH₄Cl) in 500 mL of demineralized water. Add 57 mL of glacial acetic acid. Adjust the pH to 5.6 by dropwise addition of 5N potassium hydroxide (B78521) (KOH) solution. Dilute to 1000 mL with demineralized water.[1][5]

  • Chloramine-T Solution (0.5 g/100 mL): Dissolve 0.500 g of chloramine-T in 100 mL of demineralized water. This solution should be prepared fresh daily.[1]

  • Fluorescein Stock Solution (0.125 g/100 mL): Dissolve 0.125 g of fluorescein in 25 mL of 0.1N sodium hydroxide (NaOH) and dilute to 100 mL with demineralized water. Store in a light-proof bottle; the solution is stable for one week.[1]

  • Fluorescein Working Solution: Pipette 10 mL of the Fluorescein Stock Solution into a 100 mL volumetric flask and dilute to the mark with demineralized water. This solution must be prepared fresh daily.[1]

  • Sodium Hydroxide Solution (0.1N): Dissolve 4.0 g of NaOH in demineralized water and dilute to 1 L.[1]

  • Potassium Hydroxide Solution (5.0N): Cautiously dissolve 280 g of KOH in demineralized water, cool, and dilute to 1 L.[1]

2. Experimental Procedure

  • Pipette a known volume of the sample or standard into a suitable reaction vessel.

  • Add the buffer solution to adjust the pH to 5.6.

  • Add the Chloramine-T solution to oxidize the bromide to hypobromous acid. Mix well.

  • Add the Fluorescein Working Solution. The solution will turn pink or red depending on the bromide concentration.

  • Allow the reaction to proceed for a standardized amount of time.

  • Measure the absorbance of the solution at 520 nm using a spectrophotometer. Use a reagent blank to zero the instrument.

3. Calibration and Data Analysis

  • Prepare a calibration curve by plotting the absorbance of the bromide working standards against their respective concentrations.

  • Determine the concentration of bromide in the samples by comparing their absorbance to the calibration curve.

Protocol 2: Sodium Hypochlorite Method

This protocol is an alternative that utilizes sodium hypochlorite for the oxidation of bromide.

1. Reagent Preparation

  • Bromide Standard Solutions: Prepare as described in Protocol 1.

  • Sodium Hypochlorite Solution: Use a commercially available solution and dilute as needed. The final concentration should be optimized for the expected bromide range.

  • Fluorescein Solution: Prepare as described in Protocol 1.

  • Sodium Thiosulfate (B1220275) Solution: Prepare a solution to quench the excess hypochlorite after the initial reaction.

2. Experimental Procedure

  • Pipette a known volume of the sample or standard into a reaction vessel.

  • Add the sodium hypochlorite solution to oxidize the bromide to this compound.

  • Allow a specific time for the oxidation to complete.

  • Add sodium thiosulfate solution to remove the excess hypochlorite.

  • Add the fluorescein solution to form eosin.

  • Measure the absorbance of the solution at the appropriate wavelength (around 510-520 nm).

3. Calibration and Data Analysis

Follow the same procedure for calibration and data analysis as described in Protocol 1.

Data Presentation

The performance characteristics of the spectrophotometric analysis of bromide using the fluorescein method are summarized in the tables below.

Table 1: Method Performance and Quantitative Data

ParameterValueReference
Applicable Range0.010 - 0.40 mg/L (can be extended with dilution)[1]
Method Detection Limit (MDL)0.020 mg/L[5]
Wavelength of Maximum Absorbance (λmax)510 - 520 nm[1][3][5]
pH for Reaction5.6[1][5]

Table 2: Precision Data for Chloramine-T Method

Bromide Concentration (mg/L)Relative Standard Deviation (%)
0.01015.0
0.05010.0
0.1005.0
0.3502.0
0.5501.8
0.8602.0

Data adapted from a single-operator precision study.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample/Standard Preparation cluster_reaction Chemical Reaction cluster_analysis Analysis Sample Sample or Standard Buffer Add Buffer (pH 5.6) Sample->Buffer Adjust pH Oxidant Add Oxidizing Agent (e.g., Chloramine-T) Buffer->Oxidant Oxidation of Br⁻ Fluorescein Add Fluorescein Solution Oxidant->Fluorescein Formation of Eosin Spectrophotometer Measure Absorbance at 520 nm Fluorescein->Spectrophotometer Quantification Data Calculate Bromide Concentration Spectrophotometer->Data Data Analysis

Caption: Workflow for spectrophotometric bromide analysis.

Signaling Pathway (Chemical Reaction) Diagram

chemical_reaction Br_minus Bromide (Br⁻) Hypobromous_acid Hypobromous Acid (HBrO) Br_minus->Hypobromous_acid + Oxidant Oxidant Oxidizing Agent (e.g., Chloramine-T) Eosin Eosin (Tetrabromofluorescein) (Pink-Red) Hypobromous_acid->Eosin + Fluorescein Fluorescein Fluorescein (Yellow-Green) Fluorescein->Eosin

Caption: Reaction pathway for eosin formation.

References

Application Notes and Protocols for the Synthesis of Organobromine Compounds as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of organobromine compounds, which are crucial intermediates in the pharmaceutical industry. The strategic introduction of this compound atoms into organic molecules can significantly influence their pharmacological properties, including therapeutic activity, metabolic stability, and binding affinity.[1][2] This document outlines various synthetic strategies, offering detailed experimental procedures and comparative data to aid in the selection and optimization of synthetic routes for drug discovery and development.

Introduction to Organothis compound Compounds in Pharmaceuticals

Organothis compound compounds are versatile building blocks in medicinal chemistry.[3] The carbon-bromine bond serves as a reactive handle for a variety of chemical transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura), nucleophilic substitutions, and the formation of organometallic reagents.[4][5] This reactivity allows for the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs).[6][7] The presence of this compound can also enhance the biological activity of a drug molecule.[1]

Synthetic Methodologies for Organothis compound Intermediates

Several key synthetic strategies are employed for the preparation of organothis compound compounds. The choice of method depends on the nature of the starting material, the desired regioselectivity, and the overall synthetic scheme. The most common methods include:

  • Electrophilic Aromatic Bromination: Direct bromination of electron-rich aromatic and heteroaromatic rings.

  • Sandmeyer Reaction: Conversion of aryl amines to aryl bromides via diazonium salts.

  • Radical Bromination: Bromination at allylic and benzylic positions.

  • Nucleophilic Substitution: Displacement of a leaving group by a bromide ion.

Electrophilic Aromatic Bromination

Electrophilic aromatic bromination is a fundamental method for introducing a this compound atom onto an aromatic ring.[8] This reaction is pivotal for synthesizing a wide range of pharmaceutical intermediates.[5]

Overview

This method typically involves the reaction of an aromatic compound with a this compound source, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the this compound. However, for activated aromatic systems, a catalyst may not be necessary.[9] Modern methods often utilize alternative brominating agents to avoid the handling of hazardous molecular this compound.[10][11]

A general workflow for electrophilic aromatic bromination is depicted below:

Electrophilic_Aromatic_Bromination_Workflow Start Aromatic Substrate + Brominating Agent Reaction Reaction Setup (Solvent, Temperature) Start->Reaction Mixing Workup Quenching and Extraction Reaction->Workup Reaction Completion Purification Purification (Crystallization/Chromatography) Workup->Purification Product Aryl Bromide Product Purification->Product

Caption: General workflow for electrophilic aromatic bromination.

Comparative Data of Brominating Agents

The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity of the reaction. The following table summarizes various methods for the bromination of representative aromatic substrates.

SubstrateBrominating Agent/SystemCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
AnisoleN-Bromosuccinimide (NBS)Acetonitrile0-96 (p-)[5]
Toluene (B28343)Ammonium (B1175870) Bromide/Oxone®Methanol (B129727)RT0.585 (p-)[9][12]
Acetanilide (B955)Ammonium Bromide/Oxone®MethanolRT0.2595 (p-)[12]
Deactivated ArenesN-Bromosuccinimide (NBS)Conc. H₂SO₄RT-Good[9]
PhenolTetrabutylammonium tribromideDichloromethaneRT-98 (p-)[5]
Aniline (B41778)NH₄Br/Oxone®WaterRT0.592 (p-)[9]
Detailed Experimental Protocols

Protocol 3.3.1: Bromination of Acetanilide using Ammonium Bromide and Oxone®

This protocol describes a mild and efficient method for the para-selective bromination of activated aromatic compounds.[12]

Materials:

Procedure:

  • In a round-bottom flask, dissolve acetanilide (2 mmol) in methanol (10 mL).

  • Add ammonium bromide (2.2 mmol) to the solution and stir until it is completely dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add Oxone® (2.2 mmol) in portions over 10-15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water to yield 4-bromoacetanilide.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for synthesizing aryl bromides from aryl amines.[13][14] It is particularly useful for introducing this compound to positions that are not easily accessible through direct electrophilic substitution.[15]

Overview

The reaction proceeds via the formation of a diazonium salt from a primary aromatic amine, which is then treated with a copper(I) bromide catalyst to yield the corresponding aryl bromide.[13][14][15]

Sandmeyer_Reaction_Pathway ArylAmine Aryl Amine (Ar-NH₂) Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) ArylAmine->Diazotization DiazoniumSalt Aryl Diazonium Salt (Ar-N₂⁺Br⁻) Diazotization->DiazoniumSalt CopperCatalysis Copper(I) Bromide (CuBr) DiazoniumSalt->CopperCatalysis ArylBromide Aryl Bromide (Ar-Br) CopperCatalysis->ArylBromide NitrogenGas N₂ Gas CopperCatalysis->NitrogenGas

Caption: Key steps in the Sandmeyer reaction for aryl bromide synthesis.

Comparative Data for Sandmeyer Bromination
Aryl AmineDiazotization ConditionsCopper(I) Bromide (equiv.)SolventTemp. (°C)Yield (%)Reference
AnilineNaNO₂, HBr, 0-5°C1.1Water/HBr60-7075-80Adapted from[4]
p-Toluidine (B81030)NaNO₂, HBr, 0-5°C1.1Water/HBr60-7080-85Adapted from[4]
4-NitroanilineNaNO₂, H₂SO₄/HBr, 0-5°C1.2Water/HBr70-8085-90Adapted from[4]
2-ChloroanilineNaNO₂, HBr, 0-5°C1.1Water/HBr60-7070-75Adapted from[4]
Detailed Experimental Protocol

Protocol 4.3.1: Synthesis of 4-Bromotoluene (B49008) from p-Toluidine

This protocol provides a standard procedure for the Sandmeyer bromination of an aniline derivative.[4]

Materials:

  • p-Toluidine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether

  • Sodium hydroxide (B78521) solution (10%)

  • Brine

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve p-toluidine (0.1 mol) in a mixture of 48% HBr (40 mL) and water (40 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (0.11 mol) in water (20 mL) and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the p-toluidine solution, maintaining the temperature between 0 and 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • In a separate flask, prepare a solution of CuBr (0.11 mol) in 48% HBr (20 mL).

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the ether extracts and wash successively with 10% NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude 4-bromotoluene by distillation.

Radical Bromination

Radical bromination is primarily used for the functionalization of allylic and benzylic C-H bonds.[10] This method is highly valuable for creating intermediates where the this compound is attached to a carbon adjacent to a double bond or an aromatic ring.

Overview

This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the most common reagent for this transformation as it provides a low, constant concentration of this compound, which favors radical substitution over electrophilic addition.[16]

Radical_Bromination_Workflow Start Substrate (Allylic/Benzylic) + NBS Initiation Radical Initiator (AIBN) or UV light Solvent (e.g., CCl₄) Start->Initiation Propagation Radical Chain Reaction - H abstraction - Reaction with Br₂ Initiation->Propagation Termination Radical Combination Propagation->Termination Product Allylic/Benzylic Bromide Propagation->Product Byproduct Succinimide (B58015) Propagation->Byproduct

Caption: Workflow of a typical radical bromination reaction using NBS.

Comparative Data for Radical Bromination
SubstrateBrominating AgentInitiatorSolventTemp. (°C)Yield (%)Reference
TolueneNBSAIBNCCl₄Reflux64Adapted from[16]
EthylbenzeneNBSAIBNCCl₄Reflux75Adapted from[16]
CyclohexeneNBSBenzoyl PeroxideCCl₄Reflux80-87Standard procedure
Cinnamic Acid DerivativeNBSAIBNOrganic SolventHeatVariable[16]
Detailed Experimental Protocol

Protocol 5.3.1: Benzylic Bromination of Toluene

This protocol details the synthesis of benzyl (B1604629) bromide, a common pharmaceutical intermediate.

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add toluene (0.1 mol), NBS (0.1 mol), and AIBN (0.002 mol).

  • Add carbon tetrachloride (50 mL) as the solvent.

  • Heat the mixture to reflux. The reaction can also be initiated by shining a sunlamp on the flask.

  • Continue refluxing for 2-3 hours. The completion of the reaction is indicated by the succinimide byproduct floating on top of the CCl₄.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

  • The crude benzyl bromide can be purified by vacuum distillation. Caution: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

Nucleophilic Substitution

The synthesis of organothis compound compounds via nucleophilic substitution involves the reaction of a suitable substrate with a bromide salt.[17] This method is particularly effective for preparing alkyl bromides from alcohols or other alkyl halides.

Overview

The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the substrate, nucleophile, leaving group, and solvent.[17][18] For the synthesis of primary and secondary alkyl bromides, Sₙ2 conditions are generally preferred to minimize side reactions like elimination.[19]

Nucleophilic_Substitution_Pathway Substrate Substrate (e.g., R-OH, R-Cl, R-OTs) Reaction Reaction (Sₙ1 or Sₙ2) Substrate->Reaction BromideSource Bromide Source (e.g., NaBr, HBr) BromideSource->Reaction Product Alkyl Bromide (R-Br) Reaction->Product LeavingGroup Leaving Group (e.g., H₂O, Cl⁻, OTs⁻) Reaction->LeavingGroup

References

Application Notes and Protocols: Bromine as a Catalyst in Industrial Organic Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of bromine and this compound-containing compounds as catalysts and reagents in various industrial organic processes. The information is intended to be a valuable resource for professionals in research, development, and manufacturing within the chemical and pharmaceutical industries.

Introduction to this compound Catalysis

This compound and its compounds are versatile reagents and catalysts in a wide array of industrial organic syntheses. Their applications range from the production of high-volume commodities like flame retardants to the synthesis of complex pharmaceutical intermediates. This compound's utility stems from its ability to participate in various reaction mechanisms, including electrophilic substitution, free-radical chain reactions, and oxidation processes. While molecular this compound (Br₂) is a powerful brominating agent, its hazardous nature has led to the development of safer and more selective catalytic systems.[1]

Key Industrial Applications and Reactions

Electrophilic Aromatic Bromination

Electrophilic aromatic substitution is a cornerstone of organic synthesis, and bromination is a key transformation for introducing functional handles onto aromatic rings. In an industrial setting, the direct reaction of benzene (B151609) with this compound is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃), to enhance the electrophilicity of the this compound molecule.[2][3]

Reaction Scheme:

Ar-H + Br₂ --(Lewis Acid Catalyst)--> Ar-Br + HBr

Industrial Significance: Brominated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[4][5]

Free-Radical Bromination

Free-radical bromination is a highly selective method for the functionalization of allylic and benzylic C-H bonds. This selectivity is a key advantage of this compound over other halogens in free-radical reactions.[6] The reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[7] N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation as it provides a low, constant concentration of this compound, which favors the desired substitution over addition reactions.[8]

Industrial Significance: This method is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules where high selectivity is required.[9] UV-initiated bromination, for example, is employed in the production of advanced pharmaceutical intermediates.[9]

This compound as an Oxidation Catalyst

Bromide ions can act as catalysts in oxidation reactions. For instance, in the production of this compound itself on an industrial scale, hydrogen bromide (HBr) is catalytically oxidized. One patented process describes the oxidation of HBr with oxygen over a vanadium pentoxide catalyst on an alumina (B75360) support at elevated temperatures.[10] Another approach involves the use of dissolved metal ion catalysts like iron or copper.[11]

Industrial Significance: The catalytic oxidation of HBr is a critical step in this compound production and recycling processes, which are essential for the economic viability of many bromination reactions.[12]

Synthesis of Brominated Flame Retardants

Brominated flame retardants (BFRs) are a major class of commercially important chemicals used to reduce the flammability of plastics, textiles, and electronics.[13] The synthesis of these compounds often involves the direct bromination of organic substrates. For example, 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA), a reactive flame retardant, is synthesized from pentaerythritol (B129877) using phosphorus tribromide or a mixture of this compound and sulfur in acetic acid.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various industrial and laboratory-scale bromination processes.

Table 1: Continuous Flow Electrophilic Bromination [15]

SubstrateProductYield (%)Residence TimeTemperature (°C)
Phenol2,4,6-Tribromophenol (B41969)9525 min50
Bisphenol ATetrabromobisphenol A972.5 min50
1,5,9-Cyclododecatriene1,2,5,6,9,10-Hexabromocyclododecane971 min50
FluoresceinEosin B833 h50

Table 2: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) [14]

Brominating AgentSubstrateKey Reaction Conditions
Phosphorus TribromidePentaerythritolStepwise temperature increase from 100°C to 130°C over 15 hours in tetrachloroethylene (B127269).
This compound and SulfurPentaerythritolDropwise addition of this compound below 50°C, followed by heating to 120°C for 6 hours in acetic acid.

Table 3: Catalytic Oxidation of Hydrogen Bromide for this compound Production

CatalystOxidantTemperature Range (°C)Reference
Vanadium pentoxide on aluminaOxygen200-600[10]
Dissolved iron or copper ionsOxygenBelow boiling point of the liquid[11]
Sodium molybdateHydrogen peroxideNot specified[16]

Experimental Protocols

Protocol 1: Continuous Flow Bromination of Phenol[15]

This protocol describes a safe and efficient method for the synthesis of 2,4,6-tribromophenol using a continuous flow reactor. This method avoids the direct handling of hazardous molecular this compound by generating it in situ.

Materials:

  • Phenol solution (0.194 M in CHCl₃)

  • Hydrobromic acid (HBr, 8.89 M)

  • Sodium hypochlorite (B82951) (NaOCl, 1.45 M)

  • Sodium sulfite (B76179) solution (Na₂SO₃, 200 g/L in H₂O)

  • Continuous flow reactor system with three reactors in series

Procedure:

  • Set up the continuous flow reactor system as depicted in the diagram below. Reactor 1 is for in situ this compound generation, Reactor 2 is for the bromination reaction, and Reactor 3 is for quenching unreacted this compound.

  • Set the temperature of the bromination reactor (Reactor 2) to 50°C.

  • Set the flow rates of the reagent solutions as follows:

    • HBr: 0.196 mL/min

    • NaOCl: 0.804 mL/min

    • Phenol solution: 1 mL/min

    • Na₂SO₃ solution: 1.468 mL/min

  • Allow the system to run for three complete residence times to reach a steady state. The residence time in the bromination reactor is 25 minutes.

  • Collect the output from the reactor.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with chloroform (B151607) (3 x 50 mL).

  • Combine all organic phases, dry with magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain pure 2,4,6-tribromophenol.

Protocol 2: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) via Phosphorus Tribromide[14]

This protocol details the synthesis of a common brominated flame retardant intermediate.

Materials:

  • Pentaerythritol (0.2 mol)

  • Phosphorus tribromide (PBr₃, 0.2 mol)

  • Tetrachloroethylene (200 mL)

  • Methanol (B129727)

Procedure:

  • In a four-necked flask, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.

  • Divide 0.2 mol of phosphorus tribromide into three portions.

  • Slowly add the first portion of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.

  • Increase the temperature to 115°C, add the second portion of PBr₃, and react for another 5 hours.

  • Increase the temperature to 130°C, add the final portion of PBr₃, and continue the reaction for 5 hours.

  • Distill off the tetrachloroethylene under reduced pressure to obtain a pale yellow liquid intermediate.

  • Add 1.5 mol of methanol to the intermediate and reflux the mixture at 70°C for 5 hours.

  • Filter the reaction mixture.

  • Wash the filter cake with water until the filtrate is neutral (pH 7).

  • Suction filter and dry the filter cake to yield the final product, 3-Bromo-2,2-bis(bromomethyl)propanol, as a white powder.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

Electrophilic_Aromatic_Bromination Electrophilic Aromatic Bromination Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Br2 Br₂ Activated_Complex [Br-Br---FeBr₃] complex Br2->Activated_Complex Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->Activated_Complex Sigma_Complex Arenium Ion (Sigma Complex) Activated_Complex->Sigma_Complex Electrophilic Attack Benzene Benzene Ring (Ar-H) Benzene->Sigma_Complex Nucleophilic Attack Bromobenzene Bromobenzene (Ar-Br) Sigma_Complex->Bromobenzene Deprotonation by [FeBr₄]⁻ Sigma_Complex->FeBr3_regen Regenerates Catalyst HBr HBr

Caption: Mechanism of Lewis acid-catalyzed electrophilic aromatic bromination.

Free_Radical_Bromination Free-Radical Bromination of an Alkane (R-H) cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2_init Br₂ Br_rad 2 Br• Br2_init->Br_rad UV light or Heat RH R-H (Alkane) Br_rad->RH R_rad R• (Alkyl Radical) RH->R_rad + Br• HBr_prop HBr RBr R-Br (Alkyl Bromide) R_rad->RBr + Br₂ Br2_prop Br₂ Br_rad_prop Br• Br_rad_term1 Br• Br2_term Br₂ Br_rad_term1->Br2_term Combination Br_rad_term2 Br• Br_rad_term2->Br2_term Combination R_rad_term1 R• RBr_term R-Br R_rad_term1->RBr_term Combination Br_rad_term3 Br• Br_rad_term3->RBr_term Combination R_rad_term2 R• RR R-R R_rad_term2->RR Combination R_rad_term3 R• R_rad_term3->RR Combination

Caption: General mechanism for free-radical bromination.

Continuous_Flow_Bromination_Workflow Continuous Flow Bromination Workflow cluster_reagents Reagent Streams cluster_reactors Reactor System cluster_workup Workup HBr HBr Solution Reactor1 Reactor 1: In Situ Br₂ Generation HBr->Reactor1 NaOCl NaOCl Solution NaOCl->Reactor1 Substrate Organic Substrate Solution Reactor2 Reactor 2: Bromination Substrate->Reactor2 Quench Quenching Agent (e.g., Na₂SO₃) Reactor3 Reactor 3: Quenching Quench->Reactor3 Reactor1->Reactor2 Br₂ Stream Reactor2->Reactor3 Separation Phase Separation Reactor3->Separation Extraction Extraction Separation->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Pure Brominated Product Evaporation->Product

Caption: Workflow for a continuous flow bromination process.

References

Preparation of Bromine Solutions for Laboratory Titrations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and standardization of bromine solutions for use in laboratory titrations. Accurate preparation of these solutions is critical for a variety of analytical applications, including the determination of phenols, aromatic amines, and the this compound index of petroleum products.

Introduction

This compound (Br₂) is a powerful oxidizing agent used in a range of titrimetric analyses. Due to its high reactivity and volatility, elemental this compound is challenging to handle directly. Therefore, this compound solutions for titration are typically prepared in situ from a stable mixture of potassium bromate (B103136) (KBrO₃) and potassium bromide (KBr) in an acidic medium, or by dissolving liquid this compound in a solution of potassium bromide. The latter enhances the solubility of this compound and reduces its volatility by forming the tribromide ion (Br₃⁻). Standardization of the prepared this compound solution is crucial to determine its precise concentration before use in assays.

Safety Precautions

This compound is a highly toxic and corrosive substance.[1][2][3] All handling of liquid this compound and concentrated this compound solutions must be performed in a well-ventilated fume hood.[1][4][5] Appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles, and a face shield, must be worn.[1][5] A solution of sodium thiosulfate (B1220275) should be readily available to neutralize any spills.[1]

Key Safety Reminders:

  • Always work in a fume hood.

  • Wear appropriate PPE (gloves, goggles, face shield).

  • Handle liquid this compound with extreme care to avoid inhalation of vapors and skin contact.[3][5][6]

  • Have a neutralizing agent (sodium thiosulfate solution) accessible.

Methods for Preparation of this compound Solutions

There are two primary methods for preparing this compound solutions for titration. The choice of method often depends on the available reagents and safety considerations.

Method A: From Potassium Bromate and Potassium Bromide

This is the most common and generally safer method for preparing standard this compound solutions.[7][8][9][10] In an acidic solution, bromate and bromide ions react to form elemental this compound.

Reaction: KBrO₃ + 5KBr + 6HCl → 3Br₂ + 6KCl + 3H₂O[7]

Method B: From Liquid this compound

This method involves dissolving liquid this compound in a solution of potassium bromide.[4][11] The potassium bromide helps to dissolve the this compound through the formation of the tribromide ion (Br₃⁻), which is more soluble and less volatile than elemental this compound.

Quantitative Data for Preparation

The following tables summarize the required quantities of reagents for the preparation of commonly used this compound solutions.

Table 1: Reagents for 1000 mL of 0.1 N (0.05 M) this compound Solution (Method A)

ReagentAmountReference
Potassium Bromate (KBrO₃)3.0 g[7][8][9][10]
Potassium Bromide (KBr)15.0 g[7][8][9][10]
Distilled Waterto 1000 mL[7][8][9][10]

Table 2: Reagents for 1000 mL of 0.1 N this compound Solution (Method B)

ReagentAmountReference
Liquid this compound (Br₂)2.6 mL (approx. 8 g)[4]
Potassium Bromide (KBr)25.0 g[4]
Hydrochloric Acid (conc.)5.0 mL[4]
Distilled Waterto 1000 mL[4]

Experimental Protocols

Protocol for Preparation of 0.1 N (0.05 M) this compound Solution (Method A)
  • Weighing Reagents: Accurately weigh 3.0 g of potassium bromate (KBrO₃) and 15.0 g of potassium bromide (KBr).

  • Dissolving: Transfer the weighed salts into a 1000 mL volumetric flask.[8][9]

  • Dilution: Add a portion of distilled water to the flask and swirl to dissolve the salts completely.[2]

  • Final Volume: Once dissolved, dilute the solution to the 1000 mL mark with distilled water.[2][8][9]

  • Mixing and Storage: Stopper the flask and mix the solution thoroughly by inversion. Store the solution in a dark, amber-colored, glass-stoppered bottle.[8]

Protocol for Standardization of this compound Solution

The standardization of the this compound solution is performed by reacting it with potassium iodide to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate.[7][8][9]

Reaction Scheme:

  • Br₂ + 2KI → I₂ + 2KBr[7]

  • I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆[12]

Procedure:

  • Pipette this compound Solution: Accurately pipette 25.0 mL of the prepared this compound solution into a 500 mL iodine flask.[2][8][9]

  • Dilution: Dilute with 120 mL of distilled water.[2][8][9]

  • Acidification: Carefully add 5 mL of concentrated hydrochloric acid and immediately stopper the flask to prevent the escape of this compound vapor. Swirl gently to mix.[2][7][8][9]

  • Iodine Liberation: Add 5 mL of potassium iodide solution (typically 10-15% w/v). Stopper the flask again, swirl, and allow the reaction to proceed in the dark for 5 minutes.[2][8][9] The solution will turn a reddish-orange color due to the liberated iodine.[7]

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.[2][8]

  • Indicator Addition: Add 3 mL of starch indicator solution. The solution will turn a deep blue-black color.[2][8]

  • Endpoint: Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless.[7] This is the endpoint of the titration.

  • Calculation: Calculate the normality of the this compound solution using the following formula:

    N_this compound = (V_Thiosulfate × N_Thiosulfate) / V_this compound

    Where:

    • N_this compound = Normality of the this compound solution

    • V_Thiosulfate = Volume of sodium thiosulfate solution used (in mL)

    • N_Thiosulfate = Normality of the standard sodium thiosulfate solution

    • V_this compound = Volume of the this compound solution taken for standardization (in mL)

Workflow Diagram

The following diagram illustrates the workflow for the preparation and standardization of a this compound solution.

Bromine_Solution_Workflow cluster_prep Preparation of this compound Solution (Method A) cluster_std Standardization of this compound Solution weigh_reagents Weigh KBrO3 and KBr dissolve Dissolve in Distilled Water weigh_reagents->dissolve dilute Dilute to Final Volume in Volumetric Flask dissolve->dilute mix_store Mix and Store in Amber Bottle dilute->mix_store pipette_br2 Pipette this compound Solution mix_store->pipette_br2 Aliquot for Standardization dilute_acidify Dilute and Acidify with HCl pipette_br2->dilute_acidify add_ki Add KI Solution and Stand in Dark dilute_acidify->add_ki titrate_na2s2o3 Titrate with Standard Na2S2O3 add_ki->titrate_na2s2o3 add_starch Add Starch Indicator near Endpoint titrate_na2s2o3->add_starch endpoint Titrate to Colorless Endpoint add_starch->endpoint calculate Calculate Normality endpoint->calculate

Caption: Workflow for this compound Solution Preparation and Standardization.

Stability and Storage

This compound solutions are known to be unstable and should be standardized frequently, ideally on the day of use.[7] The solution should be stored in a dark, amber-colored, glass-stoppered bottle to protect it from light, which can accelerate its decomposition.[8] The stopper should be tight to prevent the loss of this compound vapor.[5] Commercially available stabilized this compound solutions are also an option for applications requiring higher stability.[13][14] These often have a higher pH and may contain stabilizers like sulfamic acid.[15][16]

Conclusion

The accurate preparation and standardization of this compound solutions are fundamental for reliable results in titrimetric analysis. The bromide-bromate method is generally preferred for its safety and convenience. Adherence to strict safety protocols is paramount when handling any this compound-containing reagents. Regular standardization ensures the accuracy of the titrant concentration, leading to precise analytical outcomes.

References

Application Notes and Protocols for Safe Handling and Storage of Liquid Bromine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid bromine (Br₂) is a dense, reddish-brown, fuming liquid that is highly corrosive, toxic, and a strong oxidizing agent.[1][2] Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. These application notes provide detailed procedures for the safe handling, storage, and emergency management of liquid this compound in a research and development setting.

Hazard Summary

This compound is extremely hazardous and can cause severe health effects upon exposure.

  • Inhalation: Vapors are highly toxic and can cause severe irritation and damage to the respiratory tract, potentially leading to pulmonary edema and death.[2][3] The odor threshold for this compound varies, so it should not be used as a reliable indicator of hazardous exposure.[1]

  • Skin Contact: Causes severe chemical burns.[2][4]

  • Eye Contact: Can cause severe burns and permanent eye damage.[3]

  • Ingestion: Highly corrosive and toxic if ingested.[5]

  • Reactivity: A strong oxidizing agent that can react violently with many substances, including reducing agents, metals, and organic materials.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for the safe handling of liquid this compound.

ParameterValueSource
Permissible Exposure Limit (PEL) - OSHA 0.1 ppm (0.7 mg/m³) - 8-hour TWA[2]
Short-Term Exposure Limit (STEL) 1.3 mg/m³[4]
Odor Threshold 0.051 to 3.5 ppm[1]
Boiling Point 58.8°C[6]
Freezing Point -7.3°C[6]
Vapor Density (air=1) 5.5[6]
Spill Neutralization Solution (Sodium Thiosulfate) 5-10% solution for spills inside a fume hood.[7]
Storage Temperature Above -7°C to prevent freezing.[6][8][9]

Experimental Protocols

Protocol for Handling and Dispensing Liquid this compound

Objective: To safely handle and dispense liquid this compound for experimental use.

Materials:

  • Liquid this compound in its original container

  • Appropriate glassware (e.g., graduated cylinder, burette) made of compatible materials (Pyrex, glass)[2][10]

  • Secondary containment (e.g., a tray made of a compatible material)

  • Personal Protective Equipment (see Section 5)

  • Chemical fume hood

Procedure:

  • Preparation:

    • Ensure a certified and functioning chemical fume hood is used for all operations involving liquid this compound.[2][5]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[5]

    • Have a spill kit, including a 5-10% sodium thiosulfate (B1220275) solution, immediately available.[7][11]

    • Place all necessary apparatus within the fume hood in a secondary container.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in Section 5.

  • Dispensing:

    • Carefully open the this compound container, being mindful of any pressure buildup. Loosen the cap slowly.[2]

    • Gently pour the required amount of liquid this compound into the designated glassware. Avoid splashing.

    • For precise measurements, use a burette or a graduated cylinder.

  • Post-Dispensing:

    • Securely close the original this compound container.

    • Clean any minor drips within the fume hood immediately using a cloth lightly dampened with sodium thiosulfate solution.

    • Proceed with the experimental work within the fume hood.

  • Waste Disposal:

    • Dispose of all this compound-contaminated waste in a designated, labeled hazardous waste container.[5] Store this waste in a secondary container within a fume hood, away from incompatible materials.[5]

Protocol for Small Spill Cleanup (Inside a Chemical Fume Hood)

Objective: To safely neutralize and clean up a small spill of liquid this compound (less than 1 liter) that is contained within a chemical fume hood.[2]

Materials:

  • Spill absorbent material (e.g., dry sand, dry lime, or soda ash)[1]

  • 5-10% sodium thiosulfate solution[7]

  • Two pairs of chemically resistant gloves (fluorinated rubber, neoprene, or nitrile)[2][5]

  • Splash goggles and face shield[5][11]

  • Lab coat

  • Plastic bags for hazardous waste disposal

Procedure:

  • Immediate Action:

    • Alert personnel in the immediate area.

    • Keep the fume hood sash as low as possible while still allowing for safe work.[2]

  • Containment and Neutralization:

    • Cover the spill with an inert absorbent material like dry sand, dry lime, or soda ash to contain it.[1]

    • Slowly and carefully add a 5-10% solution of sodium thiosulfate to the absorbent material to neutralize the this compound.[7] The red-brown color of the this compound should disappear.

  • Cleanup:

    • Once the reaction has ceased, carefully collect the absorbent material using a scoop or brush and place it into a heavy-duty plastic bag.

    • Wipe the spill area with additional sodium thiosulfate solution to decontaminate the surface.[7]

    • Place all contaminated materials, including gloves, into the hazardous waste bag.

  • Final Decontamination:

    • Wipe the area with soap and water.[2]

    • Seal the waste bag, label it as hazardous waste containing this compound, and arrange for proper disposal according to institutional guidelines.[5]

For large spills (greater than 1 liter) or any spill outside of a fume hood, evacuate the area immediately and call emergency services. [2][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling liquid this compound:

  • Hand Protection: Fluorinated rubber gloves are recommended for handling pure liquid this compound.[2] For handling aqueous solutions of this compound, neoprene or nitrile gloves are suitable.[2] Always check with the glove manufacturer for compatibility.

  • Eye Protection: Chemical splash goggles and a face shield must be worn.[5][11]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[5]

  • Respiratory Protection: A NIOSH-approved full-facepiece respirator with an organic vapor/acid gas cartridge specifically approved for this compound should be used if there is a risk of exposure above the PEL or during spill cleanup.[1] Respirator use requires prior training and fit-testing.[10]

Storage and Incompatibilities

Proper storage of liquid this compound is critical to prevent accidents.

  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight.[2][5] Store in a designated corrosives cabinet.[2]

  • Containers: Keep containers tightly closed and in their original packaging.[2][5] Opened containers must be carefully resealed and kept upright to prevent leakage.[2] Do not store in polyethylene (B3416737) containers.[2]

  • Segregation: Store liquid this compound separately from incompatible materials.

  • Incompatible Materials: this compound reacts violently with a wide range of substances, including:

    • Reducing agents (e.g., lithium, sodium)[1]

    • Alkali metals[5]

    • Powdered metals (e.g., aluminum, iron)[2][5]

    • Organic materials (e.g., aldehydes, ketones, amines, phenols, alcohols)[2][5]

    • Ammonia and azides[2][5]

Visualized Workflows

Liquid this compound Handling Workflow

Handling_Workflow prep Preparation - Verify fume hood, eyewash, shower - Prepare spill kit - Set up in secondary containment ppe Don PPE - Fluorinated rubber gloves - Goggles and face shield - Lab coat prep->ppe dispense Dispense this compound - Open container slowly in fume hood - Pour carefully into glassware ppe->dispense post_dispense Post-Dispensing - Securely close container - Clean minor drips dispense->post_dispense experiment Conduct Experiment - All operations in fume hood post_dispense->experiment waste Waste Disposal - Collect in designated hazardous waste container - Store in fume hood experiment->waste

Caption: Workflow for the safe handling and dispensing of liquid this compound.

Spill Response Decision Tree

Spill_Response spill This compound Spill Occurs location Is the spill contained within a chemical fume hood? spill->location size Is the spill < 1 liter? location->size Yes evacuate Evacuate the area immediately. Alert others. Call emergency services (911). location->evacuate No cleanup Trained personnel with proper PPE perform cleanup using spill kit and sodium thiosulfate solution. size->cleanup Yes size->evacuate No

Caption: Decision tree for responding to a liquid this compound spill.

References

Application Notes and Protocols: Quenching of Bromine Reactions with Sodium Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elemental bromine (Br₂) is a powerful oxidizing agent and a versatile reagent in organic synthesis, widely used in bromination reactions. However, its high reactivity, toxicity, and corrosive nature necessitate careful handling and quenching of any excess reagent upon reaction completion.[1][2][3] Incomplete removal of this compound can lead to undesired side reactions and complicate product purification. Sodium thiosulfate (B1220275) (Na₂S₂O₃) is a common, effective, and inexpensive quenching agent that rapidly reduces elemental this compound to non-reactive bromide salts.[1][4] This document provides detailed protocols, safety information, and quantitative data for the use of sodium thiosulfate in quenching this compound reactions.

Chemical Principles

The quenching of this compound with sodium thiosulfate is a redox reaction.[4] In this process, sodium thiosulfate acts as a reducing agent, while this compound is the oxidizing agent. Thiosulfate reduces the red-brown, electrophilic elemental this compound (Br₂) to colorless and water-soluble bromide ions (Br⁻).[1][4] Concurrently, the thiosulfate ion (S₂O₃²⁻) is oxidized to the tetrathionate (B1226582) ion (S₄O₆²⁻).[1][4][5]

The balanced chemical equation for this reaction is:

2Na₂S₂O₃(aq) + Br₂(l/aq) → Na₂S₄O₆(aq) + 2NaBr(aq) [5][6][7]

This reaction is typically fast and visually easy to monitor, as the characteristic red-brown color of this compound dissipates upon complete quenching.[1][8] The stoichiometry of the reaction is 2 moles of sodium thiosulfate for every 1 mole of this compound.[1][8]

Safety Precautions

Handling Elemental this compound:

  • Toxicity and Corrosivity: this compound is highly toxic, corrosive, and volatile.[1][2][3] Inhalation can cause severe respiratory distress, and contact with skin can cause serious chemical burns.[9]

  • Engineering Controls: Always handle elemental this compound in a well-ventilated chemical fume hood.[1][2] The sash should be kept as low as possible.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), chemical splash goggles, a face shield, and a lab coat.[1][2][9]

Quenching Procedure:

  • Exothermic Reaction: The reaction between this compound and sodium thiosulfate is exothermic.[1][10] To control the heat generated, the quenching solution should be added slowly, and the reaction mixture should be cooled in an ice bath, especially when quenching a large excess of this compound.[1][8][10]

  • Spill Management: A container of sodium thiosulfate solution should be kept readily available in the work area to neutralize any spills.[1][2][11][12] For small spills, the area should be treated with the thiosulfate solution until the this compound color disappears.[11]

Data Presentation: Common this compound Quenching Agents

The following table summarizes key quantitative data for sodium thiosulfate and other common agents used to quench excess this compound.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃5-10% (w/v) aqueous solution[1][8]2:1[1][8]Inexpensive and effective. Can form elemental sulfur (a yellow precipitate) under acidic conditions.[1][8]
Sodium Bisulfite NaHSO₃Saturated aqueous solution1:1[1]A good alternative to thiosulfate, especially in acidic media, as it is less prone to forming sulfur precipitates.[1] Generates SO₂ gas.[8]
Sodium Sulfite (B76179) Na₂SO₃10-20% (w/v) aqueous solution[1][8]1:1[1]Effective and avoids sulfur precipitation that can occur with thiosulfate.[1][8]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[10]1:2[1]A convenient solid source of bisulfite.[8]
Cyclohexene C₆H₁₀Neat or in a solvent1:1[1]Reacts via electrophilic addition. The resulting 1,2-dibromocyclohexane (B1204518) remains in the organic layer and may require removal by chromatography or distillation.[1]

Experimental Protocols

Protocol 1: Quenching a Bromination Reaction with Aqueous Sodium Thiosulfate

This protocol provides a general procedure for quenching a reaction where excess elemental this compound has been used in an organic solvent.

1. Preparation of 10% (w/v) Sodium Thiosulfate Solution: a. Weigh 10 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O). b. Dissolve the solid in 90 mL of deionized water. c. Stir until the solid is completely dissolved.

2. Quenching Procedure: a. Upon completion of the bromination reaction, cool the reaction vessel in an ice-water bath to 0-5 °C to control the exothermicity of the quench.[8][10] b. With vigorous stirring, slowly add the 10% aqueous sodium thiosulfate solution to the reaction mixture.[1][8] The addition should be dropwise initially. c. Continue adding the quenching solution until the red-brown color of the this compound completely disappears.[1][8] The mixture should become colorless or pale yellow. d. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous and organic layers.[1][8] e. Wash the organic layer with water and then with a saturated aqueous solution of sodium chloride (brine).[1][8] f. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] g. Filter off the drying agent. h. Concentrate the organic layer under reduced pressure to isolate the crude product.[1]

Protocol 2: Monitoring the Quenching Process

For precise control and in regulated environments, monitoring the disappearance of this compound is crucial.

  • Visual Inspection: The most straightforward method is the visual disappearance of the red-brown this compound color.[8] A persistent yellow color may indicate remaining unreacted this compound, requiring further addition of the quenching agent.[8]

  • Analytical Methods: For quantitative analysis, especially in drug development, more sophisticated methods can be employed on aliquots of the reaction mixture.

    • Titration: The concentration of remaining this compound can be determined by iodometric titration.[13]

    • Spectroscopy (UV-Vis): The disappearance of this compound can be monitored by observing the decrease in its characteristic absorbance in the visible spectrum.

    • Chromatography (GC/HPLC): These methods can be used to monitor the consumption of starting materials and the formation of products, indirectly confirming the completion of the reaction and quenching.[14]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Violently exothermic reaction during quenching. 1. High concentration of excess this compound. 2. Quenching agent added too quickly.[8]1. Add the quenching agent slowly and dropwise, especially at the beginning.[1][8] 2. Ensure the reaction mixture is adequately cooled in an ice bath before and during the addition.[1][8]
Formation of a fine yellow or white precipitate. Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur.[1][8]1. Before or during the quench, neutralize the reaction mixture by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] 2. Use an alternative quenching agent like sodium sulfite (Na₂SO₃), which is less prone to forming sulfur precipitates.[1][8] 3. If sulfur has already formed, it can often be removed by filtering the organic solution through a pad of celite.[8]
This compound color persists after adding excess thiosulfate. 1. Insufficient amount of quenching agent added. 2. Poor mixing between the aqueous quenching solution and the organic layer containing the this compound.[8]1. Add more quenching solution portion-wise until the color is discharged.[8] 2. Ensure vigorous stirring to facilitate efficient contact between the two phases.[8]

Visualizations

G Chemical Reaction Pathway for this compound Quenching Br2 This compound (Br₂) (Red-Brown) NaBr 2x Sodium Bromide (NaBr) (Colorless, Water-Soluble) Br2->NaBr Reduction Na2S2O3 2x Sodium Thiosulfate (Na₂S₂O₃) Na2S4O6 Sodium Tetrathionate (Na₂S₄O₆) Na2S2O3->Na2S4O6 Oxidation G Experimental Workflow for this compound Quenching A Reaction Completion (Excess Br₂ Present) B Cool Reaction Mixture (0-5 °C in Ice Bath) A->B C Slowly Add Na₂S₂O₃ Solution (with Vigorous Stirring) B->C D Monitor Color Change (Red-Brown → Colorless) C->D D->C Color Persists E Work-up: Phase Separation D->E Quench Complete F Wash Organic Layer (Water, Brine) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter and Concentrate G->H I Isolated Product H->I

References

Application Notes and Protocols for the Synthesis of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of several major classes of brominated flame retardants (BFRs), including Tetrabromobisphenol A (TBBPA), Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCD), and Brominated Epoxy Resins. The protocols are intended for laboratory-scale synthesis and can be adapted for further research and development.

Synthesis of Tetrabromobisphenol A (TBBPA)

Tetrabromobisphenol A is a widely used BFR, primarily in the production of epoxy and polycarbonate resins for printed circuit boards and electronics enclosures.[1] The most common synthesis method involves the direct bromination of Bisphenol A.

Experimental Protocol: Bromination of Bisphenol A in a Dichloromethane-Water Biphasic System

This protocol describes the synthesis of TBBPA via the bromination of Bisphenol A in the presence of hydrogen peroxide as an oxidant to regenerate bromine from the hydrogen bromide byproduct.[2][3]

Materials:

  • Bisphenol A (BPA)

  • This compound (Br₂)

  • Hydrogen Peroxide (H₂O₂, 49% aqueous solution)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst (e.g., Sodium Tungstate with a surface-active agent, or a layered double hydroxide (B78521) exchanged with tungstate)[2]

  • Sodium Sulfite (B76179) (Na₂SO₃) or Sodium Bisulfite (NaHSO₃) solution

  • Water (deionized)

Procedure:

  • In a suitably sized round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, charge Bisphenol A, dichloroethane (or dichloromethane), water, and the catalyst.

  • Stir the mixture vigorously to ensure good mixing between the aqueous and organic phases.

  • Add the hydrogen peroxide solution to the flask.

  • Begin the dropwise addition of this compound to the reaction mixture over a period of 8-10 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature and prevent the escape of this compound vapors.[2]

  • After the complete addition of this compound, continue stirring the reaction mixture at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.[2]

  • Stop the stirring and transfer the reaction mixture to a separatory funnel. Allow the layers to separate.

  • Separate the lower organic layer containing the TBBPA product.

  • Wash the organic layer with a sodium sulfite or sodium bisulfite solution to quench any unreacted this compound, followed by washing with water until the aqueous layer is neutral.

  • The TBBPA product can be isolated by evaporation of the solvent. For higher purity, TBBPA can be precipitated by adding the organic phase to water, followed by filtration.[1]

  • Dry the resulting white solid product under vacuum.

Characterization:

The purity of the synthesized TBBPA can be determined by High-Performance Liquid Chromatography (HPLC).[2][3] The structure can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data for TBBPA Synthesis
ParameterValueReference
Purity (HPLC)99.57% - 99.88%[2]
Yield95% - 96%[2]

Synthesis of Polybrominated Diphenyl Ethers (PBDEs)

PBDEs are a class of additive BFRs that have been widely used in a variety of consumer products.[4] Their synthesis can be achieved through several methods, with the Ullmann condensation and the diaryliodonium salt coupling being prominent routes.[5]

Experimental Protocol: Ullmann Condensation for PBDE Synthesis

This protocol outlines a general procedure for the synthesis of PBDEs via the copper-catalyzed coupling of a bromophenol with a bromoiodobenzene.

Materials:

  • Bromophenol (e.g., 2,4,6-tribromophenol)

  • Bromoiodobenzene (e.g., 1-bromo-4-iodobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Ligand (e.g., phenanthroline)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the bromophenol, bromoiodobenzene, copper(I) iodide, potassium carbonate, and the ligand.

  • Add the anhydrous solvent to the flask.

  • Stir the reaction mixture vigorously and heat it to a high temperature (typically >150 °C) for several hours to days, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired PBDE congener.

Experimental Protocol: Diaryliodonium Salt Coupling for PBDE Synthesis

This method provides an alternative route to unsymmetrical PBDEs.[5]

Materials:

  • Bromophenol

  • Symmetrical brominated diphenyliodonium (B167342) salt

  • Sodium hydroxide (NaOH)

  • Water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve the bromophenol in an aqueous solution of sodium hydroxide to form the corresponding phenolate.

  • Add the symmetrical brominated diphenyliodonium salt to the solution.

  • Reflux the mixture for a period ranging from 20 minutes to 1.5 hours.[5]

  • After cooling, extract the PBDE product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).[5]

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for PBDE Synthesis
Synthesis MethodProductYieldReference
Diaryliodonium Salt CouplingVarious PBDE congenersImproved yields for highly brominated congeners[5]
Perbromination of PhenoxyanilinesNonabromodiphenyl ethers-[6]
Reductive Debromination of BDE-209Nonabromodiphenyl ethers-[6]

Synthesis of Hexabromocyclododecane (HBCD)

HBCD is an additive BFR primarily used in expanded and extruded polystyrene foam insulation.[7] It is synthesized by the bromination of cyclododecatriene.[8]

Experimental Protocol: Bromination of Cyclododecatriene

This protocol describes the synthesis of HBCD by the direct bromination of 1,5,9-cyclododecatriene (B1592173).

Materials:

  • 1,5,9-cis,trans,trans-cyclododecatriene (CDT)

  • This compound (Br₂)

  • Solvent (e.g., a lower alcohol like ethanol, or a halogenated hydrocarbon)

  • Ammonia (B1221849) (NH₃) gas or aqueous solution

Procedure:

  • Dissolve the 1,5,9-cyclododecatriene in a suitable solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution and slowly add this compound dropwise while maintaining the temperature. The reaction is exothermic and should be controlled.

  • After the addition of this compound is complete, allow the reaction to proceed for a specified time until the bromination is substantially concluded.

  • After the reaction, neutralize the excess this compound and hydrogen bromide formed as a byproduct by bubbling ammonia gas through the reaction mixture or by adding an aqueous ammonia solution.

  • The HBCD product, which is a mixture of stereoisomers, will precipitate out of the solution.

  • Filter the solid product and wash it with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Dry the HBCD product. The resulting product is a mixture of α-, β-, and γ-diastereomers.[9]

Quantitative Data for HBCD Synthesis
ParameterValueReference
Typical Isomer Compositionγ-HBCD: ~80%, α-HBCD: 5-10%, β-HBCD: 5-10%[9]
Melting Point Range (commercial mixture)170-180 °C[8]

Synthesis of Brominated Epoxy Resins

Brominated epoxy resins are reactive BFRs, meaning they are chemically incorporated into the polymer backbone. They are commonly synthesized from TBBPA and epichlorohydrin.

Experimental Protocol: Synthesis of TBBPA-based Epoxy Resin

This protocol describes the synthesis of a diglycidyl ether of TBBPA (DGE-TBBPA).

Materials:

  • Tetrabromobisphenol A (TBBPA)

  • Epichlorohydrin (ECH)

  • Sodium hydroxide (NaOH) or other suitable catalyst

  • Solvent (e.g., toluene)

Procedure:

  • In a reaction kettle, charge TBBPA and an excess of epichlorohydrin.

  • Heat the mixture and add a catalyst, such as sodium hydroxide, to initiate the ring-opening reaction of the epoxide with the phenolic hydroxyl groups of TBBPA.

  • After the initial reaction, add a stoichiometric amount of sodium hydroxide to carry out the ring-closure reaction, forming the glycidyl (B131873) ether and sodium chloride as a byproduct.

  • After the reaction is complete, add a solvent like toluene (B28343) and water to the reaction mixture.

  • Stir and then allow the layers to separate. The organic layer contains the brominated epoxy resin.

  • Wash the organic layer with water to remove any remaining salts and catalyst.

  • Remove the solvent from the organic layer by distillation under reduced pressure to obtain the brominated epoxy resin.

Visualizations

TBBPA_Synthesis BPA Bisphenol A Reactor Reaction Vessel BPA->Reactor Br2 This compound (Br2) Br2->Reactor Solvent Solvent (e.g., Dichloromethane) Solvent->Reactor Catalyst Catalyst/ Oxidant Catalyst->Reactor TBBPA Tetrabromobisphenol A (TBBPA) Reactor->TBBPA Purification Purification (Washing, Precipitation) TBBPA->Purification Final_Product Pure TBBPA Purification->Final_Product

Caption: Synthesis workflow for Tetrabromobisphenol A (TBBPA).

PBDE_Synthesis cluster_ullmann Ullmann Condensation cluster_iodonium Diaryliodonium Salt Coupling Bromophenol_U Bromophenol Ullmann_Reaction Cu-catalyzed Coupling Bromophenol_U->Ullmann_Reaction Bromoiodobenzene Bromoiodobenzene Bromoiodobenzene->Ullmann_Reaction PBDE_U PBDE Ullmann_Reaction->PBDE_U Bromophenol_I Bromophenol Iodonium_Reaction Coupling Reaction Bromophenol_I->Iodonium_Reaction Diphenyliodonium_Salt Diphenyliodonium Salt Diphenyliodonium_Salt->Iodonium_Reaction PBDE_I PBDE Iodonium_Reaction->PBDE_I

Caption: Two primary synthesis routes for Polybrominated Diphenyl Ethers (PBDEs).

HBCD_Synthesis CDT 1,5,9-Cyclododecatriene (CDT) Bromination Bromination (Br2, Solvent) CDT->Bromination Neutralization Neutralization (NH3) Bromination->Neutralization HBCD_Crude Crude HBCD (Stereoisomer Mixture) Neutralization->HBCD_Crude Purification Purification (Filtration, Washing) HBCD_Crude->Purification Final_Product Pure HBCD Purification->Final_Product

Caption: Synthesis and purification process for Hexabromocyclododecane (HBCD).

Brominated_Epoxy_Synthesis TBBPA Tetrabromobisphenol A (TBBPA) Reaction Ring Opening & Ring Closure TBBPA->Reaction ECH Epichlorohydrin (ECH) ECH->Reaction Catalyst Catalyst (e.g., NaOH) Catalyst->Reaction Workup Workup (Solvent Extraction, Washing) Reaction->Workup Final_Product Brominated Epoxy Resin Workup->Final_Product

Caption: General synthesis workflow for TBBPA-based brominated epoxy resins.

References

Application Notes and Protocols: Pyridinium Tribromide as a Solid Brominating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) tribromide (PTB), also known as pyridinium perbromide, is a stable, crystalline, and non-volatile solid reagent with the formula [C₅H₅NH]Br₃. It has emerged as a highly efficient and selective brominating agent in organic synthesis, offering a safer and more convenient alternative to liquid bromine.[1][2] This document provides detailed application notes and experimental protocols for the use of pyridinium tribromide in various bromination reactions, with a focus on its applications in research and drug development.

Advantages of Pyridinium Tribromide

Pyridinium tribromide offers several distinct advantages over traditional brominating agents like molecular this compound (Br₂) and even other solid reagents like N-bromosuccinimide (NBS).

  • Solid and Stable: As a crystalline solid, PTB is easy to handle, weigh, and store, significantly reducing the hazards associated with the volatile and corrosive nature of liquid this compound.[1][2]

  • High Selectivity: PTB often provides higher selectivity in bromination reactions, minimizing the formation of over-brominated or undesired side products.[1] This is particularly advantageous in the synthesis of complex molecules where specific regioselectivity is crucial.

  • Mild Reaction Conditions: Brominations with PTB can often be carried out under milder conditions compared to reactions with other brominating agents, which is beneficial for substrates with sensitive functional groups.[1]

  • Ease of Use: Its solid nature simplifies the experimental setup and work-up procedures, making it a preferred reagent for both small-scale laboratory synthesis and larger-scale industrial applications.[2]

Applications in Organic Synthesis

Pyridinium tribromide is a versatile reagent for the bromination of a wide range of organic substrates, including ketones, alkenes, and activated aromatic compounds.

α-Bromination of Ketones

The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for various subsequent reactions. Pyridinium tribromide is an excellent reagent for this purpose, offering high yields and selectivity.

Comparison of Brominating Agents for α-Bromination of Acetophenone (B1666503)

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Pyridinium Tribromide Acetic Acid90385[3]
N-Bromosuccinimide (NBS)Methanol / Al₂O₃Reflux-89[4]
This compound (Br₂)Acetic Acid--72[5]
Cupric Bromide (CuBr₂)---~60[3]

Experimental Protocol: α-Bromination of 4-Chloroacetophenone

This protocol describes the synthesis of 2-bromo-1-(4-chlorophenyl)ethan-1-one using pyridinium tribromide.[3]

Materials:

  • 4-Chloroacetophenone

  • Pyridinium tribromide

  • Glacial acetic acid

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.

  • Slowly add pyridinium tribromide (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to 90°C and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • To remove any unreacted this compound, wash the solid with a saturated sodium bisulfite solution until the color disappears, followed by washing with deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure α-bromo-4-chloroacetophenone.

Workflow for α-Bromination of a Ketone

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ketone Ketone in Acetic Acid Stirring Stirring at 90°C (3 hours) Ketone->Stirring PTB Pyridinium Tribromide PTB->Stirring Quench Quench with Ice-Water Stirring->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with NaHSO₃ & H₂O Filter->Wash Recrystallize Recrystallization (Ethanol) Wash->Recrystallize Product α-Bromo Ketone Recrystallize->Product

Caption: Workflow for the α-bromination of a ketone using pyridinium tribromide.

Bromination of Alkenes

Pyridinium tribromide readily adds across the double bond of alkenes to form vicinal dibromides. This reaction is a safer alternative to using liquid this compound for the same transformation.

Comparison of Brominating Agents for Bromination of Cyclohexene

Brominating AgentSolventTemperature (°C)Yield (%)Reference(s)
Pyridinium Tribromide Acetic AcidRoom Temp.High[6]
N-Bromosuccinimide (NBS)CCl₄Reflux>95% (allylic bromination)[7]
This compound (Br₂)CCl₄Room Temp.High[8]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)-Room Temp.Good to Excellent[9]

Experimental Protocol: Bromination of trans-Cinnamic Acid

This protocol details the synthesis of 2,3-dibromo-3-phenylpropanoic acid.

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, combine trans-cinnamic acid (1.0 eq) and glacial acetic acid.

  • Add pyridinium tribromide (1.0 eq) to the flask.

  • Set up a reflux apparatus and heat the mixture in a water bath until all the solids dissolve. Continue to reflux for an additional 15 minutes.

  • After the reflux period, remove the flask from the heat and allow it to cool to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Allow the product to air dry. The yield of 2,3-dibromo-3-phenylpropanoic acid is typically high.

Reaction Mechanism: Electrophilic Addition to an Alkene

G cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene Alkene Bromonium Bromonium Ion Intermediate Alkene->Bromonium + Br₂ PTB [PyH]Br₃ Br2 Br₂ PTB->Br2 in situ Product Vicinal Dibromide Bromonium->Product + Br⁻ Bromide Br⁻

Caption: Mechanism of alkene bromination with pyridinium tribromide.

Bromination of Aromatic Compounds

Pyridinium tribromide is effective for the bromination of activated aromatic rings, such as phenols and anilines, often providing good regioselectivity.

Comparison of Brominating Agents for Bromination of Phenol

Brominating AgentSolventProduct(s)Yield (%)Reference(s)
Pyridinium Tribromide Acetic Acid2,4,6-TribromophenolHigh[10]
N-Bromosuccinimide (NBS)Dichloromethane2,6-Dibromophenol81.7[11]
This compound (Br₂)Water2,4,6-TribromophenolHigh[6]

Experimental Protocol: Bromination of Aniline (B41778)

This protocol describes the synthesis of 2,4,6-tribromoaniline.

Materials:

  • Aniline

  • Pyridinium tribromide

  • Glacial acetic acid

  • Sodium bisulfite solution (saturated)

  • Deionized water

Procedure:

  • Dissolve aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add pyridinium tribromide (3.0 eq) in portions to the cooled, stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water and stir.

  • Decolorize the mixture by adding a saturated solution of sodium bisulfite.

  • Collect the precipitated product by vacuum filtration, wash with water, and air dry.

Applications in Drug Development

Pyridinium tribromide plays a crucial role as a key intermediate and reagent in the synthesis of various pharmaceuticals. Its ability to perform selective brominations under mild conditions is highly valued in the multi-step synthesis of complex drug molecules.

Examples of Drug Intermediates Synthesized Using Pyridinium Tribromide:

  • Beta-adrenergic blocking agents (Beta-blockers): PTB is instrumental in the synthesis of these drugs, which are used to manage cardiovascular conditions.[12]

  • Mifepristone: This medication, used in medical abortion and for Cushing's syndrome, utilizes PTB in its synthetic pathway.[12]

  • Brinzolamide: An important treatment for glaucoma, the synthesis of which involves a bromination step facilitated by PTB.[12]

  • Dienogest: An oral progestin.[3]

  • Cefteram: An antibiotic.[3]

Logical Relationship in Drug Synthesis

G Start Starting Material Intermediate Brominated Intermediate Start->Intermediate Bromination PTB Pyridinium Tribromide PTB->Intermediate FurtherSteps Further Synthetic Steps Intermediate->FurtherSteps API Active Pharmaceutical Ingredient (API) FurtherSteps->API

Caption: Role of pyridinium tribromide in a typical drug synthesis pathway.

Safety and Handling

While pyridinium tribromide is significantly safer than liquid this compound, it is still a hazardous chemical and should be handled with appropriate safety precautions.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the reagent in a well-ventilated fume hood.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Store in a cool, dry place away from light and moisture.

This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety measures in a certified laboratory setting.

References

Safe Disposal of Bromine-Contaminated Laboratory Waste: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective disposal of bromine-contaminated laboratory waste. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Three primary methods of disposal are covered: neutralization, adsorption, and incineration. The choice of method will depend on the concentration of this compound, the nature of the contaminated matrix (e.g., aqueous, organic solvent), and institutional capabilities.

General Safety Precautions and Waste Segregation

Personal Protective Equipment (PPE): Before handling any this compound-contaminated waste, it is imperative to wear appropriate PPE. This includes:

  • Chemical splash goggles and a face shield

  • Chemically resistant gloves (fluorinated rubber, neoprene, or nitrile)

  • A lab coat

  • Closed-toe shoes

Engineering Controls: All procedures involving the handling of this compound or this compound-contaminated waste must be conducted in a certified chemical fume hood to prevent the inhalation of toxic vapors.[1][2]

Waste Segregation: this compound-containing waste is classified as halogenated waste. It is crucial to segregate it from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous reactions.[3][4] Halogenated waste disposal is often more costly due to the need for specialized treatment to remove the halogens.[3]

Neutralization of Aqueous this compound Waste

Neutralization is a common and effective method for rendering aqueous this compound waste non-hazardous. This process involves the chemical reduction of elemental this compound (Br₂) to the much less harmful bromide ion (Br⁻). The two most common reducing agents for this purpose are sodium thiosulfate (B1220275) and sodium bisulfite.

Neutralization using Sodium Thiosulfate (Na₂S₂O₃)

This is a widely used and effective method for neutralizing this compound in aqueous solutions. The reaction proceeds as follows:

Br₂(aq) + 2Na₂S₂O₃(aq) → 2NaBr(aq) + Na₂S₄O₆(aq)

In this reaction, this compound is reduced to sodium bromide, and sodium thiosulfate is oxidized to sodium tetrathionate.

Potential Side Reaction: In acidic conditions, sodium thiosulfate can decompose to form elemental sulfur, a solid precipitate.[5] To avoid this, the pH of the waste solution should be adjusted to neutral or slightly basic before adding the sodium thiosulfate.

  • Preparation:

    • Prepare a 10% (w/v) solution of sodium thiosulfate in deionized water.

    • Prepare a saturated solution of sodium bicarbonate.

    • Have pH indicator strips or a calibrated pH meter ready.

  • Procedure:

    • Carefully place the container with the this compound-contaminated aqueous waste in a chemical fume hood.

    • If the waste is known to be acidic, slowly add the saturated sodium bicarbonate solution while stirring until the pH is between 7 and 8.

    • Slowly add the 10% sodium thiosulfate solution to the this compound waste while stirring continuously. The characteristic reddish-brown color of this compound will begin to fade.

    • Continue adding the sodium thiosulfate solution dropwise until the color of the solution completely disappears, indicating that the this compound has been consumed.

    • After the solution is colorless, check the pH again. If necessary, adjust to a neutral pH (6-8) with sodium bicarbonate or a dilute acid.

    • The neutralized solution, now containing sodium bromide and sodium tetrathionate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Neutralization using Sodium Bisulfite (NaHSO₃)

Sodium bisulfite is another effective reducing agent for this compound. The reaction is as follows:

Br₂(aq) + NaHSO₃(aq) + H₂O(l) → 2HBr(aq) + NaHSO₄(aq)

This reaction produces hydrobromic acid and sodium bisulfate, resulting in an acidic solution.

  • Preparation:

    • Prepare a 10% (w/v) solution of sodium bisulfite in deionized water.

    • Have pH indicator strips or a calibrated pH meter ready.

  • Procedure:

    • Place the container with the this compound-contaminated aqueous waste in a chemical fume hood.

    • Slowly add the 10% sodium bisulfite solution to the this compound waste while stirring.

    • Continue the addition until the reddish-brown color of the this compound disappears.

    • The resulting solution will be acidic. It must be neutralized with a suitable base (e.g., sodium hydroxide (B78521) or sodium carbonate) to a pH between 6 and 8 before disposal.

    • Dispose of the neutralized solution in accordance with local regulations.

Quantitative Data Summary for Neutralization Methods

ParameterNeutralization with Sodium ThiosulfateNeutralization with Sodium Bisulfite
Neutralizing Agent 10% (w/v) Sodium Thiosulfate Solution10% (w/v) Sodium Bisulfite Solution
Stoichiometric Ratio 2 moles Na₂S₂O₃ : 1 mole Br₂1 mole NaHSO₃ : 1 mole Br₂
Endpoint Indication Disappearance of reddish-brown colorDisappearance of reddish-brown color
Final pH Neutral to slightly basic (adjust if necessary)Acidic (requires neutralization before disposal)
Verification Visual inspection, pH measurementVisual inspection, pH measurement

Adsorption of this compound from Aqueous and Gaseous Waste

Adsorption is a physical process where this compound molecules adhere to the surface of a porous material, most commonly activated carbon. This method is particularly useful for removing low concentrations of this compound from aqueous solutions or for capturing this compound vapors.

Granular activated carbon (GAC) has been shown to be effective in removing bromide and bromate (B103136) from water.[6] The efficiency of removal depends on factors such as the type of activated carbon, contact time, and the concentration of this compound.[6][7][8][9][10]

  • Preparation:

    • Obtain granular activated carbon. The specific type and particle size may influence adsorption capacity.

  • Procedure for Aqueous Waste:

    • For each liter of this compound-contaminated aqueous waste, add approximately 100 grams of granular activated carbon. The exact amount may need to be optimized based on the this compound concentration.

    • Stir the mixture for at least 24 hours to ensure maximum adsorption.

    • Separate the activated carbon from the treated water by filtration.

    • The treated water should be tested for residual this compound before disposal. Analytical methods such as colorimetric tests with DPD (N,N-diethyl-p-phenylenediamine) can be used to determine the concentration of active this compound.[11][12]

    • The spent activated carbon, now contaminated with this compound, must be disposed of as hazardous waste.

  • Procedure for Gaseous Waste (Vapors):

    • Pass the air stream containing this compound vapors through a packed bed or column of granular activated carbon.

    • The flow rate and bed depth should be optimized to ensure adequate residence time for effective adsorption.

    • The spent activated carbon must be handled and disposed of as hazardous waste.

Incineration of this compound-Contaminated Waste

Incineration is a high-temperature destruction process that is suitable for the disposal of both liquid and solid halogenated organic waste.[13] This method is typically carried out by licensed hazardous waste disposal facilities equipped with appropriate scrubbers and emission control systems to capture harmful byproducts.[14]

When to Use Incineration:

  • For organic waste streams contaminated with this compound.

  • For solid waste, including contaminated lab supplies (e.g., gloves, filter paper) and spent adsorbents.

  • When neutralization or adsorption is not feasible due to the complexity of the waste matrix.

Procedure:

  • Collect this compound-contaminated solid and organic liquid waste in designated, properly labeled, and sealed hazardous waste containers.

  • Ensure that the waste is segregated from non-halogenated waste.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for selecting the appropriate disposal method for this compound-contaminated laboratory waste.

BromineWasteDisposal cluster_start Start: this compound-Contaminated Waste cluster_matrix Determine Waste Matrix cluster_aqueous Aqueous Waste Treatment cluster_organic_solid Organic/Solid Waste Treatment cluster_end Final Disposal start Identify this compound- Contaminated Waste matrix Aqueous or Gaseous? start->matrix neutralization Neutralization (Sodium Thiosulfate or Sodium Bisulfite) matrix->neutralization Aqueous adsorption_aq Adsorption (Activated Carbon) matrix->adsorption_aq Aqueous (low conc.) incineration Incineration (Licensed Facility) matrix->incineration Organic or Solid disposal Dispose According to Local Regulations neutralization->disposal adsorption_aq->disposal incineration->disposal

Caption: Decision workflow for this compound waste disposal.

Chemical Reactions in Neutralization

The following diagrams illustrate the chemical reactions involved in the neutralization of this compound with sodium thiosulfate and sodium bisulfite.

NeutralizationReactions cluster_thiosulfate Neutralization with Sodium Thiosulfate cluster_bisulfite Neutralization with Sodium Bisulfite Br2_thio This compound (Br₂) NaBr_thio Sodium Bromide (2NaBr) Br2_thio->NaBr_thio Na2S2O3 Sodium Thiosulfate (2Na₂S₂O₃) Na2S2O3->NaBr_thio Na2S4O6 Sodium Tetrathionate (Na₂S₄O₆) Na2S2O3->Na2S4O6 Br2_bis This compound (Br₂) HBr Hydrobromic Acid (2HBr) Br2_bis->HBr NaHSO3 Sodium Bisulfite (NaHSO₃) NaHSO3->HBr NaHSO4 Sodium Bisulfate (NaHSO₄) NaHSO3->NaHSO4 H2O Water (H₂O) H2O->HBr

Caption: this compound neutralization chemical reactions.

Regulatory Considerations

The disposal of this compound-contaminated waste is subject to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies halogenated organic wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[15][16] It is the responsibility of the waste generator to properly identify, segregate, and arrange for the disposal of hazardous waste through licensed facilities.[4] The Occupational Safety and Health Administration (OSHA) provides guidelines for the safe handling of this compound in the workplace to minimize exposure risks.[17][18][19] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and to ensure compliance with all applicable regulations.

References

Troubleshooting & Optimization

improving low yield in electrophilic aromatic bromination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in electrophilic aromatic bromination reactions.

Frequently Asked Questions (FAQs)

Q1: My electrophilic aromatic bromination reaction has a low yield. What are the most common causes?

A1: Low yields in electrophilic aromatic bromination can stem from several factors:

  • Substrate Reactivity: The electronic nature of the substituents on your aromatic ring plays a crucial role. Electron-donating groups (activating groups) increase the ring's nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (deactivating groups) decrease reactivity.[1] If your substrate is highly deactivated, the reaction may be sluggish and result in a low yield.

  • Choice of Brominating Agent: The reactivity of the brominating agent must be matched to the substrate. While molecular bromine (Br₂) is a strong brominating agent, it can be harsh and lead to side reactions.[2] Milder reagents like N-Bromosuccinimide (NBS) are often preferred for better control, especially with activated rings.[2]

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. For instance, some reactions require elevated temperatures to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[3]

  • Catalyst Issues: For many brominations, a Lewis acid catalyst is required to activate the brominating agent.[4] The choice and quality of the catalyst are critical for a successful reaction.

  • Side Reactions: Common side reactions include polybromination (the addition of more than one this compound atom), oxidation of the starting material or product, and in the case of benzylic C-H bonds, radical substitution.[5]

Q2: How do I choose the right brominating agent for my substrate?

A2: The choice of brominating agent depends on the reactivity of your aromatic substrate:

  • For highly activated rings (e.g., phenols, anilines): These substrates are very reactive and can be prone to polybromination.[1][6] Using a milder brominating agent like N-Bromosuccinimide (NBS) can provide better control and selectivity.[2] To achieve monobromination in highly activated systems like aniline (B41778), protection of the activating group (e.g., as an acetamide) is a common strategy.[1][7]

  • For moderately activated rings (e.g., toluene, anisole): Molecular this compound (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) is a classic and effective choice.[4] NBS can also be used, often in polar solvents to enhance its electrophilicity.[8]

  • For deactivated rings (e.g., nitrobenzene): These substrates require more forcing conditions. A common method is using NBS in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄).[9][10][11] This combination generates a more potent electrophilic this compound species.

  • For substrates with benzylic protons (e.g., toluene): If the goal is to brominate the aromatic ring, the reaction should be carried out in the dark and often with a Lewis acid catalyst. If benzylic bromination is desired, the reaction is typically performed with NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions (light).[3][5][12]

Q3: My reaction is producing a mixture of ortho, para, and meta isomers. How can I improve the regioselectivity?

A3: Regioselectivity is primarily governed by the directing effects of the substituents already on the aromatic ring.

  • Activating groups (e.g., -OH, -NH₂, -OR, -alkyl) are typically ortho, para-directors.

  • Deactivating groups (e.g., -NO₂, -CN, -C=O) are generally meta-directors. Halogens are an exception, being deactivating but ortho, para-directing.

To improve selectivity:

  • Steric Hindrance: Bulky protecting groups or substituents can favor the para product over the ortho product due to steric hindrance.

  • Solvent Effects: The polarity of the solvent can influence the ratio of isomers. For example, in the bromination of anilines with NBS, polar solvents can enhance para-selectivity.[13]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

Q4: I am observing significant amounts of polybrominated byproducts. How can I favor monobromination?

A4: Polybromination is a common issue, especially with highly activated aromatic rings. Here are some strategies to promote monobromination:

  • Use a Milder Brominating Agent: Switch from Br₂ to a less reactive agent like NBS.

  • Control Stoichiometry: Use only one equivalent of the brominating agent.

  • Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second bromination.

  • Protect Activating Groups: Temporarily converting a strongly activating group into a less activating one can significantly reduce the tendency for polybromination. For example, an amino group (-NH₂) can be protected as an amide (-NHCOCH₃).[1][7]

  • Use a Bulky Brominating Agent: In some cases, a bulkier brominating agent might selectively react at the most accessible position, reducing the chance of further substitution.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Deactivated Substrate: The aromatic ring is too electron-poor to react under the current conditions.Use a stronger brominating agent/catalyst system. For example, for deactivated arenes, use NBS in concentrated H₂SO₄.[9][10]
Inactive Catalyst: The Lewis acid catalyst (e.g., FeBr₃) may be old or have been deactivated by moisture.Use fresh, anhydrous Lewis acid. Consider generating it in situ (e.g., by adding iron filings to Br₂).[4]
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Products Polybromination: The substrate is highly activated, leading to multiple this compound additions.Use a milder brominating agent (e.g., NBS), control the stoichiometry carefully (1 equivalent of this compound), or protect the activating group.[1][7]
Lack of Regioselectivity: The directing groups on the ring are leading to a mixture of isomers.Optimize the solvent and temperature. Consider if steric hindrance can be used to favor a particular isomer.
Benzylic Bromination Side Product: For substrates with benzylic C-H bonds, radical bromination is competing with electrophilic aromatic substitution.Ensure the reaction is run in the dark and without radical initiators. Use a Lewis acid catalyst to promote the desired electrophilic pathway.[12]
Low Isolated Yield Despite Good Conversion Product Degradation: The product may be unstable under the reaction or workup conditions.Consider a milder workup procedure. For example, use a dilute solution of sodium bisulfite to quench excess this compound.
Difficult Purification: The product may be difficult to separate from byproducts or starting material.Optimize the chromatographic separation method or consider recrystallization to purify the product.

Data Presentation

Table 1: Comparison of Common Brominating Agents for Aromatic Compounds

Brominating AgentTypical Substrate(s)Reaction ConditionsTypical Yield (%)Key Advantages
Molecular this compound (Br₂) Activated and moderately activated arenesLewis acid catalyst (e.g., FeBr₃), often in a non-polar solvent.60-90%High reactivity, readily available.
N-Bromosuccinimide (NBS) Activated arenes, substrates prone to oxidationVaries with solvent (e.g., DMF, CCl₄, Acetonitrile), often at room temperature.[8][14]50-95% (substrate dependent)[14]Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[14]
Copper(II) Bromide (CuBr₂) Anilines, phenols, aryl alkyl ethers[14]Acetonitrile or ionic liquids, ambient temperature.[14]60-96%[14]Mild reaction conditions; high regioselectivity for para-substitution.[14]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) AnilinesGlacial acetic acid, room temperature.HighStable, crystalline solid; more atom-economical than NBS.[7]

Table 2: Influence of Lewis Acid Catalyst on Electrophilic Aromatic Bromination

Lewis Acid CatalystTypical Loading (mol%)Expected Relative YieldKey Considerations
Aluminum Chloride (AlCl₃) 100 - 200HighHighly reactive, but can be difficult to handle due to its hygroscopic nature.[15]
Ferric Chloride (FeCl₃) 100 - 150Moderate to HighA less potent but more manageable alternative to AlCl₃; less moisture-sensitive.[15]
Zinc Chloride (ZnCl₂) 100 - 200ModerateA milder Lewis acid, often requiring higher temperatures or longer reaction times.[15]
Zeolites (e.g., NaY) Stoichiometric amountsHighReusable catalyst, can lead to high para-selectivity.[16]

Experimental Protocols

Protocol 1: General Procedure for the Bromination of a Deactivated Aromatic Compound (e.g., 3-Nitrobenzaldehyde)

This protocol is adapted from a method utilizing NBS in concentrated sulfuric acid.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the deactivated aromatic substrate (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq.) in portions to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1.5-3 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Selective Monobromination of Aniline via Acetylation-Bromination-Deacetylation

This protocol outlines a three-step process to achieve selective para-bromination of aniline.[7]

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (B1165640) (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide (B955).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

  • Slowly add a solution of molecular this compound (1.0 eq.) in glacial acetic acid dropwise with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the solution to room temperature and then in an ice bath.

  • Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Visualizations

Troubleshooting_Workflow start Low Yield in Electrophilic Aromatic Bromination substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity deactivated Deactivated Ring? substrate_reactivity->deactivated Yes activated Highly Activated Ring? substrate_reactivity->activated No reaction_conditions Evaluate Reaction Conditions temp_issue Incorrect Temperature? reaction_conditions->temp_issue reagent_choice Check Brominating Agent & Catalyst catalyst_issue Inactive Catalyst? reagent_choice->catalyst_issue side_reactions Analyze for Side Reactions polybromination Polybromination? side_reactions->polybromination increase_potency Increase Reagent/Catalyst Potency (e.g., NBS/H₂SO₄) deactivated->increase_potency protect_group Protect Activating Group (e.g., Acetylation of -NH₂) activated->protect_group increase_potency->reaction_conditions protect_group->reaction_conditions temp_issue->reagent_choice No optimize_temp Optimize Temperature temp_issue->optimize_temp Yes optimize_temp->reagent_choice catalyst_issue->side_reactions No use_fresh_catalyst Use Fresh/Anhydrous Catalyst catalyst_issue->use_fresh_catalyst Yes use_fresh_catalyst->side_reactions control_stoichiometry Use 1 eq. This compound or Milder Reagent (NBS) polybromination->control_stoichiometry Yes end Improved Yield polybromination->end No control_stoichiometry->end

Caption: A troubleshooting workflow for low-yield electrophilic aromatic bromination.

Reagent_Selection start Select Aromatic Substrate activated Highly Activated (e.g., Phenol, Aniline) start->activated moderately_activated Moderately Activated (e.g., Toluene, Anisole) start->moderately_activated deactivated Deactivated (e.g., Nitrobenzene) start->deactivated reagent_activated NBS or DBDMH (Consider protecting group) activated->reagent_activated reagent_moderately Br₂ with Lewis Acid (FeBr₃) or NBS in polar solvent moderately_activated->reagent_moderately reagent_deactivated NBS in conc. H₂SO₄ deactivated->reagent_deactivated

Caption: Logic for selecting a suitable brominating agent based on substrate reactivity.

References

suppressing side reactions during the bromination of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenol (B47542) bromination. Find troubleshooting guidance for common side reactions and browse our FAQs for quick answers to frequent challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of phenols, providing potential causes and actionable solutions.

Issue 1: Excessive Polybromination

  • Symptom: The primary product is a mixture of di-, tri-, or even higher brominated phenols, such as the formation of a white precipitate of 2,4,6-tribromophenol, instead of the desired monobrominated product.[1][2][3]

  • Cause: The hydroxyl group of phenol is strongly activating, making the aromatic ring highly susceptible to multiple electrophilic substitutions, especially with reactive brominating agents like bromine water.[1][2][4]

  • Solution:

StrategyActionRationale
Modify Brominating Agent Switch from elemental this compound (Br₂) or this compound water to a milder reagent like N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃).[1][2]Milder reagents provide a slower, more controlled release of the electrophilic this compound species, reducing the likelihood of multiple substitutions.[2]
Change Solvent Use non-polar, aprotic solvents such as carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or carbon tetrachloride (CCl₄).[1][2]Polar solvents can enhance the reactivity of the brominating agent. Non-polar solvents do not solvate the this compound molecule as effectively, leading to a less reactive electrophile and favoring monobromination.[1][2]
Control Temperature Lower the reaction temperature. For example, performing the reaction at 0°C to -30°C.[1]Reducing the temperature slows down the reaction rate, allowing for better control over the extent of bromination.[1]
Adjust Stoichiometry Use one equivalent or slightly less of the brominating agent relative to the phenol.[2]Limiting the amount of the brominating agent ensures there isn't an excess to cause further reactions after the initial monobromination.

Issue 2: Poor Regioselectivity (Ortho- vs. Para-Bromination)

  • Symptom: A mixture of ortho- and para-brominated phenols is obtained, with a low yield of the desired isomer.

  • Cause: The hydroxyl group is an ortho-, para-director, and the electronic differences between these positions are minimal, often leading to mixtures.[4][5] Steric hindrance at the ortho position generally favors para-substitution.[1][2]

  • Solution:

Desired IsomerStrategyAction
Para-selectivity Steric Hindrance Employ a bulky sulfoxide (B87167), such as (4‐ClC₆H₄)₂SO, in combination with a brominating agent like TMSBr.[2][5] Using HBr with a sterically hindered sulfoxide has also shown high para-selectivity.[6]
Solvent Choice Use non-polar solvents.[1]
Ortho-selectivity Catalysis Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) in a polar protic solvent like methanol (B129727).[7][8]
Solvent Effects In the bromination of 2-isopropylphenol (B134262) with NBS, using toluene (B28343) as a solvent favors ortho-bromination due to hydrogen bonding between the phenolic proton and the NBS oxygen.[9] Conversely, acetonitrile (B52724) favors para-bromination.[9]

Issue 3: Formation of Colored Impurities or Tarry Byproducts

  • Symptom: The final product is discolored, or significant amounts of dark, insoluble material are formed.

  • Cause: Oxidation of the phenol ring by the brominating agent or under harsh reaction conditions can lead to the formation of colored, polymeric materials.[2]

  • Solution:

StrategyAction
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.[1]
Purification During the work-up, wash the product with a solution of a reducing agent, such as sodium bisulfite, to remove excess this compound and some colored impurities.[1]
Milder Conditions Use milder brominating agents and lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is phenol so reactive towards bromination compared to benzene (B151609)?

The hydroxyl (-OH) group on phenol is a strong activating group.[4] A lone pair of electrons on the oxygen atom is delocalized into the benzene ring's π system, increasing the electron density of the ring.[4] This makes the ring more susceptible to attack by electrophiles like this compound.[4][10] Consequently, phenol can be brominated under much milder conditions than benzene, which requires a Lewis acid catalyst.[4]

Q2: What is the role of pH in the bromination of phenols?

The pH of the reaction medium can significantly influence the rate of bromination. Acidic conditions are generally favorable. For instance, a study showed that for the KBr-KBrO₃ system, a pH of 3 was optimal, while for the NBS-KBr system, a pH of 4 gave the best results.[11] The reaction rate tends to decrease as the pH becomes more basic.[11]

Q3: Can I achieve monobromination using elemental this compound?

Yes, but it requires careful control of reaction conditions. To favor monobromination with elemental this compound, it is crucial to use a non-polar solvent like carbon disulfide (CS₂) and maintain a low temperature.[1][3] Adding the this compound solution dropwise also helps to control the reaction.[1]

Q4: Are there greener alternatives for the bromination of phenols?

Research is ongoing into more environmentally friendly methods. Some approaches focus on using safer brominating agents like N-bromosuccinimide (NBS) to avoid handling highly toxic and corrosive elemental this compound.[2][11] Oxidative bromination methods that generate the brominating species in situ from bromide salts are also considered greener as they can have higher atom economy.[12]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol

This protocol is adapted for high para-selectivity.

  • Preparation: In a flask equipped with a stirrer, dissolve phenol (1 equivalent) in ethyl acetate (B1210297). Cool the solution to 0°C.

  • Bromination: Slowly add a solution of this compound (1.025 equivalents) in ethyl acetate to the phenol solution over 1.5-2 hours, maintaining the temperature between 0-5°C.[13]

  • Quenching: After the addition is complete, destroy any excess this compound by adding a sodium bisulfite solution.

  • Work-up: Neutralize the evolved HBr with a saturated sodium carbonate solution to a pH of 8.5-9.[13] Separate the organic layer.

  • Isolation: Distill off the ethyl acetate. The resulting product can be further purified by vacuum distillation. This method has been reported to yield p-bromophenol with high purity (98.8-99.2%).[13]

Protocol 2: Selective Ortho-bromination of p-Substituted Phenols using NBS

This protocol is designed for the selective mono-ortho-bromination of phenols that are already substituted at the para position.

  • Preparation: Dissolve the p-substituted phenol (1 equivalent) and p-toluenesulfonic acid (pTsOH) (0.1 equivalents) in ACS-grade methanol at room temperature.[7][8]

  • Bromination: To this solution, add N-bromosuccinimide (NBS) (1 equivalent).[7] The reaction is typically rapid, often completing within 15-25 minutes.[7][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired mono-ortho-brominated product.[2]

Visualizations

Troubleshooting_Workflow Start Start: Undesired Bromination Outcome Problem What is the main issue? Start->Problem Polybromination Excessive Polybromination Problem->Polybromination Polysubstitution PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Ortho/Para Mixture Impurities Colored Impurities/Tar Problem->Impurities Discoloration Sol_Poly1 Use Milder Reagent (NBS) Polybromination->Sol_Poly1 Sol_Poly2 Use Non-Polar Solvent (CS2, CH2Cl2) Polybromination->Sol_Poly2 Sol_Poly3 Lower Reaction Temperature Polybromination->Sol_Poly3 Sol_Sel1 Para: Use Bulky Reagents/ Non-Polar Solvents PoorSelectivity->Sol_Sel1 Sol_Sel2 Ortho: Use Acid Catalyst (pTsOH) with NBS in Polar Solvent PoorSelectivity->Sol_Sel2 Sol_Imp1 Run under Inert Atmosphere (N2, Ar) Impurities->Sol_Imp1 Sol_Imp2 Wash with Reducing Agent (NaHSO3) Impurities->Sol_Imp2

Caption: Troubleshooting workflow for common issues in phenol bromination.

Reaction_Control_Logic Conditions Reaction Conditions Brominating Agent Solvent Temperature Agent_Choice Agent Reactivity Conditions:reagent->Agent_Choice Solvent_Choice Solvent Polarity Conditions:solvent->Solvent_Choice Temp_Choice Temperature Conditions:temp->Temp_Choice Outcome Desired Outcome: Monobromination & High Selectivity Harsh_Agent High (Br2 water) Agent_Choice->Harsh_Agent Leads to Polybromination Mild_Agent Mild (NBS) Agent_Choice->Mild_Agent Favors Monobromination Mild_Agent->Outcome Polar_Solvent Polar (H2O) Solvent_Choice->Polar_Solvent Increases Reactivity NonPolar_Solvent Non-Polar (CS2) Solvent_Choice->NonPolar_Solvent Decreases Reactivity NonPolar_Solvent->Outcome High_Temp High Temp_Choice->High_Temp Increases Rate/ Side Reactions Low_Temp Low Temp_Choice->Low_Temp Better Control Low_Temp->Outcome

Caption: Logical relationships for controlling phenol bromination outcomes.

References

Technical Support Center: Optimizing Selective Allylic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective allylic bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this critical transformation.

Frequently Asked Questions (FAQs)

Q1: My allylic bromination with N-Bromosuccinimide (NBS) is giving a low yield of the desired product. What are the common causes?

A1: Low yields in allylic bromination can stem from several factors:

  • Suboptimal Initiation: The reaction proceeds via a free-radical chain mechanism, which requires proper initiation.[1] Ensure you are using an effective radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO), or photochemical initiation with a UV lamp.[2] Thermal initiation alone can be slow and inefficient.[2]

  • Presence of Water: N-Bromosuccinimide can react with water to form bromohydrins, leading to unwanted side products.[2] It is crucial to use dry, non-protic solvents and ensure all glassware is thoroughly dried.[2]

  • Incorrect Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or benzene (B151609) are traditionally used and are effective.[2] Using polar solvents can lead to competing ionic reactions.

  • Low Reaction Temperature: While the reaction should be controlled to prevent runaway reactions, a temperature that is too low may result in a sluggish or incomplete reaction. Refluxing in a solvent like CCl₄ is a common practice.[3]

Q2: I am observing the formation of a significant amount of dibrominated product. How can I improve the selectivity for mono-bromination?

A2: The formation of dibrominated products typically occurs when there is an excess of molecular bromine (Br₂), which can then participate in electrophilic addition across the double bond.[1][4] The key to preventing this is to maintain a low and steady concentration of Br₂.[1][2][5] This is the primary role of NBS.[2][5]

To enhance selectivity:

  • Use N-Bromosuccinimide (NBS): NBS reacts with the HBr generated during the propagation step to produce a low concentration of Br₂.[2][6][7] This is crucial for favoring radical substitution over electrophilic addition.[2]

  • Slow Addition of NBS: Adding NBS in portions can help maintain a low concentration of this compound throughout the reaction.[2]

  • Ensure Efficient Stirring: Good agitation ensures that the locally generated HBr can react quickly with the suspended NBS.

Q3: My reaction is producing a mixture of constitutional isomers. How can I predict the major product and potentially influence the product ratio?

A3: The formation of multiple isomers is a common feature of allylic bromination, especially with unsymmetrical alkenes.[4][8] This arises from the resonance stabilization of the intermediate allylic radical.[1][4][6]

  • Predicting the Major Product: The major product generally derives from the most stable allylic radical intermediate.[8] Radical stability follows the order: tertiary > secondary > primary.[2][8] Draw all possible resonance structures of the allylic radical and assess their stability to predict the major product(s).[6][8]

  • Influencing Product Ratio: The product ratio can be influenced by reaction conditions such as temperature and solvent, although achieving high selectivity for one isomer can be challenging.[2] In some cases, the thermodynamic product (more substituted, stable double bond) may be favored at higher temperatures if the initial kinetic products can rearrange.

Q4: The reaction is not initiating, or is very slow, even with a radical initiator. What should I check?

A4: Several factors can inhibit the initiation of the radical chain reaction:

  • Inhibitors: The presence of radical inhibitors, such as oxygen or certain impurities in the reagents or solvent, can quench the radical chain reaction. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Initiator Decomposition: Ensure your radical initiator is active. Peroxides can decompose over time, and AIBN has a specific temperature range for efficient decomposition.

  • Purity of NBS: Use freshly recrystallized NBS if possible. Impurities in old NBS can sometimes interfere with the reaction.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during selective allylic bromination.

TroubleshootingGuide Start Problem with Allylic Bromination LowYield Low Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts NoReaction No Reaction / Very Slow Start->NoReaction CheckInitiation Check Initiation: - Initiator type & amount - Light source intensity LowYield->CheckInitiation CheckTemp Check Reaction Temperature LowYield->CheckTemp CheckPurity Check Reagent Purity: - Recrystallize NBS - Use dry solvent LowYield->CheckPurity Dibromination Dibromination Product? SideProducts->Dibromination Isomers Mixture of Isomers? SideProducts->Isomers CheckInhibitors Check for Inhibitors: - Degas solvent - Use inert atmosphere NoReaction->CheckInhibitors VerifyInitiator Verify Initiator Activity NoReaction->VerifyInitiator ControlBr2 Control [Br₂]: - Use NBS - Add NBS in portions Dibromination->ControlBr2 Yes AnalyzeRadical Analyze Allylic Radical Resonance Structures Isomers->AnalyzeRadical Yes

A troubleshooting flowchart for common issues in allylic bromination.

Data Presentation

Table 1: Common Solvents and Initiators for Allylic Bromination with NBS

SolventBoiling Point (°C)Radical InitiatorTypical Initiation Method
Carbon Tetrachloride (CCl₄)77AIBN or Benzoyl Peroxide (BPO)Thermal (Reflux) or Photochemical
Benzene80AIBN or Benzoyl Peroxide (BPO)Thermal (Reflux) or Photochemical
Acetonitrile82AIBN or Benzoyl Peroxide (BPO)Thermal (Reflux) or Photochemical
Dichloromethane (CH₂Cl₂)40AIBN or Benzoyl Peroxide (BPO)Photochemical

Table 2: Relative Stability of Radical Intermediates

Radical TypeRelative StabilityReason for Stability
Allylic Highest Resonance Delocalization
BenzylicHighResonance Delocalization
Tertiary AlkylMedium-HighHyperconjugation
Secondary AlkylMediumHyperconjugation
Primary AlkylLowHyperconjugation
VinylicLowests-character

Experimental Protocols

Protocol 1: General Procedure for Allylic Bromination using NBS and a Radical Initiator

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene substrate in a dry, non-protic solvent (e.g., carbon tetrachloride).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (typically 1.1 equivalents) and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 equivalents) to the solution.

  • Reaction Initiation: Heat the reaction mixture to reflux to initiate the reaction. Alternatively, for photochemical initiation, irradiate the mixture with a UV lamp at a suitable temperature.[2][9]

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The disappearance of the starting material and the appearance of the product spot (which is typically less polar) can be observed. A key visual cue is the consumption of the dense NBS, which is replaced by the less dense succinimide (B58015) that floats on top of the CCl₄.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a dilute aqueous solution of sodium thiosulfate (B1220275) to quench any remaining this compound, followed by water and brine.[9]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[9]

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the desired allylic bromide.[9]

Visualizations

Reaction Mechanism Workflow

AllylicBrominationMechanism cluster_NBS Initiation Initiation Initiator Radical Initiator (R-O-O-R) or Light (hν) generates this compound Radical (Br•) Initiation->Initiator Propagation1 Propagation Step 1 AllylRadical Resonance-Stabilized Allylic Radical + HBr Propagation1->AllylRadical Propagation2 Propagation Step 2 Product Allylic Bromide Product + this compound Radical (Br•) Propagation2->Product NBS_Reaction NBS Reaction with HBr Br2 Br₂ (low concentration) + Succinimide NBS_Reaction->Br2 HBr HBr Termination Termination End Radical Combination Termination->End Initiator->Propagation1 Br• Alkene Alkene with Allylic Hydrogen Alkene->Propagation1 AllylRadical->Propagation2 AllylRadical->NBS_Reaction HBr NBS NBS NBS->NBS_Reaction Br2->Propagation2 Br₂ Product->Propagation1 Chain Continues

The radical chain mechanism of allylic bromination with NBS.

References

troubleshooting succinimide byproduct removal after NBS reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the removal of succinimide (B58015) byproduct after N-Bromosuccinimide (NBS) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of succinimide in NBS reactions?

Succinimide is the byproduct generated from N-Bromosuccinimide (NBS) once the bromine atom has been transferred to the desired substrate in a radical substitution or electrophilic addition reaction.

Q2: Why is the removal of succinimide important for my product?

The presence of succinimide as an impurity can affect the purity and yield of your final product.[1] It can interfere with subsequent reaction steps, complicate product characterization by NMR, mass spectrometry, and other analytical techniques, and potentially co-crystallize with the desired compound, making purification difficult.[1]

Q3: What are the common methods for removing succinimide?

The most common and effective methods for removing succinimide include:

  • Aqueous Washing (Extraction): Utilizing the high water solubility of succinimide to wash it out of an organic solution of the product.

  • Recrystallization: Purifying the solid product from a solvent system in which the product's solubility differs significantly from that of succinimide at different temperatures.

  • Filtration: Removing succinimide by filtration if it precipitates from the reaction solvent.

  • Column Chromatography: Separating the product from succinimide based on their differential adsorption to a stationary phase.

Q4: How do I choose the best method for my specific reaction?

The choice of method depends on several factors, including the properties of your desired product (solubility, stability, physical state) and the reaction solvent. The decision tree below can help guide your choice.

Troubleshooting Guides

This section addresses specific issues you may encounter during the removal of succinimide.

Aqueous Washing

Issue 1: Succinimide remains in the organic layer after aqueous washing.

  • Possible Cause: Insufficient volume or number of washes. Succinimide is very soluble in water, but multiple extractions are often necessary for complete removal.

  • Troubleshooting Steps:

    • Increase Wash Volume: Use a volume of aqueous solution equal to the volume of the organic layer for each wash.

    • Increase Number of Washes: Perform a minimum of 2-3 washes.

    • Use a Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). This deprotonates the succinimide, forming the highly water-soluble sodium salt.[1] Caution: Ensure your product is stable under basic conditions.

    • Final Brine Wash: A final wash with saturated aqueous sodium chloride (brine) can help to break up emulsions and remove residual water from the organic layer.[1]

Issue 2: An emulsion forms during the extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (B109758) (DCM).

  • Troubleshooting Steps:

    • Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.

    • Add Brine: Add a small amount of brine to the separatory funnel, which can help to break the emulsion.

    • Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite®.

Recrystallization

Issue 3: Succinimide co-crystallizes with my product.

  • Possible Cause: The chosen solvent system does not effectively differentiate between the solubility of your product and succinimide.

  • Troubleshooting Steps:

    • Solvent Screening: Test a variety of solvents or solvent mixtures to find a system where your product has high solubility in the hot solvent and low solubility in the cold solvent, while succinimide remains soluble in the cold solvent.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

    • Wash Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering succinimide-containing mother liquor.

Column Chromatography

Issue 4: Succinimide co-elutes with my product.

  • Possible Cause: The polarity of the product and succinimide are too similar in the chosen eluent system.

  • Troubleshooting Steps:

    • Aqueous Wash Pre-Chromatography: Perform a thorough aqueous wash to remove the bulk of the succinimide before attempting column chromatography.

    • Optimize Eluent System:

      • Normal Phase: Gradually increase the polarity of the eluent. A shallow gradient can improve separation.

      • Reverse Phase: For non-polar products, consider using reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Use a Different Stationary Phase: If silica (B1680970) gel is not effective, consider using alumina.

Data Presentation

Table 1: Qualitative Comparison of Succinimide Removal Methods

MethodPurity of Final ProductProduct RecoverySpeedScalabilityKey Considerations
Aqueous Washing Moderate to HighGood to ExcellentFastExcellentProduct must be insoluble in water and stable to the pH of the wash. Multiple washes are often required.
Recrystallization High to ExcellentFair to GoodSlowGoodProduct must be a solid. Requires careful selection of the solvent system. Some product loss in the mother liquor is inevitable.
Filtration ModerateGoodFastExcellentOnly effective if succinimide precipitates from the reaction solvent (e.g., CCl₄, CHCl₃).[2]
Column Chromatography High to ExcellentFair to GoodSlowModerateCan be time-consuming and requires significant solvent usage. Risk of co-elution if polarities are similar.

Note: Quantitative data on the efficiency of these methods is highly dependent on the specific product, reaction conditions, and solvents used, and is therefore not presented here.

Experimental Protocols

Protocol 1: Aqueous Wash for Succinimide Removal

This protocol is suitable for products that are soluble in a water-immiscible organic solvent.

  • Quench Reaction: If unreacted NBS is present, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color of this compound disappears.

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water, gently invert the funnel several times, and allow the layers to separate. Drain the aqueous layer.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer. Repeat this step one more time for thorough removal.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization for Succinimide Removal

This protocol is for purifying a solid product contaminated with succinimide.

  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble when hot and poorly soluble when cold, while succinimide remains soluble at cold temperatures. Common choices include ethanol/water or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the product is completely dissolved.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse off any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of the solvent.

Mandatory Visualizations

Succinimide_Removal_Workflow start Crude Reaction Mixture wash Aqueous Wash (Water/Base) start->wash separate Separate Layers wash->separate organic_layer Organic Layer (Product) separate->organic_layer Organic aqueous_layer Aqueous Layer (Succinimide) separate->aqueous_layer Aqueous dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry concentrate Concentrate dry->concentrate purified_product Purified Product concentrate->purified_product

Caption: General workflow for succinimide removal via aqueous washing.

Purification_Decision_Tree q1 Is the product a solid? q2 Is the reaction solvent non-polar (e.g., CCl4)? q1->q2 No ans_recrystallize Recrystallization q1->ans_recrystallize Yes q3 Is the product water-insoluble? q2->q3 No ans_filter Filtration q2->ans_filter Yes ans_wash Aqueous Wash q3->ans_wash Yes ans_chromatography Column Chromatography q3->ans_chromatography No

References

Technical Support Center: Preventing Polybromination in Activated Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polybromination during the electrophilic bromination of activated aromatic systems.

Frequently Asked Questions (FAQs)

Q1: What causes polybromination in activated aromatic systems?

A1: Polybromination occurs because the initial introduction of a bromine atom onto a highly activated aromatic ring (such as phenols and anilines) can further activate the ring, making it more susceptible to subsequent bromination. The strong electron-donating groups (-OH, -NH2) increase the electron density of the ring, facilitating multiple electrophilic substitution reactions.[1]

Q2: How can I control the extent of bromination?

A2: Several strategies can be employed to control bromination and favor monosubstitution:

  • Choice of Brominating Agent: Using milder brominating agents can significantly reduce the reactivity and prevent multiple substitutions.

  • Reaction Conditions: Controlling the temperature, solvent, and stoichiometry of the reagents is crucial.

  • Protecting Groups: Temporarily protecting the activating group can moderate its activating effect and introduce steric hindrance to direct the substitution.

Q3: What are some milder alternatives to elemental this compound (Br₂)?

A3: Milder brominating agents are less reactive and offer better control over the reaction. Common alternatives include:

  • N-Bromosuccinimide (NBS): A versatile and selective reagent for monobromination.[2]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid reagent that is often more atom-economical than NBS.

  • Potassium Bromide (KBr) in combination with an oxidant (e.g., KBrO₃, H₂O₂): This system generates this compound in situ, allowing for better control of its concentration.[3]

Q4: How does the choice of solvent affect the reaction?

A4: The polarity of the solvent can influence the reactivity of the brominating agent. Polar solvents can stabilize the transition state, leading to faster and sometimes less selective reactions. Using non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can help to moderate the reaction rate and improve selectivity for monobromination.

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of di- and tri-brominated products.

  • Possible Cause: The brominating agent is too reactive, or the reaction conditions are too harsh.

  • Solutions:

    • Switch to a milder brominating agent: Replace elemental this compound with NBS or DBDMH.

    • Lower the reaction temperature: Running the reaction at a lower temperature will decrease the reaction rate and favor the formation of the monobrominated product.

    • Use a less polar solvent: Change from a polar solvent to a non-polar solvent like CH₂Cl₂ or CS₂.

    • Control stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent.

Problem 2: I am getting a poor yield of the desired monobrominated product.

  • Possible Cause: Incomplete reaction or side reactions.

  • Solutions:

    • Optimize reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

    • Check the purity of reagents: Impurities in the starting material or reagents can lead to side reactions and lower yields.

    • Consider a different catalyst or promoter: For some substrates, the addition of a catalyst can improve the yield and selectivity.

Problem 3: I am observing poor regioselectivity (a mixture of ortho and para isomers).

  • Possible Cause: The directing effect of the activating group is not strong enough to favor one isomer, or steric hindrance is influencing the substitution pattern.

  • Solutions:

    • Use a protecting group: For anilines, acetylating the amino group to form an acetanilide (B955) can increase steric hindrance at the ortho positions, favoring para-substitution.

    • Employ a bulky brominating agent: A sterically hindered brominating agent may preferentially attack the less hindered para position.

    • Change the solvent or temperature: These parameters can sometimes influence the ortho/para ratio.

Data Presentation

Table 1: Comparison of Brominating Agents for the Monobromination of Anisole

Brominating AgentCatalyst/ConditionsMajor ProductTypical Yield (%)
Br₂FeBr₃p-Bromoanisole~85
NBSAcetonitrile (B52724)p-Bromoanisole96[4]
DBDMH-p-BromoanisoleHigh
KBr/H₂O₂Acetic Acidp-BromoanisoleHigh

Table 2: Regioselectivity in the Monobromination of Phenol (B47542)

Brominating AgentSolventTemperature (°C)Major Product(s)Ortho:Para Ratio
Br₂H₂ORoom Temp2,4,6-Tribromophenol-
Br₂CS₂0p-BromophenolLow
NBSAcetonitrileRoom Tempp-Bromophenol1:9
KBr/KBrO₃Acetic Acid/H₂O35p-BromophenolHigh para-selectivity[3]

Experimental Protocols

Protocol 1: Selective para-Bromination of Aniline (B41778) via Acetylation

This protocol involves the protection of the amino group as an acetanilide to control the reactivity and enhance para-selectivity.

Step 1: Acetylation of Aniline

  • In a 100 mL round-bottomed flask, add 5.0 g of aniline to 20 mL of glacial acetic acid.

  • Slowly add 6.0 mL of acetic anhydride (B1165640) to the mixture while stirring.

  • Heat the mixture under reflux for 30 minutes.

  • Pour the hot mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve 4.0 g of the dried acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

  • In a separate beaker, prepare a solution of 1.5 mL of this compound in 10 mL of glacial acetic acid.

  • Slowly add the this compound solution to the acetanilide solution with constant stirring.

  • Stir the reaction mixture for 15-20 minutes at room temperature.

  • Pour the reaction mixture into 100 mL of cold water to precipitate the p-bromoacetanilide.

  • Collect the product by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of p-Bromoacetanilide

  • Transfer the crude p-bromoacetanilide to a 100 mL round-bottom flask.

  • Add 20 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture under reflux for 30-45 minutes.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated p-bromoaniline by vacuum filtration, wash with cold water, and dry.

Protocol 2: Selective Monobromination of Phenol using N-Bromosuccinimide (NBS)

This protocol utilizes the milder brominating agent NBS to achieve selective monobromination.

Materials:

Procedure:

  • Dissolve 1.0 g of phenol in 20 mL of acetonitrile in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.9 g of NBS in small portions over 15 minutes with continuous stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure p-bromophenol.[5]

Mandatory Visualization

Polybromination_Prevention cluster_problem Problem cluster_strategies Prevention Strategies cluster_outcome Desired Outcome Polybromination Polybromination Occurs Milder_Agent Use Milder Brominating Agent (e.g., NBS, DBDMH) Polybromination->Milder_Agent Implement Control_Conditions Control Reaction Conditions (Temp, Solvent, Stoichiometry) Polybromination->Control_Conditions Implement Protecting_Group Use Protecting Group (e.g., Acetylation of Aniline) Polybromination->Protecting_Group Implement Monobromination Selective Monobromination Milder_Agent->Monobromination Control_Conditions->Monobromination Protecting_Group->Monobromination

Caption: Troubleshooting workflow for preventing polybromination.

Aniline_Bromination_Pathway Aniline Aniline Acetanilide Acetanilide (Protected Amine) Aniline->Acetanilide Acetylation (Protection) Tribromoaniline 2,4,6-Tribromoaniline (Polybrominated Product) Aniline->Tribromoaniline Direct Bromination (Uncontrolled) p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Bromination p_Bromoaniline p-Bromoaniline (Monobrominated Product) p_Bromoacetanilide->p_Bromoaniline Hydrolysis (Deprotection)

Caption: Synthetic pathway for selective p-bromination of aniline.

References

challenges in handling and dispensing elemental bromine safely

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and dispensing of elemental bromine. Elemental this compound is a highly corrosive, toxic, and reactive substance that requires strict safety protocols to be followed in a laboratory setting. This guide is intended for professionals trained in handling hazardous materials. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and dispensing of elemental this compound.

Issue / Question Possible Cause(s) Troubleshooting Steps & Solutions
Visible reddish-brown fumes escaping from the container or apparatus. 1. Improperly sealed container or apparatus joint.2. Leak in the dispensing system.3. Excessive temperature causing increased vapor pressure.1. IMMEDIATELY ENSURE ADEQUATE VENTILATION. Work exclusively in a certified chemical fume hood.[1][2][3] 2. Check all seals and joints: Ensure all connections are tight and secure. For ground glass joints, ensure they are properly greased with a this compound-resistant lubricant (e.g., concentrated sulfuric acid, with extreme caution).[4] 3. Inspect for leaks: Carefully examine tubing and connections for any signs of degradation or leakage. This compound attacks many plastics and rubbers.[1][2] 4. Control temperature: Store and handle this compound in a cool, well-ventilated area away from heat sources to minimize vapor pressure.[1][2]
Inconsistent or no flow of this compound from a dispenser. 1. Clogged dispensing lines or valves.2. Airlock in the system.3. Malfunctioning valve or pump.1. Check for blockages: Visually inspect lines for any precipitated material or debris.[5] 2. Purge the system: If an airlock is suspected, carefully follow the manufacturer's instructions for purging the dispensing system. This may involve opening an air relief valve.[5] 3. Inspect mechanical parts: Check for any visible damage or wear on valves and other moving parts of the dispenser.[6] If a mechanical failure is suspected, do not attempt to repair it yourself unless you are trained to do so. Contact the equipment manufacturer or your institution's technical support.
Discoloration or degradation of equipment in contact with this compound. 1. Use of incompatible materials.1. Verify material compatibility: Ensure all components of your apparatus (containers, tubing, seals, etc.) are made of this compound-resistant materials. Suitable materials include glass, lead-lined steel, Monel, Teflon, and Kynar.[2] this compound is corrosive to many metals, including stainless steel, iron, and copper, as well as many plastics.[2][7] 2. Replace non-compatible components: Immediately replace any materials showing signs of degradation.
A spill of elemental this compound has occurred. 1. Accidental dropping or knocking over of a container.2. Leak from a container or apparatus.1. IMMEDIATE EVACUATION: Evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the entire lab, secure the area, and call emergency services (911) and your institution's environmental health and safety (EH&S) office.[1][8] 2. FOR SMALL SPILLS INSIDE A FUME HOOD ONLY: If you are trained and equipped to handle small this compound spills, you may proceed with caution.[1] a. Wear appropriate PPE: This includes a full-face respirator with an appropriate cartridge, chemical-resistant gloves (fluorinated rubber is recommended for liquid this compound), a lab coat, and splash goggles.[2][7] b. Neutralize the spill: Cover the spill with a 5-10% solution of sodium thiosulfate (B1220275) or dry lime, sand, or soda ash.[7][9][10] c. Absorb and collect: Once neutralized, absorb the material with an inert absorbent and place it in a sealed, properly labeled hazardous waste container.[1][8] d. Decontaminate the area: Wash the spill area with the sodium thiosulfate solution, followed by soap and water.[2][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of working with elemental this compound?

A1: Elemental this compound is highly toxic, corrosive, and a strong oxidizing agent.[2] The main hazards include:

  • Inhalation: this compound vapors are highly irritating to the respiratory tract and can cause severe damage, including pulmonary edema, which can be delayed.[3][7][11]

  • Skin and Eye Contact: Direct contact with liquid this compound or concentrated vapors can cause severe chemical burns, painful blisters, and permanent eye damage.[7][8][11]

  • Reactivity: this compound reacts violently with many substances, including aluminum, ammonia, and reducing agents.[7] It can also enhance the combustion of other materials.[7]

Q2: What Personal Protective Equipment (PPE) is required for handling elemental this compound?

A2: The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is also recommended.[1][8]

  • Hand Protection: Chemically resistant gloves are required. For liquid this compound, fluorinated rubber gloves are recommended. For aqueous solutions, nitrile or neoprene gloves may be suitable, but always check the manufacturer's compatibility chart.[2][8]

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are essential.[8]

  • Respiratory Protection: All work with elemental this compound must be conducted in a certified chemical fume hood.[1][2] In some situations, such as a spill cleanup, a respirator with an appropriate cartridge for this compound may be necessary.[2][7]

Q3: How should elemental this compound be stored?

A3: this compound should be stored in a tightly closed, compatible container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][2] It should be stored in a designated corrosives area and segregated from incompatible materials such as reducing agents, metals, and organic materials.[1][2] Opened containers must be carefully resealed and kept upright.[1]

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate first aid is crucial.

  • Inhalation: Move the person to fresh air immediately and seek urgent medical attention.[2][11]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][11] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][12]

Q5: How should I dispose of this compound waste?

A5: this compound waste must be collected in a sealed, airtight, and compatible container.[1] The container should be clearly labeled as hazardous waste and stored in a designated area away from incompatible materials.[8] Follow your institution's specific guidelines for hazardous waste disposal.[3]

Quantitative Data Summary

Parameter Value Source
OSHA Permissible Exposure Limit (PEL) 0.1 ppm (8-hour time-weighted average)[7]
NIOSH Recommended Exposure Limit (REL) 0.1 ppm (10-hour time-weighted average)[7]
NIOSH Short-Term Exposure Limit (STEL) 0.3 ppm (15-minute exposure)[7]
ACGIH Threshold Limit Value (TLV) 0.1 ppm (8-hour time-weighted average)[7]
ACGIH Short-Term Exposure Limit (STEL) 0.2 ppm[7]
Odor Threshold 0.051 to 3.5 ppm (Note: Odor is not a reliable indicator of hazardous exposure)[7]
Boiling Point 58.8 °C (137.8 °F)[13]
Vapor Density 5.51 (Heavier than air)[14]

Experimental Protocol: Standardized Dispensing of Elemental this compound

This protocol outlines a general procedure for safely dispensing elemental this compound. This should be adapted to your specific experimental needs and performed only by trained personnel.

1. Preparation and Precautionary Measures: a. Ensure you have received specific training on handling this compound and are familiar with the location and use of all safety equipment, including the safety shower, eyewash station, and spill kit.[8] b. Verify that a 5-10% sodium thiosulfate solution is readily available for neutralization in case of a small spill.[9][10] c. Set up your experiment in a certified chemical fume hood with the sash at the lowest possible working height.[2] d. Don all required PPE as outlined in the FAQ section.

2. Dispensing Procedure: a. Secure the this compound container to prevent tipping. b. If using a pump or automated dispenser, ensure all tubing and fittings are made of this compound-compatible materials. c. Slowly and carefully open the this compound container, pointing the opening away from you. d. Use a dedicated, compatible syringe or cannula for transferring small volumes. Never pour directly from the bottle.[15] e. Dispense the required amount of this compound slowly and carefully into the reaction vessel. f. After dispensing, securely close the this compound container. g. Clean any residual this compound from the dispensing equipment using a neutralizing agent (e.g., sodium thiosulfate solution) followed by an appropriate solvent.

3. Post-Dispensing and Waste Disposal: a. Decontaminate any surfaces that may have come into contact with this compound. b. Collect all this compound-contaminated waste, including empty containers and disposable PPE, in a designated hazardous waste container. c. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[7]

Visualizations

BromineHandlingWorkflow cluster_prep Preparation cluster_dispensing Dispensing cluster_post Post-Dispensing prep1 Verify Training & Safety Equipment prep2 Prepare Neutralizing Agent prep1->prep2 prep3 Work in Fume Hood prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 disp1 Secure this compound Container prep4->disp1 disp2 Use Compatible Dispensing Equipment disp1->disp2 disp3 Slowly Open Container disp2->disp3 disp4 Transfer this compound Carefully disp3->disp4 disp5 Securely Close Container disp4->disp5 post1 Decontaminate Surfaces disp5->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for Safe Handling and Dispensing of Elemental this compound.

BromineSpillResponse cluster_assessment Immediate Assessment cluster_large_spill Large Spill Protocol cluster_small_spill Small Spill Protocol (Trained Personnel Only) spill This compound Spill Occurs assess_size Small Spill in Hood? spill->assess_size assess_large Large Spill / Outside Hood spill->assess_large wear_ppe Wear Full PPE (incl. Respirator) assess_size->wear_ppe Yes evacuate Evacuate Area assess_large->evacuate Yes secure Secure the Area evacuate->secure call_emergency Call 911 & EH&S secure->call_emergency neutralize Neutralize with Sodium Thiosulfate wear_ppe->neutralize absorb Absorb with Inert Material neutralize->absorb collect Collect in Hazardous Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Emergency Response Protocol for an Elemental this compound Spill.

References

Technical Support Center: Managing Exothermic Reactions When Quenching with Sodium Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic reactions when using sodium bisulfite as a quenching agent.

Frequently Asked Questions (FAQs)

Q1: What is sodium bisulfite and why is it used for quenching?

A1: Sodium bisulfite (NaHSO₃) is a chemical compound commonly used as a reducing agent. In a laboratory setting, it is frequently employed to "quench" or neutralize residual oxidizing agents from a reaction mixture.[1][2][3] Oxidizing agents are often highly reactive and potentially hazardous, and quenching converts them into less reactive, safer substances.[1][2]

Q2: What types of reactions typically require quenching with sodium bisulfite?

A2: Sodium bisulfite is effective for quenching a variety of oxidizing agents, including but not limited to:

  • Hydrogen peroxide (H₂O₂)[1][3][4]

  • Peracetic acid (PAA)[2][3]

  • Ozone (O₃)

  • Halogens (e.g., chlorine, bromine, iodine)

  • Permanganates

  • Chromates

Q3: Is the quenching process with sodium bisulfite always exothermic?

A3: Yes, the reaction of sodium bisulfite with strong oxidizing agents is generally exothermic, meaning it releases heat.[4] The amount of heat generated can vary significantly depending on the concentration and reactivity of the oxidizing agent, the concentration of the sodium bisulfite solution, and the rate of addition.

Q4: What are the primary safety concerns when quenching with sodium bisulfite?

A4: The main safety concerns are:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature that can lead to boiling of the solvent, pressure buildup, and potentially vessel rupture.[5]

  • Gas Evolution: The reaction can release sulfur dioxide (SO₂) gas, which is toxic and has a pungent odor, especially under acidic conditions.[6][7]

  • Corrosivity: Sodium bisulfite and its reaction products can be corrosive.[8]

  • Skin and Eye Irritation: Direct contact with sodium bisulfite solutions can cause skin and eye irritation or burns.[8][9]

Q5: What personal protective equipment (PPE) should be worn when handling sodium bisulfite?

A5: Appropriate PPE includes:

  • Safety goggles or a face shield[7][8]

  • Chemical-resistant gloves (e.g., nitrile)[8]

  • A lab coat[7]

  • Work should be performed in a well-ventilated fume hood.[10][11]

Troubleshooting Guides

Problem 1: The temperature of the reaction mixture is increasing too rapidly during the quench.

  • Possible Cause: The sodium bisulfite solution is being added too quickly, or the concentration of the oxidizing agent is higher than anticipated.

  • Solution:

    • Immediately stop the addition of the sodium bisulfite solution.

    • If safe to do so, apply external cooling using an ice bath.

    • Once the temperature is under control, resume the addition of sodium bisulfite at a much slower rate, monitoring the temperature closely.

    • For future experiments, consider diluting the reaction mixture or the sodium bisulfite solution before quenching.

Problem 2: The quenching reaction appears to be incomplete, even after adding the calculated amount of sodium bisulfite.

  • Possible Cause:

    • The concentration of the sodium bisulfite solution may have decreased over time due to oxidation by air.

    • The initial concentration of the oxidizing agent was underestimated.

    • Poor mixing is preventing the reactants from coming into contact.

  • Solution:

    • Ensure vigorous stirring of the reaction mixture.

    • Add small, incremental amounts of additional sodium bisulfite solution.

    • Test for the presence of the oxidizing agent using an appropriate method (e.g., peroxide test strips) before ceasing the quench.

    • For future experiments, use a freshly prepared sodium bisulfite solution.

Problem 3: A pungent gas is being evolved during the quench.

  • Possible Cause: The reaction mixture is acidic, leading to the formation of sulfur dioxide (SO₂) gas.

  • Solution:

    • Ensure the quench is being performed in a certified chemical fume hood.

    • Consider adjusting the pH of the reaction mixture to be neutral or slightly basic before or during the quench, if compatible with the desired products. This can be achieved by the slow addition of a base like sodium bicarbonate.

Problem 4: A precipitate has formed in the reaction mixture after quenching.

  • Possible Cause:

    • The reaction of bisulfite with the oxidizing agent can form inorganic salts that may have limited solubility in the reaction solvent.

    • If the reaction mixture contains aldehydes or certain ketones, they can form bisulfite adducts, which are often crystalline solids.

  • Solution:

    • The formation of inorganic salts is a common outcome and they can typically be removed by an aqueous workup.

    • If a bisulfite adduct has formed, this can be a method for purification. The adduct can often be decomposed back to the aldehyde or ketone by treatment with an acid or base.

Data Presentation

Table 1: Stoichiometric Ratios for Quenching Common Oxidizing Agents with Sodium Bisulfite

Oxidizing AgentChemical FormulaMolar Ratio (Oxidizing Agent : NaHSO₃)Mass Ratio (g Oxidizing Agent : g NaHSO₃)
Hydrogen PeroxideH₂O₂1 : 11 : 3.06[3]
Peracetic AcidCH₃CO₃H1 : 11 : 1.37[3]
Sodium HypochloriteNaClO1 : 11 : 1.40

Note: These ratios are theoretical. It is often recommended to use a slight excess (e.g., 10-20%) of sodium bisulfite to ensure complete quenching.

Table 2: Estimated Enthalpy of Reaction for Quenching with Sodium Bisulfite

ReactionEstimated Enthalpy of Reaction (ΔHᵣₓₙ)Notes
H₂O₂(aq) + NaHSO₃(aq) → NaHSO₄(aq) + H₂O(l)Highly ExothermicThe reaction between sodium metabisulfite (B1197395) and hydrogen peroxide is noted to be exothermic and releases heat.[4]
CH₃CO₃H(aq) + NaHSO₃(aq) → CH₃CO₂H(aq) + NaHSO₄(aq)Highly ExothermicReactions involving strong oxidizers are often very exothermic.[12]

Disclaimer: The exact enthalpy of reaction can vary with concentration, temperature, and solvent. The values provided are estimates to emphasize the exothermic nature of the reaction. Always proceed with caution and implement appropriate cooling measures.

Experimental Protocols

Protocol 1: General Procedure for Quenching an Exothermic Reaction with Sodium Bisulfite

  • Preparation:

    • Ensure the reaction vessel is equipped with a magnetic stirrer, a thermometer, and is placed in a secondary container (e.g., a larger basin).

    • Prepare an ice bath and have it readily available.

    • Prepare a solution of sodium bisulfite in water. A concentration of 10-20% (w/v) is a common starting point. For highly exothermic reactions, a more dilute solution may be preferable.

  • Cooling:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slow Addition:

    • Begin slow, dropwise addition of the sodium bisulfite solution to the cooled and vigorously stirred reaction mixture.

    • Carefully monitor the internal temperature of the reaction mixture. The rate of addition should be controlled to maintain a safe internal temperature (e.g., below 20 °C).

  • Temperature Control:

    • If the temperature begins to rise rapidly, immediately stop the addition and allow the mixture to cool.

  • Testing for Completion:

    • Once the calculated amount of sodium bisulfite has been added, test for the presence of the residual oxidizing agent (e.g., using potassium iodide-starch paper for peroxides).

    • If the test is positive, continue to add small portions of the sodium bisulfite solution until the test is negative.

  • Workup:

    • Once the quench is complete, proceed with the planned workup procedure.

Protocol 2: Quenching of a Peracetic Acid Reaction

  • Initial Setup: In a chemical fume hood, place the reaction vessel containing the peracetic acid mixture in an ice-water bath to cool it to approximately 0-10°C. Ensure the vessel is equipped with a magnetic stirrer for efficient mixing.

  • Prepare Quenching Solution: Prepare a 15% (w/v) aqueous solution of sodium bisulfite.

  • Slow Addition and Monitoring: Slowly add the sodium bisulfite solution dropwise to the cold, stirred reaction mixture. Monitor the internal temperature closely with a thermometer. Do not allow the temperature to rise above 25°C.

  • Test for Completion: After the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0-10°C. Test for the presence of residual peroxides using peroxide test strips. A negative test indicates the quench is complete.

  • Proceed to Workup: Once the absence of peroxides is confirmed, the reaction mixture can be safely removed from the ice bath and the subsequent workup steps can be performed.

Visualizations

ExothermicQuenchWorkflow cluster_prep Preparation cluster_quench Quenching cluster_verification Verification & Completion A Reaction Mixture (with Oxidizing Agent) D Cool Reaction Mixture to 0-5°C A->D B Prepare Sodium Bisulfite Solution E Slowly Add Sodium Bisulfite B->E C Prepare Ice Bath C->D D->E F Monitor Temperature E->F F->E Control Addition Rate G Test for Residual Oxidizing Agent F->G H Quench Complete G->H Test Negative I Add More Quenching Agent G->I Test Positive J Workup H->J Proceed to Workup I->E TroubleshootingLogic start Problem Encountered During Quench temp_rise Rapid Temperature Rise Stop Addition Apply Cooling Resume at Slower Rate start->temp_rise High Exotherm incomplete Incomplete Quench Ensure Good Mixing Add More NaHSO₃ Use Fresh Solution Next Time start->incomplete Oxidant Still Present gas Pungent Gas Evolved Ensure Fume Hood Use Consider pH Adjustment start->gas Gas Evolution precipitate Precipitate Formation Inorganic Salts (Remove via Workup) Bisulfite Adduct (Isolate/Decompose) start->precipitate Solid Formation

References

Technical Support Center: Optimizing Catalyst Selection for Efficient Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during bromination reactions, offering potential causes and solutions.

Issue Observation Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Conversion Starting material remains largely unreacted.1. Insufficiently Active Catalyst: The chosen catalyst may not be strong enough for the substrate. 2. Deactivated Substrate: The aromatic ring or aliphatic position is electron-poor. 3. Poor Catalyst/Reagent Quality: The catalyst or brominating agent may have degraded. 4. Incorrect Reaction Conditions: Temperature may be too low or reaction time too short.1. Catalyst Screening: Test a range of catalysts with varying activities (e.g., for aromatic bromination, move from zeolites to stronger Lewis acids like FeBr₃ or AlBr₃).[1][2] 2. Harsher Conditions: For deactivated aromatics, use stronger activating systems like N-bromosuccinimide (NBS) in concentrated sulfuric acid.[3] 3. Reagent Check: Use fresh or purified catalysts and brominating agents. 4. Optimize Conditions: Gradually increase the temperature and monitor the reaction over a longer period.
Polybromination Formation of di-, tri-, or other polybrominated products instead of the desired monobrominated product.[4]1. Highly Activated Substrate: Electron-rich substrates (e.g., phenols, anilines) are highly susceptible to multiple substitutions.[4] 2. Highly Reactive Brominating Agent: Reagents like bromine water (Br₂/H₂O) are very reactive.[4] 3. Inappropriate Solvent: Polar, protic solvents can enhance the reactivity of the brominating agent.[4]1. Milder Brominating Agent: Switch to a less reactive agent like N-bromosuccinimide (NBS).[4] 2. Solvent Choice: Use a non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂).[4] 3. Control Stoichiometry: Use exactly one equivalent of the brominating agent.[4] 4. Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below) to reduce the reaction rate.[4]
Poor Regioselectivity (e.g., mixture of ortho and para isomers) Formation of a mixture of positional isomers.[4]1. Inherent Directing Effects: The directing influence of existing substituents on the aromatic ring is not being adequately controlled. 2. Steric Hindrance: Lack of steric differentiation between reactive sites.1. Catalyst/Reagent Choice for para-Selectivity: Use a catalyst system known for high para-selectivity, such as zinc salts on a silica (B1680970) support or zeolites with elemental this compound.[1][5] 2. Catalyst/Reagent Choice for ortho-Selectivity: For certain substrates, specific conditions like NBS with a catalytic amount of p-toluenesulfonic acid in methanol (B129727) can favor ortho-bromination.[4] 3. Directing Groups: Employ a directing group to guide the bromination to a specific position.[6]
Undesired Side Reactions (e.g., oxidation, degradation) Formation of colored impurities or degradation of the starting material or product.[4]1. Oxidative Conditions: The brominating agent or reaction conditions are causing oxidation. 2. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to decomposition.[4]1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Milder Conditions: Lower the reaction temperature and shorten the reaction time.[4] 3. Purification: Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) to remove excess this compound and colored impurities.[4]
Difficulty in Catalyst Removal The catalyst is difficult to separate from the reaction mixture.1. Homogeneous Catalyst: The catalyst is soluble in the reaction medium.1. Heterogeneous Catalyst: Switch to a solid-supported catalyst, such as a zinc salt on silica or a zeolite, which can be easily filtered off.[1][5]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a Lewis acid catalyst and a milder catalytic system for aromatic bromination?

A1: The choice depends on the reactivity of your aromatic substrate. For highly activated systems like phenols, a mild catalyst or even no catalyst might be sufficient with a controlled brominating agent like NBS to avoid polysubstitution.[4] For moderately activated or deactivated aromatic compounds, a Lewis acid catalyst such as FeBr₃ or AlBr₃ is often necessary to polarize the this compound molecule, making it a stronger electrophile.[2][7] Supported catalysts like zinc bromide on silica can offer a good balance of reactivity and selectivity for many substrates.[1]

Q2: What is the role of the solvent in a bromination reaction?

A2: The solvent plays a crucial role in modulating the reactivity of the brominating agent and influencing selectivity.[4] Polar, protic solvents like water can enhance the electrophilicity of this compound, leading to higher reactivity and potentially polysubstitution.[4] Non-polar solvents like dichloromethane or carbon disulfide are often used to temper reactivity and improve selectivity, particularly for para-bromination of substituted benzenes.[4]

Q3: Can I use the same catalyst for both aromatic and aliphatic C-H bromination?

A3: Generally, different catalytic strategies are employed. Aromatic bromination typically proceeds via an electrophilic substitution mechanism, often requiring Lewis or Brønsted acid catalysts.[2] Aliphatic C-H bromination, especially at unactivated sites, often occurs through a radical mechanism.[8] This typically involves radical initiators (like light) and specific reagents such as N-bromoamides.[9] However, some transition metal catalysts, like copper-based systems, have been developed for specific C-H brominations.[10][11]

Q4: My reaction is giving a poor yield of the desired para-isomer. How can I improve this?

A4: To enhance para-selectivity, consider using a heterogeneous catalyst like a zeolite or zinc bromide supported on silica.[1][5] These catalysts can provide shape selectivity due to their porous structures. Running the reaction in a non-polar solvent and at a lower temperature can also favor the formation of the sterically less hindered para-product.[4]

Q5: What are some "greener" alternatives to traditional brominating agents like molecular this compound?

A5: N-bromosuccinimide (NBS) is a widely used solid alternative that is easier and safer to handle than liquid this compound.[12] Another approach is the in situ generation of this compound. This can be achieved by oxidizing a bromide salt (like NaBr or KBr) with an oxidant such as Oxone® or hydrogen peroxide.[3][13] This method avoids the storage and handling of large quantities of hazardous molecular this compound.[13]

Data Presentation: Catalyst Performance in Bromination

Table 1: Catalyst Systems for Aromatic Bromination

SubstrateCatalyst/Reagent SystemSolventTemp. (°C)Time (h)Product(s)Yield/SelectivityReference
Bromobenzene (B47551)ZnBr₂ on SilicaHexaneRT1.5p-Dibromobenzene, o-Dibromobenzene100% conversion, 90% p-, 10% o-[1]
TolueneZeolite NaY / Br₂DichloromethaneRT0.25p-Bromotoluene, o-Bromotoluene>99% conversion, 83% p-, 17% o-[5]
4'-MethoxyacetophenoneMandelic Acid / NBSACN/H₂O (1:1)RT243'-Bromo-4'-methoxyacetophenone95% yield[14]
AnisoleAmmonium Bromide / Oxone®MethanolRT5 minp-Bromoanisole96% yield[3]
BenzeneFeBr₃ / Br₂-RT-Bromobenzene-[2][7]

Table 2: Catalyst Systems for Aliphatic Bromination

SubstrateCatalyst/Reagent SystemSolventTemp. (°C)ProductYieldReference
AdamantaneN-Bromo-N-chloromethyl-p-toluenesulfonamide / Visible LightBenzeneRT-1-Bromoadamantane96%
CyclohexaneN-Bromoamide / Visible LightBenzeneRT-Bromocyclohexane70%
Various Aliphatic Carboxylic AcidsAg(Phen)₂OTf / Dibromoisocyanuric acidDCE40Alkyl Bromides60-95%[15]

Experimental Protocols

Protocol 1: para-Selective Bromination of Bromobenzene using a Supported Catalyst [1]

  • Catalyst Preparation: Prepare a catalyst of zinc bromide (ZnBr₂) on a silica support (e.g., 1.75 mmol/g).

  • Reaction Setup: In a round-bottom flask protected from light, slurry 0.6 g of the prepared catalyst in 15 ml of hexane.

  • Addition of Reactants: Add 1 ml (9 mmol) of bromobenzene to the slurry.

  • Initiation: Add 0.76 ml (15 mmol) of elemental this compound and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by GC analysis. The reaction is typically complete within 1.5 hours.

  • Work-up: Upon completion, filter to remove the catalyst. The filtrate can then be washed and concentrated to isolate the product.

Protocol 2: Silver-Catalyzed Decarboxylative Bromination of an Aliphatic Carboxylic Acid [15]

  • Reaction Setup: To a reaction vessel, add the aliphatic carboxylic acid (1.0 equiv), Ag(Phen)₂OTf (2.5 mol %), and 1,2-dichloroethane (B1671644) (DCE) as the solvent.

  • Reagent Addition: Add dibromoisocyanuric acid (0.8 equiv) as the brominating agent.

  • Reaction Conditions: Stir the mixture at 40 °C.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction, and purify the product using column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization cluster_outcome Outcome A Define Substrate (Aromatic/Aliphatic, Activated/Deactivated) B Select Potential Catalysts & Reagents A->B Hypothesize C Screen Catalysts (Small Scale) B->C Test D Analyze Results (Yield, Selectivity) C->D Measure E Identify Lead Catalyst D->E Evaluate I Troubleshoot D->I Poor Results F Optimize Parameters (Solvent, Temp., Conc.) E->F Refine G Scale-Up Reaction F->G Validate H Purified Product G->H Success I->B Re-evaluate

Caption: General workflow for catalyst screening and optimization.

catalyst_selection_logic cluster_aromatic Aromatic Substrate cluster_aliphatic Aliphatic Substrate Start Substrate Aromatic Aromatic Start->Aromatic Aliphatic Aliphatic Start->Aliphatic Activated Activated (e.g., Phenol) Aromatic->Activated Deactivated Deactivated (e.g., Nitrobenzene) Aromatic->Deactivated Mild Mild Conditions (e.g., NBS, Zeolite) Activated->Mild Strong Strong Lewis Acid (e.g., FeBr₃, AlBr₃) Deactivated->Strong Radical Radical Pathway (e.g., NBS/Light, N-Bromoamides) Aliphatic->Radical

Caption: Logic for initial catalyst selection based on substrate type.

aromatic_bromination_pathway reagents Br₂ + Lewis Acid (e.g., FeBr₃) electrophile Generation of Electrophile Br-Br-FeBr₃ (polarized) reagents->electrophile attack Electrophilic Attack electrophile->attack benzene Aromatic Ring benzene->attack intermediate Arenium Ion Intermediate (Resonance Stabilized) attack->intermediate deprotonation Deprotonation (by FeBr₄⁻) intermediate->deprotonation product Brominated Aromatic + HBr + FeBr₃ deprotonation->product

Caption: Simplified pathway for electrophilic aromatic bromination.

References

minimizing rearrangement byproducts in carbocation-mediated brominations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing rearrangement byproducts during carbocation-mediated bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are carbocation rearrangements and why do they occur in bromination reactions?

A1: Carbocation rearrangements are structural reorganizations of a carbocation intermediate to form a more stable carbocation.[1][2][3] This occurs when a hydrogen atom (in a hydride shift) or an alkyl group (in an alkyl shift) migrates from an adjacent carbon to the positively charged carbon.[1][2] The driving force for this rearrangement is the inherent thermodynamic stability of more substituted carbocations (tertiary > secondary > primary).[1] In bromination reactions that proceed through a carbocation intermediate, this rearrangement can compete with the nucleophilic attack of the bromide ion, leading to the formation of undesired structural isomers as byproducts.

Q2: How does the choice of brominating agent influence carbocation rearrangements?

A2: The choice of brominating agent is critical in controlling the reaction mechanism and, consequently, the extent of carbocation rearrangement.

  • Molecular Bromine (Br₂): In the presence of a Lewis acid, Br₂ can promote the formation of a carbocation, making rearrangements more likely.

  • N-Bromosuccinimide (NBS): NBS is a versatile reagent that can participate in both radical and ionic pathways.[4][5] For allylic and benzylic brominations, radical conditions (using a radical initiator like AIBN or light) are employed, which do not involve carbocation intermediates and thus avoid rearrangements.[5][6] In polar solvents and in the absence of radical initiators, NBS can react via an electrophilic addition mechanism that may involve carbocation-like intermediates, potentially leading to rearrangements. However, NBS provides a low, steady concentration of this compound, which can help minimize side reactions.[6]

  • 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): Similar to NBS, DBDMH can act as a source of this compound for both radical and electrophilic brominations and is often considered a highly efficient alternative.[7]

Q3: What is the role of temperature in controlling carbocation rearrangements?

A3: Higher reaction temperatures generally provide the necessary activation energy for carbocation rearrangements to occur.[8] Therefore, conducting the bromination at lower temperatures is a common strategy to disfavor the rearrangement pathway kinetically. By reducing the thermal energy of the system, the rate of rearrangement can be slowed relative to the rate of nucleophilic attack by the bromide ion, thus increasing the yield of the desired, non-rearranged product. For instance, some Lewis acid-catalyzed brominations can be performed at temperatures as low as -78°C to suppress side reactions.[9]

Q4: How do solvents affect the stability of carbocations and the likelihood of rearrangement?

A4: The polarity of the solvent plays a significant role in stabilizing the carbocation intermediate. Polar protic solvents can solvate and stabilize the carbocation, potentially increasing its lifetime and providing more opportunity for rearrangement to occur. Non-polar solvents are less effective at stabilizing carbocations, which can either suppress their formation in favor of other mechanisms (like radical pathways with NBS in CCl₄) or lead to faster quenching by the nucleophile before rearrangement can happen.[4] The choice of solvent can also influence the regioselectivity of bromination.[10]

Q5: Can Lewis acids be used to minimize rearrangements in bromination?

A5: The role of a Lewis acid is typically to activate the brominating agent, making it a stronger electrophile.[9] While this can be necessary for the bromination of less reactive substrates, it can also promote the formation of a more discrete carbocation, thereby increasing the propensity for rearrangement. However, certain Lewis acids, under specific conditions, can catalyze bromination via a radical pathway, which avoids carbocation intermediates altogether. For example, Zirconium(IV) chloride has been shown to catalyze benzylic bromination with DBDMH through a radical mechanism.[9][11] Therefore, the choice of Lewis acid and reaction conditions is crucial.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High percentage of rearranged bromoalkane 1. Reaction temperature is too high: Providing sufficient energy for the rearrangement to occur.1. Lower the reaction temperature. Perform the reaction at 0°C, -20°C, or even as low as -78°C.
2. Use of a polar, coordinating solvent: Stabilizing the carbocation intermediate, allowing more time for rearrangement.2. Switch to a non-polar solvent such as hexane, carbon tetrachloride, or dichloromethane (B109758) to destabilize the carbocation intermediate.
3. Formation of a discrete carbocation: The reaction mechanism favors a long-lived carbocation.3. If applicable to your substrate, switch to conditions that favor a radical mechanism. For allylic or benzylic brominations, use NBS or DBDMH with a radical initiator (e.g., AIBN, benzoyl peroxide) and light, in a non-polar solvent like CCl₄.[5][6]
4. Inappropriate Lewis acid catalyst: The Lewis acid may be too strong, promoting a distinct carbocation.4. Screen different Lewis acids. Some, like ZrCl₄, have been shown to promote radical pathways for certain substrates.[9][11] Alternatively, consider a non-Lewis acid-catalyzed pathway if feasible.
Low yield of the desired non-rearranged product 1. Sub-optimal reaction conditions: A combination of temperature, solvent, and reagent concentration favoring rearrangement.1. Systematically optimize the reaction conditions. A design of experiments (DoE) approach may be beneficial.
2. Instability of the desired product: The desired product may be rearranging under the reaction or workup conditions.2. Analyze the reaction mixture at different time points to determine if the rearranged product forms during the reaction or upon workup. If the latter, modify the workup procedure (e.g., use a milder quench, lower temperatures).
Formation of multiple constitutional isomers 1. Multiple possible rearrangement pathways: The initial carbocation can rearrange in more than one way.1. Employ strategies to suppress the initial carbocation formation as much as possible (see above).
2. For allylic systems, reaction at different positions of the allylic radical: This leads to a mixture of constitutional isomers.[12]2. The product distribution in such cases is often thermodynamically controlled. Modifying the reaction temperature might influence the product ratio.[12]

Quantitative Data on Reaction Conditions

The following table summarizes how different reaction conditions can affect the product distribution in carbocation-mediated brominations. Note: Direct comparative data across different studies is limited; this table provides illustrative examples.

SubstrateBrominating AgentCatalyst/InitiatorSolventTemperature (°C)Desired Product Yield (%)Rearranged Product Yield (%)Reference
3-Methyl-1-buteneHBrNone--Minor ProductMajor Product[1]
Ethylbenzene (B125841)DBDMHZrCl₄CH₂Cl₂Room Temp (light)980[9]
EthylbenzeneDBDMHZrCl₄CH₂Cl₂-78 (laser)High0[9]
TolueneNBSTrifluoromethanesulfonic acid--0 (ring bromination)0[9]
trans-2-HexeneNBSLightCCl₄Reflux50 (allylic)32 (rearranged allylic)[12]

Experimental Protocols

Protocol 1: Radical-Mediated Benzylic Bromination to Avoid Rearrangement

This protocol is adapted from a procedure utilizing a Lewis acid to promote a radical pathway, thereby avoiding carbocation intermediates.[9]

  • Substrate: Ethylbenzene

  • Reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Zirconium(IV) chloride (ZrCl₄)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of ethylbenzene (1.0 mmol) in dichloromethane (5 mL) under an inert atmosphere, add Zirconium(IV) chloride (0.05 mmol).

    • Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 mmol) to the mixture.

    • Stir the reaction mixture at room temperature under ambient light until the starting material is consumed (monitor by TLC or GC). For enhanced suppression of side reactions, the reaction can be cooled to -78°C and irradiated with a green laser.[9]

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Electrophilic Aromatic Bromination with NBS

This protocol is a general procedure for the bromination of an activated aromatic ring.

  • Substrate: Anisole (B1667542)

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile (B52724) (MeCN)

  • Procedure:

    • Dissolve anisole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add N-bromosuccinimide (1.0 mmol) in one portion.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water (10 mL).

    • Extract the product with dichloromethane (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to yield the desired brominated product.

Visualizing Reaction Pathways and Troubleshooting

Bromination_Pathways cluster_reaction Carbocation-Mediated Bromination cluster_pathways Competing Pathways Alkene Alkene Carbocation_Initial Initial Carbocation (e.g., Secondary) Alkene->Carbocation_Initial + HBr Product_NonRearranged Non-Rearranged Product Carbocation_Initial->Product_NonRearranged + Br- Carbocation_Rearranged Rearranged Carbocation (e.g., Tertiary) Carbocation_Initial->Carbocation_Rearranged Hydride/Alkyl Shift Product_Rearranged Rearranged Product Carbocation_Rearranged->Product_Rearranged + Br-

Diagram 1: Competing pathways in carbocation-mediated bromination.

Troubleshooting_Workflow Start High Rearrangement Observed Q_Temp Is reaction at low temp? Start->Q_Temp Sol_Action Lower Temperature (e.g., 0°C to -78°C) Q_Temp->Sol_Action No Q_Solvent Is solvent non-polar? Q_Temp->Q_Solvent Yes Sol_Action->Q_Solvent Solvent_Action Switch to Non-Polar Solvent (e.g., Hexane, CCl4) Q_Solvent->Solvent_Action No Q_Radical Is radical pathway an option? (e.g., allylic/benzylic) Q_Solvent->Q_Radical Yes Solvent_Action->Q_Radical Radical_Action Use NBS/DBDMH with initiator/light Q_Radical->Radical_Action Yes End Optimized Conditions Q_Radical->End No Radical_Action->End

Diagram 2: Troubleshooting workflow for minimizing rearrangement.

References

Technical Support Center: Regioselectivity of Bromine Addition to Asymmetric Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective bromination of asymmetric alkenes.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at controlling the regioselectivity of bromine addition.

Issue 1: Low Regioselectivity in Electrophilic Bromination (Formation of a Mixture of Regioisomers)

  • Question: My reaction of an asymmetric alkene with Br₂ is producing a nearly 1:1 mixture of regioisomers, instead of the expected Markovnikov product. What could be the cause and how can I improve the selectivity?

  • Answer: Low regioselectivity in the electrophilic addition of this compound to an asymmetric alkene often arises from factors that destabilize the partial positive charge on the more substituted carbon in the bromonium ion intermediate or from competing reaction pathways.

    • Troubleshooting Steps:

      • Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate. Non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are standard for this reaction as they do not participate in the reaction and minimally solvate the ions, allowing the electronic effects of the alkene substituents to dictate the regioselectivity.[1] Using polar or protic solvents can lead to the formation of halohydrins or other solvated products, complicating the product mixture.

      • Temperature Control: Running the reaction at a lower temperature can enhance selectivity. Lower temperatures favor the reaction pathway with the lower activation energy, which is typically the formation of the more stable, more substituted carbocation-like intermediate.

      • Purity of Reagents: Ensure that the alkene starting material is pure and that the this compound solution is free of contaminants that could initiate side reactions.

      • Exclusion of Light: To prevent the initiation of a radical reaction, which would lead to anti-Markovnikov products, it is advisable to run the reaction in the dark.[1]

Issue 2: Unexpected Formation of the Anti-Markovnikov Product

  • Question: I am trying to synthesize the Markovnikov addition product of HBr to my alkene, but I am observing a significant amount of the anti-Markovnikov isomer. Why is this happening?

  • Answer: The formation of the anti-Markovnikov product in the addition of HBr to an alkene is a classic indicator of a radical reaction mechanism.[2][3]

    • Troubleshooting Steps:

      • Peroxide Contamination: The most common cause is the presence of peroxides in the alkene starting material or the solvent. Peroxides act as radical initiators.[2] To remedy this, purify the alkene by passing it through a column of alumina (B75360) to remove any peroxides. Use freshly opened, peroxide-free solvents.

      • Exclusion of Air and Light: Oxygen from the air can also promote radical chain reactions.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help to suppress the radical pathway.

      • Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor, such as hydroquinone, can quench the radical chain reaction and favor the ionic mechanism, leading to the Markovnikov product.

Issue 3: Poor Yield in Regioselective Bromohydrin Formation

  • Question: My attempt to synthesize a bromohydrin from an asymmetric alkene using N-Bromosuccinimide (NBS) in a mixed aqueous solvent is giving a low yield of the desired product. What are the likely causes?

  • Answer: Low yields in bromohydrin formation can be due to several factors, including incomplete reaction, side reactions, or issues with the workup procedure.

    • Troubleshooting Steps:

      • Solvent Ratio: The ratio of the organic co-solvent (like THF or DMSO) to water is critical. There needs to be enough water to act as the nucleophile and trap the bromonium ion, but also enough organic solvent to dissolve the alkene.[5] Experiment with varying the solvent ratios to optimize the reaction conditions.

      • Purity of NBS: Use freshly recrystallized NBS. Old or impure NBS can contain this compound, which can lead to the formation of the dibromoalkane as a byproduct.

      • pH Control: The reaction can be sensitive to pH. In some cases, the addition of a mild base, like sodium bicarbonate, can improve the yield by neutralizing any HBr formed during the reaction, which could otherwise lead to side reactions.

      • Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Running the reaction at room temperature is usually sufficient, but some less reactive alkenes might require gentle heating.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Markovnikov and anti-Markovnikov addition of this compound?

A1: The key difference lies in the regiochemistry of the addition across the double bond of an asymmetric alkene.

  • Markovnikov Addition: In an electrophilic addition, the this compound atom (or the more electronegative part of the reagent) adds to the more substituted carbon of the double bond. This proceeds through a more stable carbocation or carbocation-like intermediate.[6][7]

  • Anti-Markovnikov Addition: The this compound atom adds to the less substituted carbon of the double bond. This typically occurs via a free radical mechanism, for example, in the addition of HBr in the presence of peroxides.[2][3]

Q2: How does the bromonium ion intermediate influence regioselectivity in the addition of Br₂?

A2: The reaction of an alkene with Br₂ proceeds through a cyclic bromonium ion intermediate. In an asymmetric alkene, this three-membered ring will not be symmetrical. The more substituted carbon atom can better stabilize a partial positive charge.[8][9] Consequently, the subsequent nucleophilic attack by the bromide ion (Br⁻) occurs preferentially at this more substituted carbon, leading to the observed regioselectivity.[8]

Q3: Can I achieve anti-Markovnikov addition with Br₂?

A3: Direct anti-Markovnikov addition of Br₂ to an alkene is not a standard or straightforward reaction. The reaction of Br₂ with alkenes is overwhelmingly dominated by the electrophilic addition mechanism that leads to the formation of a bromonium ion and results in overall anti-stereochemistry, but not typically anti-Markovnikov regiochemistry in the context of which carbon gets which this compound. To achieve the addition of a this compound atom to the less substituted carbon, one would typically use a different strategy, such as the radical addition of HBr followed by further functionalization if needed.

Q4: What is the role of N-Bromosuccinimide (NBS) in controlling regioselectivity?

A4: NBS is a versatile reagent for bromination. In the context of addition to alkenes in the presence of a nucleophilic solvent like water, NBS serves as a source of electrophilic this compound (Br⁺). It forms a bromonium ion, which is then attacked by the solvent (water) in a regioselective manner. Due to the high concentration of water compared to the bromide ion, the water molecule acts as the nucleophile, attacking the more substituted carbon of the bromonium ion to form a bromohydrin.[5] This is an example of a Markovnikov-type addition of Br and OH across the double bond.

Data Presentation

Table 1: Illustrative Regioselectivity of this compound Addition to Propene under Various Conditions

ReagentSolventInitiator/CatalystMajor ProductMinor ProductApproximate Ratio (Major:Minor)
Br₂CCl₄None (dark)1,2-Dibromopropane->99:1
HBrDiethyl etherNone2-Bromopropane (Markovnikov)1-Bromopropane~90:10
HBrDiethyl etherPeroxides (ROOR)1-Bromopropane (Anti-Markovnikov)2-Bromopropane>95:5
NBS / H₂ODMSONone1-Bromo-2-propanol2-Bromo-1-propanol~90:10

Note: The ratios provided are illustrative and can vary depending on the specific reaction conditions and the substrate.

Experimental Protocols

Protocol 1: Anti-Markovnikov Addition of HBr to an Alkene

This protocol describes the free-radical initiated addition of HBr to an alkene to yield the anti-Markovnikov product.

Materials:

  • Asymmetric alkene (e.g., 1-octene)

  • Hydrobromic acid (48% in acetic acid)

  • Benzoyl peroxide (or another radical initiator like AIBN)

  • Hexane (or another suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (1 equivalent) in hexane.

  • Add a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents).

  • Slowly add the hydrobromic acid solution (1.1 equivalents) to the stirred solution at room temperature. The reaction may be exothermic.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Regioselective Bromohydrin Formation using NBS

This protocol details the synthesis of a bromohydrin from an asymmetric alkene using N-bromosuccinimide.

Materials:

  • Asymmetric alkene (e.g., styrene)

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Saturated sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • In an Erlenmeyer flask, dissolve the alkene (1 equivalent) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • Cool the flask in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining NBS.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting bromohydrin by column chromatography on silica (B1680970) gel.

Visualizations

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene Asymmetric Alkene (R-CH=CH2) Br2 Br-Br Alkene->Br2 π bond attacks Br Bromonium_Ion Bromonium Ion Intermediate Br2->Bromonium_Ion Forms cyclic intermediate Br_minus Br⁻ Br2->Br_minus Br⁻ leaves Bromonium_Ion2 Bromonium Ion Intermediate Product Markovnikov Product (R-CH(Br)-CH2Br) Bromonium_Ion2->Product Br_minus2 Br⁻ Br_minus2->Bromonium_Ion2 Backside attack on more substituted carbon Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation Peroxide RO-OR RO_radical 2 RO• Peroxide->RO_radical Heat/Light Alkene Asymmetric Alkene (R-CH=CH2) HBr H-Br RO_radical->HBr H abstraction Br_radical Br• HBr->Br_radical Br_radical2 Br• Alkene->Br_radical2 Addition to less substituted carbon Intermediate_Radical More stable radical (R-CH•-CH2Br) Br_radical2->Intermediate_Radical HBr2 H-Br Intermediate_Radical->HBr2 H abstraction Product Anti-Markovnikov Product (R-CH2-CH2Br) HBr2->Product Br_radical3 Br• (regenerated) HBr2->Br_radical3

References

addressing inconsistencies in radical bromination initiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common inconsistencies encountered during the initiation of radical bromination reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.

Troubleshooting Inconsistent Initiation

Use the following guide to diagnose and resolve common issues with the initiation of your radical bromination reactions.

Problem: The reaction does not initiate (no color change, starting material remains).

Potential CauseSuggested Solution
Inactive Initiator The radical initiator (e.g., AIBN, benzoyl peroxide) has decomposed due to improper storage or age. Use a fresh batch of the initiator.
Insufficient Activation Energy The reaction temperature is too low to induce homolytic cleavage of the initiator. Increase the temperature according to the initiator's half-life data (see Table 1). For photochemical initiation, ensure the light source is of the correct wavelength and intensity.
Presence of Inhibitors The substrate, solvent, or glassware may contain radical inhibitors (e.g., hydroquinone, BHT, dissolved oxygen).[1][2] Purify the substrate and solvent before use. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure N-Bromosuccinimide (NBS) Old or impure NBS can be yellow or orange due to the presence of Br₂ and may inhibit the desired radical pathway.[3] Recrystallize the NBS from water to obtain pure white crystals before use (see Experimental Protocol 1).

Problem: The reaction is sluggish or gives a low yield.

Potential CauseSuggested Solution
Suboptimal Initiator Concentration The amount of radical initiator is insufficient. A typical catalytic amount is 1-10 mol% relative to the substrate.
Incorrect Solvent The polarity of the solvent can influence the reaction pathway.[4] Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are generally preferred for radical brominations with NBS.[4][5][6]
Presence of Water Anhydrous conditions are crucial as water can hydrolyze NBS and the desired product.[3] Ensure all glassware is oven-dried and use anhydrous solvents.
Side Reactions Competing reactions, such as electrophilic addition to double bonds, can reduce the yield of the desired product.[7] Using NBS helps maintain a low concentration of Br₂, which favors radical substitution.[7][8]

Frequently Asked Questions (FAQs)

Q1: My N-Bromosuccinimide (NBS) is yellow. Can I still use it?

A1: A yellow or orange color in NBS indicates the presence of molecular bromine (Br₂), which can lead to undesired electrophilic side reactions and inconsistent initiation.[3] It is highly recommended to recrystallize the NBS from water to obtain pure, white crystals before use.[9][10][11][12]

Q2: How do I choose the correct temperature for my reaction?

A2: The reaction temperature should be chosen based on the half-life of your radical initiator. The ideal temperature is one where the initiator has a half-life of several hours, ensuring a steady supply of radicals throughout the reaction. For AIBN, a common temperature range is 70-80 °C, while for benzoyl peroxide, it is slightly higher.[13][14][15][16][17] Refer to Table 1 for specific half-life data.

Q3: What is the optimal molar ratio of substrate to NBS and initiator?

A3: Typically, a stoichiometric amount or a slight excess of NBS (1.0-1.2 equivalents) is used relative to the substrate. The radical initiator is used in catalytic amounts, generally ranging from 1 to 10 mol%.

Q4: Can I use a solvent other than carbon tetrachloride (CCl₄)?

A4: Yes, due to the toxicity and environmental concerns of CCl₄, alternative non-polar solvents can be used.[4][5] Cyclohexane, benzene, and acetonitrile (B52724) have been reported as effective solvents for Wohl-Ziegler brominations.[4] The choice of solvent can impact reaction rates and selectivity.

Q5: My reaction is producing multiple brominated products. How can I improve selectivity?

A5: The formation of multiple products can be due to over-bromination or reaction at different sites. To improve selectivity for mono-bromination, you can try using the substrate as the limiting reagent.[18] For allylic and benzylic brominations, NBS is generally selective for the most stable radical intermediate.[6][19][20] Controlling the reaction temperature is also crucial; excessively high temperatures can lead to a loss of selectivity.[21]

Data Presentation

Table 1: Half-Life of Common Radical Initiators at Various Temperatures

InitiatorTemperature (°C)Half-Life
Azobisisobutyronitrile (AIBN) 6510 hours
705 hours[13]
851 hour[13]
Benzoyl Peroxide (BPO) 70~17 hours
921 hour[15]
100~20 minutes
1311 minute[14][15]

Table 2: Common Solvents for Radical Bromination with NBS

SolventPolarityBoiling Point (°C)Notes
Carbon Tetrachloride (CCl₄)Non-polar77Traditional solvent, but toxic and ozone-depleting.[5]
CyclohexaneNon-polar81A good, less toxic alternative to CCl₄.[4]
BenzeneNon-polar80Effective, but carcinogenic.
AcetonitrilePolar Aprotic82Can be used, but may influence selectivity.[4][6]
1,2-DichloroethanePolar Aprotic84Recommended replacement for CCl₄.[4]

Experimental Protocols

Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)

This procedure should be performed in a well-ventilated fume hood.

  • Dissolution: In a 500 mL Erlenmeyer flask, add 30 g of impure (yellowish) NBS to 300 mL of deionized water.[9]

  • Heating: Heat the suspension on a hot plate with stirring until the mixture becomes a homogeneous, dark orange solution. This typically occurs around 90 °C.[9]

  • Cooling and Crystallization: Remove the flask from the heat and cool it in an ice bath for at least 3 hours. White crystals of pure NBS will precipitate.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with 100 mL of cold deionized water.

  • Drying: Dry the purified NBS crystals in a vacuum desiccator over P₂O₅ for 12 hours. The final product should be a fine, white crystalline solid.[9]

Protocol 2: General Procedure for Wohl-Ziegler Bromination

This reaction should be set up under an inert atmosphere (nitrogen or argon) and in a fume hood.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substrate and the chosen anhydrous, non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) and the radical initiator (e.g., AIBN or benzoyl peroxide, 1-10 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by the thermal decomposition of the initiator or by irradiation with a UV lamp.[22]

  • Monitoring: The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide (B58015) floating on top.[5]

  • Workup: Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.

  • Purification: Filter the mixture to remove the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining this compound, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Visualizations

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN, BPO) 2 R• 2 Initiator Radicals (R•) Initiator->2 R• Heat or Light R• R• Substrate-H Substrate R•->Substrate-H H abstraction Substrate• Substrate Radical Substrate-H->Substrate• + R-H Br₂ Br₂ (from NBS + HBr) Substrate•->Br₂ Br abstraction Substrate-Br Brominated Product Br₂->Substrate-Br + Br• Br• Br• Br•_t Br• Br₂_t Br₂ Br•_t->Br₂_t + Br• R•_t R• R-R Dimer R•_t->R-R + R• Substrate•_t Substrate• Substrate-Br_t Product Substrate•_t->Substrate-Br_t + Br•

Caption: General mechanism of radical bromination.

Troubleshooting_Workflow Start Reaction Initiation Inconsistent? Check_Initiator Is the initiator fresh and stored correctly? Start->Check_Initiator Check_Temp Is the reaction temperature appropriate for the initiator? Check_Initiator->Check_Temp Yes Replace_Initiator Use a fresh batch of initiator. Check_Initiator->Replace_Initiator No Check_Inhibitors Are there potential inhibitors present? Check_Temp->Check_Inhibitors Yes Adjust_Temp Increase temperature based on initiator half-life. Check_Temp->Adjust_Temp No Check_NBS Is the NBS pure (white crystals)? Check_Inhibitors->Check_NBS No Purify_Reagents Purify substrate/solvent. Degas and use inert atmosphere. Check_Inhibitors->Purify_Reagents Yes Recrystallize_NBS Recrystallize NBS from water. Check_NBS->Recrystallize_NBS No Success Successful Initiation Check_NBS->Success Yes Replace_Initiator->Check_Temp Adjust_Temp->Check_Inhibitors Purify_Reagents->Check_NBS Recrystallize_NBS->Success

Caption: Troubleshooting workflow for inconsistent initiation.

Experimental_Variables Reaction_Outcome Reaction Outcome (Yield & Selectivity) Initiator Initiator (Type, Concentration) Initiator->Reaction_Outcome Temperature Temperature Temperature->Reaction_Outcome Solvent Solvent (Polarity) Solvent->Reaction_Outcome Reagents Reagent Purity (NBS, Substrate) Reagents->Reaction_Outcome Inhibitors Inhibitors (Oxygen, etc.) Inhibitors->Reaction_Outcome Negative Impact

References

Technical Support Center: Overcoming Solubility Issues of Organic Substrates in Bromine Water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the poor solubility of organic compounds in aqueous bromine solutions.

Frequently Asked Questions (FAQs)

Q1: My organic substrate is insoluble in this compound water, forming a separate layer. How can I proceed with the bromination reaction?

A1: When an organic substrate is insoluble in water, the reaction with this compound water is limited to the interface between the two liquid phases, leading to a very slow or negligible reaction rate. To overcome this, you must create a homogeneous solution or increase the interfacial surface area. The primary methods to achieve this are:

  • Using a Co-solvent: Introduce a solvent that is miscible with both water and your organic substrate.

  • Employing Phase-Transfer Catalysis (PTC): Use a catalyst to transport the reactant from the aqueous phase to the organic phase.

  • Adjusting the pH: For acidic or basic substrates, altering the pH can form a soluble salt.

Q2: Which co-solvents are suitable for the this compound water test, and how do I choose one?

A2: The ideal co-solvent should dissolve the organic substrate without reacting with this compound water itself. Glacial acetic acid is a common and effective choice as it readily dissolves many organic compounds and is stable to this compound.[1][2] Other potential co-solvents include dioxane and acetone (B3395972).[3][4] Ethanol can be used, but it may be slowly oxidized by this compound, so it should be used with caution. The choice depends on the specific substrate and the reaction conditions.

Q3: How does Phase-Transfer Catalysis (PTC) work to solve solubility issues?

A3: Phase-Transfer Catalysis is a powerful technique for reactions involving immiscible reactants.[5] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, facilitates the transfer of the bromide anion (Br⁻) from the aqueous phase into the organic phase where the substrate is dissolved.[6][7] This creates a reactive ion pair in the organic phase, allowing the bromination to proceed efficiently without needing a single solvent system.[8] This method is considered a "green" chemistry approach as it can reduce the need for organic solvents.[6]

Q4: My substrate is a phenol (B47542) or an aniline. Are there special considerations for these compounds?

A4: Yes. Phenols and anilines are highly activated aromatic systems that react very quickly with this compound water, often leading to polybromination and the formation of a white precipitate (e.g., 2,4,6-tribromophenol (B41969) or 2,4,6-tribromoaniline).[9][10][11][12][13] While many phenols and anilines have limited water solubility, this rapid reaction at the interface can sometimes be sufficient for a qualitative test.[14][15] For quantitative work or if the initial solubility is too low, the methods described above (co-solvents, PTC) are still applicable. Additionally, the solubility of anilines can be significantly increased in acidic solutions due to the formation of the soluble anilinium ion.[15][16]

Q5: What safety precautions should I take when using co-solvents with this compound water?

A5: this compound is corrosive, toxic, and a strong oxidizer.[17] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware that some organic solvents can react with this compound; for example, acetone can be brominated.[2] Glacial acetic acid is also corrosive.[18] Always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Substrate forms an oily layer; this compound color does not fade. The organic substrate is insoluble in the aqueous phase, preventing interaction with this compound.1. Add a Co-solvent: Introduce a minimal amount of a suitable co-solvent like glacial acetic acid or dioxane until the solution becomes homogeneous.[2][3]2. Use PTC: If a two-phase system is preferred, add a phase-transfer catalyst (e.g., 1-5 mol%) and stir vigorously to facilitate the reaction.[6][8]
Reaction is slow even after adding a co-solvent. The substrate may be deactivated, requiring more forcing conditions, or the concentration of reactants is too low.1. Increase Temperature: Gently warm the reaction mixture, monitoring for any potential side reactions or solvent evaporation.2. Increase Stirring: Ensure vigorous mixing to maximize contact between reactants.
A precipitate forms immediately, but it is not the desired product. For highly activated substrates like phenols or anilines, polybromination can occur, leading to an insoluble product.[11][19]1. Control Stoichiometry: Use a controlled amount of a brominating agent (e.g., this compound in acetic acid) instead of an excess of this compound water.2. Protecting Groups: For complex syntheses, consider protecting the activating group (e.g., acetylating an aniline) to control the extent of bromination.[12]
The co-solvent appears to react with the this compound water. The chosen co-solvent (e.g., some alcohols or ketones) is not inert to this compound under the reaction conditions.Switch to a more inert co-solvent. Glacial acetic acid is generally a safe and effective choice for this purpose.[2]

Data Presentation: Solubility of Common Substrates

The solubility of organic compounds in water is a key factor. As the table below shows, even "slightly soluble" compounds can present challenges in reactions that require stoichiometric precision.

CompoundFormulaMolar Mass ( g/mol )Solubility in Water (g/L) at 25°CReference(s)
AnilineC₆H₅NH₂93.13~36[15]
PhenolC₆H₅OH94.11~83-
2,4,6-TribromophenolC₆H₂Br₃OH330.8~0.06[20]
2,4,6-TribromoanilineC₆H₂Br₃NH₂329.8Insoluble[9]

Note: The addition of this compound atoms significantly decreases the water solubility of the parent compound.[21]

Experimental Protocols

Protocol 1: Bromination Using a Co-solvent (Glacial Acetic Acid)

This protocol is suitable for substrates that are poorly soluble in water but soluble in acetic acid.

  • Dissolve the Substrate: In a flask, dissolve the organic substrate (e.g., 100 mg) in a minimal amount of glacial acetic acid (e.g., 2-3 mL).[18]

  • Prepare this compound Solution: In a separate container, prepare a solution of this compound in glacial acetic acid (e.g., 5% v/v). This is safer than handling pure this compound.[1][2]

  • Reaction: Slowly add the this compound-acetic acid solution dropwise to the dissolved substrate with constant stirring.

  • Observation: Continue addition until a faint, persistent reddish-brown color indicates that the consumption of this compound has ceased. For qualitative tests for unsaturation, the disappearance of the this compound color is the positive result.[17]

  • Work-up: Quench any excess this compound by adding a few drops of aqueous sodium bisulfite solution. The product can then be isolated by precipitation (by adding water) or extraction.

Protocol 2: General Protocol for Phase-Transfer Catalyzed Bromination

This protocol is for reacting a water-insoluble substrate with an aqueous source of this compound.

  • Prepare Reactants:

    • Organic Phase: Dissolve the organic substrate in a water-immiscible organic solvent (e.g., dichloromethane, toluene).

    • Aqueous Phase: Prepare an aqueous solution of potassium bromide (KBr) or sodium bromide (NaBr).

  • Add Catalyst: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol% relative to the substrate) to the organic phase.[6]

  • Combine and Stir: Combine the organic and aqueous phases in a reaction vessel. Begin vigorous stirring to create a large interfacial area (emulsion).

  • Initiate Reaction: Slowly add an oxidizing agent (e.g., sodium hypochlorite (B82951) solution) to the aqueous phase. This will oxidize the bromide (Br⁻) to this compound (Br₂), which is then transported by the catalyst into the organic phase to react with the substrate.

  • Monitor and Work-up: Monitor the reaction by a suitable method (e.g., TLC, GC). Once complete, separate the layers and wash the organic phase to remove the catalyst and any remaining reagents. Isolate the product from the organic solvent.

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Start: Substrate is insoluble in this compound Water check_type Is the substrate acidic (phenol) or basic (aniline)? start->check_type use_cosolvent Option 1: Use a Co-solvent (e.g., Acetic Acid) check_type->use_cosolvent No use_ptc Option 2: Use Phase-Transfer Catalysis (PTC) check_type->use_ptc No adjust_ph Consider pH Adjustment to form a soluble salt check_type->adjust_ph Yes homogeneous Homogeneous Reaction use_cosolvent->homogeneous biphasic Biphasic Reaction use_ptc->biphasic adjust_ph->homogeneous end_success Success: Reaction Proceeds homogeneous->end_success biphasic->end_success

Caption: Decision workflow for selecting a method to overcome solubility issues.

Mechanism of Phase-Transfer Catalysis (PTC)

G cluster_aq Aqueous Phase cluster_org Organic Phase Br_aq Bromide Ion (Br⁻) Q_Br_org Catalyst-Bromide Ion Pair [Q⁺Br⁻] Br_aq->Q_Br_org 1. Catalyst (Q⁺) extracts Br⁻ into organic phase Na_aq Counter Ion (Na⁺) Substrate_org Organic Substrate (R-H) Product_org Brominated Product (R-Br) Q_X_org Catalyst [Q⁺] Q_Br_org->Substrate_org 2. Bromination of substrate occurs Q_Br_org->Q_X_org 3. Catalyst is regenerated Q_X_org->Br_aq 4. Cycle Repeats

Caption: Simplified diagram of a phase-transfer catalyst shuttling anions.

References

Technical Support Center: Stabilizing Bromine Solutions for Consistent Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromine analytical standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and consistency of your analytical standards.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous this compound solution losing its color and concentration over time?

A1: Aqueous this compound solutions are inherently unstable due to several factors. The primary causes for degradation are:

  • Volatility: Elemental this compound (Br₂) is a volatile substance and can evaporate from the solution, leading to a decrease in concentration. This is often noticeable by the characteristic reddish-brown this compound vapor in the headspace of the container.

  • Hydrolysis: this compound reacts with water to form hypobromous acid (HOBr) and hydrobromic acid (HBr). Hypobromous acid is itself unstable and can undergo further reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of this compound and its aqueous species.

  • Reaction with Impurities: this compound is a strong oxidizing agent and will react with any organic impurities present in the solvent or glassware, reducing its effective concentration.

Q2: What is a "stabilized" this compound solution?

A2: A stabilized this compound solution is one where the elemental this compound is in equilibrium with other, more stable this compound-containing compounds. For analytical purposes, this is often achieved by preparing a solution of potassium bromide and potassium bromate (B103136). When this solution is acidified, a precise amount of this compound is generated in situ, ready for use.[1][2] For industrial applications, stabilization can be achieved by reacting this compound with stabilizers like sulfamic acid at a high pH (above 13) to form stable N-bromo compounds.[3][4][5] These industrial solutions, however, are generally not suitable for preparing precise analytical standards due to high pH and the presence of additives.

Q3: How does pH affect the stability of a this compound solution?

A3: The pH of an aqueous this compound solution is a critical factor in its stability and composition.

  • Acidic pH (<7): In acidic solutions, the equilibrium favors elemental this compound (Br₂). This is the desired form for many analytical applications, but it is also the most volatile.

  • Neutral to Mildly Alkaline pH (7 - 9): As the pH increases, the hydrolysis of this compound to hypobromous acid (HOBr) and hypobromite (B1234621) (OBr⁻) becomes more significant. This compound is a more effective sanitizer at higher pH levels compared to chlorine because a greater percentage remains as the active hypobromous acid form.[6][7]

  • Strongly Alkaline pH (>10): At very high pH, this compound can disproportionate into bromide (Br⁻) and bromate (BrO₃⁻) ions, which are stable but lack the immediate oxidizing properties of elemental this compound.[8] Industrial stabilized this compound solutions are often kept at a pH above 13 to maintain stability.[3][5]

Q4: What are the best practices for storing this compound analytical standards?

A4: To maximize the shelf-life of your this compound solutions, follow these guidelines:

  • Use a Bromide/Bromate Stock Solution: For the highest stability, prepare a stock solution of potassium bromide and potassium bromate. This solution is very stable and can be used to generate fresh this compound solution as needed by adding acid.[1][2]

  • Storage Containers: Always store this compound solutions in dark, amber-colored, glass-stoppered bottles to protect them from light.[1][9]

  • Temperature: Store solutions in a cool, dark place. Refrigeration can help to reduce the vapor pressure of this compound and slow down degradation rates.

  • Seal Containers: Ensure that the container is tightly sealed to prevent the escape of this compound vapor.

Troubleshooting Guide

Q: My this compound standard is giving inconsistent titration results. What could be the cause?

A: Inconsistent results are often a sign of an unstable standard. Consider the following:

  • Standard Degradation: Was the standard prepared fresh? Aqueous this compound solutions can degrade noticeably in a short period. If using a pre-prepared solution, its concentration should be verified daily.

  • Improper Storage: Was the solution stored in a clear bottle, exposed to light, or left at room temperature? These conditions accelerate degradation.

  • Contamination: Is your glassware scrupulously clean? Any residual organic material will react with the this compound.

  • Endpoint Detection: Are you using a fresh indicator? If performing an iodometric titration, ensure your starch indicator has not degraded. The endpoint should be sharp.

Q: The color of my DPD test for this compound fades very quickly or doesn't develop fully. Why?

A: This can happen for a couple of reasons:

  • High this compound Concentration: Very high concentrations of this compound (or other oxidizers) can "bleach" the DPD indicator, causing the pink color to disappear rapidly, leading to a falsely low reading. If you suspect this, dilute your sample and re-analyze.

  • Incorrect pH: The DPD reaction is pH-dependent and requires a buffered solution, typically between pH 6 and 7, for proper color development.[6] Ensure your reagents are providing the correct pH environment.

  • Interferences: Other oxidizing agents like chlorine, iodine, ozone, or permanganate (B83412) will also react with DPD and can cause interference.

Q: I prepared a this compound solution from a bromide/bromate stock, but the concentration is lower than expected.

A: This issue usually points to a problem in the generation step:

  • Insufficient Acid: Ensure you have added a sufficient amount of strong acid (like hydrochloric acid) to the bromide/bromate solution. The reaction that generates this compound is acid-catalyzed.

  • Incomplete Reaction Time: After adding the acid, allow sufficient time for the reaction to go to completion before using or standardizing the solution. Gently shaking the flask can help.

  • Loss of this compound: Perform the generation in a stoppered flask (e.g., an iodine flask) to prevent the loss of volatile this compound before you are ready to use it.[1][9]

Data Presentation: Factors Affecting Stability and Storage

The following tables summarize the key factors influencing the stability of this compound solutions and provide recommendations for their preparation and storage.

Table 1: Influence of Environmental Factors on Aqueous this compound Solution Stability

FactorEffect on StabilityRecommendation for Analytical Standards
Light Accelerates photodegradation, leading to loss of concentration.Always store solutions in amber glass bottles and in the dark.[1]
Temperature Higher temperatures increase volatility and degradation rates.Store solutions in a cool environment, such as a refrigerator.
pH Affects the chemical species present (Br₂, HOBr, OBr⁻).For titrants, prepare fresh from a stable bromide/bromate stock by acidifying just before use.[1][2]
Air Exposure Leads to evaporative loss of volatile Br₂.Keep containers tightly sealed with glass stoppers.
Contaminants Organic matter and other reducing agents react with and consume this compound.Use high-purity water (e.g., distilled or deionized) and meticulously clean glassware.

Table 2: Comparison of this compound Solution Preparation and Storage Methods

MethodPreparationStability / Shelf-LifeBest Use Case
Aqueous this compound (this compound Water) Dissolving elemental this compound in water.Very low; should be prepared fresh for each use.Qualitative tests where precise concentration is not critical.
Bromide/Bromate Solution Dissolving KBr and KBrO₃ in water.Excellent (many months to years if stored properly).Generating fresh, accurate this compound titrant standards via acidification.[1][2]
Sulfamic Acid Stabilized (Industrial) Reaction of a this compound source, oxidizer, and sulfamic acid at pH >13.Very high (can be over a year).[10]Industrial biocidal applications; not recommended for analytical standards.

Experimental Protocols

Protocol 1: Preparation and Standardization of 0.05 M this compound Solution (Bromide-Bromate Method)

This protocol describes the preparation of a stable stock solution that generates this compound upon acidification, followed by its standardization via iodometric titration.[1]

1. Reagent Preparation:

  • Bromide-Bromate Stock Solution (Generates 0.05 M Br₂): Accurately weigh 3 g of potassium bromate (KBrO₃) and 15 g of potassium bromide (KBr). Dissolve both in sufficient deionized water to produce a final volume of 1000 mL in a volumetric flask. Mix thoroughly. This solution is stable.

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Standard Solution, 0.1 M: Prepare and standardize according to standard laboratory procedures.

  • Potassium Iodide (KI) Solution: Dissolve 10 g of KI in 100 mL of deionized water. Store in a dark bottle.

  • Starch Indicator Solution: Prepare a 1% (w/v) starch solution.

  • Hydrochloric Acid (HCl), 5 M.

2. Standardization Procedure:

  • Pipette 25.0 mL of the bromide-bromate stock solution into a 500 mL iodine flask.

  • Dilute with approximately 120 mL of deionized water.

  • Carefully add 5 mL of 5 M hydrochloric acid. Stopper the flask immediately and shake gently to mix. The solution will turn a yellow-orange color as this compound is generated.

  • Add 5 mL of the potassium iodide solution. Re-stopper the flask, mix, and allow it to stand for 5 minutes in the dark. The this compound will oxidize the iodide to iodine, resulting in a dark brown solution.

  • Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale straw color.

  • Add 3 mL of starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration dropwise with the 0.1 M sodium thiosulfate solution until the blue color completely disappears.

  • Record the volume of sodium thiosulfate used.

3. Calculation: The molarity of the this compound solution is calculated based on the reaction stoichiometry. Molarity of Br₂ = (Volume of Na₂S₂O₃ used × Molarity of Na₂S₂O₃) / (2 × Volume of this compound solution taken)

Protocol 2: Determination of Total this compound by DPD Colorimetric Method

This method is suitable for determining low concentrations of total this compound in water samples.

1. Reagents and Apparatus:

  • DPD Reagent: Use commercially available DPD reagent powder pillows or tablets.

  • Phosphate (B84403) Buffer Solution: Required to maintain the sample pH between 6.2 and 6.5. Often included with commercial DPD kits.

  • Photometer or Colorimeter: With a filter appropriate for measuring absorbance at ~515-530 nm.

  • Glass Vials/Cuvettes.

2. Procedure:

  • Collect the sample. Analysis should be performed immediately as this compound is not stable in solution.[6]

  • Take two identical sample vials. Fill one with the sample to the required volume (e.g., 10 mL). This will serve as the "blank."

  • To the second vial, add the DPD reagent and the phosphate buffer according to the manufacturer's instructions.

  • Add the same volume of sample (e.g., 10 mL) to the second vial, cap, and invert several times to mix.

  • A pink/red color will develop in proportion to the total this compound concentration.

  • Place the "blank" vial in the colorimeter and zero the instrument.

  • Within one minute of mixing, place the DPD-treated sample vial in the colorimeter and measure the absorbance or read the concentration directly.

Mandatory Visualizations

Experimental_Workflow cluster_prep Standard Preparation cluster_gen This compound Generation & Standardization A Weigh KBrO₃ and KBr B Dissolve in Water in Volumetric Flask A->B C Stable Bromide/ Bromate Stock Solution B->C D Pipette Aliquot of Stock Solution C->D Use as needed E Add HCl to Generate Br₂ D->E F Add KI, Stand for 5 min E->F G Titrate with Std. Na₂S₂O₃ F->G H Calculate Concentration G->H

Troubleshooting_Logic Start Inconsistent Analytical Results Check_Standard Is the this compound Standard Fresh? Start->Check_Standard Check_Storage Was it Stored in Dark, Cool, Sealed Container? Check_Standard->Check_Storage Yes Sol_Old Degradation Likely Check_Standard->Sol_Old No Check_Glassware Is Glassware Scrupulously Clean? Check_Storage->Check_Glassware Yes Sol_Storage Degradation Likely Check_Storage->Sol_Storage No Check_Reagents Are Titrant and Indicator Fresh? Check_Glassware->Check_Reagents Yes Sol_Contam Reaction with Contaminants Check_Glassware->Sol_Contam No Sol_Reagent Endpoint Error Check_Reagents->Sol_Reagent No Action_Prep Prepare Fresh Standard Daily Sol_Old->Action_Prep Action_Store Improve Storage Protocol Sol_Storage->Action_Store Action_Clean Use Acid Wash/ High-Purity Water Sol_Contam->Action_Clean Action_Reagent Prepare Fresh Reagents Sol_Reagent->Action_Reagent

Degradation_Pathway cluster_pH pH Dependent Equilibrium Br2_aq Aqueous this compound (Br₂) HOBr Hypobromous Acid (HOBr) Br2_aq->HOBr + H₂O (Hydrolysis) Br_gas This compound Vapor (Br₂ gas) Br2_aq->Br_gas Volatility Deg_Products Degradation Products (from reaction with organics) Br2_aq->Deg_Products + Light, Organics HOBr->Br2_aq HBr Hydrobromic Acid (H⁺ + Br⁻) OBr Hypobromite Ion (OBr⁻) HOBr->OBr + OH⁻ (High pH) OBr->HOBr + H⁺ (Low pH)

References

decontamination protocols for bromine spills on laboratory surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper decontamination protocols for bromine spills on laboratory surfaces. It includes troubleshooting advice and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is the immediate action to take in case of a this compound spill?

A1: The immediate action depends on the location and size of the spill.

  • Inside a chemical fume hood: If the spill is small and contained within a chemical fume hood, you may proceed with cleanup if you are trained to do so.[1][2]

  • Outside a chemical fume hood: If the spill occurs outside a fume hood, evacuate the area immediately and call emergency responders (e.g., 911) and the designated institutional safety office.[1] Due to the inhalation hazard of this compound, do not attempt to clean up spills outside of a fume hood yourself.[1]

Q2: What is the recommended neutralizing agent for a this compound spill?

A2: A 5-10% solution of sodium thiosulfate (B1220275) is the recommended neutralizing agent for this compound spills.[1][3][4] A saturated aqueous solution of sodium thiosulfate can also be used.[5][6]

Q3: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A3: At a minimum, personnel cleaning up a this compound spill should wear a lab coat, chemical splash goggles, and appropriate gloves (nitrile or neoprene are often recommended).[2][7] For larger spills or when concentrations are high, additional PPE such as a face shield or a respirator may be necessary.[2][5] Always consult the manufacturer's glove compatibility chart for the proper glove selection.[2]

Q4: How do I handle a small this compound spill inside a fume hood?

A4: For a small spill (one that can be cleaned up in about 10 minutes) inside a fume hood, trained personnel can follow these steps:

  • Alert others in the immediate vicinity.[1]

  • Ensure you are wearing the proper PPE.[1][2]

  • Contain the spill with an inert absorbent material like vermiculite (B1170534) or spill pads to suppress vapors.[5] Do not use combustible absorbents like sawdust.[7]

  • Neutralize the spill by applying a 5-10% solution of sodium thiosulfate.[1]

  • Once the liquid is absorbed and neutralized, carefully collect the absorbent material using a broom and dustpan or inert pads and place it into a heavy-duty plastic bag or a lidded container.[1]

  • Wash the contaminated area several times with the sodium thiosulfate solution to ensure complete decontamination.[1]

  • Clean the area with soap and water.[1]

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[1][2]

Q5: How should I dispose of this compound-contaminated waste?

A5: All materials used to clean up a this compound spill, including absorbent pads, gloves, and any contaminated clothing, must be treated as hazardous waste.[1][2] Place these materials in a sealable, airtight, and compatible waste container.[2] The container should be clearly labeled as hazardous waste containing this compound.[2] Follow your institution's specific procedures for hazardous waste disposal.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Persistent reddish-brown color or strong odor after neutralization. Incomplete neutralization of the this compound.Re-apply the 5-10% sodium thiosulfate solution to the affected area. Wash the area multiple times to ensure all this compound has reacted.[1]
The spill is larger than anticipated. Underestimation of the spilled volume.If a spill is determined to be large (e.g., greater than 10 mL or cannot be cleaned up quickly), evacuate the area immediately and contact emergency responders and your institution's safety office.[5] Do not attempt to manage a large spill on your own.
Skin or eye contact with this compound. Accidental exposure during the spill or cleanup.Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes. For skin contact, use an emergency shower.[2] Seek immediate medical attention.[2][6]
Uncertainty about the appropriate cleanup procedure. Lack of training or unfamiliarity with the specific hazards.Do not proceed with the cleanup. Evacuate the area and contact your supervisor or the designated safety office for guidance.[1]

Data Presentation

Table 1: Recommended Neutralizing Agent Concentrations

Neutralizing AgentRecommended ConcentrationSource
Sodium Thiosulfate Solution5-10%[1][3][4]
Saturated Sodium Thiosulfate SolutionSaturated[5][6]

Table 2: Personal Protective Equipment (PPE) for this compound Spill Cleanup

PPE ItemSpecificationSource
GlovesNitrile or Neoprene (check manufacturer's compatibility chart)[2][7]
Eye ProtectionChemical splash goggles[2]
Protective ClothingFully-buttoned lab coat[2]
Additional PPE (if required)Face shield, Respirator[2][5]

Experimental Protocols

Protocol 1: Preparation of a 5% Sodium Thiosulfate Solution

Objective: To prepare a 5% (w/v) aqueous solution of sodium thiosulfate for neutralizing this compound spills.

Materials:

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • Beaker or flask

  • Graduated cylinder

  • Stirring rod or magnetic stirrer

Procedure:

  • Weigh 50 grams of sodium thiosulfate pentahydrate.

  • Measure 950 mL of distilled water using a graduated cylinder.

  • Add the sodium thiosulfate to the water in a beaker or flask.

  • Stir the solution until the sodium thiosulfate is completely dissolved.

  • Transfer the solution to a clearly labeled storage bottle.

Visualizations

BromineSpillWorkflow cluster_assessment Spill Assessment cluster_outside Outside Fume Hood cluster_inside Inside Fume Hood cluster_cleanup Cleanup Procedure Spill This compound Spill Occurs Location Inside Fume Hood? Spill->Location Evacuate Evacuate Area Location->Evacuate No Size Small Spill? Location->Size Yes Call_Emergency Call Emergency Responders Evacuate->Call_Emergency Size->Evacuate No (Large Spill) Trained Personnel Trained? Size->Trained Trained->Evacuate No Wear_PPE Don PPE Trained->Wear_PPE Yes Contain Contain Spill with Absorbent Wear_PPE->Contain Neutralize Neutralize with Sodium Thiosulfate Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

PPE_Decision_Tree Start This compound Spill Cleanup Minimum_PPE Minimum Required PPE: - Lab Coat - Chemical Splash Goggles - Nitrile/Neoprene Gloves Start->Minimum_PPE Assess_Risk Assess Spill Risk: - Large Volume? - High Concentration? Minimum_PPE->Assess_Risk Additional_PPE Additional PPE May Be Required: - Face Shield - Respirator Assess_Risk->Additional_PPE Yes Consult_SDS Consult Safety Data Sheet (SDS) and Institutional Guidelines Assess_Risk->Consult_SDS No Additional_PPE->Consult_SDS

Caption: Decision tree for selecting appropriate PPE.

References

Technical Support Center: Glove Selection for Handling Bromine and its Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on selecting the appropriate glove materials for safely handling bromine and its various organic and inorganic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its compounds?

A1: this compound is a highly corrosive and toxic substance. Direct contact can cause severe skin burns and eye damage.[1] Inhalation of this compound vapor can lead to respiratory tract irritation, and in high concentrations, can be fatal. Many organic and inorganic this compound compounds also pose significant health risks, including toxicity, corrosivity, and reactivity. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound before handling.

Q2: Which glove materials are generally recommended for handling this compound?

A2: For handling liquid this compound, fluorinated rubber gloves are often recommended.[2] For aqueous solutions of this compound ("this compound water"), nitrile and neoprene gloves are considered suitable.[2] However, the choice of glove material ultimately depends on the specific this compound compound, its concentration, the duration of exposure, and the nature of the work (e.g., incidental splash or immersion).

Q3: What is the difference between permeation, degradation, and breakthrough time?

A3:

  • Permeation is the process by which a chemical passes through a glove material on a molecular level.

  • Degradation refers to the physical changes in the glove material when it comes into contact with a chemical, such as swelling, cracking, or becoming brittle.

  • Breakthrough time is the time it takes for a chemical to be detected on the inside of the glove after it has been exposed on the outside. A longer breakthrough time indicates a more protective glove material for a specific chemical.

Q4: Can I reuse disposable gloves after working with this compound or its compounds?

A4: No, disposable gloves should never be reused after handling hazardous chemicals like this compound and its compounds. They are designed for single use and should be disposed of properly immediately after a task is completed or if contamination is suspected.

Q5: What should I do if this compound or a this compound compound comes into contact with my gloves?

A5: If you suspect your gloves have been contaminated, you should immediately and safely remove them, wash your hands thoroughly, and put on a new pair of gloves. Contaminated gloves should be disposed of as hazardous waste according to your institution's guidelines.

Glove Material Chemical Compatibility Data

The following table summarizes the chemical resistance and breakthrough times of various glove materials when exposed to this compound and select this compound compounds. This data is compiled from various sources and should be used as a guide. It is crucial to consult the specific glove manufacturer's data and perform an internal risk assessment before use.

Chemical CompoundGlove MaterialBreakthrough Time (minutes)Degradation Rating
This compound (anhydrous liquid) Butyl Rubber > 480Excellent
Viton® > 480Excellent
Neoprene < 10Not Recommended
Nitrile < 10Not Recommended
Natural Rubber (Latex) < 10Not Recommended
This compound Water (Saturated Solution) Nitrile > 480Excellent
Neoprene > 480Excellent
1-Bromopropane Viton® > 480Excellent
Butyl Rubber > 480Excellent
Nitrile 30 - 44Fair
Bromoform Viton® > 240Good
Benzyl Bromide Teflon® > 480Excellent
Viton® > 480Excellent

Note: "Not Recommended" indicates that the material is unsuitable for use with the specified chemical. Breakthrough times can be affected by factors such as glove thickness, temperature, and the concentration of the chemical.

Experimental Protocol: Testing Glove Material Compatibility (Based on ASTM F739)

This protocol outlines a standardized method for determining the breakthrough time and permeation rate of a chemical through a protective glove material.

Objective: To quantitatively measure the resistance of a glove material to permeation by a specific this compound compound under conditions of continuous contact.

Materials:

  • Permeation test cell (as specified in ASTM F739)

  • Glove material specimen

  • Challenge chemical (the this compound compound to be tested)

  • Collecting medium (a gas or liquid that will not affect the glove material)

  • Analytical instrument capable of detecting low concentrations of the challenge chemical in the collecting medium (e.g., gas chromatograph, mass spectrometer)

  • Controlled temperature and humidity environment

Procedure:

  • Specimen Preparation: Carefully cut a specimen from the palm area of the glove to be tested. Ensure the specimen is free of defects.

  • Test Cell Assembly: Securely clamp the glove material specimen in the permeation test cell, dividing the cell into two chambers: the challenge chamber and the collection chamber.

  • Introduction of Challenge Chemical: Introduce the this compound compound into the challenge chamber, ensuring it is in continuous contact with the outer surface of the glove specimen.

  • Collection and Analysis: Pass the collecting medium through the collection chamber at a constant flow rate. Continuously or periodically analyze the collecting medium using the analytical instrument to detect the presence of the challenge chemical.

  • Data Recording: Record the time at which the challenge chemical is first detected in the collecting medium. This is the breakthrough time . Continue to measure the concentration of the challenge chemical in the collecting medium over time to determine the steady-state permeation rate .

  • Degradation Assessment: After the test, visually inspect the glove material specimen for any signs of degradation, such as swelling, discoloration, or embrittlement.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Gloves feel stiff or brittle after short-term use. The glove material is not resistant to the specific this compound compound being used, leading to rapid degradation.Immediately replace the gloves with a more chemically resistant material. Consult the compatibility chart and the SDS for the compound.
A chemical odor is detected inside the gloves. Permeation has occurred, and the chemical has broken through the glove material.Immediately remove the gloves, wash your hands thoroughly, and select a glove material with a longer breakthrough time for that chemical.
Gloves appear swollen or have changed color. This is a sign of chemical degradation. The protective barrier of the glove has been compromised.Dispose of the gloves as hazardous waste and select a more appropriate glove material.
Skin irritation or rash develops after using gloves. This could be an allergic reaction to the glove material (e.g., latex) or a result of chemical permeation.Discontinue use of that glove type. Consider hypoallergenic alternatives like nitrile. If skin irritation persists, seek medical attention.
Difficulty with fine motor tasks while wearing gloves. The gloves may be too thick, reducing dexterity.Consider using a thinner gauge glove of the same material if the breakthrough time is still acceptable for the task. Alternatively, double-gloving with a thinner, more dexterous inner glove and a more robust outer glove may be an option.

Glove Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate glove material when working with this compound and its compounds.

GloveSelectionWorkflow Glove Selection Workflow for this compound and its Compounds start Start: Identify this compound Compound sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Toxicity, Corrosivity, etc.) sds->hazards task Define Task (Splash vs. Immersion, Duration) hazards->task compatibility_chart Review Glove Compatibility Chart task->compatibility_chart select_glove Select Primary Glove Material(s) compatibility_chart->select_glove manufacturer_data Check Manufacturer's Specific Data select_glove->manufacturer_data breakthrough_time Is Breakthrough Time Adequate? manufacturer_data->breakthrough_time dexterity Is Dexterity Sufficient? breakthrough_time->dexterity Yes reassess Re-assess Glove Choice breakthrough_time->reassess No double_glove Consider Double Gloving dexterity->double_glove No final_selection Final Glove Selection dexterity->final_selection Yes double_glove->final_selection reassess->select_glove

Caption: A flowchart outlining the decision-making process for selecting appropriate gloves.

References

Validation & Comparative

A Comparative Analysis of Bromine and Chlorine Reactivity in Free Radical Halogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Halogenation Outcomes

The free radical halogenation of alkanes is a fundamental reaction in organic synthesis, providing a direct pathway to functionalized hydrocarbons. The choice between chlorine and bromine as the halogenating agent is a critical decision that significantly influences the product distribution and, consequently, the synthetic utility of the reaction. This guide provides an objective comparison of the reactivity of this compound and chlorine in free radical halogenation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the appropriate reagent for specific research and development applications.

Executive Summary: Reactivity vs. Selectivity

The core difference between the free radical halogenation with chlorine and this compound lies in the trade-off between reactivity and selectivity. Chlorine is a significantly more reactive halogenating agent than this compound.[1] This higher reactivity, however, comes at the cost of selectivity, often leading to a mixture of isomeric products.[1] Conversely, this compound is less reactive but exhibits much greater selectivity, preferentially abstracting hydrogen atoms from more substituted carbons.[1] This distinction is crucial in synthetic planning where a specific constitutional isomer is the desired product.

Quantitative Comparison of Reactivity and Selectivity

The differing reactivities of chlorine and this compound radicals are quantitatively reflected in the product distributions of halogenation reactions. A classic example is the halogenation of propane (B168953), which contains both primary (1°) and secondary (2°) hydrogens.

AlkaneHalogen1°-Halopropane (%)2°-Halopropane (%)
PropaneChlorine (Cl₂)4555
PropaneThis compound (Br₂)397

Table 1: Experimental Product Distribution for the Monohalogenation of Propane at 25°C under UV light.[1]

The data clearly illustrates that chlorination of propane yields a nearly statistical mixture of 1-chloropropane (B146392) and 2-chloropropane, indicating low selectivity. In contrast, bromination is highly selective, yielding almost exclusively 2-bromopropane.

This selectivity can be further quantified by examining the relative reactivity of different types of C-H bonds towards chlorine and this compound radicals.

C-H Bond TypeRelative Reactivity (Chlorination)Relative Reactivity (Bromination)
Primary (1°)11
Secondary (2°)3.882
Tertiary (3°)5.01600

Table 2: Relative Reactivity of C-H Bonds in Free Radical Halogenation at 25°C.

These values highlight the dramatically higher selectivity of this compound radicals, especially for the more substituted and weaker C-H bonds.

Mechanistic Underpinnings: A Tale of Two Radicals

The difference in reactivity and selectivity between chlorine and this compound originates from the thermodynamics of the hydrogen abstraction step in the free radical chain reaction.

The Free Radical Halogenation Mechanism

The reaction proceeds via a three-step radical chain mechanism: initiation, propagation, and termination.

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination X2 X₂ 2X 2 X• X2->2X UV light or Δ RH R-H R_rad R• RH->R_rad + X• X_rad X• HX H-X RX R-X R_rad->RX + X₂ X2_prop X₂ X_rad_new X• X_rad_term1 X• X2_term X₂ X_rad_term1->X2_term + X• X_rad_term2 X• R_rad_term1 R• RX_term R-X R_rad_term1->RX_term + X• X_rad_term3 X• R_rad_term2 R• RR R-R R_rad_term2->RR + R• R_rad_term3 R•

Figure 1: General mechanism of free radical halogenation.

The key difference lies in the first propagation step: the abstraction of a hydrogen atom by the halogen radical.

  • Chlorination: The hydrogen abstraction step is exothermic . According to the Hammond postulate, the transition state for an exothermic reaction step resembles the reactants. Therefore, the stability of the developing alkyl radical has a smaller influence on the activation energy, leading to lower selectivity.

  • Bromination: The hydrogen abstraction step is endothermic . The transition state for an endothermic reaction step resembles the products. Consequently, the stability of the resulting alkyl radical has a significant impact on the activation energy. The reaction will preferentially proceed through the pathway that forms the most stable radical (tertiary > secondary > primary), resulting in high selectivity.

Reaction_Coordinate_Diagram Reaction Coordinate Diagram for Hydrogen Abstraction R_H_X R-H + X• TS_Cl [R---H---Cl]‡ R_H_X->TS_Cl ΔG‡ (Cl) R_HCl R• + HCl TS_Br [R---H---Br]‡ R_H_X->TS_Br ΔG‡ (Br) R_HBr R• + HBr TS_Cl->R_HCl Exothermic TS_Br->R_HBr Endothermic

Figure 2: Hammond Postulate and Reaction Energetics.

Experimental Protocols

While the specific conditions will vary depending on the alkane and desired product, the following provides a general framework for conducting free radical halogenation in a research setting.

General Safety Precautions: Halogens are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Protocol 1: Gas-Phase Photochemical Chlorination of Propane

This protocol is suitable for the chlorination of gaseous alkanes.

Apparatus:

  • Gas-tight reaction vessel (e.g., a Pyrex flask) equipped with a gas inlet and outlet, a pressure gauge, and a port for a UV lamp.

  • UV lamp (e.g., a medium-pressure mercury lamp).

  • Gas flow meters to control the flow rates of propane and chlorine.

  • A cold trap to collect the products.

  • A neutralization trap (e.g., containing a solution of sodium thiosulfate) to scrub unreacted chlorine and HCl from the effluent gas stream.

Procedure:

  • Assemble the apparatus in a fume hood, ensuring all connections are secure.

  • Purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce a controlled flow of propane gas into the reaction vessel.

  • Once a stable pressure of propane is established, introduce a controlled flow of chlorine gas. The molar ratio of alkane to halogen should be high to minimize polysubstitution.

  • Irradiate the reaction vessel with the UV lamp to initiate the reaction. Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine and by analyzing aliquots of the reaction mixture.

  • Pass the effluent gas through the cold trap (immersed in a dry ice/acetone bath) to condense the chlorinated products and unreacted propane.

  • The remaining gases are passed through the neutralization trap before being vented.

  • The collected liquid products can be analyzed by gas chromatography (GC) to determine the product distribution.

Protocol 2: Liquid-Phase Photochemical Bromination of an Alkane

This protocol is suitable for liquid alkanes.

Apparatus:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer.

  • A light source (e.g., a sunlamp or a tungsten lamp) positioned close to the flask.

  • A magnetic stirrer and stir bar.

  • A neutralization trap.

Procedure:

  • Charge the round-bottom flask with the liquid alkane and a radical initiator (optional, as light is often sufficient).

  • Place the flask in a water bath to maintain a constant temperature.

  • From the dropping funnel, add a solution of this compound in a suitable inert solvent (e.g., carbon tetrachloride, though less toxic alternatives are preferred) dropwise to the stirred alkane.

  • Irradiate the reaction mixture with the light source. The disappearance of the red-brown color of this compound indicates the progress of the reaction.

  • After the addition is complete and the this compound color has faded, continue to stir and irradiate for a specified period to ensure complete reaction.

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted this compound, followed by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent can be removed by rotary evaporation, and the product can be purified by distillation.

  • The product distribution can be determined by GC analysis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Prepare and Purify Reactants and Solvents Apparatus Assemble and Leak-Test Reaction Apparatus Reagents->Apparatus Charge Charge Reactor with Alkane Apparatus->Charge Introduce Introduce Halogen (Controlled Addition) Charge->Introduce Initiate Initiate with UV Light or Heat Introduce->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Quench Quench Reaction and Neutralize Excess Halogen Monitor->Quench Extract Liquid-Liquid Extraction (for liquid phase reactions) Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product (Distillation/Chromatography) Dry->Purify Analyze Analyze Product Distribution (e.g., by GC-MS) Purify->Analyze

Figure 3: General experimental workflow for free radical halogenation.

Conclusion

The choice between chlorine and this compound for free radical halogenation is a critical decision that hinges on the desired outcome of the synthesis. For applications where a mixture of halogenated isomers is acceptable or where high reactivity is paramount, chlorination is a viable option. However, for syntheses that require a high degree of regioselectivity to yield a specific isomer, the superior selectivity of this compound makes it the reagent of choice, despite its lower reactivity. A thorough understanding of the mechanistic principles and careful execution of the experimental protocol are essential for achieving the desired results in free radical halogenation.

References

N-Bromosuccinimide vs. Bromine: A Comparative Guide to Selective Alkene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between N-Bromosuccinimide (NBS) and elemental bromine (Br₂) for the bromination of alkenes is pivotal, dictating the regioselectivity and outcome of the reaction. While both reagents introduce a this compound atom into an organic molecule, their mechanisms and, consequently, their primary applications differ significantly. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the selection of the appropriate brominating agent for specific synthetic needs.

Executive Summary

The core distinction lies in the reaction mechanism each reagent favors. N-Bromosuccinimide is the reagent of choice for allylic bromination , a radical substitution reaction that places a this compound atom on a carbon adjacent to a double bond. In contrast, elemental this compound typically engages in electrophilic addition , resulting in the vicinal dibromination of the alkene. The selectivity of NBS is primarily attributed to its ability to maintain a low and constant concentration of this compound in the reaction mixture, thereby suppressing the otherwise competitive electrophilic addition pathway.

Comparison of Performance and Selectivity

FeatureN-Bromosuccinimide (NBS)This compound (Br₂)
Primary Reaction Allylic Bromination (Radical Substitution)Electrophilic Addition
Product Allylic BromideVicinal Dibromide
Mechanism Free Radical Chain ReactionIonic, via cyclic bromonium ion
Selectivity Highly selective for the allylic position.[1]Selective for the double bond.
Key Advantage Avoids addition to the double bond.[2]Efficiently saturates double bonds.
Common Side Reactions Formation of rearranged allylic bromides, potential for competing electrophilic addition if Br₂ concentration is not controlled.[3]In nucleophilic solvents, formation of halohydrins.[4]

Experimental Data: Product Distribution in the Bromination of Hexenes with NBS

The allylic bromination of asymmetrical alkenes with NBS often leads to a mixture of products due to the formation of a resonance-stabilized allylic radical intermediate. The following table summarizes the product distribution for the bromination of various hexene isomers with NBS.

SubstrateMajor ProductsProduct Ratio (%)
1-Hexene (B165129)1-Bromo-2-hexene (B2936257) (E/Z mixture) and 3-Bromo-1-hexene (B13957452)56% and 10% respectively[3]
trans-2-Hexene4-Bromo-2-hexene and 2-Bromo-3-hexene50% and 32% respectively[3]
3-Hexene4-Bromo-2-hexene and 2-Bromo-3-hexene58% and 41% respectively[3]

Data sourced from a study involving the reaction of hexene with NBS in cyclohexane, initiated by a 60W LED lamp.[3]

Reaction Mechanisms

The divergent outcomes of using NBS versus Br₂ are best understood by examining their respective reaction pathways.

N-Bromosuccinimide: Allylic Bromination (Radical Chain Mechanism)

NBS facilitates a radical chain reaction, which can be visualized as a three-stage process: initiation, propagation, and termination. The key to its selectivity is the slow, controlled generation of Br₂.[5][6][7]

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Light (hν) or Radical Initiator Br2_trace Br₂ (trace) Initiator->Br2_trace homolysis Br_rad 2 Br• Br2_trace->Br_rad Alkene Alkene (with allylic H) Allylic_Radical Allylic Radical (resonance stabilized) Alkene->Allylic_Radical H abstraction by Br• HBr HBr Allylic_Radical->HBr Br2_low Br₂ (low concentration) Allylic_Radical->Br2_low reacts with NBS NBS HBr->NBS reacts with NBS->Br2_low Allylic_Bromide Allylic Bromide Br2_low->Allylic_Bromide Br_rad2 Br• Allylic_Bromide->Br_rad2 regenerates Br_rad2->Alkene continues chain Rad_Comb Radical Combination

Caption: Radical chain mechanism for allylic bromination with NBS.

This compound: Electrophilic Addition

In contrast, the reaction of an alkene with Br₂ proceeds via an electrophilic addition mechanism, involving a cyclic bromonium ion intermediate. This mechanism explains the observed anti-addition of the two this compound atoms across the double bond.[8]

Br2_Mechanism Alkene Alkene Br2 Br₂ Alkene->Br2 π electrons attack Bromonium_Ion Cyclic Bromonium Ion Intermediate Br2->Bromonium_Ion Br_ion Br⁻ Bromonium_Ion->Br_ion backside attack by Vicinal_Dibromide Vicinal Dibromide (anti-addition) Br_ion->Vicinal_Dibromide

Caption: Electrophilic addition mechanism of Br₂ to an alkene.

Experimental Protocols

Allylic Bromination of 1-Hexene with NBS

Objective: To synthesize 1-bromo-2-hexene and 3-bromo-1-hexene via the allylic bromination of 1-hexene using NBS.

Materials:

  • 1-Hexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Cyclohexane, dry

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source (e.g., 60W LED lamp)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-hexene (1.0 equivalent) and dry cyclohexane.

  • Add N-bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of a radical initiator or position the light source to irradiate the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress (e.g., by TLC or GC). The reaction is often complete when the solid NBS, which is denser than cyclohexane, is consumed and replaced by the less dense succinimide (B58015), which will float.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the succinimide byproduct by vacuum filtration.

  • The filtrate contains the product mixture. Isolate and purify the products by distillation or column chromatography.

  • Characterize the products by GC-MS and NMR to determine the product ratio.

Electrophilic Bromination of 1-Hexene with Br₂

Objective: To synthesize 1,2-dibromohexane (B1595260) via the electrophilic addition of this compound to 1-hexene.

Materials:

  • 1-Hexene

  • This compound (Br₂)

  • An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-hexene (1.0 equivalent) in the inert solvent.

  • Cool the flask in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent from the dropping funnel with stirring. The characteristic reddish-brown color of this compound should disappear as it reacts.

  • Once the addition is complete, allow the reaction to stir for an additional 15-20 minutes at 0°C.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench any unreacted this compound.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 1,2-dibromohexane by distillation.

  • Characterize the product by NMR.

Conclusion

The choice between N-bromosuccinimide and this compound for the bromination of alkenes is determined by the desired synthetic outcome. For the selective introduction of a this compound atom at the allylic position while preserving the double bond, NBS is the superior reagent.[2] This selectivity is a direct consequence of the radical chain mechanism it promotes, which is favored by the low concentration of this compound it maintains. Conversely, when the goal is the saturation of the double bond to form a vicinal dibromide, elemental this compound is the appropriate choice, reacting via a well-established electrophilic addition pathway. A thorough understanding of these differences is crucial for designing efficient and selective synthetic routes in research and development.

References

comparative study of different brominating agents for alcohol substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of molecules in the pharmaceutical and materials sciences. The choice of brominating agent is critical and depends on factors such as the substrate's nature (primary, secondary, or tertiary alcohol), the desired stereochemical outcome, and the presence of other functional groups. This guide provides an objective comparison of common brominating agents, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.

Comparison of Common Brominating Agents

The following table summarizes the key characteristics of four widely used brominating agents for the substitution of alcohols.

Brominating AgentReaction TypeTypical SubstratesStereochemistryAdvantagesDisadvantages
Phosphorus Tribromide (PBr₃) Sₙ2Primary & Secondary AlcoholsInversionHigh yields, avoids carbocation rearrangements.[1]Not suitable for tertiary alcohols.[2]
Appel Reaction (CBr₄/PPh₃) Sₙ2Primary & Secondary AlcoholsInversionMild, neutral conditions, high yields.[3]Stoichiometric amount of triphenylphosphine (B44618) oxide byproduct can complicate purification.
Thionyl Bromide (SOBr₂) Sₙ2 or SₙiPrimary & Secondary AlcoholsInversion (with pyridine), Retention (without pyridine).[1][2]Gaseous byproducts (SO₂) are easily removed.More reactive and less commonly used than SOCl₂; can form unreactive salts with pyridine.[3]
Hydrobromic Acid (HBr) Sₙ1 or Sₙ2Primary, Secondary, & Tertiary AlcoholsRacemization/Inversion (Sₙ1), Inversion (Sₙ2)Inexpensive.Strong acid can cause carbocation rearrangements in secondary and tertiary alcohols; harsh reaction conditions.[1]

Experimental Data Summary

The following table presents experimental data for the bromination of various primary alcohols using different reagents. It is important to note that these results are from different studies and are not a direct head-to-head comparison on the same substrate.

AlcoholBrominating AgentReaction ConditionsProductYield (%)
1-ButanolHBr / H₂SO₄Reflux1-Bromobutane80-90%
1-PentanolHBr / H₂SO₄Reflux1-Bromopentane66%
Benzyl alcoholPBr₃0 °C to rt, 1h in DCMBenzyl bromide50-60%[4]
GeraniolCBr₄ / PPh₃Reflux, 1h in CCl₄Geranyl bromide75-81%
1-OctanolPBr₃0 °C to rt, 3h in ether1-Bromooctane97%
Substituted AlcoholSOBr₂ / DMF0 °C to rt, 14h in DCMSubstituted Alkyl BromideNot specified

Experimental Protocols

Bromination of a Primary Alcohol using Phosphorus Tribromide (PBr₃)

This procedure is a general method for the conversion of a primary alcohol to a primary alkyl bromide.

Materials:

  • Primary alcohol (1.0 eq)

  • Phosphorus tribromide (0.4 eq)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • The primary alcohol is dissolved in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is carefully quenched by the slow addition of water.

  • The layers are separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl bromide.

  • The product can be further purified by distillation.

Bromination of a Primary Alcohol using the Appel Reaction (CBr₄/PPh₃)

This protocol describes a general procedure for the Appel reaction to synthesize a primary alkyl bromide.

Materials:

  • Primary alcohol (1.0 eq)

  • Carbon tetrabromide (1.1 eq)

  • Triphenylphosphine (1.1 eq)

  • Dichloromethane (B109758) (anhydrous)

  • Pentane

Procedure:

  • The primary alcohol is dissolved in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Triphenylphosphine and carbon tetrabromide are added to the solution.

  • The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • Pentane is added to the residue to precipitate the triphenylphosphine oxide.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure alkyl bromide.

Bromination of a Primary Alcohol using Hydrobromic Acid (HBr)

This method describes the synthesis of a primary alkyl bromide from a primary alcohol using HBr generated in situ from sodium bromide and sulfuric acid.

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium bromide (1.2 eq)

  • Concentrated sulfuric acid (1.2 eq)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Sodium bromide and water are placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The primary alcohol is added to the flask.

  • The flask is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring.

  • The reaction mixture is heated to reflux for 1-2 hours.

  • After cooling, the mixture is distilled to collect the crude alkyl bromide.

  • The distillate is transferred to a separatory funnel and washed with water, saturated sodium bicarbonate solution, and finally with water.

  • The organic layer is dried over anhydrous calcium chloride and then purified by distillation.

Reaction Mechanism Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways for the bromination of a primary alcohol with PBr₃, the Appel reagent, and SOBr₂.

PBr3_Mechanism ROH R-CH₂-OH Intermediate1 R-CH₂-O⁺(H)-PBr₂ ROH->Intermediate1 Nucleophilic attack PBr3 PBr₃ PBr3->Intermediate1 Br_ion Br⁻ Intermediate1->Br_ion Intermediate2 R-CH₂-O-PBr₂ Intermediate1->Intermediate2 Deprotonation Product R-CH₂-Br Br_ion->Product Sₙ2 attack Intermediate2->Product HBr HBr Byproduct HOPBr₂

PBr₃ Reaction Mechanism

Appel_Mechanism PPh3 PPh₃ Phosphonium_salt [Ph₃P⁺-Br] Br⁻ PPh3->Phosphonium_salt CBr4 CBr₄ CBr4->Phosphonium_salt Oxyphosphonium R-CH₂-O-P⁺Ph₃ Br⁻ Phosphonium_salt->Oxyphosphonium ROH R-CH₂-OH Alkoxide R-CH₂-O⁻ ROH->Alkoxide Deprotonation Alkoxide->Oxyphosphonium Nucleophilic attack Product R-CH₂-Br Oxyphosphonium->Product Sₙ2 attack by Br⁻ Byproduct Ph₃P=O

Appel Reaction Mechanism

SOBr2_Mechanism ROH R-CH₂-OH Intermediate1 R-CH₂-O-S(O)Br ROH->Intermediate1 Nucleophilic attack SOBr2 SOBr₂ SOBr2->Intermediate1 Br_ion Br⁻ Intermediate1->Br_ion Product R-CH₂-Br Intermediate1->Product Br_ion->Product Sₙ2 attack Byproducts SO₂ + HBr

SOBr₂ Reaction Mechanism

References

Analyzing Bromide in Environmental Water: A Comparison of Ion Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the validation of ion chromatography against other established techniques for the determination of bromide in environmental water samples.

The presence of bromide in environmental water sources is of increasing concern due to its potential to form carcinogenic brominated disinfection byproducts (DBPs) during water treatment processes, such as ozonation.[1][2] Accurate and reliable quantification of bromide is therefore crucial for ensuring water quality and safety. While ion chromatography (IC) is a widely adopted and preferred method, a range of alternative techniques are also available, each with its own set of advantages and limitations.[3] This guide provides a comparative overview of ion chromatography and other key analytical methods for bromide determination, supported by performance data and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for bromide analysis is often dictated by factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of ion chromatography, spectrophotometry, and ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS).

Parameter Ion Chromatography (IC) Spectrophotometry (Phenol Red Method) Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)
Principle Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.[4][5]Oxidation of bromide and subsequent reaction with phenol (B47542) red to form a colored compound measured by a spectrophotometer.[6][7]Separation of bromide by IC followed by highly sensitive and specific detection using a mass spectrometer.[8][9]
Method Detection Limit (MDL) 0.009 µg/L to low mg/L range, depending on the specific method and instrumentation.[1][4][10]Approximately 0.5 x 10⁻⁵ mol L⁻¹ (about 0.4 mg/L).[11][12]As low as 0.028 µg/L to 29 ng/L.[1][9]
Linearity (R²) Typically ≥ 0.999.[7][10]Typically ≥ 0.993.[11][12]Not explicitly stated, but high linearity is expected.
Precision (%RSD) Generally low, for example, 3.1% for 3 x 10⁻⁵ mol L⁻¹ Br⁻.[11][12]1.2% - 3.5%.[9]Within-run imprecision of 5% at 500 ng/L.[13]
Interferences Can be affected by high concentrations of other anions, such as chloride, which may require specific columns or gradient elution for resolution.[14]Oxidizing and reducing agents, as well as high concentrations of chloride and bicarbonate, can interfere.Isobaric interferences on bromine's isotopes (m/z 79 and 81) can occur, but can be mitigated with collision/reaction cell technology.[8]
Sample Throughput Relatively high, with typical run times of 15-20 minutes per sample.[15]Can be adapted for high throughput using flow injection analysis techniques.[11][12]Analysis time is typically short, around 3-15 minutes per sample.[16][13]
Advantages High sensitivity, good selectivity, and the ability to analyze multiple anions simultaneously.[3][5]Simple, rapid, and does not require sophisticated instrumentation.[3]Extremely high sensitivity and specificity, making it ideal for trace and ultra-trace analysis.[3][8]
Disadvantages Higher initial instrument cost compared to spectrophotometry.Lower sensitivity compared to IC and IC-ICP-MS, and more susceptible to interferences.[3]High instrument cost and complexity.

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining accurate and reproducible results. Below are summaries of widely accepted protocols for bromide analysis using ion chromatography and spectrophotometry.

This method is applicable to the determination of inorganic anions, including bromide, in various water matrices.[4][17]

1. Principle: A small volume of the water sample is injected into the ion chromatograph. The bromide ions are separated from other anions by an ion-exchange column and are then detected by a conductivity detector.[5][18]

2. Sample Handling and Preservation: Samples can be collected in plastic or glass bottles. For bromide analysis, no chemical preservation is required, and samples can be stored for up to 28 days.[17][19]

3. Instrumentation:

  • Ion chromatograph equipped with a guard column, an anion separator column, a suppressor, and a conductivity detector.
  • Data system for controlling the instrument and processing the data.

4. Reagents:

  • Eluent: A solution of sodium bicarbonate and sodium carbonate is commonly used. For example, a solution containing 1.7 mM sodium bicarbonate and 1.8 mM sodium carbonate in reagent water.[4]
  • Stock Bromide Standard (1000 mg/L): Prepared by dissolving a precise amount of sodium bromide (NaBr) in reagent water.[4]
  • Working Standards: Prepared by diluting the stock standard solution to cover the expected concentration range of the samples.

5. Procedure:

  • Establish the operating conditions of the ion chromatograph as recommended by the manufacturer.
  • Calibrate the instrument by analyzing a series of working standards.
  • Inject the water samples and record the resulting chromatograms.
  • Identify the bromide peak based on its retention time compared to the standards.
  • Quantify the bromide concentration by comparing the peak area or height to the calibration curve.

This method is suitable for the determination of bromide in most drinking waters.[6]

1. Principle: In a buffered solution at pH 4.5-4.7, chloramine-T oxidizes bromide ions. The resulting this compound reacts with phenol red to form a brominated indicator with a color ranging from reddish to violet, which is measured spectrophotometrically at 590 nm.[6][7]

2. Sample Handling and Preservation: Samples should be collected and stored similarly to those for ion chromatography.

3. Instrumentation:

  • Spectrophotometer for use at 590 nm.

4. Reagents:

  • Acetate (B1210297) Buffer Solution: To control the pH of the reaction.
  • Phenol Red Indicator Solution.
  • Chloramine-T Solution.
  • Sodium Thiosulfate (B1220275) Solution: To stop the reaction.
  • Stock and Standard Bromide Solutions.

5. Procedure:

  • Prepare a series of bromide standards.
  • To a specific volume of both standards and samples, add the acetate buffer, phenol red, and chloramine-T solutions in a timed sequence.
  • After a set reaction time, add sodium thiosulfate to stop the reaction.
  • Measure the absorbance of the solutions at 590 nm.
  • Construct a calibration curve from the standards and determine the bromide concentration in the samples.

Visualizing the Workflow: Ion Chromatography for Bromide Analysis

To provide a clear understanding of the analytical process, the following diagram illustrates the typical workflow for bromide analysis using ion chromatography.

Ion_Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample Environmental Water Sample Filter Filtration (0.45 µm) Sample->Filter Autosampler Autosampler Filter->Autosampler GuardColumn Guard Column Autosampler->GuardColumn Injection SeparatorColumn Separator Column GuardColumn->SeparatorColumn Separation Suppressor Suppressor SeparatorColumn->Suppressor Detector Conductivity Detector Suppressor->Detector DataSystem Data System Detector->DataSystem Report Concentration Report DataSystem->Report Quantification

References

Bromine vs. Chlorine: A Definitive Guide to Leaving Group Performance in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction kinetics is paramount. In the landscape of nucleophilic substitution reactions, particularly the SN2 pathway, the choice of leaving group is a critical determinant of reaction rate and overall efficiency. This guide provides an in-depth comparison of two common halogen leaving groups, bromide and chloride, supported by theoretical principles and quantitative experimental data, to elucidate which is superior in facilitating SN2 reactions.

The Theoretical Framework: What Defines a Superior Leaving Group?

The efficacy of a leaving group in an SN2 reaction is fundamentally tied to its ability to stabilize the negative charge it accepts upon cleavage from the substrate. A good leaving group is characterized by being a weak base. The key physicochemical properties that dictate this are basicity, bond strength, and polarizability.

  • Basicity: A weaker base is a more stable anion and, therefore, a better leaving group. The basicity of a leaving group is inversely related to the acidity of its conjugate acid. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[1][2] This lower basicity indicates that bromide is more stable on its own and a more effective leaving group.

  • Bond Strength: The SN2 reaction involves the breaking of the carbon-leaving group bond. A weaker bond requires less energy to break, thus accelerating the reaction. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This facilitates a faster displacement by the incoming nucleophile.

  • Polarizability: Polarizability refers to the ease with which the electron cloud of an atom can be distorted. Bromine is larger and more polarizable than chlorine.[1] This increased polarizability allows for better stabilization of the partial negative charge that develops on the leaving group in the transition state of an SN2 reaction, thereby lowering the activation energy.

Based on these principles, bromide is theoretically predicted to be a better leaving group than chloride.

Quantitative Experimental Data: Bromide's Superiority in Numbers

Experimental evidence consistently demonstrates that alkyl bromides are more reactive than their corresponding alkyl chlorides in SN2 reactions. The following table summarizes quantitative data from a comparative study, highlighting the enhanced reaction rates observed with bromide as the leaving group.

SubstrateNucleophileSolventRelative Rate (kBr / kCl)
Benzyl (B1604629) HalideSodium EthoxideEthanol1.5

Data sourced from Morrison and Boyd, 1st edition.

This data quantitatively confirms that for the SN2 reaction of benzyl halides with sodium ethoxide, the use of bromide as a leaving group results in a 1.5-fold increase in the reaction rate compared to chloride.

Experimental Protocol: A Competitive Rate Analysis

A common and effective method for directly comparing the leaving group ability of bromide and chloride is through a competition experiment. This protocol is designed to determine the relative reactivity of an alkyl bromide and an alkyl chloride by having them compete for a limited amount of a nucleophile.

Objective: To determine the relative SN2 reaction rates of an alkyl bromide and an alkyl chloride.

Materials:

  • Equimolar amounts of an alkyl bromide (e.g., 1-bromobutane) and the corresponding alkyl chloride (e.g., 1-chlorobutane).

  • A nucleophile (e.g., sodium iodide) in a quantity that is substoichiometric to the total amount of alkyl halides (e.g., 0.5 equivalents).

  • A suitable polar aprotic solvent (e.g., acetone).

  • Standard laboratory glassware and stirring equipment.

  • Gas chromatograph (GC) with an appropriate column for separating the reactants and products.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the equimolar mixture of the alkyl bromide and alkyl chloride in the polar aprotic solvent.

  • Initiation: Add the substoichiometric amount of the nucleophile to the solution while stirring at a constant temperature.

  • Reaction Monitoring: Allow the reaction to proceed for a set period. The progress can be monitored by observing the formation of a precipitate if the sodium salt of the leaving group is insoluble in the solvent (e.g., NaBr or NaCl in acetone).

  • Quenching: Stop the reaction by adding a large volume of water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract using gas chromatography (GC). The GC will separate the unreacted alkyl bromide, unreacted alkyl chloride, and the product (e.g., 1-iodobutane).

  • Data Interpretation: By comparing the peak areas of the unreacted alkyl bromide and alkyl chloride, the relative consumption of each starting material can be determined. The alkyl halide that is consumed to a greater extent is the more reactive one, and the ratio of their consumption can be used to calculate the relative reaction rate.

Visualizing the Deciding Factors

The interplay of factors determining leaving group ability can be visualized as a logical flow.

Leaving_Group_Ability cluster_properties Fundamental Properties cluster_effects Consequences Lower Basicity Lower Basicity More Stable Anion More Stable Anion Lower Basicity->More Stable Anion Weaker C-X Bond Weaker C-X Bond Lower Activation Energy Lower Activation Energy Weaker C-X Bond->Lower Activation Energy Higher Polarizability Higher Polarizability Higher Polarizability->Lower Activation Energy Better Leaving Group Better Leaving Group More Stable Anion->Better Leaving Group Lower Activation Energy->Better Leaving Group

Caption: Factors influencing leaving group effectiveness in SN2 reactions.

The experimental workflow for a competitive analysis further illustrates the practical application of these principles.

Experimental_Workflow Reactants Equimolar R-Br & R-Cl + Limited Nu- Reaction SN2 Reaction in Aprotic Solvent Reactants->Reaction Analysis Gas Chromatography (GC) Analysis Reaction->Analysis Conclusion Determine k_Br / k_Cl Ratio Analysis->Conclusion

Caption: Workflow for comparing leaving group reactivity via competition.

Conclusion

References

A Comparative Guide to Lewis Acid Catalysts for Electrophilic Aromatic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Electrophilic aromatic bromination is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate Lewis acid catalyst is critical, profoundly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of various Lewis acid catalysts for electrophilic aromatic bromination, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance of Lewis Acid Catalysts: A Quantitative Comparison

The efficacy of a Lewis acid catalyst in electrophilic aromatic bromination is determined by its ability to polarize the bromine molecule, thereby generating a potent electrophile. This section presents a comparative overview of traditional and modern Lewis acid catalysts.

Traditional Lewis Acid Catalysts

While direct comparative data for the bromination of a single substrate under identical conditions is sparse in the literature, the relative reactivity of common Lewis acids can be inferred from studies on similar electrophilic aromatic substitutions, such as chlorination. The order of catalytic activity for the chlorination of 2-chlorotoluene (B165313) was found to be AlCl₃ > FeCl₃ > ZnCl₂. This trend is widely expected to hold for bromination as well.

Lewis Acid CatalystTypical Catalyst Loading (mol%)Expected Relative YieldExpected Reaction TimeKey Considerations
Aluminum Chloride (AlCl₃) 5 - 20HighShortHighly reactive and hygroscopic, requiring stringent anhydrous conditions. Can sometimes lead to over-bromination or side reactions.
Ferric Chloride (FeCl₃) 5 - 20Moderate to HighModerateA less potent but more manageable alternative to AlCl₃. It is also less sensitive to moisture.
Zinc Chloride (ZnCl₂) 10 - 30ModerateModerate to LongA milder Lewis acid, often necessitating higher temperatures or longer reaction times. It can offer improved selectivity in certain cases.
Modern and Eco-Friendly Lewis Acid Catalysts

Recent research has focused on developing more environmentally benign and recyclable catalysts for aromatic bromination.

Boric Acid Catalyzed Bromination of Various Aromatic Substrates

Boric acid, in conjunction with potassium bromide and hydrogen peroxide, offers an eco-friendly and efficient method for the regioselective bromination of a range of aromatic compounds.

SubstrateProductTime (min)Yield (%)
Phenol (B47542)4-Bromophenol2094
Anisole4-Bromoanisole2095
Acetanilide4-Bromoacetanilide2596
Toluene4-Bromotoluene / 2-Bromotoluene18070 (82:18)
Biphenyl4-Bromobiphenyl18072
Naphthalene1-Bromonaphthalene18070
Data sourced from a study on boric acid catalyzed bromination.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for both traditional and modern Lewis acid-catalyzed electrophilic aromatic bromination.

General Protocol for Lewis Acid (FeCl₃) Catalyzed Bromination of Toluene

This procedure is a generalized protocol for the bromination of an activated aromatic ring using a traditional Lewis acid catalyst.

Materials:

  • Toluene

  • This compound (Br₂)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add anhydrous ferric chloride (5-10 mol%).

  • Add anhydrous dichloromethane to the flask, followed by toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in dichloromethane from the dropping funnel to the stirred reaction mixture over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding ice-cold 10% sodium bisulfite solution to decompose any unreacted this compound.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography to isolate the isomeric bromotoluene products.

Protocol for Boric Acid Catalyzed Bromination of Phenol[1]

This protocol provides an environmentally friendly approach to aromatic bromination.

Materials:

  • Phenol

  • Boric acid (H₃BO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Potassium bromide (KBr)

  • 5M Sulfuric acid (H₂SO₄)

  • Water

  • tert-Butyl methyl ether (MTBE)

Procedure:

  • To a solution of boric acid (0.05 mmol, 0.0031 g) in 30% H₂O₂ (3 mmol, 0.338 mL), add phenol (1 mmol).[1]

  • To this mixture, add KBr (1.2 mmol, 0.1428 g) and 5M H₂SO₄ (0.7 mmol, 0.14 mL).[1]

  • Use water (2.5 mL) as the solvent and stir the entire mixture at room temperature.[1]

  • Monitor the progress of the reaction by TLC.[1]

  • Upon completion of the reaction, extract the mixture with tert-butyl methyl ether.[1]

  • The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the brominated product.

Reaction Mechanisms and Workflows

Visualizing the underlying chemical processes and experimental steps can provide deeper insight into the reaction dynamics.

Signaling Pathways and Logical Relationships

// Nodes LewisAcid [label="Lewis Acid (e.g., FeBr₃)", fillcolor="#FBBC05"]; this compound [label="this compound (Br₂)", fillcolor="#EA4335"]; ActivatedComplex [label="Activated Electrophile\n[Br-Br---FeBr₃]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AromaticRing [label="Aromatic Ring (e.g., Benzene)", fillcolor="#FFFFFF"]; SigmaComplex [label="Arenium Ion (Sigma Complex)\n(Resonance Stabilized)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LewisBase [label="Lewis Base (FeBr₄⁻)"]; Product [label="Brominated Aromatic Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; HBr [label="HBr"]; CatalystRegen [label="Catalyst Regeneration", fillcolor="#FBBC05"];

// Edges LewisAcid -> ActivatedComplex [label="Activation"]; this compound -> ActivatedComplex; AromaticRing -> SigmaComplex [label="Nucleophilic Attack"]; ActivatedComplex -> SigmaComplex; SigmaComplex -> Product [label="Deprotonation"]; LewisBase -> Product; SigmaComplex -> LewisBase [style=invis]; LewisBase -> HBr; LewisBase -> CatalystRegen; CatalystRegen -> LewisAcid; } dot Caption: Mechanism of Lewis acid-catalyzed electrophilic aromatic bromination.

// Nodes Start [label="Start: Assemble Glassware", shape=ellipse, fillcolor="#FBBC05"]; AddReactants [label="Add Aromatic Substrate,\nSolvent, and Lewis Acid Catalyst"]; Cooling [label="Cool Reaction Mixture\n(e.g., 0 °C)"]; Addthis compound [label="Slowly Add this compound Solution"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC)"]; Quench [label="Quench with NaHSO₃ Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Wash with H₂O, NaHCO₃, Brine)"]; Drying [label="Dry Organic Layer\n(e.g., MgSO₄)"]; Purification [label="Filter, Concentrate, and Purify\n(Distillation or Chromatography)"]; End [label="End: Characterize Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AddReactants; AddReactants -> Cooling; Cooling -> Addthis compound; Addthis compound -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Drying; Drying -> Purification; Purification -> End; } dot Caption: A typical experimental workflow for electrophilic aromatic bromination.

References

A Comparative Guide: Fluorescein Method vs. Ion Chromatography for Bromide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate bromide quantification, selecting the appropriate analytical method is a critical decision. This guide provides a detailed comparison of two common techniques: the fluorescein (B123965) colorimetric method and ion chromatography (IC). We will delve into their respective experimental protocols, present a side-by-side comparison of their performance metrics, and illustrate their workflows.

Performance Comparison

A direct comparison of the fluorescein method and ion chromatography (IC) for bromide quantification reveals distinct advantages and limitations for each technique. A study validating an automated fluorescein method against IC concluded that the two methods show no significant difference at a 95% probability for bromide concentrations ranging from 0.015 to 0.5 mg/L, with a correlation coefficient of 0.9987.[1] However, performance characteristics such as detection limits, precision, and accuracy can vary depending on the specific instrumentation and sample matrix.

ParameterFluorescein MethodIon Chromatography (IC)
Limit of Detection (LOD) 0.010 mg/L[2], ~0.005 mg/L (66 nM)[3]0.01 mg/L[4], 0.05 mg/L[5]
Linear Range 0.010 to 0.40 mg/L[2]0.05 to 0.5 mg/L[4]
Accuracy (Recovery) 89% to 112%[1]97% to 110%[4]
Precision (RSD) Not explicitly stated<5% for 0.05-0.5 mg/L[4]
Interferences Iodide interferes quantitatively. Cyanide (<0.50 mg/L) and chloride (<500 mg/L) do not interfere.[2]Chloride can interfere at high ratios (e.g., >1000:1 for 0.01-0.1 mg/L bromide).[4]

Signaling Pathway and Experimental Workflows

The underlying principles of the two methods are fundamentally different. The fluorescein method is a colorimetric technique based on a chemical reaction, while ion chromatography is a separation technique.

cluster_fluorescein Fluorescein Method cluster_ic Ion Chromatography F_Sample Sample containing Br⁻ F_Buffer Buffer to pH 5.6 F_Sample->F_Buffer F_Oxidize Oxidize Br⁻ to HOBr (Chloramine-T) F_Buffer->F_Oxidize F_React React with Fluorescein F_Oxidize->F_React F_Color Formation of Eosin (Pink Color) F_React->F_Color F_Measure Measure Absorbance at 520 nm F_Color->F_Measure IC_Sample Sample containing Br⁻ IC_Inject Inject into IC System IC_Sample->IC_Inject IC_Separate Separation on Anion-Exchange Column IC_Inject->IC_Separate IC_Suppress Suppressor IC_Separate->IC_Suppress IC_Detect Conductivity Detection IC_Suppress->IC_Detect IC_Quantify Quantify Br⁻ Peak IC_Detect->IC_Quantify

Caption: Experimental workflows for the Fluorescein Method and Ion Chromatography.

Experimental Protocols

Fluorescein Method for Bromide Quantification

This colorimetric method involves the oxidation of bromide to hypobromous acid, which then reacts with fluorescein to form a colored compound (eosin).

Principle: The sample is buffered to a pH of 5.6. Chloramine-T is used to oxidize bromide (Br⁻) to hypobromous acid (HOBr). The HOBr then reacts with fluorescein to produce eosin, a pink-colored tetrabromofluorescein derivative. The intensity of the pink color, measured by absorbance at 520 nm, is directly proportional to the initial bromide concentration.[2]

Reagents:

  • Buffer Solution (pH 5.6): Acetic acid buffer.[2]

  • Chloramine-T Solution: Oxidizing agent.[2]

  • Fluorescein Solution: Indicator dye.[2]

  • Bromide Standard Solutions: For calibration curve generation.[2]

Procedure:

  • Buffer the sample to pH 5.6.[2]

  • Add Chloramine-T solution to oxidize bromide to hypobromous acid.[2]

  • Add fluorescein solution. The reaction with hypobromous acid forms eosin.[2]

  • Measure the absorbance of the resulting pink solution at 520 nm using a spectrophotometer.[2]

  • Prepare a calibration curve using standard bromide solutions and determine the bromide concentration in the sample by comparing its absorbance to the calibration curve.

Ion Chromatography (IC) Method for Bromide Quantification

Ion chromatography separates ions based on their affinity for an ion-exchange resin.

Principle: A liquid sample is injected into the IC system and carried by an eluent through a separation column (anion-exchange column). The bromide ions are separated from other anions in the sample based on their interaction with the stationary phase of the column. After separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent. The bromide ions are then detected by a conductivity detector. The concentration is determined by comparing the peak area of the sample to those of known standards.

Instrumentation:

  • Ion Chromatograph

  • Anion-exchange separation column

  • Suppressor

  • Conductivity detector

Procedure:

  • Prepare an appropriate eluent (e.g., sodium carbonate-bicarbonate solution).

  • Calibrate the instrument using bromide standard solutions of known concentrations.

  • Filter the sample to remove any particulate matter.

  • Inject the sample into the ion chromatograph.

  • The separated bromide ions are detected by the conductivity detector, producing a chromatogram.

  • The concentration of bromide is calculated by integrating the area of the corresponding peak and comparing it to the calibration curve.

References

comparative analysis of brominating agents for synthesizing 1,2-dibromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of 1,2-dibromoalkanes is a critical step in the development of novel chemical entities. This guide provides a comprehensive comparative analysis of common brominating agents, offering experimental data, detailed protocols, and a logical framework for reagent selection to aid in this essential synthetic transformation.

The addition of bromine across a carbon-carbon double bond is a fundamental reaction in organic synthesis, yielding vicinal dibromides that serve as versatile intermediates for further functionalization. The choice of brominating agent is paramount, influencing reaction efficiency, stereoselectivity, safety, and scalability. This guide compares the performance of several key brominating agents: molecular this compound (Br₂), N-bromosuccinimide (NBS), pyridinium (B92312) tribromide (PBr₃), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).

Performance Comparison of Brominating Agents

The selection of a suitable brominating agent is a multi-faceted decision, balancing reactivity with practical considerations such as safety and ease of handling. While molecular this compound is a powerful and traditional reagent, its high toxicity, corrosiveness, and volatility have driven the development of solid, more manageable alternatives.[1][2] N-bromosuccinimide (NBS), pyridinium tribromide, and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are notable examples of such safer reagents.[1][3]

The following table summarizes the quantitative performance of these agents in the dibromination of representative alkene substrates, styrene (B11656) and cyclohexene.

Brominating AgentSubstrateProductReaction TimeTemperature (°C)Yield (%)Reference(s)
**Molecular this compound (Br₂) **Styrene1,2-Dibromo-1-phenylethaneNot SpecifiedColdGenerally High[2]
Cyclohexenetrans-1,2-DibromocyclohexaneNot SpecifiedColdGenerally High[2][4]
N-Bromosuccinimide (NBS) Styrene1,2-Dibromo-1-phenylethaneNot SpecifiedNot SpecifiedModerate to High[5]
Cyclohexene3-Bromocyclohexene*1-2 hoursRefluxModerate to High[2]
Pyridinium Tribromide Styrene1,2-Dibromo-1-phenylethane30 minutesNot Specified50[3]
Cyclohexenetrans-1,2-DibromocyclohexaneNot SpecifiedNot SpecifiedNot Specified[2]
DBDMH Styrene1,2-Dibromo-1-phenylethaneNot SpecifiedRoom Temp.Good to Excellent[6][7]
Cyclohexenetrans-1,2-DibromocyclohexaneNot SpecifiedRoom Temp.Good to Excellent[7]

*Note: NBS, particularly in the presence of a radical initiator or light, primarily affords the allylic bromination product with cyclohexene.[2] For the synthesis of 1,2-dibromocyclohexane, other reagents are preferred.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for reproducible and comparable results. The following protocols outline the synthesis of 1,2-dibromoalkanes using the discussed brominating agents.

**Protocol 1: Dibromination using Molecular this compound (Br₂) **

Materials:

  • Alkene (1.0 mmol)

  • Molecular this compound (1.0 mmol)

  • Inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) (10 mL)

Procedure:

  • Dissolve the alkene in the inert solvent in a round-bottom flask, and cool the solution in an ice bath.

  • Slowly add a solution of molecular this compound in the same solvent dropwise to the stirred alkene solution. The characteristic red-brown color of this compound should disappear as it reacts.[8]

  • Continue the addition until a faint this compound color persists, indicating the complete consumption of the alkene.

  • Remove the solvent under reduced pressure to obtain the crude 1,2-dibromoalkane.

  • Purify the product by distillation or recrystallization as needed.

Safety: Molecular this compound is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Dibromination using N-Bromosuccinimide (NBS) and a Bromide Source

This protocol is adapted for the formation of vicinal dibromides, as NBS alone often favors allylic bromination.

Materials:

  • Alkene (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Lithium bromide (LiBr) (1.05 eq)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a solution of the alkene in THF, add NBS and lithium bromide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium thiosulfate (B1220275) solution to remove any remaining this compound, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Dibromination using Pyridinium Tribromide

Materials:

  • Alkene (e.g., trans-stilbene) (200 mg)

  • Pyridinium tribromide (1.0 eq)

  • Glacial acetic acid (2.0 mL)

Procedure:

  • In a 5 mL conical vial, dissolve the alkene in glacial acetic acid.[9]

  • Add pyridinium tribromide to the solution.[9]

  • Stir the mixture at room temperature. The disappearance of the red color of the pyridinium tribromide indicates the progress of the reaction.

  • After the reaction is complete (as indicated by TLC or the color change), add water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2-dibromoalkane.

Protocol 4: Catalyst-Free 1,2-Dibromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Materials:

  • Alkene (1.0 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol)[1]

  • Dichloromethane (2.0 mL)[1]

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a solution of the alkene in dichloromethane, add DBDMH.[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[1]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-dibromoalkane.

  • Purify the product by flash column chromatography if necessary.

Signaling Pathways, Experimental Workflows, and Logical Relationships

Reaction Mechanism: Electrophilic Addition of this compound to an Alkene

The generally accepted mechanism for the electrophilic addition of this compound to an alkene proceeds through a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two this compound atoms to the double bond.[4]

Caption: Mechanism of electrophilic addition of this compound to an alkene.

Logical Workflow for Selecting a Brominating Agent

The choice of an appropriate brominating agent depends on several factors, including the substrate, desired selectivity, and practical laboratory considerations. The following workflow provides a logical approach to this selection process.

Reagent_Selection_Workflow Start Select Alkene Substrate Safety Prioritize Safety and Handling? Start->Safety SolidReagent Consider Solid Reagents: NBS, Pyridinium Tribromide, DBDMH Safety->SolidReagent Yes LiquidBr2 Use Molecular this compound (Br₂) with extreme caution Safety->LiquidBr2 No Allylic Is Allylic Bromination a Possible Side Reaction? SolidReagent->Allylic Reactivity Substrate Reactivity? LiquidBr2->Reactivity AvoidNBS Avoid NBS or use conditions that favor dibromination Allylic->AvoidNBS Yes SelectDBDMH_PBr3 Select DBDMH or Pyridinium Tribromide Allylic->SelectDBDMH_PBr3 No AvoidNBS->Reactivity SelectDBDMH_PBr3->Reactivity Mild Mild Conditions Required? Reactivity->Mild Electron-rich Br2_PBr3 Br₂ or Pyridinium Tribromide may be suitable Reactivity->Br2_PBr3 Electron-deficient DBDMH DBDMH is a good choice for mild, catalyst-free conditions Mild->DBDMH Yes Mild->Br2_PBr3 No FinalChoice Final Reagent Selection DBDMH->FinalChoice Br2_PBr3->FinalChoice

Caption: Decision workflow for selecting a brominating agent.

References

A Comparative Guide to Electrophilic Addition: Bromine Monochloride vs. Elemental Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of halogenating agent in electrophilic additions to alkenes is a critical parameter influencing reaction outcomes. This guide provides an objective comparison of bromine monochloride (BrCl) and elemental this compound (Br₂), supported by experimental data, to inform reagent selection in synthetic chemistry.

The electrophilic addition of halogens to carbon-carbon double bonds is a fundamental transformation in organic synthesis. While elemental this compound (Br₂) is a classic and widely used reagent, interhalogen compounds like this compound monochloride (BrCl) offer a unique reactivity profile that can be advantageous in specific applications. This guide delves into a comparative analysis of their performance, focusing on reaction yields, regioselectivity, and stereoselectivity.

Executive Summary

This compound monochloride generally exhibits higher reactivity than elemental this compound in electrophilic additions. This heightened reactivity is attributed to the inherent polarity of the Br-Cl bond, which facilitates the initial electrophilic attack on the alkene. This can lead to faster reaction times and potentially higher yields. Furthermore, the differing nucleophilicity of the resulting chloride and bromide ions can influence the product distribution, particularly in reactions with unsymmetrical alkenes.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance differences between BrCl and Br₂ in the electrophilic addition to styrene, a common model substrate.

ParameterThis compound Monochloride (BrCl)Elemental this compound (Br₂)Substrate
Major Product 1-bromo-2-chloro-1-phenylethane1,2-dibromo-1-phenylethaneStyrene
Regioselectivity High (this compound adds to the carbon bearing the phenyl group)Not applicable (symmetrical addition)Styrene
Yield Typically >90%Typically >90%Styrene
Stereochemistry Predominantly anti-additionPredominantly anti-additionAlkenes

Mechanism of Electrophilic Addition

The electrophilic addition of both BrCl and Br₂ to an alkene proceeds through a cyclic halonium ion intermediate. This intermediate is then attacked by the halide anion in an anti-fashion, leading to the observed stereochemistry.

G cluster_brcl This compound Monochloride Addition cluster_br2 Elemental this compound Addition Alkene_brcl Alkene Bromonium_brcl Bromonium Ion Intermediate Alkene_brcl->Bromonium_brcl Electrophilic Attack BrCl Br-Cl (δ+ Br) BrCl->Bromonium_brcl Product_brcl Halogenated Product (anti-addition) Bromonium_brcl->Product_brcl Nucleophilic Attack Chloride Cl⁻ Chloride->Product_brcl Alkene_br2 Alkene Bromonium_br2 Bromonium Ion Intermediate Alkene_br2->Bromonium_br2 Electrophilic Attack Br2 Br-Br (induced dipole) Br2->Bromonium_br2 Product_br2 Dibromo Product (anti-addition) Bromonium_br2->Product_br2 Nucleophilic Attack Bromide Br⁻ Bromide->Product_br2

General mechanism for electrophilic addition.

In the case of BrCl, the inherent polarity of the molecule makes the this compound atom electrophilic (δ+). For Br₂, the approach of the electron-rich alkene induces a dipole in the Br-Br bond. The subsequent nucleophilic attack by the chloride or bromide ion, respectively, opens the three-membered ring to yield the final product.

Experimental Protocols

Below are representative experimental protocols for the electrophilic addition of BrCl and Br₂ to an alkene.

Experimental Workflow: A Comparative Overview

G cluster_workflow Comparative Experimental Workflow Start Start: Alkene in Inert Solvent (e.g., CH₂Cl₂) Reagent_Addition Reagent Addition at 0°C Start->Reagent_Addition BrCl_Addition Solution of BrCl in CH₂Cl₂ Reagent_Addition->BrCl_Addition Path A Br2_Addition Solution of Br₂ in CH₂Cl₂ Reagent_Addition->Br2_Addition Path B Reaction Stir at Room Temperature BrCl_Addition->Reaction Br2_Addition->Reaction Workup Aqueous Workup (e.g., Na₂S₂O₃ wash) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

A Comparative Guide to the Storage Stability of Organobromine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of organobromine compounds is critical for ensuring experimental reproducibility, drug efficacy, and safety. This guide provides a comparative overview of the stability of various organothis compound compounds, supported by experimental data and detailed methodologies for stability assessment.

Factors Influencing the Stability of Organothis compound Compounds

The stability of organothis compound compounds is influenced by several environmental factors. Proper storage is the first line of defense against degradation and dangerous reactions.[1] Key factors that can affect the chemical stability of these compounds include:

  • Temperature: Elevated temperatures can accelerate the degradation of organothis compound compounds.[2] It is generally recommended to store them in a cool, dry place.[1] For some specific compounds, refrigeration or freezing is necessary for long-term storage.[3][4] High temperatures can lead to off-gassing of toxic vapors.[5]

  • Light: Exposure to direct sunlight or other light sources can induce photolytic degradation in light-sensitive compounds.[1][3] Therefore, storage in light-resistant containers is often recommended.[4]

  • Humidity: Moisture can lead to hydrolysis of susceptible organothis compound compounds.[4][6] It is crucial to keep containers tightly sealed to prevent exposure to atmospheric moisture.[1]

  • Atmosphere: The presence of oxygen can lead to oxidation.[6] For sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidative degradation.[4]

Comparative Stability of Selected Organothis compound Compounds

The following table summarizes the recommended storage conditions and shelf life for several organothis compound compounds based on available data. It is important to note that shelf life can be defined by either a retest date, after which the material should be re-analyzed to ensure it still meets specifications, or an expiration date, beyond which the quality is not guaranteed.[2]

CompoundFormStorage TemperatureShelf Life/Retest PeriodAdditional Notes
Bromo-OTBN (4'-Bromomethyl-2-cyanobiphenyl)SolidAppropriate storage conditions (typically cool, dry)Approximately 2 yearsSensitive to high temperatures, humidity, and light.[2]
Monobromobimane (mBBr) Solid-20°C24 monthsProtect from light.[3]
In Acetonitrile (B52724)4°CUp to 3 monthsProtect from light.[3]
Aqueous StockRoom Temperature (20°C)Half-life of ~4 hoursPrepare fresh for immediate use.[3]
Dibromobimane (bBBr) Solid-20°C1 monthProtect from light.[3]
Solid-80°C6 monthsProtect from light.[3]
Bromhexine (B1221334) Crystalline SolidNormal storage conditionsEstimated > 10 yearsDegradation products are not detectable in temperature-moisture tests.[7]
Aqueous SolutionRoom Temperature (20°C)Estimated 5 yearsLess than 1% decomposition after 1 year.[7]
3-(Bromomethyl)selenophene Not specified2-8°C (Refrigerated)Not specifiedStore under an inert atmosphere in a light-resistant container.[4]

Experimental Protocols for Stability Assessment

To determine the shelf life and appropriate storage conditions for organothis compound compounds, stability testing is performed. This involves both real-time and accelerated stability studies.[8]

Accelerated Stability Testing

Accelerated stability testing subjects the compound to elevated stress conditions to predict its degradation over a longer period.[8] Temperature is a common acceleration factor, and the relationship between temperature and degradation rate can often be described by the Arrhenius equation.[8][9]

Methodology:

  • Sample Preparation: Place a known amount of the organothis compound compound in its final packaging or in sealed, inert vials.[4][10]

  • Exposure to Stress Conditions: Store the samples in stability chambers at various elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity levels (e.g., 75% RH).[4][11]

  • Time Points: Pull samples at predetermined intervals (e.g., 7, 14, 21 days).[11]

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.[4][12]

  • Data Evaluation: Use the data to model the degradation kinetics and predict the shelf life at the recommended storage conditions.[8]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[13][14]

Methodology:

The compound is subjected to more extreme conditions than those used in accelerated stability testing:

  • Hydrolytic Stability: The compound is dissolved in aqueous buffers at different pH values (e.g., acidic, neutral, basic) and heated.[4]

  • Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

  • Photostability: The compound is exposed to a controlled light source (e.g., UV and visible light).[15]

  • Thermal Stability: The compound is heated in a solid state to evaluate the effect of high temperatures.[4]

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[14] HPLC is a widely used technique for this purpose.[12][16]

Typical HPLC Method Parameters:

  • Column: A reversed-phase column (e.g., C18) is commonly used for the separation of nonpolar to moderately polar organic compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to separate all components.

  • Detector: A UV or photodiode array (PDA) detector is commonly used to detect and quantify the compounds based on their absorbance of light.[12]

  • Validation: The method must be validated according to regulatory guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.[13][14]

Visualizations

Workflow for Assessing Organothis compound Compound Stability

The following diagram illustrates a general workflow for assessing the stability of an organothis compound compound.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Testing cluster_2 Phase 3: Data Analysis & Shelf-Life Determination A Compound Reception & Characterization B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Accelerated Stability Study (High Temp/Humidity) C->D E Real-Time Stability Study (Recommended Storage Conditions) C->E F Analyze Samples at Defined Timepoints D->F E->F G Analyze Degradation Kinetics F->G H Predict Shelf Life using Accelerated Data (e.g., Arrhenius Eq.) G->H I Confirm Shelf Life with Real-Time Data H->I J Define Storage Conditions & Retest Period I->J

References

comparison of analytical methods for bromine determination in plastics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical methodologies for the determination of bromine in plastic materials, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of common analytical techniques, supported by experimental data, to facilitate informed decisions in laboratory settings.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound determination in plastics is contingent on various factors, including the required sensitivity, sample throughput, and the nature of the analysis—be it for screening or precise quantification. The following table summarizes the key performance indicators of the most prevalent techniques.

ParameterX-Ray Fluorescence (XRF)Combustion Ion Chromatography (CIC)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle Non-destructive elemental analysis based on the detection of characteristic X-rays emitted from a sample that has been excited by a primary X-ray source.Combustion of the sample in an oxygen-rich atmosphere to convert this compound to hydrogen bromide (HBr), followed by absorption in a solution and quantification by ion chromatography.Destructive elemental analysis where the sample is digested and introduced into a high-temperature plasma to generate ions that are then separated by their mass-to-charge ratio and detected.
Limit of Detection (LOD) ~1-10 mg/kg (ppm)[1][2]0.31 ng/g - 5 mg/kg[3][4]4.2 mg/kg to sub-ppm levels[3][5]
Precision (RSD) Generally higher than other methods, can be poor.[1]< 5%[4][6]< 5%[3][5]
Accuracy Good, can be improved with matrix-specific standards.[2]Excellent, with recoveries typically between 90-110% for certified reference materials.[7]Excellent, with recoveries typically between 94-109% for certified reference materials.[8]
Sample Preparation Minimal to none for solid samples.[9]Weighing of the sample into a combustion boat.Microwave-assisted acid digestion.[3][5][8]
Analysis Time Fast (seconds to minutes per sample).[10]Moderate (10-20 minutes per sample).Slower due to digestion time, but fast sample introduction with flow injection.
Destructive/Non-destructive Non-destructive.[10]Destructive.Destructive.
Speciation Capability No, provides total this compound content.[11]No, provides total this compound content.Can be coupled with separation techniques like HPLC for speciation.[12]

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols are synthesized from various sources to represent a standard approach.

X-Ray Fluorescence (XRF) Spectroscopy
  • Instrumentation : A benchtop or handheld energy-dispersive XRF (EDXRF) or wavelength-dispersive XRF (WDXRF) spectrometer.

  • Sample Preparation : For plastic samples, minimal preparation is needed. Ensure the sample surface is clean and representative of the bulk material. For irregular shapes, pressing into a flat pellet may improve accuracy.[9] A sample thickness of at least 1.5 cm is recommended to avoid interference from underlying materials.[10]

  • Calibration : Use certified reference materials (CRMs) of plastics with known this compound concentrations to create a calibration curve. Matrix-matched standards are crucial for accurate quantification.

  • Measurement : Place the sample in the spectrometer's analysis chamber or press the handheld device against the sample. Initiate the measurement. The analysis time is typically short, ranging from 30 seconds to a few minutes.[10]

  • Data Analysis : The software automatically calculates the this compound concentration based on the intensity of the this compound Kα or Lα X-ray lines and the pre-established calibration.

Combustion Ion Chromatography (CIC)
  • Instrumentation : A combustion furnace coupled with an ion chromatograph equipped with a conductivity detector.

  • Sample Preparation : Accurately weigh 10-50 mg of the plastic sample into a ceramic or quartz combustion boat.

  • Combustion : The sample boat is introduced into a furnace heated to approximately 900-1000°C. The sample undergoes combustion in a stream of argon and oxygen, converting the this compound into hydrogen bromide (HBr) gas.[13]

  • Absorption : The resulting gases are passed through an absorption solution, typically a dilute hydrogen peroxide solution, which traps the HBr as bromide ions (Br⁻).[14]

  • Chromatographic Analysis : An aliquot of the absorption solution is injected into the ion chromatograph. The bromide ions are separated from other anions on an analytical column and quantified by a conductivity detector.

  • Calibration : A calibration curve is generated by analyzing standard solutions of known bromide concentrations.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
  • Instrumentation : An ICP-MS system.

  • Sample Preparation (Microwave Digestion) :

    • Accurately weigh approximately 0.1-0.25 g of the plastic sample into a clean microwave digestion vessel.

    • Add a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid).

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature and pressure according to a pre-programmed method suitable for plastics.

    • After cooling, dilute the digestate to a final volume with deionized water.[3][8]

  • Analysis :

    • Aspirate the diluted sample solution into the ICP-MS.

    • The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized.

    • The ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio.

    • The detector counts the ions for the specific this compound isotopes (m/z 79 and 81).

  • Calibration : Prepare a series of external calibration standards by diluting a certified this compound standard solution in the same acid matrix as the samples. An internal standard is often used to correct for matrix effects and instrument drift.

Visualizations

The following diagrams illustrate the workflow of this compound analysis in plastics and a comparison of the analytical methods.

This compound Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Method Selection Method Selection Homogenization->Method Selection XRF (Screening) XRF (Screening) Method Selection->XRF (Screening) Non-destructive Destructive Analysis Destructive Analysis Method Selection->Destructive Analysis Quantification Quantification XRF (Screening)->Quantification Combustion (CIC) Combustion (CIC) Destructive Analysis->Combustion (CIC) Combustion Digestion (ICP-MS) Digestion (ICP-MS) Destructive Analysis->Digestion (ICP-MS) Digestion Combustion (CIC)->Quantification Digestion (ICP-MS)->Quantification Report Report Quantification->Report

Caption: General workflow for the determination of this compound in plastics.

Method Comparison cluster_XRF XRF cluster_CIC CIC cluster_ICPMS ICP-MS Analytical Methods Analytical Methods Analytical Methods->XRF Analytical Methods->CIC Analytical Methods->ICP-MS Non-destructive Non-destructive Rapid Screening Rapid Screening Total Br Total Br Lower Precision Lower Precision Destructive Destructive High Precision High Precision Moderate Throughput Moderate Throughput High Sensitivity High Sensitivity Total Br / Speciation (with LC) Total Br / Speciation (with LC) Lower Throughput Lower Throughput XRF->Non-destructive XRF->Rapid Screening XRF->Total Br XRF->Lower Precision CIC->Total Br CIC->Destructive CIC->High Precision CIC->Moderate Throughput ICP-MS->Destructive ICP-MS->High Sensitivity ICP-MS->Total Br / Speciation (with LC) ICP-MS->Lower Throughput

Caption: Comparison of key features of analytical methods for this compound.

References

evaluating the efficiency of different quenching agents for bromine reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Quenching Agents in Bromine Reactions for Researchers and Drug Development Professionals

In the realm of chemical synthesis, particularly in the development of pharmaceuticals, the use of this compound is a common yet critical step. The high reactivity of this compound allows for a diverse range of synthetic transformations, but it also necessitates a carefully controlled quenching process to neutralize any excess reagent. The choice of quenching agent is paramount, as it can significantly impact reaction work-up, product purity, and overall process efficiency. This guide provides an objective comparison of common quenching agents for this compound reactions, supported by established chemical principles and experimental observations.

Comparison of Common this compound Quenching Agents

The selection of an appropriate quenching agent depends on several factors, including the reaction scale, the pH of the reaction mixture, the stability of the desired product, and the desired work-up procedure. Below is a summary of the most frequently used quenching agents and their key characteristics.

Quenching AgentChemical FormulaTypical Concentration & Stoichiometry (Quencher:Br₂)AdvantagesDisadvantages & ByproductsEase of Work-up
Sodium Thiosulfate (B1220275) Na₂S₂O₃10% aqueous solution[1] / 2:1[1]Inexpensive, readily available, and highly effective.[2]Can form elemental sulfur as a fine precipitate in acidic conditions, complicating filtration.[2] Byproducts: Sodium bromide, sodium tetrathionate.Simple aqueous extraction, but potential filtration issues with sulfur precipitate.[1]
Sodium Bisulfite NaHSO₃Saturated aqueous solution[1] / 1:1[1]Good alternative to sodium thiosulfate in acidic media as it is less prone to forming sulfur.[1]Generates sulfur dioxide (SO₂) gas, which is toxic and has a pungent odor.[2] The resulting solution is acidic. Byproducts: Sodium bromide, sulfuric acid.[2]Straightforward aqueous extraction.[1]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[1] / 1:2[1]A convenient solid source of bisulfite, often used interchangeably with sodium bisulfite.[1]Similar to sodium bisulfite, it can generate SO₂ gas.[2]Simple aqueous extraction.
Sodium Sulfite (B76179) Na₂SO₃200 g/L aqueous solution[1]Effective and less likely to form sulfur precipitates under acidic conditions compared to sodium thiosulfate.[1]Can also generate SO₂ gas, particularly under acidic conditions.[2] Byproducts: Sodium bromide, sodium sulfate (B86663).Simple aqueous extraction.[1]
Cyclohexene (B86901) C₆H₁₀Neat or in a solvent[1] / 1:1[1]The reaction is typically fast and effective.Forms a dibrominated alkane (1,2-dibromocyclohexane) which remains in the organic layer and may require removal by chromatography or distillation.[1]More complex, as the byproduct needs to be separated from the desired product.[1]
Sodium Hydroxide (B78521) NaOHDilute aqueous solution[1] / 2:1[1]Can be effective for quenching and neutralizing acidic byproducts simultaneously.The reaction can be highly exothermic. Forms sodium hypobromite, which is a strong oxidizing agent and may be incompatible with sensitive functional groups in the product.[1] Not suitable for base-sensitive products.[1]Simple aqueous extraction.

Experimental Protocols

Detailed methodologies for the use of common quenching agents are provided below. These protocols are general guidelines and may require optimization based on the specific reaction conditions.

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Preparation of Quenching Solution : Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

  • Quenching Procedure : a. Cool the reaction mixture to room temperature or in an ice bath, especially if the reaction was conducted at elevated temperatures. b. Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture. The quenching reaction is exothermic, so controlled addition is crucial.[2] c. Continue adding the solution until the characteristic red-brown color of this compound disappears, and the solution becomes colorless.[1] d. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous layer. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo to isolate the product.[1]

Protocol 2: Quenching with Aqueous Sodium Bisulfite
  • Preparation of Quenching Solution : Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1]

  • Quenching Procedure : a. Cool the reaction mixture to room temperature. b. Slowly add the saturated sodium bisulfite solution to the vigorously stirred reaction mixture. c. Continue the addition until the this compound color is no longer visible. d. Separate the layers and wash the organic layer with water and brine. e. Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.[1]

Protocol 3: Quenching with Cyclohexene
  • Quenching Procedure : a. Cool the reaction mixture to 0-5 °C in an ice bath. b. Slowly add cyclohexene dropwise to the stirred reaction mixture. The reaction is an electrophilic addition and can be exothermic. c. Continue the addition until the this compound color disappears. d. The resulting product mixture contains the desired product and 1,2-dibromocyclohexane. These must be separated by methods such as column chromatography or distillation.

Visualizing the Quenching Process

To better understand the workflows and chemical transformations involved, the following diagrams have been generated.

Quenching_Workflow cluster_reaction Bromination Reaction cluster_quench Quenching cluster_workup Work-up Reaction_Mixture Reaction Mixture (with excess Br₂) Add_Quencher Add Quenching Agent (e.g., Na₂S₂O₃, NaHSO₃, Cyclohexene) Reaction_Mixture->Add_Quencher Cooling Quenched_Mixture Quenched Reaction Mixture (Colorless) Add_Quencher->Quenched_Mixture Vigorous Stirring Phase_Separation Phase Separation (if applicable) Quenched_Mixture->Phase_Separation Washing Aqueous Washing Phase_Separation->Washing Drying Drying of Organic Layer Washing->Drying Purification Purification (Chromatography, Distillation, etc.) Drying->Purification Isolated_Product Isolated Product Purification->Isolated_Product

Caption: General experimental workflow for quenching a this compound reaction.

Quenching_Mechanisms cluster_thiosulfate Sodium Thiosulfate Quench cluster_bisulfite Sodium Bisulfite Quench cluster_cyclohexene Cyclohexene Quench Br2_Thio Br₂ Products_Thio 2Br⁻ + S₄O₆²⁻ Br2_Thio->Products_Thio Thiosulfate 2S₂O₃²⁻ Thiosulfate->Products_Thio Br2_Bisulfite Br₂ Products_Bisulfite 2Br⁻ + SO₄²⁻ + 3H⁺ Br2_Bisulfite->Products_Bisulfite Bisulfite HSO₃⁻ + H₂O Bisulfite->Products_Bisulfite Br2_Cyclo Br₂ Product_Cyclo 1,2-Dibromocyclohexane Br2_Cyclo->Product_Cyclo Cyclohexene_node Cyclohexene Cyclohexene_node->Product_Cyclo

Caption: Simplified reaction schemes for common this compound quenching agents.

Conclusion and Recommendations

The choice of a quenching agent for this compound reactions is a critical consideration in process chemistry and drug development. While sodium thiosulfate is a cost-effective and common choice, the potential for sulfur formation under acidic conditions necessitates careful pH control. Sodium bisulfite and sulfite are effective alternatives in acidic media but require precautions due to the evolution of toxic sulfur dioxide gas. For reactions where the introduction of an organic impurity is manageable during purification, cyclohexene offers a rapid quenching alternative. The use of sodium hydroxide is generally reserved for substrates that are not base-sensitive.

For optimal results, it is recommended to perform small-scale trial quenches to determine the most suitable agent and conditions for a specific reaction. Careful monitoring of the reaction temperature during quenching is essential to prevent exotherms. By understanding the advantages and disadvantages of each quenching agent, researchers can design more efficient, safer, and robust synthetic procedures.

References

A Comparative Analysis of the Toxicity of Organobromine Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the toxicity of three major classes of organobromine flame retardants (BFRs): Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCDD), and Tetrabromobisphenol A (TBBPA). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key toxicity data, detailing relevant experimental protocols, and illustrating associated molecular pathways.

Introduction

Organothis compound flame retardants have been widely used in a variety of consumer and industrial products to reduce flammability.[1] However, their persistence in the environment and potential for bioaccumulation have raised significant concerns about their toxic effects on human health.[1] This guide focuses on a comparative toxicological assessment of PBDEs, HBCDD, and TBBPA, highlighting their impacts on neurodevelopment, the endocrine system, and genetic integrity.

Comparative Toxicity Data

The following tables summarize quantitative data on the toxicity of selected BFRs. These values are essential for comparing the relative toxicity of these compounds and for designing future toxicological studies.

Table 1: Acute and Subchronic Toxicity Data (In Vivo)

CompoundTest OrganismRoute of ExposureLD50NOAELLOAELEndpointReference
Penta-BDERatOral0.5-5 g/kg0.6 mg/kg/day-General Toxicity[2]
BDE-99RatOral (gavage)--60 µg/kg bwNeurobehavioral Effects[3][4]
HBCDDRat---100 mg/kg bw/dayLiver and Thyroid Effects[5]
TBBPARat---250 mg/kg bwRenal Effects[5]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 / EC50 / LOAELEndpointReference
BDE-99A549 (human lung carcinoma)MTSLOAEL: 7.5 µg/mLCytotoxicity[6]
BDE-209A549 (human lung carcinoma)MTSLOAEL: 15 µg/mLCytotoxicity[6]
BDE-47Rat liver mitochondria-25 µMImpaired mitochondrial bioenergetics[7]
BDE-99Rat liver mitochondria-50 µMImpaired mitochondrial bioenergetics[7]
HBCDDHBL-100 (human breast)-50 mg/LInhibition of cell proliferation[8]

Key Toxicity Endpoints and Mechanisms

Neurotoxicity of Polybrominated Diphenyl Ethers (PBDEs)

PBDEs, particularly the lower brominated congeners like BDE-47 and BDE-99, are recognized as developmental neurotoxicants.[1][9][10] Exposure during critical periods of brain development can lead to long-lasting behavioral abnormalities, including hyperactivity and deficits in learning and memory.[9][10]

The proposed mechanisms for PBDE-induced neurotoxicity are multifactorial and include:

  • Oxidative Stress: PBDEs can induce the production of reactive oxygen species (ROS), leading to oxidative damage to DNA, lipids, and proteins within neural cells.[9][11][12] This can trigger apoptotic cell death.[9]

  • Disruption of Calcium Homeostasis: PBDEs can interfere with intracellular calcium signaling, a critical process for neurotransmission, synaptic plasticity, and overall neuronal function.[1][9]

  • Endocrine Disruption: PBDEs can interfere with thyroid hormone homeostasis, which is crucial for normal brain development.[9][10]

PBDE_Neurotoxicity_Pathway PBDEs PBDEs Mitochondria Mitochondria PBDEs->Mitochondria Calcium ↑ Intracellular Ca²⁺ PBDEs->Calcium ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis OxidativeStress->Apoptosis Neurodevelopment Impaired Neurodevelopment DNA_Damage->Neurodevelopment Apoptosis->Neurodevelopment Neurotransmission Altered Neurotransmission Calcium->Neurotransmission Neurotransmission->Neurodevelopment

Caption: Simplified signaling pathway of PBDE-induced neurotoxicity.

Endocrine Disruption by Tetrabromobisphenol A (TBBPA)

TBBPA is a known endocrine disruptor that can interfere with the function of both estrogen and thyroid hormone systems.[13][14] Its structural similarity to thyroid hormones allows it to interact with thyroid hormone receptors and transport proteins.[13]

Key mechanisms of TBBPA-induced endocrine disruption include:

  • Thyroid Hormone System Disruption: TBBPA can bind to thyroid hormone receptors, sometimes acting as an antagonist.[15]

  • Estrogen Receptor Interaction: TBBPA can bind to estrogen receptors, potentially leading to altered gene expression and cellular responses.[14]

  • Inhibition of Sulfotransferase Activity: TBBPA can inhibit the activity of sulfotransferase enzymes that are involved in the metabolism of estrogens, potentially leading to an increase in the bioavailability of endogenous estrogens.[16]

TBBPA_Endocrine_Disruption TBBPA TBBPA TR Thyroid Hormone Receptor (TR) TBBPA->TR Binds to ER Estrogen Receptor (ER) TBBPA->ER Binds to SULT Sulfotransferase (SULT) TBBPA->SULT Inhibits Thyroid_Signaling Altered Thyroid Hormone Signaling TR->Thyroid_Signaling Estrogen_Signaling Altered Estrogen Signaling ER->Estrogen_Signaling Estrogen_Metabolism ↓ Estrogen Metabolism SULT->Estrogen_Metabolism Adverse_Outcomes Adverse Health Outcomes Thyroid_Signaling->Adverse_Outcomes Estrogen_Signaling->Adverse_Outcomes Estrogen_Metabolism->Adverse_Outcomes

Caption: Mechanisms of TBBPA-induced endocrine disruption.

Genotoxicity of Hexabromocyclododecane (HBCDD)

HBCDD has been shown to induce genotoxicity, primarily through the induction of DNA damage.[8][17] Studies have demonstrated that HBCDD can cause dose-dependent oxidative stress, leading to the formation of DNA lesions.[8]

The genotoxic mechanism of HBCDD involves:

  • Induction of Oxidative Stress: HBCDD exposure can lead to an increase in reactive oxygen species, which can directly damage DNA.[8]

  • DNA Damage and Repair: HBCDD can cause DNA strand breaks. At lower concentrations, cells may activate DNA repair pathways. However, at higher concentrations, these repair mechanisms can be inhibited, leading to an accumulation of DNA damage.[8][17]

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are intended to serve as a starting point for researchers designing their own experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18][19] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test BFR and a vehicle control (e.g., DMSO) for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[18]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with BFRs Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (DMSO) Incubate3->Add_Solvent Measure Measure absorbance (570-590 nm) Add_Solvent->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[22][23][24]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[24]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.[22][25] This is typically done overnight at 4°C.[24]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[26]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer.[26]

  • Neutralization and Staining: Neutralize the slides, and then stain the DNA with a fluorescent dye (e.g., SYBR Green I).[23]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Endocrine Disruption Assessment: Reporter Gene Assay

Reporter gene assays are valuable tools for screening chemicals for their potential to interact with nuclear receptors, such as the estrogen and thyroid hormone receptors.[27][28]

Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a hormone response element. When a chemical binds to the hormone receptor and activates it, the reporter gene is expressed, producing a measurable signal (e.g., light).

Protocol:

  • Cell Culture: Culture a stable cell line containing the reporter gene construct (e.g., GH3.TRE-Luc for thyroid hormone receptor activity).[27]

  • Compound Exposure: Expose the cells to a range of concentrations of the test BFR for a specified period (e.g., 24 hours).[27]

  • Cell Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Data Analysis: Determine the dose-response relationship and calculate the EC50 (effective concentration for 50% maximal response) for agonists or IC50 (inhibitory concentration for 50% response) for antagonists.

Conclusion

The evidence presented in this guide highlights the significant toxicological concerns associated with PBDEs, HBCDD, and TBBPA. Their potential to induce neurotoxicity, disrupt endocrine function, and cause genotoxicity underscores the importance of continued research into their mechanisms of action and the development of safer alternatives. The provided data and protocols offer a valuable resource for the scientific community to further investigate the health risks posed by these prevalent environmental contaminants.

References

A Comparative Guide to Spectrophotometric Methods for Free Bromine Determination in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common spectrophotometric methods for the quantification of free bromine in aqueous solutions. The selection of an appropriate analytical method is critical for applications ranging from disinfection control in water treatment to quality control in pharmaceutical manufacturing. This document outlines the principles, experimental protocols, and performance characteristics of various methods to aid in the selection of the most suitable technique for your specific research and development needs.

Introduction to Free this compound Analysis

Free this compound (HOBr and OBr⁻) is a powerful oxidizing agent and a widely used disinfectant in various industrial processes, swimming pools, and water treatment facilities. Accurate measurement of free this compound concentration is essential to ensure effective disinfection while minimizing the formation of undesirable disinfection byproducts. Spectrophotometry offers a rapid, cost-effective, and widely accessible approach for this determination. These methods are typically based on the reaction of free this compound with a chromogenic reagent to produce a colored product, the absorbance of which is proportional to the this compound concentration.

Comparative Analysis of Spectrophotometric Methods

The following table summarizes the key performance characteristics of four common spectrophotometric methods for free this compound analysis: DPD, Phenosafranin (B118193), Brom Cresol (B1669610) Purple, and Methyl Orange.

Parameter DPD (N,N-diethyl-p-phenylenediamine) Phenosafranin Brom Cresol Purple Methyl Orange
Principle Oxidation of DPD by free this compound to form a red-colored radical cation.Reaction with free this compound to cause a decolorization of the phenosafranin solution.Bromination of the indicator by free this compound to produce a color change.Oxidation of methyl orange by free this compound leading to a fading of its color.
Wavelength (λmax) 515 nm (for colorimetric)520 nm587 nm505 nm
Linear Range Up to 8 mg/L[1]0.0 to 10 mg/L[2]0.0 to 4.5 mg/L[3]0.0 to 4.0 mg/L[2]
Interferences Oxidized manganese, chromium, chloramines.[1]Bromamine and free chlorine react slowly but can be masked with sodium arsenite.[2]Free chlorine is a significant interference.[1]Free chlorine, chloramines, and manganese.[1]
Advantages High sensitivity, widely accepted standard method.[4]Relatively wide linear range.Good agreement with phenosafranin for free this compound.[2]Suitable for total residual this compound determination.[2]
Disadvantages Potential for interference from other oxidizing agents.Lower sensitivity with a 1 cm cell.[2]Interference from free chlorine.Interference from other halogens and oxidizing agents.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for the spectrophotometric determination of free this compound using the DPD and Phenosafranin methods.

DPD_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Water Sample Mix Mix Sample, Buffer, and DPD Reagent Sample->Mix Buffer Phosphate (B84403) Buffer (pH 6.2-6.5) Buffer->Mix DPD DPD Indicator Solution DPD->Mix Spectro Measure Absorbance at 515 nm Mix->Spectro After color development Calc Calculate Free this compound Concentration Spectro->Calc

DPD Method Workflow for Free this compound Analysis.

Phenosafranin_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Quenching cluster_measurement Measurement Sample Water Sample Mix1 Mix Sample with Phenosafranin & Buffer Sample->Mix1 Pheno Phenosafranin Reagent Pheno->Mix1 Buffer Borax (B76245) Buffer (pH 9.2) Buffer->Mix1 Arsenite Sodium Arsenite Solution (to mask interferences) Mix2 Add Sodium Arsenite (after 15 seconds) Arsenite->Mix2 Mix1->Mix2 Spectro Measure Absorbance at 520 nm Mix2->Spectro Within 1 minute Calc Calculate Free this compound Concentration Spectro->Calc

Phenosafranin Method Workflow for Free this compound Analysis.

Detailed Experimental Protocols

DPD Colorimetric Method

This method is based on the oxidation of N,N-diethyl-p-phenylenediamine (DPD) by free this compound, which produces a magenta-colored solution. The intensity of the color is directly proportional to the concentration of free this compound.

Reagents:

  • Phosphate Buffer Solution (pH 6.2-6.5): Dissolve 24 g of anhydrous disodium (B8443419) hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water and dilute to 1 L. This solution should contain 0.8 g of disodium ethylenediamine (B42938) tetraacetate dihydrate (EDTA).[1]

  • DPD Indicator Solution: Dissolve 1 g of DPD oxalate (B1200264) in distilled water containing 8 mL of 1+3 sulfuric acid and 200 mg of EDTA per liter.[1]

  • Standard this compound Solution: Prepare a stock solution and perform serial dilutions to create calibration standards.

Procedure:

  • To 100 mL of the water sample, add 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution.[1]

  • Mix thoroughly and allow the color to develop.

  • Measure the absorbance of the solution at 515 nm using a spectrophotometer. The reading should be taken promptly.[1]

  • Determine the concentration of free this compound from a calibration curve prepared using standard this compound solutions.

Phenosafranin Method

This method involves the reaction of free this compound with phenosafranin, causing a decrease in the absorbance of the solution at 520 nm.

Reagents:

  • Phenosafranin Reagent (0.01%): Dissolve 0.1 g of phenosafranin in distilled water and dilute to 1 L.[2]

  • Buffer Solution (pH 9.2): 0.042 M borax solution.[2]

  • Sodium Arsenite Solution (1.0%): Dissolve 1 g of sodium arsenite (NaAsO₂) in 100 mL of distilled water.[2]

Procedure:

  • To a 50 mL sample, add 3 mL of 0.01% phenosafranin solution and 5 mL of buffer solution, and mix.[2]

  • After 15 seconds, add 1 mL of 1% sodium arsenite solution to stop the reaction and eliminate interferences from chloramines and free chlorine.[2]

  • Measure the absorbance at 520 nm within one minute.[2]

  • The free this compound concentration is determined by the extent of color loss compared to a reagent blank.

Brom Cresol Purple Method

Free this compound reacts with brom cresol purple (BCP) to form a brominated derivative, resulting in a color change that can be measured spectrophotometrically.

Reagents:

  • Brom Cresol Purple Reagent (0.0125%): Prepare by dissolving the sodium salt of BCP.[2]

  • Buffer Solution (pH 9.4): 0.042 M borax with 6.0 mL of 5N sodium hydroxide (B78521) added per liter.[2]

  • Sodium Arsenite Solution (1.0%): As prepared for the Phenosafranin method.[2]

Procedure:

  • To a 50 mL sample, add 3 mL of 0.0125% BCP and 10 mL of buffer solution, and mix.[2]

  • After 1 minute, add 1 mL of sodium arsenite solution and mix well.[2]

  • Determine the absorbance of the resulting solution at 587 nm.[2]

Methyl Orange Method

This method utilizes the bleaching effect of free this compound on the methyl orange indicator. The decrease in color intensity is proportional to the this compound concentration.

Reagents:

  • Methyl Orange Reagent (0.005%): Prepare a standard solution.[1]

  • Chloroacetic Acid Solution: To produce a pH of 1.8 to 2.1.[1]

Procedure:

  • To a 50 mL sample, add 1 mL of chloroacetic acid solution followed by 5 mL of 0.005% methyl orange solution, with mixing.[1]

  • Measure the absorbance at 505 nm after 1.5 minutes.[1]

  • If manganese is present, a correction is required by performing a second determination where the halogen residual is reduced with arsenite-buffer reagent prior to the addition of the methyl orange.[1]

Conclusion

The choice of a spectrophotometric method for free this compound determination depends on several factors including the required sensitivity, the expected concentration range, and the presence of potential interfering substances. The DPD method is a widely recognized standard with high sensitivity, making it suitable for many applications. However, in the presence of specific interferences, alternative methods such as phenosafranin or brom cresol purple with the use of masking agents might be more appropriate. For a robust and reliable analysis, it is crucial to validate the chosen method within the specific sample matrix and to perform regular quality control checks.

References

A Comparative Analysis of Bromine and Chlorine for Water Disinfection: Efficacy, Byproduct Formation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the disinfection efficacy of bromine and chlorine, two of the most widely used halogens for water treatment. This document delves into their performance against various pathogens, the influence of environmental factors, the formation of disinfection byproducts (DBPs), and the underlying chemical mechanisms of their antimicrobial action. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Comparative Disinfection Efficacy

The effectiveness of a disinfectant is its ability to inactivate pathogenic microorganisms. This is often quantified as a "log reduction," which represents the decrease in the concentration of a pathogen by a factor of 10. For example, a 3-log reduction means the pathogen concentration has been reduced by 99.9%. The "CT value," the product of the disinfectant concentration (C) in mg/L and the contact time (T) in minutes, is a critical parameter for assessing disinfection efficacy.

Quantitative Comparison of Microbial Inactivation

The following tables summarize the comparative efficacy of this compound and chlorine against a range of waterborne pathogens under specified conditions.

Table 1: Comparative Log Reduction of Viruses
Virus Disinfectant Concentration (mg/L) Contact Time (min) Log Reduction
MS2 ColiphageThis compoundNot Specified305.02 ± 0.19[1]
MS2 ColiphageChlorineNot Specified302.98 ± 0.26[1]
Table 2: Comparative Log Reduction of Bacteria
Bacteria Disinfectant Concentration (mg/L) Contact Time (min) Log Reduction
Escherichia coliThis compound (as liquid this compound)1.0Not SpecifiedEquivalent to 0.6 ppm available chlorine[2]
Escherichia coliChlorine (as gaseous chlorine)0.3Not SpecifiedEquivalent to 0.6 ppm available chlorine[2]
Streptococcus faecalisThis compound (as liquid this compound)2.0Not SpecifiedEquivalent to 0.6 ppm available chlorine[2]
Streptococcus faecalisChlorine (as gaseous chlorine)0.45Not SpecifiedEquivalent to 0.6 ppm available chlorine[2]
Bacillus atrophaeus sporesThis compound~5.0Not Specified4.0[3][4]
Bacillus atrophaeus sporesChlorine~5.0Not Specified4.0[3][4]
Table 3: Comparative Log Reduction of Protozoa
Protozoa Disinfectant Concentration (mg/L) Contact Time (min) CT Value (mg·min/L) Log Reduction
Cryptosporidium parvum oocystsThis compound~5.030011660.6 - 0.8[3][4][5]
Cryptosporidium parvum oocystsChlorine~5.03008950.4 (increased infectivity observed in one study)[3][4][5]

Note: The efficacy of both disinfectants is highly dependent on pH, temperature, and the presence of organic matter in the water.[6][7]

Influence of Environmental Factors

pH

The pH of the water significantly impacts the speciation of both this compound and chlorine, which in turn affects their disinfection efficacy. The primary disinfecting species for chlorine is hypochlorous acid (HOCl), which is more effective than its dissociated form, the hypochlorite (B82951) ion (OCl⁻).[6] HOCl predominates at lower pH values. This compound's primary disinfectant, hypobromous acid (HOBr), is also more effective than its dissociated form, the hypobromite (B1234621) ion (OBr⁻). However, HOBr has a higher pKa than HOCl, meaning it remains in its more effective form over a wider and higher pH range.[6] At a pH of 8.5, a this compound solution will contain nearly 60% of its most effective biocide form (HOBr), whereas a chlorine solution at the same pH would only contain 10% of its most effective biocide form (HOCl).[6]

Temperature

In general, the rate of disinfection for both this compound and chlorine increases with temperature. However, chlorine tends to dissipate more quickly at higher temperatures, making this compound a more stable disinfectant in warmer water, such as in hot tubs and cooling towers.[8]

Formation of Disinfection Byproducts (DBPs)

A major consideration in water disinfection is the formation of potentially harmful disinfection byproducts (DBPs). Both this compound and chlorine react with natural organic matter (NOM) in water to form a variety of DBPs.

Quantitative Comparison of DBP Formation

The following table summarizes the comparative formation of major classes of DBPs from this compound and chlorine disinfection.

Table 4: Comparative Formation of Disinfection Byproducts (DBPs)
DBP Class This compound Chlorine
Trihalomethanes (THMs) Generally higher formation of brominated THMs (e.g., bromoform, dibromochloromethane).[9][10]Generally higher formation of chlorinated THMs (e.g., chloroform).[11]
Haloacetic Acids (HAAs) Formation of brominated HAAs is significant.Formation of chlorinated HAAs is generally higher than brominated HAAs from this compound.[9][10]
Haloacetonitriles (HANs) Higher formation of brominated HANs.[9][10]Lower formation of chlorinated HANs compared to brominated HANs from this compound.[9][10]
Halonitromethanes (HNMs) Bromide presence can lead to the formation of brominated HNMs.[12][13]Can form chlorinated HNMs, with pre-ozonation potentially enhancing their formation.[12]

Experimental Protocols

The evaluation of disinfectant efficacy relies on standardized experimental protocols. Two widely recognized methods are detailed below.

AOAC Official Method 965.13: Disinfectants for Swimming Pools

This method is used to determine the lowest effective concentration of a disinfectant for swimming pool water.[1][14][15]

  • Test Organisms: Escherichia coli and Enterococcus faecium are typically used.[1][15]

  • Procedure:

    • A solution of the test disinfectant at a specific concentration is prepared.

    • A known concentration of the test organism is added to the disinfectant solution.

    • At specified time intervals, aliquots of the mixture are removed and added to a neutralizing broth to stop the disinfectant's action.

    • The number of surviving organisms is determined by plating the neutralized samples and counting the resulting colonies.

    • The performance of the test disinfectant is compared to a sodium hypochlorite control solution to determine the lowest concentration that provides equivalent results.[14]

Standard Methods for the Examination of Water and Wastewater: 9222 B. Total Coliform Membrane Filter Procedure

This method is widely used for the enumeration of coliform bacteria in water samples to assess microbiological quality.[3][16]

  • Procedure:

    • A known volume of the water sample is filtered through a sterile membrane filter with a pore size of 0.45 µm. The bacteria are retained on the filter surface.[16]

    • The membrane filter is placed onto a pad saturated with a selective differential medium (e.g., m-Endo medium) in a petri dish.[16]

    • The petri dish is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 22-24 hours).

    • Coliform bacteria produce colonies with a characteristic metallic sheen, which are then counted.

    • The results are reported as the number of coliform colonies per 100 mL of water.

Mechanistic Pathways and Visualizations

The disinfection mechanisms of this compound and chlorine involve complex chemical reactions with microbial cells. These pathways can be visualized using Graphviz.

Disinfection Mechanisms

Both this compound and chlorine act as strong oxidizing agents.[8] Their primary mode of action is the disruption of essential cellular components.

  • Chlorine (Hypochlorous Acid - HOCl): HOCl, being a small, uncharged molecule, can easily penetrate bacterial cell walls.[17] Once inside, it reacts with and damages various cellular components, including proteins (particularly sulfur-containing amino acids), lipids in the cell membrane, and nucleic acids (DNA and RNA).[17][18][19] This leads to enzyme inactivation, loss of membrane integrity, and disruption of cellular replication and metabolism.[18][20]

  • This compound (Hypobromous Acid - HOBr): The mechanism of HOBr is similar to that of HOCl, involving the oxidation of cellular components.[21] HOBr also reacts with amino acids and proteins, with some studies suggesting it reacts with certain residues at different rates compared to HOCl.[22] For instance, the reaction of HOBr with tyrosine is significantly faster than that of HOCl.[22]

Visualizing Disinfection Pathways with Graphviz

The following DOT scripts generate diagrams illustrating the key steps in the disinfection process and the formation of major disinfection byproducts.

Disinfection_Workflow cluster_disinfection Water Disinfection Process cluster_disinfectants Disinfectant Options Source Water Source Water Disinfectant Dosing Disinfectant Dosing Source Water->Disinfectant Dosing Treatment Contact Time Contact Time Disinfectant Dosing->Contact Time Mixing Chlorine Chlorine Disinfectant Dosing->Chlorine This compound This compound Disinfectant Dosing->this compound Pathogen Inactivation Pathogen Inactivation Contact Time->Pathogen Inactivation Reaction Treated Water Treated Water Pathogen Inactivation->Treated Water Safe Water

Caption: A simplified workflow of the water disinfection process, highlighting the stages from source water to treated water.

DBP_Formation_Pathway cluster_chlorine Chlorine Disinfection Byproducts cluster_this compound This compound Disinfection Byproducts Cl2 Chlorine (Cl2) THMs_Cl Trihalomethanes (THMs) (e.g., Chloroform) Cl2->THMs_Cl reacts with HAAs_Cl Haloacetic Acids (HAAs) Cl2->HAAs_Cl reacts with NOM_Cl Natural Organic Matter (NOM) Br2 This compound (Br2) THMs_Br Trihalomethanes (THMs) (e.g., Bromoform) Br2->THMs_Br reacts with HAAs_Br Haloacetic Acids (HAAs) Br2->HAAs_Br reacts with NOM_Br Natural Organic Matter (NOM)

Caption: Formation pathways of major disinfection byproducts (DBPs) from the reaction of chlorine and this compound with natural organic matter.

References

Safety Operating Guide

BROMINE proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of bromine is a critical safety concern in any laboratory setting. Due to its high reactivity, toxicity, and corrosive nature, this compound and this compound-containing waste are classified as hazardous materials and must be handled with strict adherence to established protocols.[1][2][3][4][5][6] The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.

Immediate Safety & Handling

Before beginning any disposal procedure, it is imperative to work within a certified chemical fume hood to prevent the inhalation of toxic fumes.[4][5][6][7] this compound vapors are dense and will settle in low-lying areas.[8][9]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield.[6]

  • Gloves: Nitrile or neoprene gloves are recommended; however, always consult the manufacturer's compatibility chart.[6]

  • Lab Coat: A fully buttoned lab coat is mandatory.[6]

  • Respiratory Protection: For spill response outside a fume hood, a respirator may be necessary and should only be used by trained personnel.[5]

Spill Response & Disposal

Accidental spills are a common source of this compound waste. The response protocol depends on the size of the spill.

  • Small Spills (<10 mL inside a fume hood):

    • Contain the spill within the fume hood.

    • Neutralize the this compound using a 5-10% solution of sodium thiosulfate (B1220275).[7]

    • Absorb the neutralized mixture with an inert material such as vermiculite, sand, or specialized spill pads.[2][7][10]

    • Collect the absorbed material in a designated, sealed hazardous waste container.[6][10]

  • Large Spills (>10 mL or any spill outside a fume hood):

    • Evacuate all personnel from the immediate area.[7][10]

    • Alert others and notify your institution's Environmental Health & Safety (EHS) department and the Principal Investigator immediately.[7][10]

    • Isolate the area to prevent entry.[11] Professional emergency responders are required for cleanup.[11]

Experimental Protocol: Neutralization of this compound Waste

This protocol details the standard method for neutralizing excess or unreacted this compound for disposal using a sodium thiosulfate solution.

Materials:

  • This compound waste

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% or saturated) or Sodium bisulfite.[1][10]

  • Large beaker or flask (at least twice the volume of the waste)

  • Stir bar and stir plate

  • Appropriate hazardous waste container, properly labeled.[6][10]

Procedure:

  • Prepare Neutralizing Agent: In a chemical fume hood, prepare a 10% aqueous solution of sodium thiosulfate. A saturated solution can also be used.[7][10]

  • Cooling: If the bromination reaction was exothermic, ensure the waste solution is cooled to room temperature before neutralization.

  • Slow Addition: Place the beaker of sodium thiosulfate solution on a stir plate and stir gently. Very slowly, add the this compound waste to the neutralizing solution using a pipette or dropping funnel. Caution: Do not add the neutralizing agent to the this compound waste, as this can cause a violent reaction, especially with dry reagents.[12]

  • Monitor Reaction: The characteristic reddish-brown color of this compound will fade as it is converted to colorless bromide ions. Continue adding the this compound waste until the color is fully discharged.

  • Ensure Complete Neutralization: Add a small amount of extra sodium thiosulfate solution to ensure all this compound has reacted.

  • Waste Collection: The resulting neutralized solution, now containing sodium bromide, can be collected in a properly labeled halogenated waste container.[10]

  • Final Disposal: The sealed container must be disposed of through a licensed hazardous waste management service, in accordance with institutional and regulatory guidelines.[1][2]

Quantitative Data Summary

The following table provides key quantitative data for the safe handling and disposal of this compound.

ParameterValueReference
Exposure Limits (ACGIH) TWA: 0.1 ppm; STEL: 0.2 ppm[6]
Exposure Limits (NIOSH) TWA: 0.1 ppm; STEL: 0.3 ppm[6]
Exposure Limits (DOSH) TWA: 0.1 ppm; STEL: 0.3 ppm[6]
Neutralizing Solution 5-10% Sodium Thiosulfate (aq)[7]
Oral Toxicity (LD50, Rat) 2,600 mg/kg[6]
Large Spill Threshold >10 mL[10]
Emergency Isolation Distance At least 60 meters in all directions[11]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BromineDisposal start_end start_end process process decision decision critical critical start Start: this compound Waste Handling is_spill Is it a spill? start->is_spill spill_size >10mL or outside hood? is_spill->spill_size Yes routine_disposal Routine Disposal (Excess Reagent) is_spill->routine_disposal No evacuate Evacuate Area & Call EHS/Emergency Services spill_size->evacuate Yes contain_spill Contain Spill in Hood spill_size->contain_spill No neutralize_spill Neutralize with Sodium Thiosulfate Solution contain_spill->neutralize_spill absorb Absorb with Inert Material neutralize_spill->absorb collect Collect Neutralized Waste in Compatible Container absorb->collect neutralize_routine Slowly add this compound to Stirred Neutralizing Agent routine_disposal->neutralize_routine check_color Ensure Complete Decolorization neutralize_routine->check_color check_color->collect label_waste Label as 'Hazardous Halogenated Waste' collect->label_waste store Store in Designated Secondary Containment Area label_waste->store professional_disposal Arrange Disposal via Licensed Waste Vendor store->professional_disposal end_node End: Disposed professional_disposal->end_node

Caption: Workflow for safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.